Product packaging for Ademetionine(Cat. No.:CAS No. 29908-03-0)

Ademetionine

Cat. No.: B1665520
CAS No.: 29908-03-0
M. Wt: 399.4 g/mol
InChI Key: MEFKEPWMEQBLKI-AIRLBKTGSA-O
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Description

S-Adenosyl-L-methionine (SAMe) is a ubiquitous sulfonium compound and fundamental cosubstrate involved in critical biochemical pathways, including enzymatic transmethylation, transsulfuration, and aminopropylation . It is synthesized endogenously from ATP and the amino acid methionine and serves as the primary methyl donor in over 40 distinct methyltransferase reactions, regulating the synthesis, activation, and metabolism of nucleic acids, proteins, phospholipids, hormones, and neurotransmitters . Its role is indispensable for cellular growth, repair, and function. In research, SAMe is a critical reagent for investigating epigenetic regulation, as it serves as the methyl group donor for DNA methylation, a key process in the study of gene expression and silencing . Studies have also explored its importance in liver health, where it helps maintain glutathione levels and supports detoxification pathways . Furthermore, its involvement in the biosynthesis of neurotransmitters like epinephrine makes it a compound of interest in neuroscience and psychiatric research, with clinical trials investigating its properties at doses ranging from 200 mg to 1600 mg per day . The compound's mechanism of action is rooted in the "SAM cycle," where it is converted to S-adenosylhomocysteine after donating its methyl group. Research into radical SAM enzymes, which utilize an iron-sulfur cluster to cleave SAM and generate reactive 5′-deoxyadenosyl radicals, highlights its role in a wide array of unusual biochemical reactions, from cofactor biosynthesis to tRNA modification . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers with specific inquiries regarding applications in epigenetics, hepatology, or neuropharmacology are encouraged to contact us for detailed specifications and availability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23N6O5S+ B1665520 Ademetionine CAS No. 29908-03-0

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules.

CAS No.

29908-03-0

Molecular Formula

C15H23N6O5S+

Molecular Weight

399.4 g/mol

IUPAC Name

(2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-azaniumylbutanoate

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8+,10+,11+,14+,27?/m0/s1

InChI Key

MEFKEPWMEQBLKI-AIRLBKTGSA-O

Isomeric SMILES

C[S+](CC[C@@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Appearance

Solid powder

boiling_point

78 °C

Other CAS No.

78548-84-2
91279-78-6
29908-03-0
24346-00-7

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ademetionine
AdoMet
FO 1561
FO-1561
FO1561
Gumbaral
S Adenosyl L Methionine
S Adenosylmethionine
S Adenosylmethionine Sulfate Tosylate
S Amet
S-Adenosyl-L-Methionine
S-Adenosylmethionine
S-Adenosylmethionine Sulfate Tosylate
SAM-e
Samy

Origin of Product

United States

Foundational & Exploratory

Ademetionine's Role in Cellular Methylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biochemical mechanisms of S-adenosyl-L-methionine (ademetionine or SAMe), the universal biological methyl donor. We will dissect its synthesis, its central role in transmethylation reactions, the regulation of its metabolic pathways, and its profound impact on epigenetic and cellular signaling. This document is intended to serve as a technical resource, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.

Core Mechanism of Action: The Methionine Cycle and Transmethylation

This compound is a critical metabolite synthesized from the essential amino acid L-methionine and adenosine (B11128) triphosphate (ATP).[1][2] This reaction is catalyzed by the enzyme methionine adenosyltransferase (MAT).[3][4] The liver is the primary site of this compound synthesis, accounting for approximately 85% of all transmethylation reactions in the body.[4]

The chemical structure of this compound features a positively charged sulfur atom (sulfonium ion), which destabilizes the attached methyl group, making it highly reactive and readily transferable to a wide array of acceptor molecules.[5] This process, known as transmethylation, is fundamental to the modification of DNA, RNA, proteins (such as histones), phospholipids, and other small molecules.[1][2][5]

The general mechanism of this compound-dependent methylation follows a SN2-like nucleophilic attack, where a methyltransferase (MTase) enzyme facilitates the transfer of the activated methyl group from this compound to its specific substrate.[6] Upon donation of its methyl group, this compound is converted into S-adenosyl-L-homocysteine (SAH).[7]

SAH is a potent product inhibitor of most methyltransferase reactions.[8][9] Its accumulation can significantly impede cellular methylation capacity. Therefore, the efficient removal of SAH is crucial. This is accomplished by the enzyme SAH hydrolase (SAHH), which reversibly cleaves SAH into adenosine and homocysteine.[8]

The ratio of this compound to SAH (the "SAM/SAH ratio") is a critical indicator of the cell's methylation potential.[10][11] A high ratio favors ongoing methylation, while a low ratio signifies inhibition. Homocysteine can then be remethylated back to methionine, completing the methionine cycle, or be directed to the transsulfuration pathway for the synthesis of cysteine and the antioxidant glutathione.[12][13]

Diagram: The Methionine Cycle and its Central Role in Methylation

Methionine_Cycle cluster_transsulfuration Transsulfuration Pathway Met Methionine SAMe This compound (SAMe) Met->SAMe MAT ATP ATP ATP->SAMe SAH S-Adenosyl- homocysteine (SAH) SAMe->SAH Methyl- transferase (MTase) Substrate Acceptor Substrate (DNA, Protein, etc.) MethylatedSubstrate Methylated Substrate Substrate->MethylatedSubstrate Hcy Homocysteine SAH->Hcy SAHH Adenosine Adenosine SAH->Adenosine Hcy->Met MS Cystathionine (B15957) Cystathionine Hcy->Cystathionine CBS Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine GSH Glutathione Cysteine->GSH MTHF 5-Methyl-THF (from Folate Cycle) MTHF->Met

Caption: The Methionine Cycle illustrating the synthesis of this compound and its role as a methyl donor.

Quantitative Data on this compound-Dependent Methylation

The efficiency and specificity of methylation reactions are governed by the kinetic properties of the methyltransferase enzymes and the cellular concentrations of this compound and SAH.

Table 1: Kinetic Parameters of Various Methyltransferases for this compound (SAMe)

Enzyme ClassEnzyme NameSubstrateK_m (μM) for SAMeSource
Histone Methyltransferase G9aHistone H30.6 - 0.76[8]
MLL2Histone H33.17 ± 0.37[8]
PRMT4 (CARM1)Histone H30.21 ± 0.052[8]
SET8Histone H4K20Varies with substrate[14]
DNA Methyltransferase DNMT1DNA~1.1[9]
Methionine Adenosyltransferase MAT2A (wt)L-Methionine23 ± 2[15]
MAT2A (I117A mutant)L-Methionine118 ± 14[15]

Table 2: Physiological Concentrations of this compound (SAMe) and S-Adenosylhomocysteine (B1680485) (SAH)

AnalyteTissue/FluidConditionConcentration RangeSource
This compound (SAMe) Human PlasmaHealthy50 - 150 nmol/L[16][17]
Healthy (Female Cohort)Mean: 156 nmol/L[18]
Organ TissueHealthy3.5 - 9 nmol/100 mg tissue[16][17]
Mouse LiverControl Diet~60 nmol/g[19]
Mouse LiverMethyl-Deficient Diet~30 nmol/g[19]
S-Adenosylhomocysteine (SAH) Human PlasmaHealthyMean: 20 nmol/L[18]
Mouse LiverControl Diet~5 nmol/g[19]
Mouse LiverMethyl-Deficient Diet~15 nmol/g[19]

Table 3: Effects of this compound Treatment on Cellular Methylation

Cell TypeTreatmentEffectQuantitative ChangeSource
Prostate Cancer (PC-3)200 µM SAMeAltered Histone Methylation236 differentially methylated regions for H3K27me3[20]
560 differentially methylated regions for H3K4me3[20]
Gastric & Colon CancerSAMeIncreased Oncogene MethylationReversal of hypomethylation status of c-myc and H-ras[21]
Irradiated MiceL-methionine diet (precursor)Mitigated DNA HypomethylationMaintained global DNA methylation at normal levels[22]

Key Experimental Protocols

The study of this compound-dependent methylation relies on precise and robust experimental techniques. Below are detailed methodologies for core experimental procedures.

This protocol provides a method for the simultaneous quantification of SAMe and SAH in biological samples like plasma.

  • Reagents and Materials:

    • Perchloric acid (PCA) or Trichloroacetic acid (TCA)

    • Methanol with 0.1% formic acid (Extraction Solution)

    • Mobile Phase A: 4 mM ammonium (B1175870) acetate, 0.1% formic acid, 0.1% heptafluorobutyric acid (pH 2.5)

    • Mobile Phase B: 100% Methanol

    • Stable isotope-labeled internal standards (e.g., ²H₃-SAM, ¹³C₅-SAH)

    • HPLC system coupled with a tandem mass spectrometer (MS/MS)

    • Reversed-phase C18 or penta-fluorinated HPLC column

  • Procedure:

    • Sample Preparation (Protein Precipitation): a. To 20 µL of plasma, add 20 µL of 0.5 M DTT and 20 µL of internal standard solution.[23] b. Vortex and incubate for 10 minutes at room temperature.[23] c. Add 100 µL of cold extraction solution (0.1% formic acid in methanol).[23] d. Vortex thoroughly to precipitate proteins. e. Centrifuge at >10,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to an HPLC vial for analysis.[23]

    • LC-MS/MS Analysis: a. Chromatographic Separation:

      • Inject 3-40 µL of the prepared sample onto the column.[24][25]

      • Use a gradient elution to separate SAMe and SAH. For example: start with 60% Mobile Phase B, hold for 2 minutes, then ramp to 100% B over 2 minutes.[25]

      • Column wash and re-equilibration steps are necessary between injections. b. Mass Spectrometry Detection:

      • Use an electrospray ionization (ESI) source in positive ion mode.

      • Monitor specific precursor-to-product ion transitions for SAMe, SAH, and their respective internal standards using Multiple Reaction Monitoring (MRM).

    • Quantification: a. Generate calibration curves using known concentrations of SAMe and SAH standards with the internal standard.[23] b. Calculate the concentration of SAMe and SAH in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

This protocol outlines the steps to investigate the association of a specific protein (e.g., a methylated histone) with specific genomic DNA regions.

  • Reagents and Materials:

    • 37% Formaldehyde (B43269)

    • 1 M Glycine (B1666218)

    • Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors)

    • Antibody specific to the target protein (e.g., anti-H3K27me3)

    • Protein A/G magnetic beads or agarose (B213101) beads

    • Wash Buffers (varying stringency)

    • Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO₃)

    • Proteinase K

    • Phenol:chloroform or DNA purification kit

  • Procedure:

    • Cross-linking: a. Treat 1-15 million cultured cells with 1% formaldehyde for 10-15 minutes at room temperature to cross-link proteins to DNA.[1][26][27] b. Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.[1][26]

    • Cell Lysis and Chromatin Shearing: a. Harvest and wash the cells. Lyse the cells using a lysis buffer to release the nuclei.[1] b. Isolate the nuclei and resuspend in a sonication buffer. c. Shear the chromatin into fragments of 200-1000 bp using a sonicator. This step requires optimization for each cell type and instrument.[26][28]

    • Immunoprecipitation: a. Centrifuge the sonicated lysate to pellet debris. Pre-clear the supernatant with Protein A/G beads. b. Add the specific primary antibody to the chromatin and incubate overnight at 4°C with rotation. c. Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 1-2 hours.[26]

    • Washes and Elution: a. Collect the beads and wash them sequentially with a series of wash buffers to remove non-specifically bound chromatin. b. Elute the immunoprecipitated complexes from the beads using an elution buffer.

    • Reverse Cross-linking and DNA Purification: a. Add NaCl to the eluate and incubate at 65°C for several hours to reverse the formaldehyde cross-links. b. Treat with RNase A and Proteinase K to remove RNA and proteins. c. Purify the DNA using a purification kit or phenol:chloroform extraction.[1][26]

    • Analysis: a. The purified DNA can be analyzed by qPCR to quantify enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Diagram: General Experimental Workflow for ChIP-seq Analysis

ChIP_Workflow Start Cultured Cells (e.g., Treated vs. Control) Crosslink 1. Cross-link Proteins to DNA (Formaldehyde) Start->Crosslink Lysis 2. Cell Lysis & Chromatin Shearing (Sonication) Crosslink->Lysis IP 3. Immunoprecipitation (Specific Antibody, e.g., anti-H3K27me3) Lysis->IP Wash 4. Wash & Elute Complexes IP->Wash Reverse 5. Reverse Cross-links & Purify DNA Wash->Reverse Library 6. Prepare Sequencing Library Reverse->Library Seq 7. Next-Generation Sequencing (ChIP-seq) Library->Seq Analysis 8. Bioinformatic Analysis (Peak Calling, Differential Binding) Seq->Analysis Result Identify Genomic Regions with Altered Methylation Analysis->Result

Caption: A streamlined workflow for investigating histone methylation patterns using ChIP-seq.

This compound-Dependent Methylation in Signaling Pathways

Protein methylation is a key post-translational modification that regulates numerous cellular signaling pathways. Methyltransferases can target not only histones but also a wide array of non-histone proteins, including transcription factors, signaling kinases, and structural proteins.[13][29] This modification can alter protein stability, localization, and protein-protein interactions.

For instance, the PI3K/AKT signaling pathway, which is central to cell growth and survival, is modulated by arginine methylation. The protein arginine methyltransferase 1 (PRMT1) can methylate the transcription factor FOXO1.[13] This methylation event blocks subsequent phosphorylation by AKT, which in turn affects FOXO1's cellular localization and stability, thereby influencing the expression of its target genes.[13] Similarly, components of the MAPK, WNT, and p53 signaling pathways are also known to be regulated by this compound-dependent methylation.[12][13][30]

Dysregulation of these methylation events, often due to altered this compound metabolism or aberrant methyltransferase activity, is implicated in various diseases, including cancer.[13]

Diagram: Regulation of a Signaling Pathway by Protein Methylation

Signaling_Pathway SAM This compound (SAMe) SAH SAH SAM->SAH MTase MTase Protein Methyltransferase (e.g., PRMT1) Effector_unmod Effector Protein (e.g., FOXO1) Signal Upstream Signal (e.g., Growth Factor) Kinase Signaling Kinase (e.g., AKT) Signal->Kinase Kinase->Effector_unmod Phosphorylation (Blocked by Methylation) Effector_meth Methylated Effector Protein Effector_unmod->Effector_meth Response Cellular Response (e.g., Altered Gene Expression) Effector_meth->Response Regulates

Caption: this compound-dependent methylation can regulate key effector proteins in signaling cascades.

References

An In-depth Guide to the Role of S-adenosylmethionine in the Trans-sulfuration Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of S-adenosylmethionine (SAMe) in the trans-sulfuration pathway. It details the biochemical mechanisms, regulatory functions, and the significance of this pathway in cellular homeostasis. The guide includes quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development.

Introduction: The Methionine Cycle and the Trans-sulfuration Crossroads

The trans-sulfuration pathway is a critical metabolic route that channels the sulfur-containing amino acid homocysteine towards the synthesis of cysteine and other vital downstream products.[1] This pathway is inextricably linked to the methionine cycle, where dietary methionine is converted into S-adenosylmethionine (SAMe), the universal methyl donor for a vast number of biological reactions.[2][3] Homocysteine stands at a crucial metabolic junction: it can either be remethylated back to methionine to replenish the SAMe pool or enter the trans-sulfuration pathway.[2] The decision between these two fates is a highly regulated process, and SAMe itself is the key allosteric regulator that governs this metabolic switch.

The Core Role of S-adenosylmethionine (SAMe)

S-adenosylmethionine is synthesized from methionine and ATP by the enzyme Methionine Adenosyltransferase (MAT).[4] Following the donation of its methyl group in transmethylation reactions, SAMe is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[4] The intracellular concentration of SAMe acts as a sensor for methionine availability.

  • Low SAMe Levels : When SAMe levels are low, homocysteine is preferentially directed towards the remethylation pathway to regenerate methionine and subsequently SAMe.[4]

  • High SAMe Levels : Conversely, when SAMe levels are high, indicating a surplus of methionine, SAMe directs homocysteine into the trans-sulfuration pathway.[4][5] This action prevents the accumulation of potentially toxic homocysteine and initiates the synthesis of cysteine.[6]

This regulation is crucial for maintaining cellular methylation capacity and sulfur amino acid homeostasis.

The Trans-sulfuration Pathway: A Step-by-Step Analysis

The entry of homocysteine into the trans-sulfuration pathway is an irreversible process catalyzed by two key pyridoxal-5'-phosphate (PLP, active vitamin B6) dependent enzymes: Cystathionine (B15957) β-synthase (CBS) and Cystathionine γ-lyase (CGL).[2][7]

Step 1: Cystathionine Synthesis - The Committed Step

The first and rate-limiting step of the trans-sulfuration pathway is the condensation of homocysteine with serine to form cystathionine.[1][6] This reaction is catalyzed by Cystathionine β-synthase (CBS) .[8]

SAMe's Regulatory Action: CBS is allosterically activated by SAMe.[5][6] The binding of SAMe to a regulatory domain on the CBS enzyme induces a conformational change that alleviates auto-inhibition and significantly increases its catalytic activity.[9][10] This activation enhances the Vmax of the reaction by 2.5 to 5-fold without affecting the Km for the substrates.[5] This mechanism ensures that homocysteine is efficiently channeled into the trans-sulfuration pathway only when the cellular demand for methylation is met, as indicated by high SAMe levels.[2][5]

Step 2: Cysteine Production

The second step involves the hydrolysis of cystathionine by Cystathionine γ-lyase (CGL) , also known as cystathionase. This reaction yields L-cysteine, α-ketobutyrate, and ammonia.[1][2] Unlike CBS, CGL activity is primarily regulated at the transcriptional level rather than by allosteric effectors.[11]

The cysteine produced is a crucial precursor for the synthesis of several essential molecules, including:

  • Glutathione (B108866) (GSH): The most abundant intracellular antioxidant.[2][3]

  • Taurine: Important for various physiological processes.

  • Hydrogen Sulfide (H₂S): A gaseous signaling molecule.[1]

The overall flow of the pathway is depicted in the diagram below.

Figure 1: Overview of the Trans-sulfuration Pathway.

Quantitative Data Summary

The concentrations of key metabolites in the trans-sulfuration pathway are tightly regulated. The following table summarizes representative quantitative data from human plasma.

MetaboliteMean Concentration (nmol/L)Standard Deviation (nmol/L)Reference
S-Adenosylmethionine (SAMe)85.511.1[12]
S-Adenosylhomocysteine (SAH)13.35.0[12]
SAMe/SAH Ratio 7.0 1.8 [12]

Note: The SAMe/SAH ratio is often used as an indicator of cellular methylation capacity.[7]

The flux through the trans-sulfuration pathway is also subject to regulation by oxidative stress. In a human hepatoma cell line, the basal rate of cystathionine production was 82 ± 7 µmol/h/L of cells.[13] Upon exposure to 100 µM H₂O₂, this rate increased 1.6-fold to 136 ± 15 µmol/h/L of cells, demonstrating a responsive mechanism to boost antioxidant synthesis.[13]

Experimental Protocols

Protocol 1: Quantification of SAMe and SAH by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of SAMe and SAH in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[12][14]

Objective: To accurately measure the concentrations of SAMe and SAH in plasma samples.

Methodology: Stable Isotope Dilution LC-MS/MS.[14]

Procedure:

  • Sample Preparation:

    • Combine 20 µL of plasma with 180 µL of an internal standard solution.[14] The internal standard solution contains known concentrations of heavy isotope-labeled SAMe ([²H₃]-SAM) and SAH ([²H₄]-SAH) in mobile phase A.

    • Perform ultracentrifugation of the mixture through a 10 kDa molecular weight cutoff membrane to remove proteins.[14]

  • Chromatographic Separation:

    • Inject 3 µL of the filtrate onto an HPLC system.[14]

    • Separate the analytes using a suitable C18 reverse-phase column (e.g., Acquity UPLC BEH C18).[12]

  • Mass Spectrometry Detection:

    • Interface the HPLC with a tandem mass spectrometer (e.g., 5500 QTRAP®) equipped with an electrospray ionization (ESI) source operating in positive mode.[14]

    • Monitor the specific mass transitions for SAMe, SAH, and their respective internal standards.

  • Quantification:

    • Construct calibration curves using calibrators of known SAMe and SAH concentrations.

    • Calculate the concentration of SAMe and SAH in the samples by comparing the peak area ratios of the endogenous analytes to their corresponding stable isotope-labeled internal standards against the calibration curve.

protocol_1_workflow start Start: Plasma Sample (20 µL) step1 Add 180 µL Internal Standard ([²H₃]-SAM & [²H₄]-SAH) start->step1 step2 Protein Precipitation & Ultracentrifugation (10 kDa cutoff) step1->step2 step3 Inject 3 µL Filtrate into LC-MS/MS System step2->step3 step4 Chromatographic Separation (C18 Column) step3->step4 step5 ESI-MS/MS Detection (Positive Mode) step4->step5 step6 Data Analysis: Calculate Peak Area Ratios step5->step6 end End: Quantified SAMe & SAH Concentrations step6->end

Figure 2: Workflow for SAMe and SAH Quantification.
Protocol 2: Colorimetric Coupled Enzyme Assay for CBS Activity

This protocol describes a method to determine the activity of Cystathionine β-synthase (CBS) in tissue extracts using a coupled enzyme assay.[15]

Objective: To measure the rate of cystathionine formation by CBS.

Principle: The assay relies on a second enzyme, cystathionine γ-lyase (CGL), which converts the cystathionine produced by CBS into cysteine. The resulting cysteine is then detected spectrophotometrically at 560 nm after a specific reaction with ninhydrin (B49086).[15]

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., Tris-HCl, pH 8.0).

    • Add the substrates L-serine and L-homocysteine to the buffer.

    • Add the ancillary enzyme, purified CGL, to the mixture.

    • Add the sample containing CBS (e.g., tissue crude extract).

  • Initiation and Incubation:

    • Initiate the reaction by adding the final substrate or the enzyme preparation.

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Color Development:

    • Stop the reaction (e.g., by adding an acid solution like trichloroacetic acid).

    • Add the ninhydrin reagent and heat the samples to allow color development.

  • Measurement:

    • Cool the samples to room temperature.

    • Measure the absorbance at 560 nm using a spectrophotometer.

  • Calculation:

    • Calculate the amount of cysteine produced using a standard curve generated with known concentrations of cysteine.

    • Express the CBS activity in units such as µmol of product formed per minute per mg of protein.

Conclusion: A Central Regulator in Cellular Metabolism

S-adenosylmethionine is far more than a simple methyl donor; it is a sophisticated metabolic sensor that dictates the fate of homocysteine. Its allosteric activation of CBS is the master switch that diverts sulfur metabolism from methylation to the synthesis of cysteine and glutathione.[2][6] This regulatory node is critical for maintaining redox balance, managing toxic metabolite levels, and ensuring the supply of essential sulfur-containing compounds. A thorough understanding of this pathway and the central role of SAMe is fundamental for researchers and drug development professionals investigating metabolic disorders, liver disease, neurodegenerative conditions, and cancer.[4][16] The methodologies and data presented in this guide provide a solid foundation for further exploration in these critical areas.

References

The Central Role of Ademetionine in Polyamine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of S-adenosyl-L-methionine (ademetionine or SAM) in the biosynthesis of polyamines. Polyamines, including spermidine (B129725) and spermine (B22157), are essential polycationic molecules crucial for cell proliferation, differentiation, and survival. Their synthesis is a tightly regulated process and a key target in the development of therapeutics for cancer and other proliferative diseases. This compound stands at a critical metabolic junction, serving as the exclusive donor of aminopropyl groups for the elongation of the polyamine backbone.

The Polyamine Biosynthetic Pathway

The synthesis of higher polyamines, spermidine and spermine, is an anabolic pathway that begins with the amino acid ornithine and utilizes this compound in two critical, sequential steps.

  • Formation of Putrescine: The pathway is initiated by the decarboxylation of ornithine by ornithine decarboxylase (ODC), the first rate-limiting enzyme, to produce the diamine putrescine.

  • Decarboxylation of this compound: Concurrently, this compound is decarboxylated by S-adenosylmethionine decarboxylase (AdoMetDC or SAMDC), the second rate-limiting enzyme, to form S-adenosyl-L-methioninamine, also known as decarboxylated SAM (dcSAM).[1] This step is irreversible and commits the this compound molecule to the polyamine pathway, as dcSAM's sole known function is to serve as an aminopropyl donor.[2]

  • Synthesis of Spermidine: Spermidine synthase then catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, yielding spermidine and 5'-methylthioadenosine (MTA) as a byproduct.[3]

  • Synthesis of Spermine: Finally, spermine synthase facilitates a second aminopropyl group transfer from another molecule of dcSAM, this time to spermidine, to form spermine, again releasing MTA.[4]

This compound's function is therefore twofold: it is the precursor to the aminopropyl donor and its decarboxylation is a key regulatory point in the overall synthesis of higher polyamines.

Polyamine_Synthesis Figure 1. This compound in the Polyamine Biosynthesis Pathway Ornithine L-Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine This compound This compound (SAM) AdoMetDC AdoMetDC This compound->AdoMetDC dcSAM Decarboxylated SAM (dcSAM) invis1 dcSAM->invis1 invis2 dcSAM->invis2 MTA 5'-Methylthioadenosine (MTA) Salvage Salvage Pathway MTA->Salvage Methionine Methionine invis1->SpdS invis2->SpmS ODC->Putrescine CO₂ AdoMetDC->dcSAM CO₂ SpdS->Spermidine SpdS->MTA SpmS->Spermine SpmS->MTA Salvage->Methionine

Figure 1. This compound in the Polyamine Biosynthesis Pathway

Key Enzymes and Quantitative Data

The efficiency and regulation of polyamine synthesis are dictated by the kinetic properties of its core enzymes and the intracellular concentrations of its substrates and products.

S-Adenosylmethionine Decarboxylase (AdoMetDC / SAMDC)

AdoMetDC (EC 4.1.1.50) is a pivotal enzyme that catalyzes the formation of dcSAM.[3] Unlike most decarboxylases, it utilizes a covalently bound pyruvate (B1213749) as a cofactor instead of pyridoxal (B1214274) phosphate (B84403).[1] The enzyme is synthesized as a proenzyme that undergoes autocatalytic cleavage to form the active α and β subunits.[5][6] Its activity is uniquely stimulated by putrescine, creating a feed-forward mechanism that enhances dcSAM production when the primary polyamine acceptor is available.[6]

Spermidine Synthase and Spermine Synthase

Spermidine synthase (EC 2.5.1.16) and spermine synthase (EC 2.5.1.22) are aminopropyltransferases that are highly specific for their respective amine substrates (putrescine and spermidine).[4] They catalyze the nucleophilic attack of the primary amino group of the acceptor molecule on the aminopropyl group of dcSAM.[7]

Table 1: Kinetic Parameters of Key Enzymes in Polyamine Synthesis
Enzyme Substrate K_m_ (µM) Source Organism/Tissue
Human AdoMetDCThis compound (SAM)39Human Brain[5]
Bovine Spermine SynthaseSpermidine60Bovine Brain[8]
Decarboxylated SAM0.1Bovine Brain[8]
Table 2: Intracellular Concentrations of this compound and Polyamines
Metabolite Cell Type / Tissue Putrescine Spermidine Spermine
This compound (SAM)Human Erythrocytes-~3.5 µmol/L cells-
E. coli (WT)-~250 µM-
PolyaminesMCF-7 (ER+) Breast Cancer11.2 ± 1.1 pmol/µg protein19.3 ± 0.9 pmol/µg protein11.0 ± 0.6 pmol/µg protein
MDA-MB-231 (ER-) Breast Cancer5.8 ± 0.3 pmol/µg protein12.1 ± 0.4 pmol/µg protein6.4 ± 0.4 pmol/µg protein
Krebs II Ascites Cells~0.5-2.0 nmol/10^6^ cells~2.0-8.0 nmol/10^6^ cells~1.5-6.0 nmol/10^6^ cells
Note: Polyamine concentrations in cancer cells are highly variable and dependent on proliferative status.
Regulation of this compound Decarboxylase

The activity and expression of AdoMetDC are subject to intricate regulation, ensuring that the production of dcSAM is tightly coupled to cellular needs. This regulation occurs at multiple levels:

  • Allosteric Activation: As mentioned, putrescine allosterically activates the enzyme, increasing its catalytic efficiency.[5]

  • Transcriptional and Translational Control: The levels of spermidine and spermine exert negative feedback on AdoMetDC expression. Spermidine appears to affect the amount of AdoMetDC mRNA, while spermine is a more potent repressor that likely acts at the level of translation.

  • Protein Stability: The half-life of the AdoMetDC protein is very short and is regulated by polyamine levels, with high concentrations of spermidine and spermine leading to more rapid degradation.

AdoMetDC_Regulation Figure 2. Regulatory Logic of AdoMetDC Activity Putrescine Putrescine AdoMetDC_Activity AdoMetDC Activity Putrescine->AdoMetDC_Activity + (Allosteric Activation) Spermidine Spermidine AdoMetDC_Expression AdoMetDC Expression (mRNA & Protein) Spermidine->AdoMetDC_Expression - (Transcriptional) Spermine Spermine Spermine->AdoMetDC_Expression -- (Translational) AdoMetDC_Expression->AdoMetDC_Activity

Figure 2. Regulatory Logic of AdoMetDC Activity

Pharmacological Inhibition

The critical role of this compound decarboxylation in cell proliferation has made AdoMetDC a prime target for drug development. Inhibitors of this enzyme effectively block the production of spermidine and spermine, leading to cytostasis.

Table 3: Inhibitors of the this compound-Dependent Polyamine Pathway
Inhibitor Target Enzyme Mechanism Inhibition Constant / Potency
Methylglyoxal bis(guanylhydrazone) (MGBG)AdoMetDCCompetitive InhibitorPotent inhibitor, but lacks specificity[9]
5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine (AbeAdo / MDL 73811)AdoMetDCEnzyme-activated, IrreversiblePotent inactivator[9][10]
5'-deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine (MHZPA)AdoMetDCIrreversible (binds pyruvate)I_50_ = 70 nM[11]
Decarboxylated S-adenosylhomocysteine (dcSAH)Spermidine SynthaseCompetitive InhibitorIC_50_ = 43 µM (human)
Spermine SynthaseCompetitive InhibitorIC_50_ = 5 µM (human)
5'-Methylthioadenosine (MTA)Spermidine & Spermine SynthaseProduct Inhibition50% inhibition at 30-45 µM (SpdS) and 10-15 µM (SpmS) for rat enzymes[4]

Experimental Protocols

Accurate quantification of enzyme activity and metabolite levels is essential for studying the role of this compound in polyamine synthesis.

Protocol: Radiometric Assay for AdoMetDC Activity

This method measures the activity of AdoMetDC by quantifying the release of radiolabeled ¹⁴CO₂ from L-[1-¹⁴C]this compound.

Materials:

  • S-adenosyl-L-[1-¹⁴C]methionine (¹⁴C-SAM)

  • Enzyme extract (from tissue homogenate or cell lysate)

  • Assay Buffer: e.g., 100 mM sodium phosphate buffer, pH 7.5, containing dithiothreitol (B142953) (DTT) and EDTA.

  • Putrescine solution (for activation)

  • Scintillation vials

  • CO₂ trapping agent (e.g., hyamine hydroxide (B78521) or a filter paper soaked in NaOH)

  • Trichloroacetic acid (TCA) to stop the reaction

  • Scintillation cocktail

Procedure:

  • Prepare the reaction mixture in a sealable tube or vial. For a typical 100 µL reaction, combine assay buffer, putrescine (to a final concentration of ~2.5 mM), and enzyme extract.

  • Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration and enzyme activation.

  • Initiate the reaction by adding ¹⁴C-SAM (e.g., to a final concentration of 50-100 µM).

  • Immediately seal the vial. If using a filter paper, suspend it above the reaction mixture, ensuring it does not touch the liquid.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Stop the reaction by injecting a strong acid (e.g., 1 M TCA), which also facilitates the release of all dissolved ¹⁴CO₂ from the solution.

  • Continue incubation for an additional 30-60 minutes to ensure complete trapping of the released ¹⁴CO₂ by the trapping agent.

  • Carefully remove the trapping agent (e.g., filter paper) and place it into a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate enzyme activity based on the specific activity of the ¹⁴C-SAM and the amount of ¹⁴CO₂ captured, typically expressed as pmol/min/mg protein.

Radiometric_Assay_Workflow Figure 3. Workflow for AdoMetDC Radiometric Assay N1 1. Prepare Reaction Mix (Buffer, Enzyme, Putrescine) N2 2. Pre-incubate at 37°C N1->N2 N3 3. Add ¹⁴C-SAM & Seal Vial (with CO₂ trap) N2->N3 N4 4. Incubate at 37°C (Reaction proceeds) N3->N4 N5 5. Inject Acid (TCA) to Stop Reaction N4->N5 N6 6. Incubate to Trap ¹⁴CO₂ N5->N6 N7 7. Transfer Trap to Scintillation Vial N6->N7 N8 8. Quantify Radioactivity N7->N8

Figure 3. Workflow for AdoMetDC Radiometric Assay
Protocol: HPLC Quantification of Polyamines

This method allows for the separation and quantification of putrescine, spermidine, and spermine. It requires derivatization of the polyamines with a fluorescent tag, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA), prior to analysis by reverse-phase HPLC with a fluorescence detector.[7]

Materials:

  • Cell/tissue lysate

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA)

  • Internal standard (e.g., 1,7-diaminoheptane)

  • Derivatization reagent:

    • Option A: Dansyl chloride in acetone

    • Option B: o-Phthalaldehyde (OPA) with N-acetyl-L-cysteine or β-mercaptoethanol

  • Saturated sodium carbonate or borate (B1201080) buffer (pH dependent on reagent)

  • HPLC system with a C18 reverse-phase column and fluorescence detector

  • Mobile phase solvents (e.g., acetonitrile (B52724) and water or buffer)

  • Polyamine standards (putrescine, spermidine, spermine)

Procedure:

  • Sample Preparation & Extraction:

    • Homogenize tissue or lyse cells in an appropriate buffer.

    • Add a known amount of internal standard to the homogenate.

    • Precipitate proteins by adding cold PCA to a final concentration of ~0.2-0.4 M.

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant, which contains the acid-soluble polyamines.

  • Derivatization (Example with Dansyl Chloride):

    • Take an aliquot of the supernatant (e.g., 50 µL).

    • Add saturated sodium carbonate solution (e.g., 200 µL) to make the solution alkaline.

    • Add dansyl chloride solution (e.g., 10 mg/mL in acetone).

    • Vortex and incubate in the dark at 60-70°C for 1 hour or overnight at room temperature.

    • Add proline or another primary amine to quench the reaction by consuming excess dansyl chloride.

    • Extract the dansylated polyamines into an organic solvent like toluene.

    • Evaporate the organic solvent to dryness and reconstitute the residue in the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Separate the derivatized polyamines using a gradient elution on a C18 column (e.g., an acetonitrile/water gradient).

    • Detect the fluorescent derivatives using an appropriate excitation/emission wavelength (e.g., Ex: 340 nm, Em: 510 nm for dansyl derivatives; Ex: 340 nm, Em: 450 nm for OPA derivatives).

    • Quantify the peaks by comparing their integrated areas to those of a standard curve prepared with known concentrations of polyamine standards and the internal standard.

HPLC_Workflow Figure 4. General Workflow for HPLC Analysis of Polyamines N1 1. Homogenize Sample & Add Internal Standard N2 2. Protein Precipitation (e.g., Perchloric Acid) N1->N2 N3 3. Centrifuge & Collect Supernatant N2->N3 N4 4. Fluorescent Derivatization (e.g., Dansyl Chloride) N3->N4 N5 5. Extract/Prepare for Injection N4->N5 N6 6. Inject into RP-HPLC System N5->N6 N7 7. Separation & Detection (Fluorescence) N6->N7 N8 8. Quantify vs. Standards N7->N8

Figure 4. General Workflow for HPLC Analysis of Polyamines

Conclusion

This compound is indispensable for the synthesis of the higher polyamines, spermidine and spermine. Its conversion to decarboxylated SAM by the tightly regulated enzyme AdoMetDC serves as the committed step for providing the aminopropyl groups necessary for chain elongation. The central role of this process in sustaining cell proliferation has validated the polyamine pathway, and specifically AdoMetDC, as a significant target for therapeutic intervention in oncology and other fields. A thorough understanding of the biochemical mechanisms, enzyme kinetics, and regulatory networks described in this guide is fundamental for researchers and drug development professionals working to modulate this critical metabolic pathway.

References

An In-depth Technical Guide to the Biochemical Pathways Involving Ademetionine (S-Adenosylmethionine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosylmethionine (Ademetionine or SAMe) is a naturally occurring molecule that plays a central role in cellular metabolism across all domains of life. Synthesized from L-methionine and adenosine (B11128) triphosphate (ATP), this compound is a critical methyl donor in a vast number of transmethylation reactions, a precursor for the synthesis of polyamines through the aminopropylation pathway, and a key component of the transsulfuration pathway, which leads to the production of the vital antioxidant glutathione (B108866). Given its involvement in these fundamental cellular processes, dysregulation of this compound metabolism has been implicated in a range of pathologies, including liver disease, neurodegenerative disorders, and cancer. This technical guide provides a comprehensive overview of the core biochemical pathways involving this compound, presents quantitative data on key enzymes and metabolites, details experimental protocols for the study of these pathways, and visualizes the intricate molecular relationships using signaling pathway diagrams.

Introduction to this compound

S-Adenosylmethionine is a sulfonium (B1226848) compound that serves as the primary methyl group donor in most biological methylation reactions.[1] Its unique chemical structure, featuring a reactive methyl group attached to a positively charged sulfur atom, makes it an exceptionally potent alkylating agent in the cellular environment. The synthesis of this compound is catalyzed by the enzyme methionine adenosyltransferase (MAT), which facilitates the transfer of the adenosyl group from ATP to the sulfur atom of methionine.[2] The liver is the primary site of this compound synthesis and metabolism, processing approximately 50% of all dietary methionine.[3]

The biological significance of this compound stems from its participation in three major metabolic pathways:

  • Transmethylation: The transfer of its methyl group to a wide array of acceptor molecules, including DNA, RNA, proteins, and lipids. This process is fundamental for epigenetic regulation, signal transduction, and the maintenance of cellular membrane integrity.

  • Transsulfuration: Following the donation of its methyl group, the resulting S-adenosylhomocysteine (SAH) is hydrolyzed to homocysteine, which can then enter the transsulfuration pathway to be converted into cysteine. Cysteine is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.

  • Aminopropylation: this compound can be decarboxylated to form S-adenosylmethioninamine, which serves as the aminopropyl group donor for the synthesis of polyamines like spermidine (B129725) and spermine. Polyamines are essential for cell growth, proliferation, and differentiation.[4]

Due to its central role in these pathways, this compound has garnered significant interest as a therapeutic agent for various conditions, including liver diseases, depression, and osteoarthritis.[5]

Core Biochemical Pathways

The metabolism of this compound is intricately regulated and interconnected with other key metabolic cycles. The following sections detail the major pathways involving this crucial molecule.

The Methionine Cycle and Transmethylation

The methionine cycle describes the regeneration of methionine from homocysteine, a process that is tightly coupled to transmethylation reactions. This compound is the central intermediate in this cycle.

  • Synthesis of this compound: Methionine adenosyltransferase (MAT) catalyzes the formation of this compound from methionine and ATP.[6]

  • Methyl Group Transfer: this compound donates its methyl group to a substrate in a reaction catalyzed by a specific methyltransferase (MT). This results in a methylated substrate and S-adenosylhomocysteine (SAH).

  • Hydrolysis of SAH: SAH is a potent inhibitor of most methyltransferases and is rapidly hydrolyzed to homocysteine and adenosine by SAH hydrolase (AHCY).[3]

  • Regeneration of Methionine: Homocysteine can be remethylated to methionine by methionine synthase, a vitamin B12-dependent enzyme that utilizes 5-methyltetrahydrofolate as the methyl donor.

cluster_transmethylation Transmethylation Met Methionine SAMe This compound (S-Adenosylmethionine) Met->SAMe MAT ATP ATP ATP->SAMe MethylatedSubstrate Methylated Substrate SAH SAH (S-Adenosylhomocysteine) SAMe->SAH Methyl- transferase Substrate Acceptor Substrate (DNA, RNA, Protein, etc.) Substrate->MethylatedSubstrate Hcy Homocysteine SAH->Hcy SAH Hydrolase Adenosine Adenosine SAH->Adenosine Hcy->Met Methionine Synthase Cystathionine (B15957) Cystathionine Hcy->Cystathionine CBS Serine Serine Serine->Cystathionine THF Tetrahydrofolate MTHF 5-Methyl-THF MTHF->THF

The Methionine Cycle and Transmethylation Pathway.
The Transsulfuration Pathway

The transsulfuration pathway channels homocysteine towards the synthesis of cysteine and subsequently glutathione. This pathway is particularly active in the liver.

  • Formation of Cystathionine: Cystathionine β-synthase (CBS), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, catalyzes the condensation of homocysteine and serine to form cystathionine.[7]

  • Cleavage of Cystathionine: Cystathionine γ-lyase (CGL), another PLP-dependent enzyme, cleaves cystathionine to yield cysteine, α-ketobutyrate, and ammonia.

  • Glutathione Synthesis: Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a tripeptide that plays a critical role in cellular detoxification and protection against oxidative stress.

cluster_transsulfuration Transsulfuration Pathway Hcy Homocysteine Cystathionine Cystathionine Hcy->Cystathionine CBS (PLP-dependent) Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine CGL (PLP-dependent) aKB α-Ketobutyrate Cystathionine->aKB NH3 Ammonia Cystathionine->NH3 GSH Glutathione (GSH) Cysteine->GSH Glutamate-Cysteine Ligase & Glutathione Synthetase Glutamate Glutamate Glutamate->GSH Glycine (B1666218) Glycine Glycine->GSH

The Transsulfuration Pathway.
The Aminopropylation and Polyamine Synthesis Pathway

This pathway utilizes this compound to produce polyamines, which are essential for cell growth and proliferation.

  • Decarboxylation of this compound: S-adenosylmethionine decarboxylase (SAMDC) catalyzes the decarboxylation of this compound to form S-adenosylmethioninamine (decarboxylated SAM or dcSAM).[4]

  • Synthesis of Spermidine: Spermidine synthase transfers an aminopropyl group from dcSAM to putrescine (formed from the decarboxylation of ornithine by ornithine decarboxylase, ODC) to generate spermidine.

  • Synthesis of Spermine: Spermine synthase then transfers a second aminopropyl group from another molecule of dcSAM to spermidine to form spermine.

cluster_polyamine Polyamine Synthesis Pathway SAMe This compound (S-Adenosylmethionine) dcSAM dcSAM (Decarboxylated SAM) SAMe->dcSAM SAMDC Spermidine Spermidine dcSAM->Spermidine Spermidine Synthase Spermine Spermine dcSAM->Spermine MTA MTA (5'-Methylthioadenosine) dcSAM->MTA Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Putrescine->Spermidine Spermidine->Spermine Spermine Synthase

The Aminopropylation and Polyamine Synthesis Pathway.

Quantitative Data

The following tables summarize key quantitative data related to this compound metabolism, including enzyme kinetics and physiological concentrations of relevant metabolites.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

EnzymeSubstrate(s)KmVmax / kcatOrganism/TissueReference(s)
MAT2A ATP98 µM0.27 s⁻¹ (kcat)Human (recombinant)[2]
L-Methionine23 µMHuman (recombinant)[2]
GNMT S-Adenosylmethionine0.22 mM ([S]0.5)27.0 min⁻¹ (kcat)Rat (recombinant)[1][8]
Glycine12.2 mM ([S]0.5)Rat (recombinant)[1]
CBS L-Serine1.2 mM-Yeast[9]
L-Homocysteine2.0 mM (Ki)-Yeast[9]
L-Cystathionine0.083 mM0.56 s⁻¹ (kcat, reverse)Yeast[9]
ODC L-Ornithine0.37 ± 0.09 mM225 ± 16 min⁻¹ (kcat)Human (recombinant)[10]
L-Ornithine0.9 mM4.8 µmol/mg/minAspergillus terreus[11]
SAMDC S-Adenosylmethionine----

Note: Kinetic parameters can vary significantly depending on the experimental conditions, enzyme source, and presence of allosteric regulators.

Table 2: Physiological Concentrations of this compound and Related Metabolites

MetaboliteTissue/FluidConcentrationOrganismReference(s)
S-Adenosylmethionine (SAM) Liver60 - 90 nmol/gRat[12][13]
Brain20 - 50 nmol/gRat[12][13]
S-Adenosylhomocysteine (SAH) Liver10 - 15 nmol/g (adult)Rat[12][13]
Brain< 1 nmol/gRat[12][13]
Putrescine -Millimolar range (intracellular)Eukaryotes[14]
Spermidine -Millimolar range (intracellular)Eukaryotes[14]
Spermine -Millimolar range (intracellular)Eukaryotes[14]

Table 3: Effects of this compound Supplementation on Biochemical Markers in Humans

Study PopulationThis compound DoseDurationOutcome MeasureResultReference(s)
Patients with alcoholic liver disease1.2 g/day (oral)6 monthsHepatic GlutathioneSignificant increase compared to placebo[9]
Patients with non-alcoholic liver disease1.2 g/day (oral)6 monthsHepatic GlutathioneSignificant increase[9]
Alcoholic patients2 g/day (parenteral)15 daysErythrocyte GlutathioneCorrection of decreased levels[15][16]
Patients with alcoholic liver disease and intrahepatic cholestasis500-1500 mg/day (IV/oral)8 weeksAlkaline Phosphatase (ALP)Significant decrease[17][18]
γ-Glutamyltransferase (γGT)Significant decrease[17][18]
Patients with chronic liver disease800-1600 mg/day (IV/oral)10 weeksSerum Total BilirubinSignificant decrease[5][19]
Alanine Aminotransferase (ALT)Significant decrease[5][19]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound metabolism.

Quantification of this compound and S-Adenosylhomocysteine by LC-MS/MS

Principle: This method allows for the sensitive and specific quantification of this compound (SAM) and S-adenosylhomocysteine (SAH) in biological samples using liquid chromatography coupled with tandem mass spectrometry.

Workflow Diagram:

Sample Biological Sample (Tissue homogenate, Plasma) Extraction Protein Precipitation (e.g., with perchloric acid) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC LC Separation (e.g., C18 column) Supernatant->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Quantification Quantification (using stable isotope-labeled internal standards) MS->Quantification

Workflow for LC-MS/MS quantification of SAM and SAH.

Methodology:

  • Sample Preparation:

    • Homogenize tissue samples in a cold solution of perchloric acid (e.g., 0.4 M) to precipitate proteins and stabilize SAM.

    • For plasma samples, deproteinize by adding an equal volume of cold perchloric acid.

    • Vortex the mixture and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

    • Collect the supernatant and neutralize with a potassium carbonate solution.

    • Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

    • The resulting supernatant is ready for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution profile. A typical mobile phase consists of an aqueous solution with a low concentration of an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic solvent like acetonitrile (B52724) or methanol.

    • Mass Spectrometry: Employ electrospray ionization (ESI) in positive ion mode. Monitor the specific mass-to-charge (m/z) transitions for SAM (e.g., 399 -> 250) and SAH (e.g., 385 -> 136).

    • Quantification: Use stable isotope-labeled internal standards (e.g., d3-SAM and d4-SAH) added to the samples prior to protein precipitation for accurate quantification.

Ornithine Decarboxylase (ODC) Activity Assay (Non-Radioactive)

Principle: This assay measures the activity of ODC by quantifying the production of its product, putrescine. A coupled enzymatic reaction is used where putrescine is oxidized by a diamine oxidase, producing hydrogen peroxide (H₂O₂), which is then detected colorimetrically or fluorometrically.[8]

Workflow Diagram:

Lysate Cell/Tissue Lysate (Source of ODC) ReactionMix Reaction Mixture: - L-Ornithine (substrate) - Pyridoxal Phosphate (cofactor) Lysate->ReactionMix Incubation Incubation at 37°C ReactionMix->Incubation Putrescine Putrescine Production Incubation->Putrescine CoupledReaction Coupled Enzyme Reaction: - Diamine Oxidase - Horseradish Peroxidase - Colorimetric/Fluorometric Substrate Putrescine->CoupledReaction Detection Spectrophotometric or Fluorometric Detection CoupledReaction->Detection

Workflow for a non-radioactive ODC activity assay.

Methodology:

  • Enzyme Preparation: Prepare a cytosolic extract from cells or tissues by homogenization in a suitable buffer (e.g., Tris-HCl with protease inhibitors) followed by centrifugation to remove cellular debris.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., Tris-HCl, pH 7.5)

    • L-Ornithine (substrate)

    • Pyridoxal phosphate (PLP, cofactor)

    • Dithiothreitol (DTT) to maintain a reducing environment

  • ODC Reaction:

    • Add the enzyme preparation to the reaction mixture and incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an acid (e.g., perchloric acid).

  • Putrescine Detection:

    • Neutralize the reaction mixture.

    • Add a detection reagent containing:

      • Diamine oxidase

      • Horseradish peroxidase (HRP)

      • A chromogenic or fluorogenic HRP substrate (e.g., Amplex Red).

    • Incubate at room temperature, protected from light.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Quantify the amount of putrescine produced by comparing to a standard curve.

Analysis of Histone Methylation by Chromatin Immunoprecipitation (ChIP)

Principle: ChIP is used to determine the specific genomic locations of histone modifications. Cells are treated with a cross-linking agent to fix proteins to DNA. The chromatin is then sheared, and an antibody specific to the histone modification of interest is used to immunoprecipitate the corresponding chromatin fragments. The associated DNA is then purified and can be analyzed by qPCR or sequencing.[20][21][22]

Workflow Diagram:

Cells Cells Treated with this compound (or vehicle control) Crosslink Cross-link Proteins to DNA (e.g., with formaldehyde) Cells->Crosslink Lyse Cell Lysis and Chromatin Shearing (sonication or enzymatic digestion) Crosslink->Lyse IP Immunoprecipitation with Antibody against specific Histone Methylation Mark Lyse->IP Wash Wash to Remove Non-specific Binding IP->Wash Elute Elute Chromatin Wash->Elute Reverse Reverse Cross-links Elute->Reverse Purify Purify DNA Reverse->Purify Analysis Analyze DNA by qPCR or Sequencing Purify->Analysis

Workflow for Chromatin Immunoprecipitation (ChIP).

Methodology:

  • Cell Treatment and Cross-linking:

    • Treat cultured cells with this compound or a vehicle control for the desired time.

    • Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate to cross-link proteins to DNA.

    • Quench the cross-linking reaction with glycine.

  • Chromatin Preparation:

    • Harvest and lyse the cells.

    • Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for the histone methylation mark of interest (e.g., H3K4me3, H3K27me3).

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes and Elution:

    • Wash the beads several times with buffers of increasing stringency to remove non-specifically bound chromatin.

    • Elute the immunoprecipitated chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating the eluate.

    • Treat with proteinase K to digest proteins.

    • Purify the DNA using a column-based kit or phenol-chloroform extraction.

  • Analysis:

    • Quantitative PCR (qPCR): Use primers specific to promoter regions of target genes to quantify the enrichment of the histone modification.

    • Sequencing (ChIP-seq): Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify the genome-wide distribution of the histone modification.

Conclusion

This compound is a pleiotropic molecule that sits (B43327) at the crossroads of several fundamental metabolic pathways. Its roles as the primary methyl donor, a precursor for polyamine synthesis, and a key intermediate in the transsulfuration pathway underscore its importance in maintaining cellular homeostasis. The intricate regulation of its synthesis and catabolism highlights the cell's need to maintain a delicate balance of this compound and its metabolites. Dysregulation of these pathways is increasingly recognized as a contributing factor to a variety of human diseases, making the enzymes and intermediates of this compound metabolism attractive targets for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of this compound biology and harness its therapeutic potential.

References

An In-depth Technical Guide on S-adenosylmethionine as a Universal Methyl Group Donor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-adenosylmethionine (SAMe), a metabolite synthesized from methionine and ATP, is the principal methyl group donor in all living cells.[1][2] This vital role places SAMe at the heart of a multitude of cellular processes, including epigenetic regulation through DNA and histone methylation, biosynthesis of phospholipids (B1166683) and neurotransmitters, and regulation of gene expression.[1][3][4] Dysregulation of SAMe metabolism has been implicated in various diseases, making it a molecule of significant interest for therapeutic development. This guide provides a comprehensive technical overview of SAMe's function, metabolism, and the methodologies used to study its role in cellular biology.

The Core of One-Carbon Metabolism: The Methionine Cycle

S-adenosylmethionine is synthesized by the enzyme methionine adenosyltransferase (MAT), which catalyzes the reaction between methionine and ATP.[5][6] Once formed, SAMe donates its activated methyl group to a wide array of acceptor molecules in reactions catalyzed by methyltransferases.[1][7] This transfer results in the formation of S-adenosylhomocysteine (SAH), a potent inhibitor of most methyltransferases.[4][5] SAH is subsequently hydrolyzed to homocysteine and adenosine (B11128) by SAH hydrolase.[4][5] Homocysteine can then be remethylated to methionine, completing the cycle. This process is crucial for maintaining the cellular methylation potential, often represented by the SAM/SAH ratio.[4]

Methionine_Cycle Met Methionine MAT MAT Met->MAT ATP SAMe S-Adenosylmethionine (SAMe) MTs Methyltransferases SAMe->MTs Acceptor SAH S-Adenosylhomocysteine (SAH) SAHH SAH Hydrolase SAH->SAHH Hcy Homocysteine MS Methionine Synthase Hcy->MS 5-MTHF MAT->SAMe MTs->SAH Methylated Acceptor SAHH->Hcy Adenosine MS->Met THF SAMe_Targets cluster_0 Epigenetic Regulation cluster_1 Metabolic Regulation SAMe S-Adenosylmethionine (SAMe) DNA DNA SAMe->DNA DNMTs Histones Histones SAMe->Histones HMTs RNA RNA SAMe->RNA RNMTs Proteins Proteins SAMe->Proteins PRMTs/PKMTs Lipids Lipids SAMe->Lipids PEMTs Neurotransmitters Neurotransmitters SAMe->Neurotransmitters COMT Exp_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with Internal Standards Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Cleanup Solid-Phase Extraction Extract->Cleanup LC HPLC Separation Cleanup->LC MS Tandem Mass Spectrometry LC->MS Quant Quantification & Standard Curve MS->Quant

References

The Dawn of a Metabolic Hub: An In-depth Guide to the Discovery and History of S-adenosyl-L-methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosyl-L-methionine (SAMe), a molecule of profound biological significance, stands at the crossroads of numerous metabolic pathways, acting as the principal methyl donor and a key regulator of cellular processes. Its discovery over seven decades ago marked a pivotal moment in biochemistry, unraveling the mechanisms of transmethylation and opening new avenues for understanding health and disease. This technical guide provides a comprehensive overview of the discovery and history of SAMe, detailing the seminal experiments, the key metabolic pathways it governs, and its ever-expanding role in modern research and drug development.

The Landmark Discovery by Giulio Cantoni

The story of S-adenosyl-L-methionine begins in the early 1950s with the pioneering work of Italian-American scientist Giulio Cantoni. In 1952, Cantoni reported the enzymatic synthesis of a new, "active" form of methionine, which he later identified as S-adenosyl-L-methionine.[1][2] His groundbreaking research demonstrated that this molecule was formed from the reaction of L-methionine and adenosine (B11128) triphosphate (ATP), a discovery that laid the foundation for our understanding of biological methylation.[3][4]

Experimental Protocols: The Isolation and Identification of a Novel Intermediate

Isolation of S-adenosyl-L-methionine from Yeast (Adapted from Schlenk & DePalma, 1957)

  • Yeast Culture and Methionine Loading: Saccharomyces cerevisiae is cultured in a suitable medium and then incubated with an excess of L-methionine to increase the intracellular concentration of SAMe.

  • Extraction: The yeast cells are harvested and extracted with cold perchloric acid to precipitate proteins and other macromolecules, leaving small molecules like SAMe in the supernatant.

  • Purification by Ion-Exchange Chromatography: The acidic extract is neutralized and passed through a cation-exchange resin column (e.g., Dowex 50). The positively charged sulfonium (B1226848) group of SAMe allows it to bind to the resin.

  • Elution: The column is washed to remove unbound contaminants. SAMe is then eluted using a strong acid, such as sulfuric acid.

  • Precipitation: The eluted SAMe is precipitated as a salt, often using phosphotungstic acid, to concentrate and further purify the compound.

  • Final Purification: The precipitate is redissolved, and the precipitating agent is removed, yielding a purified solution of S-adenosyl-L-methionine.

Enzymatic Assay for Methionine Adenosyltransferase (MAT)

The activity of the enzyme responsible for SAMe synthesis, methionine adenosyltransferase (MAT), can be measured by quantifying the formation of one of its products. Modern colorimetric assay kits are available for this purpose.[5][6] A general protocol is as follows:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing L-methionine, ATP, and magnesium ions (a required cofactor for MAT).

  • Enzyme Addition: The reaction is initiated by adding the enzyme source (e.g., a purified MAT preparation or a cell lysate).

  • Incubation: The reaction mixture is incubated at a controlled temperature (typically 37°C).

  • Detection of Pyrophosphate (PPi): The assay is based on the detection of pyrophosphate (PPi), which is produced in equimolar amounts to SAMe. The PPi is enzymatically converted to a product that reacts with a colorimetric probe.

  • Spectrophotometric Measurement: The absorbance of the resulting colored product is measured at a specific wavelength (e.g., 570 nm), which is proportional to the amount of PPi generated and thus to the MAT activity.

The Central Role of SAMe in Metabolism

Following its discovery, the profound importance of SAMe in cellular metabolism quickly became apparent. It is a central hub for three critical metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[7][8]

Transmethylation: The Universal Methyl Donor

The most well-known function of SAMe is its role as the primary donor of methyl groups in a vast number of biological reactions.[8] This process, known as transmethylation, is crucial for the synthesis and modification of a wide array of molecules, including DNA, RNA, proteins, lipids, and neurotransmitters.[9] The transfer of the methyl group from SAMe results in the formation of S-adenosyl-L-homocysteine (SAH), a potent inhibitor of most methyltransferases.[7]

Transsulfuration: A Gateway to Cysteine and Glutathione

The SAH produced during transmethylation is hydrolyzed to homocysteine and adenosine. Homocysteine can then enter the transsulfuration pathway, where it is converted to cysteine.[7] Cysteine is a vital amino acid for protein synthesis and is a precursor for the synthesis of glutathione, a major intracellular antioxidant.[8]

Aminopropylation: The Synthesis of Polyamines

After decarboxylation by the enzyme SAM decarboxylase, SAMe becomes a donor of an aminopropyl group for the synthesis of polyamines such as spermidine (B129725) and spermine.[8] These molecules are essential for cell growth, differentiation, and the stability of nucleic acids.[8]

The SAMe Cycle: A Tightly Regulated Metabolic Engine

The interconnected pathways of transmethylation and transsulfuration form a critical metabolic cycle known as the SAMe cycle or the methionine cycle. This cycle ensures the regeneration of methionine from homocysteine, allowing for the continuous synthesis of SAMe. The regulation of this cycle is crucial for maintaining cellular homeostasis.

SAMe_Cycle Methionine Methionine SAMe S-adenosyl-L-methionine (SAMe) Methionine->SAMe Methionine Adenosyltransferase (MAT) ATP ATP ATP->SAMe Methylated_Product Methylated Product SAH S-adenosyl-L-homocysteine (SAH) SAMe->SAH Methyltransferases (MTs) Methyl_Acceptor Methyl Acceptor (DNA, RNA, proteins, etc.) Methyl_Acceptor->Methylated_Product Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase (SAHH) Adenosine Adenosine Homocysteine->Methionine Methionine Synthase Cystathionine (B15957) Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (CBS) Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionase Glutathione Glutathione Cysteine->Glutathione THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF MTHF->THF

Caption: The S-adenosyl-L-methionine (SAMe) Cycle.

Quantitative Data: A Snapshot of SAMe in Biological Systems

The concentration and enzymatic kinetics of SAMe and its related metabolites are critical parameters in understanding its biological roles. The following tables summarize key quantitative data from the literature.

Table 1: Representative Concentrations of S-adenosyl-L-methionine in Biological Samples

Sample TypeOrganismConcentrationReference(s)
PlasmaHuman50-150 nmol/L[10]
SerumHuman71-168 nmol/L[11]
Liver TissueRat~3.5-9 nmol/100 mg[10]
Liver TissueMouse~40-60 nmol/g[12]

Table 2: Kinetic Parameters of Key Enzymes in the SAMe Cycle

EnzymeOrganism/IsozymeSubstrateKm (µM)Reference(s)
Methionine Adenosyltransferase (MAT2A)HumanATP50 ± 10[13][14]
L-Methionine5 ± 2[13][14]
Methionine Adenosyltransferase (MAT2A)HumanATP98[15]
L-Methionine23[15]
S-adenosylhomocysteine hydrolase (SAHH)HumanS-adenosylhomocysteine1-2[7]
Glycine N-methyltransferase (GNMT)RatS-adenosylmethionine100-200[16]

Table 3: Stability of S-adenosyl-L-methionine

ConditionStabilityReference(s)
Aqueous solution, neutral or alkaline pHUnstable, degrades to 5'-methylthioadenosine (MTA)[10][17]
Aqueous solution, acidic pH (3.0-5.0)More stable[17][18]
Frozen aqueous solutionOptimal for storage, minimizes degradation and epimerization[17][19]
Incubation at 38°CSignificant degradation over time[19]

Beyond a Simple Metabolite: SAMe as a Signaling Molecule

Recent research has expanded our understanding of SAMe's role beyond that of a simple metabolic intermediate. It is now recognized as a signaling molecule that can directly influence cellular processes.

Regulation of Gene Expression

SAMe levels can influence gene expression through the methylation of DNA and histones, key epigenetic modifications that control chromatin structure and gene accessibility.[7] Furthermore, SAMe can directly bind to specific RNA structures known as SAM riboswitches, which are found in some bacteria and regulate the expression of genes involved in methionine and SAMe metabolism.

Allosteric Regulation of Enzymes

SAMe can act as an allosteric regulator of several enzymes, influencing their activity. For instance, it can activate cystathionine β-synthase (CBS), a key enzyme in the transsulfuration pathway, thereby directing homocysteine towards cysteine synthesis when SAMe levels are high.[20]

SAMe_Signaling cluster_epigenetics Epigenetic Regulation cluster_allosteric Allosteric Regulation cluster_polyamines Polyamine Synthesis SAMe S-adenosyl-L-methionine (SAMe) DNA_Methylation DNA Methylation SAMe->DNA_Methylation Methyl Donor Histone_Methylation Histone Methylation SAMe->Histone_Methylation Methyl Donor CBS Cystathionine β-synthase (CBS) SAMe->CBS Activates Polyamine_Pathway Polyamine Synthesis SAMe->Polyamine_Pathway Precursor Gene_Expression Altered Gene Expression DNA_Methylation->Gene_Expression Histone_Methylation->Gene_Expression Transsulfuration Increased Transsulfuration CBS->Transsulfuration Cell_Growth Cell Growth & Differentiation Polyamine_Pathway->Cell_Growth

Caption: Signaling Roles of S-adenosyl-L-methionine.

Conclusion and Future Directions

From its discovery as an "active methionine" to its current status as a multifaceted metabolic hub and signaling molecule, S-adenosyl-L-methionine has captivated the attention of the scientific community for over 70 years. The foundational work of Giulio Cantoni paved the way for a deep understanding of fundamental biochemical processes. Today, research continues to uncover new roles for SAMe in health and disease, with significant implications for drug development in areas such as oncology, hepatology, and neurology. As analytical techniques become more sensitive and our understanding of cellular regulation deepens, the story of S-adenosyl-L-methionine is far from over, promising new discoveries and therapeutic opportunities for years to come.

References

Ademetionine's Role in Regulating Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ademetionine, also known as S-adenosylmethionine (SAM or SAMe), is a critical metabolite that serves as the primary methyl group donor in all living cells.[1] Its central role in transmethylation reactions directly impacts the epigenetic landscape, influencing both DNA and histone modifications that are fundamental to the regulation of gene expression.[2][3] Dysregulation of this compound metabolism is implicated in a range of pathologies, including liver disease and cancer, making it a molecule of significant interest for therapeutic and research applications.[4][5] This technical guide provides an in-depth examination of the molecular mechanisms by which this compound governs gene expression, presents quantitative data from relevant studies, details key experimental protocols for its investigation, and visualizes the core biological pathways and workflows involved.

Core Mechanisms of Gene Regulation by this compound

This compound's influence on gene expression is primarily exerted through its function as a universal methyl donor, which underpins the epigenetic machinery of the cell.

This compound in Epigenetic Modifications

Epigenetic regulation refers to heritable changes in gene function that do not involve alterations to the DNA sequence itself.[6] this compound is the sole methyl donor for a vast number of these modifications.[1]

  • DNA Methylation: this compound provides the methyl group for DNA methyltransferases (DNMTs), which catalyze the addition of a methyl group to cytosine bases, typically within CpG dinucleotides.[2][7] This modification is fundamentally linked to gene silencing; methylation of promoter regions can prevent the binding of transcription factors or recruit repressive protein complexes, thereby turning gene expression off.[8][9]

  • Histone Methylation: Histone proteins, which package DNA into chromatin, can be methylated on lysine (B10760008) and arginine residues by histone methyltransferases (HMTs) that also rely on this compound as the methyl source.[10][11] Unlike DNA methylation, histone methylation can be associated with either transcriptional activation (e.g., H3K4me3) or repression (e.g., H3K27me3), depending on the specific residue methylated and the degree of methylation (mono-, di-, or tri-methylation).[12]

The SAM Cycle: A Nexus of Metabolic and Epigenetic Control

The availability of this compound for methylation reactions is tightly controlled by a metabolic pathway known as the SAM Cycle or the Methionine Cycle.[2][10]

  • Synthesis: this compound is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT).[10][12]

  • Methyl Donation: this compound donates its methyl group to a substrate (DNA, histones, etc.), a reaction catalyzed by a specific methyltransferase.

  • Byproduct Formation: Upon methyl donation, this compound is converted to S-adenosylhomocysteine (SAH).[8][13]

  • Inhibition and Regeneration: SAH is a potent inhibitor of methyltransferase reactions.[2][7] It is hydrolyzed to homocysteine and adenosine (B11128) by SAH hydrolase.

  • Recycling: Homocysteine is then remethylated to form methionine, completing the cycle. This step requires folate and vitamin B12.[14]

The intracellular ratio of SAM to SAH is considered a critical indicator of the cell's "methylation potential."[2] A high SAM/SAH ratio favors ongoing methylation reactions, whereas a low ratio (caused by an accumulation of SAH) leads to feedback inhibition of methyltransferases, thereby altering gene expression patterns.[15]

Key Signaling and Metabolic Pathways

This compound's regulatory role extends beyond direct methylation and is integrated with other crucial cellular pathways.

One-Carbon Metabolism

The SAM cycle is a core component of the broader one-carbon metabolism network, which integrates signals from nutrient sources like amino acids and vitamins to regulate the synthesis of nucleotides and the generation of SAM for methylation.[10][16] This network provides a direct link between the nutritional status of a cell and its epigenetic state, with this compound acting as the key effector molecule that translates metabolic shifts into changes in gene expression.[10][12]

One_Carbon_Metabolism cluster_sam SAM Cycle cluster_folate Folate Cycle cluster_transsulfuration Transsulfuration Methionine Methionine SAM This compound (SAM) Methionine->SAM MAT ATP ATP ATP->SAM MAT SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases (DNMTs, HMTs) Methylene_THF 5,10-Methylene-THF SAM->Methylene_THF - Methylated_Product Methylated Product SAM->Methylated_Product Cystathionine Cystathionine SAM->Cystathionine + Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS (B12-dependent) Homocysteine->Cystathionine CBS (B6-dependent) Serine Serine Glycine Glycine Serine->Glycine SHMT Serine->Methylene_THF THF THF THF->Methylene_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Methyl_THF->Homocysteine Methyl_THF->THF DNA_Histones DNA, RNA, Proteins (Acceptor) DNA_Histones->Methylated_Product + CH3 Cysteine Cysteine Cystathionine->Cysteine GSH Glutathione (GSH) Cysteine->GSH

Figure 1: this compound in the context of one-carbon metabolism.
Polyamine Biosynthesis Pathway

This compound is a precursor for polyamine synthesis, which is essential for cell proliferation and differentiation.[17][18] In this pathway, this compound is first decarboxylated by S-adenosylmethionine decarboxylase (SAMDC) to form decarboxylated SAM (dcSAM).[17] The aminopropyl group from dcSAM is then transferred to putrescine to form spermidine (B129725), and subsequently to spermidine to form spermine (B22157).[1][18] Polyamines themselves can influence gene expression by modulating chromatin structure and DNA conformation.[11] Therefore, this compound levels can regulate the expression of genes involved in cell growth indirectly through the synthesis of polyamines.[19]

Polyamine_Pathway cluster_synthesis cluster_synthesis2 Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine CO2 ODC Spermidine Spermidine Putrescine->Spermidine SPDS SAM This compound (SAM) dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM CO2 SAMDC dcSAM->Spermidine Spermine Spermine dcSAM->Spermine Spermidine->Spermine SPMS MTA MTA (5'-methylthioadenosine) Spermidine->MTA GeneExpression Regulation of Gene Expression Spermidine->GeneExpression Spermine->MTA Spermine->GeneExpression ODC ODC SAMDC SAMDC SPDS Spermidine Synthase SPMS Spermine Synthase

Figure 2: The role of this compound in polyamine biosynthesis.
Prokaryotic Gene Regulation: SAM Riboswitches

In bacteria, this compound can directly regulate gene expression without the involvement of protein factors through structures known as riboswitches.[20] A riboswitch is a regulatory segment of an mRNA molecule that binds a small molecule, resulting in a change in RNA conformation and affecting the transcription or translation of the associated gene.[20] Several classes of SAM-binding riboswitches have been identified (e.g., SAM-I, SAM-II, SAM-III).[21] Typically located in the 5'-untranslated region of mRNAs for methionine or SAM biosynthesis genes, these riboswitches turn off gene expression when SAM levels are high.[14] Binding of SAM stabilizes a terminator hairpin (in transcriptional regulation) or sequesters the ribosome binding site (in translational regulation), thus functioning as a negative feedback sensor.[20][22]

Figure 3: Mechanism of a transcriptional SAM riboswitch.

Quantitative Data on this compound-Mediated Gene Expression

Supplementation with or depletion of this compound (or its precursor, methionine) leads to quantifiable changes in gene expression and epigenetic marks. The following tables summarize representative data from studies investigating these effects.

Table 1: Effect of this compound on DNA Methylation and Gene Expression

Gene Organism/Cell Line Condition Change in Methylation Change in Gene Expression Reference
ARG2 Human (post-mortem brain) Suicide completers (implying altered metabolic state) Hypomethylation at specific CpG sites (p=0.019) Increased expression (negative correlation with methylation) [23]
AMD1 Human (post-mortem brain) Suicide completers (implying altered metabolic state) Hypomethylation at specific CpG sites Increased expression (negative correlation with methylation) [23]
DNMT1 Piglets High dietary methionine Not directly measured 52% decrease in mRNA expression [24]
FABP4 Piglets High dietary methionine 47% lower methylation in promoter region Upregulated mRNA and protein expression [24]
SLC22A18 Lung Adenocarcinoma Cells 200 µM this compound (24h) Not directly measured Significant increase (p < 0.0001) [25]

| SLC22A18AS | Lung Adenocarcinoma Cells | 200 µM this compound (24h) | Not directly measured | Significant increase (p < 0.0001) |[25] |

Table 2: Global Changes in Histone Methylation in Response to this compound

Cell Line Treatment Histone Mark Differentially Methylated Regions (DMRs) Detected Associated Gene Regulation Reference
PC-3 (Prostate Cancer) 200 µM SAM H3K4me3 (Active mark) 560 DMRs Upregulation of 17 tumor suppressor genes [26]

Detailed Experimental Protocols

Investigating the role of this compound in gene expression requires specialized techniques to analyze the epigenome and related metabolic pathways.

Analysis of DNA Methylation: Methylated DNA Immunoprecipitation (MeDIP)-Sequencing

MeDIP-Seq is a genome-wide analysis technique used to identify methylated DNA regions. It involves enriching for methylated DNA fragments using an antibody specific to 5-methylcytosine (B146107) (5mC), followed by high-throughput sequencing.[1][27]

MeDIP_Workflow Start Genomic DNA Extraction Shearing DNA Sonication/ Fragmentation (200-800 bp) Start->Shearing Denaturation Heat Denaturation (95°C) (Single-stranded DNA) Shearing->Denaturation IP Immunoprecipitation with anti-5mC Antibody Denaturation->IP Capture Capture of DNA-Antibody Complexes (e.g., Magnetic Beads) IP->Capture Wash Wash to Remove Non-methylated DNA Capture->Wash Elution Elution & Purification of Methylated DNA Wash->Elution Sequencing Library Preparation & Next-Generation Sequencing Elution->Sequencing Analysis Bioinformatic Analysis (Peak Calling, Annotation) Sequencing->Analysis

Figure 4: General workflow for MeDIP-Sequencing.

Protocol Outline:

  • Genomic DNA Isolation and Fragmentation:

    • Extract high-quality genomic DNA from cells or tissues of interest.

    • Fragment the DNA to an average size of 200-800 bp using sonication.[28]

    • Verify fragment size by running an aliquot on an agarose (B213101) gel.[3]

  • Immunoprecipitation:

    • Denature the fragmented DNA by heating to 95°C for 10 minutes, followed by rapid cooling on ice.[28] This creates single-stranded DNA, which improves antibody binding.

    • Incubate the denatured DNA overnight at 4°C with a specific monoclonal antibody against 5-methylcytosine (anti-5mC).[28]

  • Enrichment of Methylated DNA:

    • Add Protein A/G magnetic beads to the DNA-antibody mixture and incubate for 2 hours at 4°C to capture the immune complexes.[27]

    • Use a magnetic rack to pellet the beads. Discard the supernatant, which contains unmethylated DNA fragments.

    • Wash the beads multiple times with IP buffer to remove non-specific binding.[3][27]

  • DNA Elution and Purification:

    • Resuspend the beads in a digestion buffer containing Proteinase K to degrade the antibody and release the DNA.[3]

    • Purify the eluted DNA using phenol-chloroform extraction followed by ethanol (B145695) precipitation.[27]

  • Downstream Analysis:

    • Prepare a sequencing library from the purified methylated DNA fragments.

    • Perform high-throughput sequencing.

    • Analyze the sequencing data to identify enriched regions (peaks), which correspond to methylated areas of the genome.

Analysis of Histone Modifications: Chromatin Immunoprecipitation (ChIP)-Sequencing

ChIP-Seq is used to map the genome-wide locations of specific histone modifications. The procedure is similar to MeDIP but targets histone proteins instead of methylated DNA.

Protocol Outline:

  • Cross-linking and Chromatin Preparation:

    • Treat cells with formaldehyde (B43269) to cross-link proteins (including histones) to the DNA they are bound to in vivo.[7][29]

    • Lyse the cells and isolate the nuclei.

    • Fragment the chromatin into sizes of 200-600 bp by sonication.[7]

  • Immunoprecipitation:

    • Incubate the sheared chromatin overnight with an antibody specific to the histone modification of interest (e.g., anti-H3K4me3 or anti-H3K27me3).[6]

  • Immune Complex Capture and Washing:

    • Capture the antibody-histone-DNA complexes using Protein A/G magnetic beads.[6]

    • Perform a series of stringent washes to remove non-specifically bound chromatin.

  • Elution and Reversal of Cross-links:

    • Elute the complexes from the beads.

    • Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt concentration.

    • Treat with RNase A and Proteinase K to remove RNA and remaining proteins.

  • DNA Purification and Analysis:

    • Purify the DNA fragments.

    • Prepare a sequencing library and perform high-throughput sequencing.

    • Map reads to the genome to identify regions enriched for the specific histone modification.

Analysis of Polyamine Metabolism Enzymes

This assay measures the activity of ODC, the rate-limiting enzyme in polyamine synthesis, by quantifying the release of radiolabeled CO₂ from a labeled substrate.[2]

Protocol Outline:

  • Reaction Setup:

    • Prepare a reaction mixture containing buffer (e.g., Tris-HCl), pyridoxal-5-phosphate (a cofactor), and the enzyme extract.[10]

    • The reaction is initiated by adding L-[1-¹⁴C]-ornithine as the substrate.[10]

  • CO₂ Capture:

    • The reaction is carried out in a sealed vial. A piece of filter paper saturated with a CO₂-trapping agent (e.g., NaOH or hyamine hydroxide) is placed in a center well or suspended above the reaction mixture.[2][10]

  • Incubation and Termination:

    • Incubate the vials at 37°C for a defined period (e.g., 30-60 minutes).[10]

    • Stop the reaction by injecting an acid (e.g., sulfuric or citric acid), which lowers the pH and ensures all dissolved ¹⁴CO₂ is released into the gas phase.[2][10]

  • Quantification:

    • Remove the filter paper and place it in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the ODC activity.

This protocol is analogous to the ODC assay but uses radiolabeled this compound to measure the activity of SAMDC.[9]

Protocol Outline:

  • Reaction Setup:

    • The reaction mixture contains buffer, enzyme extract, and S-adenosyl-L-[carboxyl-¹⁴C]-methionine.[9][30]

    • Unlike many decarboxylases, SAMDC uses a covalently bound pyruvate (B1213749) as a cofactor instead of pyridoxal (B1214274) phosphate.[31]

  • CO₂ Capture, Incubation, and Termination:

    • The procedure for capturing the released ¹⁴CO₂, incubating the reaction, and terminating it with acid is identical to the ODC assay.

  • Quantification:

    • The radioactivity of the trapped ¹⁴CO₂ is measured by liquid scintillation counting to determine enzyme activity.[9]

Quantification of Polyamines by HPLC

This method allows for the separation and quantification of putrescine, spermidine, and spermine in biological samples.

HPLC_Workflow Start Sample Collection (Tissue, Cells, Biofluid) Homogenization Homogenization in Acid (e.g., Perchloric Acid) Start->Homogenization Deproteinization Centrifugation to Remove Precipitated Proteins Homogenization->Deproteinization Derivatization Pre-column Derivatization (e.g., with OPA/Benzoyl Chloride) Deproteinization->Derivatization Injection Injection onto Reversed-Phase C18 Column Derivatization->Injection Separation HPLC Separation Injection->Separation Detection Detection (Fluorescence or UV) Separation->Detection Quantification Quantification against Known Standards Detection->Quantification

Figure 5: Workflow for HPLC-based polyamine quantification.

Protocol Outline:

  • Sample Preparation:

    • Homogenize biological samples (e.g., 50 mg tissue or 1x10⁶ cells) in an acid, such as perchloric acid, to precipitate proteins.[32]

    • Centrifuge the homogenate and collect the supernatant containing the polyamines.

  • Derivatization:

    • Since polyamines lack a chromophore, they must be derivatized before detection.[33] Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) for fluorescence detection or benzoyl chloride for UV detection.[13][32]

    • The reaction creates fluorescent or UV-absorbent polyamine derivatives.

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a reversed-phase C18 column.[32]

    • Separate the polyamine derivatives using a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) and water).[33]

  • Detection and Quantification:

    • Detect the separated derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm for OPA derivatives) or a UV detector.[32]

    • Quantify the concentration of each polyamine by comparing its peak area to a standard curve generated from known concentrations of polyamine standards.

Conclusion

This compound stands at a critical intersection of metabolism and genetics. Its role as the principal methyl donor makes it an indispensable regulator of the epigenome, directly shaping patterns of gene expression through DNA and histone methylation. Furthermore, its integration into the polyamine biosynthesis pathway provides an additional, indirect route for influencing cellular processes vital for growth and proliferation. The intricate feedback loops of the SAM cycle ensure that the cell's methylation capacity is exquisitely sensitive to its metabolic state. Understanding these complex mechanisms is paramount for researchers in basic science and is of profound importance for professionals in drug development, as targeting this compound metabolism offers promising therapeutic strategies for a variety of diseases, from cancer to chronic liver conditions. The experimental protocols detailed herein provide a robust framework for the continued investigation of this multifaceted and essential molecule.

References

The Central Role of S-Adenosylmethionine (SAMe) in Cellular Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S-Adenosylmethionine (SAMe), a ubiquitous sulfonium (B1226848) compound derived from methionine and ATP, stands as a critical nexus in cellular metabolism.[1][2] Its central role extends across a triad (B1167595) of fundamental biochemical pathways: transmethylation, transsulfuration, and aminopropylation, making it indispensable for the maintenance of cellular homeostasis.[3] Dysregulation of SAMe levels is implicated in a host of pathological conditions, including liver disease, neurodegenerative disorders, and cancer, underscoring its importance as a therapeutic target and a key area of scientific investigation.[4][5] This technical guide provides an in-depth exploration of SAMe's function, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling networks to support advanced research and drug development.

The Metabolic Fates of SAMe: A Tightly Regulated Network

The intracellular concentration of SAMe and its metabolites is meticulously controlled by a network of enzymes that balance its synthesis, consumption, and regeneration. The liver is the primary site of SAMe metabolism, accounting for approximately 85% of all methylation reactions in the body.[6]

SAMe Synthesis and the Key Players

SAMe is synthesized by methionine adenosyltransferases (MATs), which catalyze the transfer of the adenosyl group from ATP to methionine.[7] In mammals, three isoforms of MAT exist (MAT-I, MAT-II, and MAT-III), each with distinct kinetic properties and tissue distribution, allowing for differential regulation of SAMe levels.[8][9]

The Three Major Pathways of SAMe Utilization
  • Transmethylation: As the universal methyl donor, SAMe provides the methyl group for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids.[3] This process is fundamental to epigenetic regulation, signal transduction, and biosynthesis.

  • Transsulfuration: Following the donation of its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. The transsulfuration pathway channels homocysteine towards the synthesis of cysteine and, subsequently, the critical antioxidant glutathione (B108866) (GSH).

  • Aminopropylation: Decarboxylated SAMe serves as the donor of the aminopropyl group in the synthesis of polyamines, such as spermidine (B129725) and spermine. These molecules are essential for cell growth, proliferation, and the stabilization of nucleic acids.

Quantitative Data on SAMe and its Metabolizing Enzymes

The precise quantification of SAMe, SAH, and the kinetic parameters of the enzymes that govern their metabolism is crucial for understanding cellular methylation capacity and overall homeostasis. The ratio of SAMe to SAH is often used as an indicator of the cell's methylation potential.[2][5]

ParameterOrganism/TissueValueReference
Intracellular SAMe Concentration Rat Liver50 - 100 nmol/g[10]
Human Plasma120.6 ± 18.1 nM[2]
Mouse Bone Marrow (Control)3.17 ± 0.43 (area ratio)[11]
Mouse Bone Marrow (Mat2a inhibitor)0.93 ± 0.10 (area ratio)[11]
Intracellular SAH Concentration Human Plasma21.5 ± 3.2 nM[2]
SAMe/SAH Ratio PC-3 Cells0.4[12]
LNCaP Cells1.2[12]
Rat Liver (Control Diet)~3.5[13]
Rat Lung (Control Diet)~2.5[13]

Table 1: Cellular Concentrations and Ratios of SAMe and SAH. This table summarizes reported intracellular concentrations of SAMe and SAH, along with the SAMe/SAH ratio in various cell types and tissues. The ratio is a critical indicator of the cellular methylation capacity.

EnzymeIsozymeSubstrateKmVmaxOrganism/TissueReference
Methionine Adenosyltransferase (MAT) MAT-IL-Methionine41 µM-Rat Liver[8]
MAT-IIL-Methionine8 µM (S0.5)-Rat Liver/Kidney[8]
MAT-IIIL-Methionine215 µM (S0.5)-Rat Liver[8]
MAT2AL-Methionine23 µM0.27 s⁻¹ (kcat)Human[1]
MAT2AATP98 µM0.27 s⁻¹ (kcat)Human[1]
Glycine N-Methyltransferase (GNMT) -S-Adenosylmethionine30 µM--[14]
-Glycine0.13 mM--[14]
Wild-type--27.0 min⁻¹ (kcat)Rat Liver[15]
Wild-type--174.5 ± 23.2 min⁻¹ (kcat)Rat[15]
S-Adenosylhomocysteine Hydrolase (SAHH) -S-Adenosylhomocysteine5.0 ± 1.2 µM0.25 µmol/min/mgBovine Kidney[14]
-Adenosine5.6 µM0.53 µmol/min/mgBovine Kidney[14]

Table 2: Kinetic Parameters of Key Enzymes in SAMe Metabolism. This table presents the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) or catalytic rate (kcat) for the primary enzymes involved in the synthesis and metabolism of SAMe. S0.5 refers to the substrate concentration required for half-maximal velocity in enzymes with cooperative kinetics.

Signaling Pathways and Regulatory Networks

Recent evidence highlights the role of SAMe as a metabolic sensor that influences key signaling pathways, thereby integrating the cell's metabolic state with critical cellular decisions such as growth, proliferation, and autophagy.

The SAMe-AMPK-mTOR Axis

The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) are central regulators of cellular energy homeostasis and growth. SAMe has been shown to modulate the activity of both kinases. Specifically, SAMe can inhibit the activation of AMPK, a key cellular energy sensor.[16] By inhibiting AMPK, SAMe can influence downstream processes, including the mTOR signaling pathway, which is a master regulator of cell growth and proliferation.[16]

SAMe_Signaling cluster_upstream Metabolic State cluster_core SAMe Metabolism cluster_signaling Signaling Cascade High Methionine High Methionine SAMe SAMe High Methionine->SAMe High ATP High ATP High ATP->SAMe AMPK AMPK SAMe->AMPK Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Activates mTORC1->Autophagy Inhibits Cell Growth Cell Growth mTORC1->Cell Growth Promotes

Figure 1: Simplified signaling pathway of SAMe's influence on AMPK and mTORC1.

Experimental Protocols

Accurate and reproducible experimental methods are paramount for the investigation of SAMe's role in cellular homeostasis. The following section provides detailed protocols for key assays.

Quantification of SAMe and SAH by HPLC

This protocol outlines the separation and quantification of SAMe and SAH from biological samples using High-Performance Liquid Chromatography.

Materials:

  • Trichloroacetic acid (TCA), 40% (w/v)

  • HPLC system with UV or mass spectrometry detector

  • C18 reverse-phase column

  • Mobile phase: (e.g., 50 mM sodium phosphate (B84403), 10 mM heptanesulfonic acid, pH 2.8, with a methanol (B129727) gradient)

  • SAMe and SAH standards

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Homogenize tissue or lyse cells in a suitable buffer on ice.

    • Add 40% TCA to the homogenate or lysate in a 1:5 ratio to precipitate proteins.[17]

    • Vortex the mixture thoroughly.

    • Centrifuge at 25,000 x g for 15 minutes at 4°C to pellet the precipitated protein.[17]

    • Carefully collect the supernatant for HPLC analysis.[17]

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase.

    • Inject a known volume of the prepared supernatant.

    • Run the HPLC program with a suitable gradient to separate SAMe and SAH.

    • Detect the compounds using a UV detector (e.g., at 254 nm) or a mass spectrometer.

    • Quantify the peaks by comparing their area to a standard curve generated with known concentrations of SAMe and SAH.

Methyltransferase Activity Assay (Radioactive Filter Binding)

This assay measures the activity of a methyltransferase by quantifying the incorporation of a radiolabeled methyl group from [³H]-SAMe into a substrate.

Materials:

  • [methyl-³H]-SAMe

  • Methyltransferase enzyme of interest

  • Substrate for the methyltransferase (e.g., DNA, protein, small molecule)

  • Reaction buffer (e.g., 20 mM HEPES, pH 7.2, 1 mM EDTA, 50 mM KCl)

  • Filter paper (e.g., nitrocellulose or glass fiber)

  • Vacuum filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, substrate, and the methyltransferase enzyme.

    • Initiate the reaction by adding [methyl-³H]-SAMe.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1 hour).

  • Filter Binding:

    • Spot the reaction mixture onto the filter paper.

    • Wash the filter paper extensively with a suitable wash buffer (e.g., 5% TCA) to remove unincorporated [³H]-SAMe.[18]

  • Quantification:

    • Dry the filter paper.

    • Place the filter in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

SAH Hydrolase Activity Assay (Colorimetric)

This assay measures the activity of SAH hydrolase by detecting the production of homocysteine using Ellman's reagent (DTNB).

Materials:

  • S-adenosylhomocysteine (SAH)

  • SAH hydrolase (SAHH) enzyme

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.2)

  • Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • In a cuvette, prepare the reaction mixture containing the reaction buffer and SAH.

    • Add Ellman's reagent to the mixture.

    • Initiate the reaction by adding the SAHH enzyme.

  • Measurement:

    • Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the thiol group of homocysteine with DTNB, producing a colored product.[6][19]

    • The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the product.

Experimental Workflow

A systematic investigation into the role of SAMe in a specific cellular context often involves a multi-faceted approach. The following diagram illustrates a logical workflow for such an investigation.

Experimental_Workflow Cell Culture or Tissue Model Cell Culture or Tissue Model Perturbation (e.g., drug treatment, gene knockdown) Perturbation (e.g., drug treatment, gene knockdown) Cell Culture or Tissue Model->Perturbation (e.g., drug treatment, gene knockdown) SAMe/SAH Quantification (HPLC) SAMe/SAH Quantification (HPLC) Perturbation (e.g., drug treatment, gene knockdown)->SAMe/SAH Quantification (HPLC) Enzyme Activity Assays Enzyme Activity Assays Perturbation (e.g., drug treatment, gene knockdown)->Enzyme Activity Assays Analysis of Cellular Phenotype Analysis of Cellular Phenotype Perturbation (e.g., drug treatment, gene knockdown)->Analysis of Cellular Phenotype Correlation Analysis Correlation Analysis SAMe/SAH Quantification (HPLC)->Correlation Analysis MAT Activity MAT Activity Enzyme Activity Assays->MAT Activity GNMT Activity GNMT Activity Enzyme Activity Assays->GNMT Activity SAHH Activity SAHH Activity Enzyme Activity Assays->SAHH Activity Enzyme Activity Assays->Correlation Analysis Cell Proliferation Assay Cell Proliferation Assay Analysis of Cellular Phenotype->Cell Proliferation Assay Apoptosis Assay Apoptosis Assay Analysis of Cellular Phenotype->Apoptosis Assay Gene Expression Analysis Gene Expression Analysis Analysis of Cellular Phenotype->Gene Expression Analysis Analysis of Cellular Phenotype->Correlation Analysis Hypothesis Generation Hypothesis Generation Correlation Analysis->Hypothesis Generation Further Mechanistic Studies Further Mechanistic Studies Hypothesis Generation->Further Mechanistic Studies

Figure 2: A generalized experimental workflow for investigating the role of SAMe.

Conclusion

S-Adenosylmethionine is a cornerstone of cellular metabolism, and its intricate regulation is fundamental to maintaining cellular homeostasis. The quantitative data, detailed protocols, and pathway diagrams presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary tools to further unravel the complexities of SAMe's role in health and disease. A deeper understanding of this pleiotropic molecule will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of human pathologies.

References

The Pivotal Role of Ademetionine in Modulating Phospholipid Methylation and Enhancing Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ademetionine, also known as S-adenosyl-l-methionine (SAMe), is a naturally occurring molecule that serves as the principal methyl donor in a variety of crucial biochemical pathways. This technical guide provides an in-depth exploration of this compound's core function in phospholipid methylation and its subsequent impact on the biophysical properties of cellular membranes, particularly membrane fluidity. A comprehensive overview of the enzymatic conversion of phosphatidylethanolamine (B1630911) (PE) to phosphatidylcholine (PC) is presented, a key mechanism through which this compound exerts its effects on membrane structure and function. This guide summarizes quantitative data from relevant studies, details key experimental protocols for investigating these processes, and provides visual representations of the involved pathways and workflows to support researchers and professionals in the field of drug development and cellular biology.

Introduction

Cellular membranes are dynamic structures that are fundamental to cellular function, acting as selective barriers, platforms for signaling, and regulators of molecular transport. The composition of the membrane, particularly its phospholipid profile, is a critical determinant of its physical properties, including fluidity. Membrane fluidity, in turn, influences the function of embedded proteins such as receptors and enzymes.[1]

This compound is a pleiotropic molecule involved in three major metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[2][3] In the context of membrane biology, its role in transmethylation is of paramount importance. This compound donates its methyl group in reactions catalyzed by methyltransferases, including the sequential methylation of phosphatidylethanolamine (PE) to form phosphatidylcholine (PC).[4][5] This conversion has profound implications for membrane fluidity, as PC and PE have different molecular geometries that influence lipid packing.

Deficiencies in hepatic this compound synthesis have been observed in chronic liver diseases, leading to altered membrane composition and impaired liver function.[5] Supplementation with this compound has been shown to restore normal membrane properties and improve clinical outcomes in conditions such as intrahepatic cholestasis.[6][7] This guide will delve into the technical details of this compound's mechanism of action on phospholipid methylation and membrane fluidity.

This compound and the Phospholipid Methylation Pathway

The enzymatic conversion of PE to PC is a critical transmethylation reaction that directly impacts the composition and properties of cellular membranes. This pathway is particularly active in the liver.[5]

2.1. The Role of Phosphatidylethanolamine N-Methyltransferase (PEMT)

The key enzyme in this pathway is phosphatidylethanolamine N-methyltransferase (PEMT), which catalyzes the three sequential methylation steps of PE, using this compound as the methyl donor. In each step, a methyl group is transferred from this compound to the primary amine of PE, resulting in the formation of S-adenosylhomocysteine (SAH).

  • Step 1: Phosphatidylethanolamine (PE) + this compound → Phosphatidyl-N-monomethylethanolamine (PMME) + S-adenosylhomocysteine (SAH)

  • Step 2: PMME + this compound → Phosphatidyl-N,N-dimethylethanolamine (PDME) + SAH

  • Step 3: PDME + this compound → Phosphatidylcholine (PC) + SAH

This enzymatic cascade results in the synthesis of PC, a cylindrical-shaped phospholipid, from the conical-shaped PE. This change in molecular geometry disrupts the tight packing of the lipid bilayer, thereby increasing membrane fluidity.[8]

2.2. Signaling Pathway Diagram

Phospholipid_Methylation_Pathway cluster_1 Sequential Methylation This compound This compound (SAMe) PEMT PEMT This compound->PEMT PE Phosphatidylethanolamine (PE) PE->PEMT PMME Phosphatidyl-N-monomethylethanolamine (PMME) PEMT->PMME Methylation SAH S-Adenosylhomocysteine (SAH) PEMT->SAH PDME Phosphatidyl-N,N-dimethylethanolamine (PDME) PMME->PDME + SAMe - SAH PC Phosphatidylcholine (PC) PDME->PC + SAMe - SAH Membrane_Fluidity Membrane_Fluidity PC->Membrane_Fluidity Increases Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Biochemical Assays cluster_2 Membrane Analysis cluster_3 Data Analysis start Seed Cells treatment Treat with this compound or Vehicle Control start->treatment pemt_assay PEMT Activity Assay treatment->pemt_assay hplc_sam HPLC for SAM/SAH treatment->hplc_sam lipid_extraction Lipid Extraction treatment->lipid_extraction laurdan Laurdan Staining treatment->laurdan fp Fluorescence Polarization treatment->fp pemt_data Calculate PEMT Activity pemt_assay->pemt_data sam_data Quantify SAM/SAH Levels hplc_sam->sam_data hplc_pl HPLC for Phospholipids lipid_extraction->hplc_pl pl_data Determine PC/PE Ratio hplc_pl->pl_data fluidity_data Calculate Laurdan GP / Anisotropy laurdan->fluidity_data fp->fluidity_data end Conclusion pemt_data->end sam_data->end pl_data->end fluidity_data->end

References

The Role of S-adenosylmethionine in Epigenetic Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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  • Detailed experimental protocols: I have located resources that provide detailed protocols for key techniques. Specifically, I found protocols for LC-MS/MS for SAM and SAH quantification, and detailed descriptions and workflows for bisulfite sequencing (for DNA methylation) and ChIP-seq (for histone methylation).

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of S-adenosylmethionine (SAM) as the central methyl donor in epigenetic regulation. It covers the metabolic pathways governing SAM availability, its crucial role in DNA and histone methylation, and the methodologies used to study these processes. The guide also explores the intricate relationship between SAM metabolism and key cellular signaling pathways, with implications for disease and therapeutic development.

Introduction to S-adenosylmethionine (SAM) in Epigenetics

S-adenosylmethionine (SAM) is a critical metabolite derived from the essential amino acid methionine and ATP. It functions as the universal methyl donor for a vast array of biological methylation reactions, placing it at the nexus of metabolism and epigenetic control. The transfer of a methyl group from SAM to DNA, histones, and other molecules is a fundamental mechanism for regulating gene expression and maintaining cellular homeostasis. The concentration of SAM and the ratio of SAM to its byproduct, S-adenosylhomocysteine (SAH), are critical determinants of the cell's "methylation potential" and can profoundly influence the epigenetic landscape.

The Methionine Cycle and SAM Biosynthesis

The cellular levels of SAM are tightly regulated by the methionine cycle. This metabolic pathway synthesizes SAM and recycles its byproducts.

  • Synthesis: Methionine adenosyltransferases (MATs) catalyze the formation of SAM from methionine and ATP.

  • Methyl Donation: SAM-dependent methyltransferases utilize SAM as a substrate to methylate various molecules, including DNA and histones, producing SAH.

  • Recycling: SAH is a potent inhibitor of methyltransferases and is rapidly hydrolyzed to homocysteine and adenosine (B11128) by SAH hydrolase (SAHH). Homocysteine is then remethylated to methionine, a reaction that requires folate (vitamin B9) and cobalamin (vitamin B12) as cofactors, thus completing the cycle.

This cycle is crucial for maintaining a high SAM/SAH ratio, which is favorable for cellular methylation reactions.

Logical Relationship of the Methionine Cycle```dot

Methionine_Cycle Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT ATP ATP ATP->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyl- transferases Methylated_Substrate Methylated Substrate (DNA, Histones, etc.) Homocysteine Homocysteine SAH->Homocysteine SAHH Adenosine Adenosine SAH->Adenosine SAHH Homocysteine->Methionine Methionine Synthase Substrate Substrate Substrate->Methylated_Substrate Methyl- transferases Folate_B12 Folate / Vitamin B12 Folate_B12->Homocysteine

Interplay between mTORC1 signaling and SAM synthesis.
Wnt Signaling Pathway

The Wnt signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant Wnt signaling is frequently observed in cancer. The expression of several key components and inhibitors of the Wnt pathway can be regulated by DNA methylation. For example, hypermethylation of the promoters of Wnt inhibitor genes (e.g., SFRPs, DKK) can lead to their silencing and constitutive activation of the Wnt pathway, promoting tumorigenesis.

[1]#### 7.3. NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the immune and inflammatory responses. The activity of the NF-κB complex can be modulated by post-translational modifications, including methylation. For instance, the p65 subunit of NF-κB can be methylated, which influences the expression of a subset of its target genes. This highlights a direct link between SAM-dependent methylation and the regulation of inflammatory gene expression.

[2][3]### 8. Implications for Drug Development

The central role of SAM in epigenetic regulation makes the enzymes involved in its metabolism and utilization attractive targets for therapeutic intervention.

  • DNMT Inhibitors: Drugs that inhibit DNMTs, such as azacitidine and decitabine, are used in the treatment of certain cancers. They can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation.

  • HMT Inhibitors: The development of specific inhibitors for HMTs is an active area of research, with the potential to treat cancers and other diseases driven by aberrant histone methylation.

  • Targeting SAM Metabolism: Modulating the levels of SAM or the SAM/SAH ratio through dietary interventions or by targeting enzymes in the methionine cycle is another potential therapeutic strategy.

Conclusion

S-adenosylmethionine is a cornerstone of epigenetic regulation, linking cellular metabolism to the control of gene expression. Its role as the primary methyl donor for DNA and histone methylation underscores its importance in maintaining cellular identity and function. A thorough understanding of the intricate interplay between SAM metabolism, methyltransferase activity, and cellular signaling pathways is essential for researchers and drug development professionals seeking to unravel the complexities of disease and develop novel therapeutic strategies targeting the epigenome. The methodologies outlined in this guide provide a robust framework for investigating the multifaceted role of SAM in health and disease.

References

Unveiling the Cytoprotective Shield: An In-depth Technical Guide to Ademetionine's In Vitro Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosyl-L-methionine (Ademetionine or SAMe) is a naturally occurring molecule that plays a central role in cellular metabolism.[1] It is a key player in three major biochemical pathways: transmethylation, transsulfuration, and aminopropylation.[1][2] In the liver, this compound is crucial for maintaining normal hepatocyte function, and its deficiency is associated with various liver pathologies.[3] This technical guide delves into the in vitro cytoprotective properties of this compound, providing a comprehensive overview of its mechanisms of action, detailed experimental protocols for its evaluation, and a summary of key quantitative findings.

Core Mechanisms of this compound's Cytoprotective Action

This compound exerts its protective effects on cells through a multi-pronged approach, primarily by bolstering cellular defense mechanisms against various insults.

  • Replenishment of Glutathione (B108866) (GSH): this compound is a precursor to cysteine, a crucial amino acid for the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant.[1] By feeding into the transsulfuration pathway, this compound helps maintain or restore intracellular GSH levels, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.[1][4]

  • Modulation of Apoptosis: this compound has demonstrated a dual role in regulating apoptosis. In normal hepatocytes, it exhibits anti-apoptotic properties, protecting cells from programmed cell death induced by various stimuli.[5] This is achieved, in part, by attenuating the release of mitochondrial cytochrome c and the subsequent activation of caspases.[5] Conversely, in some cancer cell lines, this compound can be pro-apoptotic, highlighting its potential as a chemopreventive agent.[5]

  • Anti-inflammatory Effects: this compound can modulate inflammatory responses. Studies have shown its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that orchestrates the expression of pro-inflammatory genes.[2] By suppressing NF-κB signaling, this compound can reduce the production of inflammatory mediators.

  • Membrane Fluidity and Function: As a primary methyl donor, this compound is essential for the methylation of phospholipids (B1166683) in cellular membranes. This process is vital for maintaining membrane fluidity and the proper function of membrane-associated proteins and transporters.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies investigating the cytoprotective effects of this compound.

Table 1: Effect of this compound on Cell Viability and Membrane Integrity

Cell TypeInsultThis compound ConcentrationEndpointResultReference
Primary Rat HepatocytesAcetaminophen (AAP) (2.5 mM)5, 25, 50 mg/LLactate Dehydrogenase (LDH) LeakageNo significant improvement in LDH leakage.[2]
Primary Rat HepatocytesTumor Necrosis Factor-α (TNF-α) (100 ng/ml)12 µmol/LLDH ReleasePrevented the increase in LDH release.[4]
Primary Rat HepatocytesInterleukin-1 (IL-1)12 µmol/LLDH ReleasePrevented the increase in LDH release.[4]

Table 2: Effect of this compound on Oxidative Stress Markers

Cell TypeInsultThis compound ConcentrationEndpointResultReference
Primary Rat HepatocytesTumor Necrosis Factor-α (TNF-α) (100 ng/ml)12 µmol/LReduced Glutathione (GSH)Prevented the decrease in GSH induced by TNF-α.[4]
Primary Rat HepatocytesAcetaminophen (AAP) (2.5 mM)5, 25, 50 mg/LCellular GSH ContentDid not influence the AAP-induced decrease in GSH.[2]

Table 3: Effect of this compound on Apoptosis Markers

Cell TypeInsultThis compound ConcentrationEndpointResultReference
Cultured Rat HepatocytesOkadaic Acid (OA)Dose-dependentCaspase-3 ActivationAttenuated OA-induced caspase-3 activation.[5]
Cultured Rat HepatocytesOkadaic Acid (OA)Dose-dependentMitochondrial Cytochrome c ReleaseAttenuated OA-induced mitochondrial cytochrome c release.[5]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the cytoprotective properties of this compound.

Assessment of Cell Viability by Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture supernatant, serving as an indicator of cytotoxicity.[6]

a. Cell Culture and Treatment:

  • Seed primary hepatocytes or a relevant cell line in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours).

  • Introduce the cytotoxic agent (e.g., acetaminophen, TNF-α) to the culture medium and incubate for the desired duration. Include appropriate controls: untreated cells, cells treated with the toxicant alone, and cells treated with this compound alone.

b. LDH Measurement:

  • Following incubation, centrifuge the 96-well plates at a low speed (e.g., 250 x g) for 10 minutes to pellet the cells.[7]

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[7]

  • Add the LDH assay reaction mixture (containing a substrate and a tetrazolium salt) to each well.

  • Incubate the plate at room temperature, protected from light, for up to 30 minutes.[7]

  • Measure the absorbance at 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released.[6]

Measurement of Intracellular Glutathione (GSH) Levels

This protocol describes the quantification of intracellular GSH, a key antioxidant.

a. Cell Lysis:

  • After treatment as described in the cell viability protocol, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer and scrape the cells.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

b. GSH Quantification:

  • Several commercial kits are available for the colorimetric or fluorometric quantification of GSH.

  • A common method involves the use of Ellman's reagent (DTNB), which reacts with the thiol group of GSH to produce a yellow-colored product that can be measured at 412 nm.[8]

  • The GSH concentration in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of GSH.[8]

Determination of Caspase-3 Activity

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

a. Preparation of Cell Lysates:

  • Following experimental treatment, harvest the cells and wash them with cold PBS.

  • Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice.[9]

  • Centrifuge the lysate to remove cellular debris and collect the supernatant containing the cytosolic extract.[9]

b. Caspase-3 Activity Assay:

  • This assay utilizes a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule.[9][10]

  • Add the cell lysate to a reaction buffer containing the caspase-3 substrate.

  • Incubate at 37°C for 1-2 hours.[9]

  • During this time, activated caspase-3 in the lysate will cleave the substrate, releasing the reporter molecule.

  • Measure the absorbance (for pNA at 405 nm) or fluorescence (for AMC at an excitation of ~380 nm and emission of ~460 nm) using a plate reader.[10] The signal intensity is directly proportional to the caspase-3 activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a general experimental workflow for studying its cytoprotective effects.

Cytoprotective_Mechanisms cluster_adem This compound (SAMe) cluster_outcomes Cellular Outcomes Toxin Toxins (e.g., Acetaminophen) Oxidative_Stress Oxidative Stress (e.g., H2O2) Toxin->Oxidative_Stress Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Cytokines->Oxidative_Stress Anti_Inflammation ↓ Inflammation Anti_Apoptosis ↓ Apoptosis SAMe This compound GSH_Synth ↑ Glutathione (GSH) Synthesis SAMe->GSH_Synth Precursor SAMe->Anti_Apoptosis Modulates Bcl-2 family SAMe->Anti_Inflammation Inhibits NF-κB Cell_Survival ↑ Cell Viability and Survival GSH_Synth->Cell_Survival Detoxification & ROS scavenging Anti_Apoptosis->Cell_Survival Prevents cell death Anti_Inflammation->Cell_Survival Reduces -inflammatory damage

Caption: Core cytoprotective mechanisms of this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Culture (e.g., Primary Hepatocytes) treatment Treatment Groups: 1. Control 2. Toxin/Stress Alone 3. This compound + Toxin/Stress 4. This compound Alone start->treatment incubation Incubation (Time & Dose Dependent) treatment->incubation viability Cell Viability (LDH, MTT) incubation->viability oxidative_stress Oxidative Stress (GSH, ROS) incubation->oxidative_stress apoptosis Apoptosis (Caspase Activity, Annexin V) incubation->apoptosis analysis Data Analysis (Statistical Comparison) viability->analysis oxidative_stress->analysis apoptosis->analysis conclusion Conclusion: Evaluate Cytoprotective Effect analysis->conclusion

Caption: General experimental workflow for in vitro studies.

Apoptosis_Pathway stress Cellular Stress (e.g., Okadaic Acid) mito Mitochondrial Perturbation stress->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis same This compound same->mito Inhibits same->cyto_c Inhibits same->casp3 Inhibits

Caption: this compound's modulation of the apoptotic pathway.

Conclusion

The in vitro evidence strongly supports the cytoprotective properties of this compound against a range of cellular insults, particularly in hepatocytes. Its ability to replenish glutathione stores, inhibit apoptosis, and modulate inflammatory pathways underscores its therapeutic potential in conditions associated with cellular stress and injury. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the protective effects of this multifaceted molecule. Further investigations into its precise molecular targets and signaling interactions will continue to illuminate its full therapeutic promise.

References

Preliminary Studies on the Anti-inflammatory Activity of Ademetionine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ademetionine, or S-adenosyl-L-methionine (SAMe), is a naturally occurring molecule that serves as a crucial methyl donor in numerous metabolic pathways, including transmethylation, transsulfuration, and aminopropylation.[1][2] While extensively studied for its roles in liver disease and depression, a growing body of preliminary research highlights its potential as an anti-inflammatory agent.[3][4][5] This technical guide synthesizes the current understanding of this compound's anti-inflammatory properties, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and providing protocols for relevant experimental models. The evidence suggests that this compound exerts its effects by modulating cytokine expression, inhibiting key inflammatory signaling pathways like NF-κB, and bolstering cellular antioxidant defenses.[6][7][8]

Core Biochemical Pathways of this compound

This compound is a pleiotropic molecule synthesized from methionine and ATP, central to three major metabolic pathways.[9] Its anti-inflammatory and cytoprotective effects are intrinsically linked to these functions.

cluster_methyl Met Methionine + ATP SAMe This compound (SAMe) Met->SAMe MATs SAH S-Adenosylhomocysteine (SAH) SAMe->SAH Methyltransferases dSAM Decarboxylated SAMe SAMe->dSAM Methylated Methylated Substrates (DNA, Proteins, Lipids) SAMe->Methylated HCY Homocysteine SAH->HCY HCY->Met Remethylation CYS Cysteine HCY->CYS GSH Glutathione (B108866) (GSH) (Antioxidant) CYS->GSH Polyamines Polyamines (Cell Growth, Repair) dSAM->Polyamines

Caption: Core metabolic pathways of this compound (SAMe).

Mechanisms of Anti-inflammatory Action

Preliminary studies indicate this compound's anti-inflammatory effects are multifactorial, primarily involving cytokine modulation, NF-κB pathway inhibition, and enhancement of antioxidant capacity.

Modulation of Inflammatory Cytokines

This compound has been shown to alter the balance of pro- and anti-inflammatory cytokines. In various experimental models, it suppresses the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.[7][10] Concurrently, it upregulates the production of the key anti-inflammatory cytokine, Interleukin-10 (IL-10).[6][7][11] This dual action helps to resolve the inflammatory state.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus.[12][13] Studies suggest this compound can abolish NF-κB activation by regulating the pathway from the IKK complex downwards, preventing IκBα phosphorylation and degradation.[8]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) ikk IKK Complex stimulus->ikk ikb IκBα ikk->ikb Phosphorylates complex NF-κB / IκBα (Inactive Complex) nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) nfkb->genes Activates complex->nfkb IκBα Degradation same This compound same->ikk Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Antioxidant Activity via Glutathione Synthesis

Through the transsulfuration pathway, this compound is a precursor to cysteine, the rate-limiting amino acid for the synthesis of glutathione (GSH).[3][14] Glutathione is the body's primary endogenous antioxidant, crucial for neutralizing reactive oxygen species (ROS) that can perpetuate inflammation and cause cellular damage.[1] By boosting GSH levels, this compound enhances cellular protection against oxidative stress, an underlying component of many inflammatory conditions.[8][15]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preliminary in vitro and in vivo studies investigating this compound's anti-inflammatory effects.

Table 1: In Vitro Studies on Cytokine Modulation in Macrophages

Cell Line Stimulus This compound (SAM) Concentration Outcome Result (% Change vs. Control) Citation
Human THP-1 LPS 500 µmol/L TNF-α Expression ▼ 45% (p < 0.05) [2][6][16]
Human THP-1 LPS 500 µmol/L IL-10 Expression ▲ 77% (p < 0.05) [2][6][16]
RAW 264.7 LPS Dose-dependent TNF-α Formation ▼ Dose-dependent decrease [7]

| Human Monocytes | LPS | Dose-dependent | TNF-α Production | ▼ Dose-dependent decrease |[7] |

Table 2: In Vitro Studies on Hepatocyte Protection

Cell Type Insult This compound Concentration Measured Outcome Result Citation
Isolated Rat Hepatocytes TNF-α (100 ng/ml) 12 µmol/L Malondialdehyde (MDA) ▼ Increased MDA prevented [15]
Isolated Rat Hepatocytes TNF-α / IL-1 12 µmol/L LDH Release ▼ Increased release prevented [15]
Isolated Rat Hepatocytes None 12 µmol/L Glutathione (GSH) ▲ Increased from 3.6 to 7.1 nmole/mg protein [15]

| Isolated Rat Hepatocytes | TNF-α (100 ng/ml) | 12 µmol/L | Glutathione (GSH) | ► Decrease prevented (5.4 vs 2.1 nmole/mg) |[15] |

Table 3: In Vivo Animal Studies

Animal Model Insult/Condition This compound Dose Measured Outcome Result Citation
Rats Carrageenan-induced paw inflammation 50 mg/kg Paw Edema ▼ Inhibition of early inflammatory phase [17]
Rats Choline-deficient diet + LPS Not specified Serum TNF-α levels ▼ Attenuated increase in TNF-α [7]
Mice BAPN-induced aortic dissection 50 mg/kg (oral) TNF-α and IL-1β Expression ▼ Significant reduction [11]

| Mice | BAPN-induced aortic dissection | 50 mg/kg (oral) | Macrophage Accumulation | ▼ Diminished accumulation |[11] |

Experimental Protocols

Protocol: In Vitro Macrophage Anti-inflammatory Assay

This protocol is based on methodologies used to assess this compound's effect on cytokine production in cultured macrophages.[2][6]

  • Objective: To determine the effect of this compound on the production of pro-inflammatory (TNF-α) and anti-inflammatory (IL-10) cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • Human monocytic cell line (e.g., THP-1)

    • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

    • Phorbol 12-myristate 13-acetate (PMA)

    • This compound (SAMe) stock solution

    • Lipopolysaccharide (LPS) from E. coli

    • Phosphate-buffered saline (PBS)

    • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

  • Methodology:

    • Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiate monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

    • This compound Treatment: Replace the medium with fresh medium and allow cells to rest for 24 hours. Pre-treat the differentiated macrophages with varying concentrations of this compound (e.g., 0, 250, 500, 1000 µmol/L) for 24 hours.

    • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-6 hours for gene expression analysis).

    • Endpoint Measurement:

      • Harvest cells and extract total RNA using a suitable kit.

      • Synthesize cDNA from the extracted RNA.

      • Perform qRT-PCR using specific primers for TNF-α, IL-10, and a housekeeping gene (e.g., GAPDH) to determine relative gene expression levels.

  • Data Analysis: Calculate the fold change in gene expression for TNF-α and IL-10 in this compound-treated groups relative to the LPS-only control group using the ΔΔCt method.

n1 Culture THP-1 Monocytes n2 Differentiate with PMA (48h) n1->n2 n3 Pre-treat with This compound (24h) n2->n3 n4 Stimulate with LPS (4-6h) n3->n4 n5 Harvest Cells & Extract RNA n4->n5 n6 qRT-PCR for TNF-α & IL-10 n5->n6

Caption: Experimental workflow for in vitro macrophage assay.

Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This protocol is a standard method for evaluating acute anti-inflammatory activity, as referenced in studies of this compound.[17][18]

  • Objective: To assess the ability of this compound to reduce acute inflammation in a rodent model.

  • Materials:

    • Male Wistar or Sprague-Dawley rats (180-220g)

    • This compound solution

    • 1% Carrageenan solution in saline

    • Plethysmometer or digital calipers

    • Vehicle control (e.g., saline)

  • Methodology:

    • Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (e.g., Vehicle Control, this compound 50 mg/kg, Positive Control like Indomethacin).

    • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.

    • Baseline Measurement: One hour after drug administration, measure the initial volume/thickness of the right hind paw of each rat.

    • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Paw Volume Measurement: Measure the paw volume or thickness at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Discussion and Future Directions

The preliminary data strongly suggest that this compound possesses significant anti-inflammatory properties. Its ability to downregulate pro-inflammatory cytokines like TNF-α while upregulating the anti-inflammatory cytokine IL-10 points to a mechanism that rebalances the immune response rather than simply suppressing it.[6][7] The inhibition of the central NF-κB pathway provides a plausible molecular basis for these widespread effects.[8] Furthermore, its role in promoting glutathione synthesis offers a complementary antioxidant and cytoprotective mechanism.[15]

However, the current body of research is still in its early stages. Future investigations should focus on:

  • NLRP3 Inflammasome: The NLRP3 inflammasome is a critical sensor of cellular stress and triggers the maturation of IL-1β.[19][20] Given this compound's influence on IL-1β and its connection to mitochondrial function and ROS, its direct or indirect effects on NLRP3 inflammasome activation warrant investigation.

  • Chronic Inflammation Models: Most studies have focused on acute inflammation. Evaluating this compound's efficacy in chronic models, such as collagen-induced arthritis or inflammatory bowel disease, would be a critical next step.

  • Clinical Trials: While this compound is used clinically for liver conditions and osteoarthritis,[14][21] rigorous, placebo-controlled clinical trials specifically designed to measure anti-inflammatory endpoints (e.g., CRP, specific cytokine levels) in systemic inflammatory diseases are needed to translate these preclinical findings to human therapy.

Conclusion

This compound demonstrates clear anti-inflammatory activity in a range of preliminary in vitro and in vivo models. Its multifaceted mechanism of action—targeting cytokine balance, NF-κB signaling, and oxidative stress—makes it a compelling candidate for further development as a therapeutic agent for inflammatory conditions. The data presented in this guide provide a foundational basis for researchers and drug development professionals to design future studies aimed at fully elucidating and harnessing the anti-inflammatory potential of this endogenous molecule.

References

Methodological & Application

Application Note: Quantification of Ademetionine in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ademetionine, also known as S-adenosyl-L-methionine (SAMe), is a naturally occurring molecule that plays a central role in numerous vital biochemical pathways, including transmethylation, transsulfuration, and aminopropylation.[1][2][3] As the primary methyl group donor, this compound is crucial for the methylation of DNA, proteins, and lipids, thereby regulating gene expression and protein function.[2][4] It is also a key precursor in the synthesis of polyamines, which are essential for cell growth and differentiation, and in the production of the major endogenous antioxidant, glutathione, through the transsulfuration pathway.[2][5]

Given its involvement in fundamental cellular processes, the accurate quantification of this compound in biological matrices is of significant interest in various research fields, including drug development and clinical diagnostics. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological samples, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathways Involving this compound

This compound is a critical intermediate in methionine metabolism, linking three major pathways essential for cellular function:

  • Transmethylation: this compound donates its methyl group to a wide range of acceptor molecules, a process fundamental to the regulation of numerous biological functions.[2][4]

  • Transsulfuration: This pathway leads to the synthesis of cysteine and subsequently glutathione, a vital antioxidant that protects cells from oxidative damage.[2][4]

  • Aminopropylation: this compound is a precursor for the synthesis of polyamines, such as spermidine (B129725) and spermine, which are involved in cell growth, differentiation, and repair.[2][5]

Ademetionine_Pathways cluster_transmethylation Transmethylation cluster_transsulfuration Transsulfuration cluster_aminopropylation Aminopropylation Methionine Methionine This compound This compound (SAM) Methionine->this compound MAT ATP ATP ATP->this compound Methylated_Acceptor Methylated Acceptor (DNA, proteins, etc.) SAH S-Adenosylhomocysteine (SAH) This compound->SAH Methyltransferases dcSAM Decarboxylated SAM (dcSAM) This compound->dcSAM SAM Decarboxylase Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL Glutathione Glutathione Cysteine->Glutathione Spermidine_Spermine Spermidine/Spermine dcSAM->Spermidine_Spermine Spermidine/Spermine Synthase Putrescine Putrescine Putrescine->Spermidine_Spermine Acceptor Acceptor Acceptor->Methylated_Acceptor

Figure 1: Key metabolic pathways involving this compound.

Experimental Workflow

The quantification of this compound in biological samples by LC-MS/MS involves several key stages, from sample collection and preparation to instrumental analysis and data processing. A generalized workflow is presented below.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spike with Internal Standard (e.g., d3-Ademetionine) Sample_Collection->Spiking Protein_Precipitation Protein Precipitation (e.g., cold Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis (MRM Mode) Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

References

Application Note: Analysis of S-Adenosylmethionine (SAM) in Tissues by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

S-adenosylmethionine (SAM) is a universal methyl donor essential for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids.[1][2] Synthesized from methionine and ATP, SAM is a critical node in cellular metabolism, linking pathways of transmethylation, transsulfuration, and polyamine synthesis.[1][2][3] The ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH), is considered a key indicator of the cell's methylation capacity, often termed the "methylation index".[4][5] Given that SAH is a potent inhibitor of methyltransferase enzymes, the SAM/SAH ratio is a crucial parameter in studying epigenetics, disease pathology, and drug effects.

Accurate quantification of SAM in tissues is challenging due to its polar nature and instability at neutral or alkaline pH.[6] This document provides detailed protocols for the robust and sensitive analysis of SAM and SAH in tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of S-Adenosylmethionine

SAM is central to one-carbon metabolism. It is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT).[1][2] SAM then donates its methyl group in transmethylation reactions, converting to SAH.[1] SAH is hydrolyzed to homocysteine, which can either be remethylated back to methionine or enter the transsulfuration pathway to be converted into cysteine and subsequently glutathione.[1][3][7] SAM is also a precursor for polyamine synthesis.[1][3]

SAM_Pathway cluster_0 Methionine Cycle cluster_1 Transsulfuration Pathway cluster_2 Polyamine Synthesis Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT ATP ATP ATP->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Substrate -> Methylated Substrate) dcSAM Decarboxylated SAM SAM->dcSAM SAM Decarboxylase SAM->dcSAM Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase Cystathionine Cystathionine Hcy->Cystathionine CBS Hcy->Cystathionine Cysteine Cysteine Cystathionine->Cysteine GSH Glutathione Cysteine->GSH Spermidine Spermidine/ Spermine dcSAM->Spermidine Spermidine/Spermine Synthase

Caption: Metabolic pathways involving S-Adenosylmethionine (SAM).

Experimental Workflow

The general workflow for analyzing SAM in tissues involves several critical steps from sample collection to data analysis. Pre-analytical steps are crucial for obtaining valid data, as the SAM/SAH ratio can change rapidly after tissue collection.[4][5]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling arrow arrow Tissue 1. Tissue Collection (Flash-freeze in liquid N2) Homogenize 2. Homogenization (in ice-cold 0.4 M Perchloric Acid) Tissue->Homogenize Precipitate 3. Protein Precipitation & Centrifugation Homogenize->Precipitate Supernatant 4. Supernatant Collection (SAM/SAH Extract) Precipitate->Supernatant Inject 5. HPLC or LC-MS/MS Injection Supernatant->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Detection (UV or MS/MS) Separate->Detect Quantify 8. Quantification (vs. Calibration Curve) Detect->Quantify Report 9. Data Reporting (Concentration & SAM/SAH Ratio) Quantify->Report

Caption: General experimental workflow for SAM analysis in tissues.

Experimental Protocols

4.1. Protocol 1: Tissue Sample Preparation

This protocol is a generalized method for extracting SAM and SAH from tissues, primarily using perchloric acid (PCA) for simultaneous homogenization and protein precipitation.[8][9]

Materials:

  • 0.4 M Perchloric Acid (PCA), ice-cold

  • 2.5 M K₃PO₄

  • Liquid Nitrogen

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Refrigerated centrifuge

  • Calibrated micropipettes

Procedure:

  • Tissue Excision: Immediately after excision, flash-freeze the tissue sample in liquid nitrogen to quench metabolic activity. Store at -80°C until analysis. The stability of SAM is critical; delays at room temperature or 4°C can significantly decrease the SAM/SAH ratio.[4][5]

  • Homogenization: Weigh the frozen tissue (e.g., 100 mg). In a pre-chilled tube, add 600 µL of ice-cold 0.4 M PCA per 100 mg of tissue.[8] Homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifugation: Centrifuge the homogenate at 7,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[8]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This supernatant contains SAM and SAH.

  • Neutralization (for LC-MS/MS): For some methods, particularly LC-MS/MS, the acidic extract is neutralized. Adjust the pH of the supernatant to between 5 and 7 with 2.5 M K₃PO₄.[4] Let it stand at 4°C for 15 minutes to allow for the precipitation of potassium perchlorate.[4] Centrifuge again to pellet the precipitate and collect the clear supernatant for injection.

  • Storage: If not analyzed immediately, the extracts should be stored at -80°C.[8]

4.2. Protocol 2: HPLC-UV Analysis

This method provides a simple and robust way to quantify SAM and SAH, suitable for samples with relatively high concentrations.

Instrumentation & Conditions:

  • HPLC System: Standard HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a suitable buffer. A common mobile phase is 0.1 M sodium phosphate (B84403) with 10 mM sodium octanesulfonate, adjusted to pH 3.0, with 10-20% methanol.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20-25 µL.[10]

  • Detection: UV at 260 nm.[8]

  • Run Time: Approximately 15-20 minutes.

Procedure:

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration: Prepare calibration standards of SAM and SAH in 0.4 M PCA (concentration range typically 1-100 µM). Inject each standard to generate a calibration curve.

  • Sample Analysis: Inject the prepared tissue extract (from Protocol 1).

  • Quantification: Identify and integrate the peaks for SAM and SAH based on the retention times of the standards. Quantify the concentrations in the sample using the linear regression equation from the calibration curve.

4.3. Protocol 3: LC-MS/MS Analysis

LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for analyzing low-concentration metabolites like SAM and SAH in complex biological matrices.[4]

Instrumentation & Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Porous graphitic carbon column (e.g., Hypercarb, 30 x 2.1 mm, 3 µm) or a C8 column.[4][6] The graphitic carbon column provides good retention for polar compounds like SAM without ion-pairing reagents.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

  • Gradient: A typical gradient might start at 5% B, ramp to 30-40% B over several minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.5 - 0.75 mL/min.[6][11]

  • Injection Volume: 5 µL.[4][6]

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions.

    • SAM: m/z 399.3 → 250.3[4]

    • SAH: m/z 385.3 → 136.3[4]

    • Internal Standards (Optional but Recommended):

      • d₃-SAM: m/z 402.3 → 250.3

      • ¹³C₅-SAH: m/z 390.3 → 136.3

Procedure:

  • System Setup: Optimize mass spectrometer parameters (e.g., collision energy, declustering potential) for SAM and SAH transitions by infusing standard solutions.

  • Calibration: Prepare calibration standards and spike them with isotopically labeled internal standards (e.g., d₃-SAM, ¹³C₅-SAH). Process these standards in the same manner as the tissue samples.[4]

  • Sample Analysis: Add internal standards to the tissue extracts before injection.[4]

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to its internal standard against concentration. Calculate the concentration of SAM and SAH in the tissue samples from this curve.

Method Performance and Data

The performance of HPLC methods for SAM and SAH analysis can vary based on the specific protocol and instrumentation. LC-MS/MS methods generally offer lower detection limits.

Table 1: Summary of Quantitative Data for SAM and SAH Analysis Methods

ParameterHPLC-UV MethodLC-MS/MS MethodReference
Limit of Detection (LOD) ~20-25 pmol on column1-5 nM[6][9][10]
Limit of Quantification (LOQ) ~50-55 pmol on column3-10 nM[6][10]
Linear Range 50 - 10,000 pmol0 - 10 µM[6][10]
Intra-day Precision (%RSD) ≤ 6.7%< 9%[4][10]
Inter-day Precision (%RSD) ≤ 7.0%< 13%[4][10]
Accuracy / Recovery >98%98-105%[4][10]

Table 2: Example Concentrations of SAM and SAH in Mouse Tissues (LC-MS/MS)

TissueSAM (nmol/g tissue)SAH (nmol/g tissue)SAM/SAH Ratio
Liver 65.1 ± 5.91.8 ± 0.536.2
Kidney 32.5 ± 3.10.9 ± 0.136.1
Brain 22.4 ± 1.80.4 ± 0.156.0
Heart 12.1 ± 1.20.8 ± 0.115.1
Spleen 19.8 ± 2.50.7 ± 0.128.3
Data are representative and may vary based on animal strain, age, and experimental conditions.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of S-adenosylmethionine in tissues depends on the required sensitivity and the complexity of the sample matrix. While HPLC-UV is a cost-effective and reliable method for tissues with higher SAM concentrations, LC-MS/MS provides the high sensitivity and specificity needed for accurate quantification in a broader range of sample types and for studies where subtle changes in the methylation index are significant. Regardless of the method, meticulous attention to sample collection and preparation is paramount to ensure the integrity of the results.

References

Application Notes and Protocols for the Use of Ademetionine (S-Adenosylmethionine) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ademetionine, also known as S-adenosylmethionine (SAMe), is a naturally occurring molecule that plays a central role in several key metabolic pathways within the cell. It serves as the primary methyl group donor in transmethylation reactions, is a precursor for polyamine synthesis, and is involved in the transsulfuration pathway, which leads to the synthesis of glutathione, a critical antioxidant.[1] Due to its multifaceted roles, this compound has garnered significant interest for its potential therapeutic applications, particularly in liver diseases and cancer. In a preclinical study on a rat model of hepatocellular carcinoma (HCC), this compound demonstrated effectiveness in preventing tumor establishment.[2][3]

These application notes provide a detailed experimental protocol for the use of this compound in cell culture to investigate its effects on key cellular processes, including signaling pathways, apoptosis, and cell cycle progression.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the effective concentrations and observed effects of this compound in various cancer cell lines as reported in the literature. This data can serve as a starting point for designing dose-response experiments.

Cell LineCancer TypeThis compound ConcentrationIncubation TimeObserved EffectReference
HT-29Colorectal Carcinoma0.5 and 1 mmol/L48 hoursReduced cell number, increased senescence, S phase arrest, downregulation of EMT-related genes.[4]
SW480Colorectal Carcinoma0.5 and 1 mmol/L48 hoursReduced cell number, increased senescence, S phase arrest, downregulation of EMT-related genes, increased genomic stability.[4]
H4IIEHepatocellular CarcinomaNot specified in vitro10 days (in vivo)Reduced tumor establishment and growth.[2][3]
MCF-7Breast Cancer50 µM24 hoursPotentiated doxorubicin-induced apoptosis.[5]
LNCaPProstate CancerNot specifiedNot specifiedAffects ERK1/2 and STAT3 pathways.[5]

Note: The optimal concentration and incubation time for this compound can vary significantly between cell lines and experimental endpoints. It is highly recommended to perform a dose-response and time-course experiment for each new cell line and assay.

Mandatory Visualizations

Signaling Pathways and Metabolic Roles of this compound

Ademetionine_Metabolism_and_Signaling cluster_Metabolism This compound Metabolism cluster_Signaling Cellular Signaling Met Methionine SAMe This compound (SAMe) Met->SAMe MAT ATP ATP ATP->SAMe SAH S-Adenosyl- homocysteine (SAH) SAMe->SAH Methyltransferases (Methylation) dcSAM Decarboxylated SAMe SAMe->dcSAM PI3K PI3K SAMe->PI3K Modulates MAPK MAPK (ERK, JNK, p38) SAMe->MAPK Modulates Apoptosis Apoptosis SAMe->Apoptosis Induces in Cancer Cells Hcy Homocysteine SAH->Hcy Cys Cysteine Hcy->Cys Transsulfuration GSH Glutathione Cys->GSH Spermidine Spermidine dcSAM->Spermidine Polyamine Synthesis Putrescine Putrescine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation MAPK->Proliferation MAPK->Apoptosis

Caption: Metabolic pathways and signaling cascades influenced by this compound.

Experimental Workflow for this compound Treatment in Cell Culture

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Cell_Culture 1. Cell Seeding (e.g., 6-well plate) Ademetionine_Prep 2. This compound Preparation (Dissolve in appropriate solvent) Cell_Culture->Ademetionine_Prep Treatment_Prep 3. Prepare Treatment Media (Dilute this compound to final concentrations) Ademetionine_Prep->Treatment_Prep Incubation 4. Cell Treatment (Replace media with treatment media) Treatment_Prep->Incubation Time_Course 5. Incubation (e.g., 24, 48, 72 hours) Incubation->Time_Course Harvesting 6. Cell Harvesting Time_Course->Harvesting Protein_Analysis Western Blot (PI3K/Akt/mTOR, MAPK) Harvesting->Protein_Analysis Apoptosis_Analysis Flow Cytometry (Annexin V/PI) Harvesting->Apoptosis_Analysis CellCycle_Analysis Flow Cytometry (Propidium Iodide) Harvesting->CellCycle_Analysis

Caption: General workflow for this compound experiments in cell culture.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (S-adenosyl-L-methionine) powder

  • Sterile, nuclease-free water or appropriate buffer (e.g., sterile PBS)

  • Sterile microcentrifuge tubes

  • Sterile filters (0.22 µm)

Protocol:

  • Due to the instability of this compound in solution, it is recommended to prepare fresh stock solutions for each experiment.

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolve the powder in sterile, nuclease-free water or an appropriate sterile buffer to a stock concentration of 100 mM.

  • Gently vortex to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C for long-term storage or at -20°C for short-term storage.

Cell Culture and Treatment with this compound

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • 6-well or 12-well tissue culture plates

  • This compound stock solution (see Protocol 1)

  • Vehicle control (the solvent used to dissolve this compound, e.g., sterile water or PBS)

Protocol:

  • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Prepare the treatment media by diluting the this compound stock solution into fresh, complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2 mM). Also, prepare a vehicle control medium.

  • Remove the existing medium from the cells and replace it with the prepared treatment or vehicle control media.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Analysis of PI3K/Akt/mTOR and MAPK Signaling Pathways by Western Blot

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Protocol:

  • After treatment with this compound, wash the cells with ice-cold PBS.

  • Lyse the cells with RIPA buffer on ice.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Protocol:

  • Harvest both floating and adherent cells after this compound treatment. For adherent cells, use trypsin and neutralize with complete medium.

  • Combine the cells and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[6][7][8]

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometry tubes

Protocol:

  • Harvest cells after this compound treatment by trypsinization.

  • Centrifuge the cells at 300 x g for 5 minutes and wash the pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[9][10][11][12]

Conclusion

This compound is a promising molecule for cell culture-based research, particularly in the fields of oncology and hepatology. The protocols outlined in these application notes provide a framework for investigating the cellular and molecular effects of this compound. Due to the cell-type-specific responses to this compound, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results. The provided diagrams and tables serve as valuable resources for planning and interpreting experiments involving this multifaceted compound.

References

Application Notes and Protocols for Ademetionine Administration in Animal Models of Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ademetionine, also known as S-adenosyl-L-methionine (SAMe), is a naturally occurring molecule that plays a crucial role in multiple metabolic pathways, including transmethylation, transsulfuration, and aminopropylation.[1] In the liver, this compound is essential for maintaining cellular function, and its depletion is associated with the pathogenesis of various liver diseases.[1] Preclinical studies in animal models are fundamental to understanding the therapeutic potential of this compound in mitigating liver injury. These application notes provide detailed protocols for the administration of this compound in established animal models of cholestatic, alcoholic, and non-alcoholic fatty liver disease, along with methods for evaluating its efficacy.

Data Presentation: Efficacy of this compound in Animal Models of Liver Disease

The following tables summarize quantitative data from representative studies on the effects of this compound in various animal models of liver disease.

Animal ModelSpecies/StrainLiver Injury InductionThis compound Dosage & RouteDurationKey OutcomesReference
Cholestatic Liver Disease
Bile Duct Ligation (BDL)Rat (Wistar)Surgical ligation of the common bile duct20 mg/kg/day, Intramuscular (IM)15 days Serum Bilirubin, ALP, GGT; Liver Collagen Content; Lipid Peroxidation; Preserved Na+/K+-ATPase and Ca2+-ATPase activities[2]
Alpha-Naphthyl Isothiocyanate (ANIT)-InducedRat (Sprague-Dawley)Single oral dose of ANIT (50 mg/kg)60 mg/kg, Intraperitoneal (IP)Not specified Serum Direct Bilirubin; Improved hepatic tissue damage; Expression of FXR, Bsep, Mrp2, and Ntcp
Alcoholic Liver Disease
Lieber-DeCarli Liquid DietRatChronic ethanol (B145695) feeding in a liquid dietNot specified8 weeksAttenuated ethanol-induced oxidative stress and liver injury; Glutathione (B108866) depletion; Plasma AST levels[3]
Ethanol + LPSRatChronic ethanol feeding + twice weekly LPS injectionsNot specified8 weeks Fibrosis, Oxidative Stress, Steatosis; Improved liver function; Hepatic stellate cell activation; TGF-β and Smad3 mRNA expression; Smad7 mRNA expression[3]
Non-Alcoholic Fatty Liver Disease (NAFLD)
Methionine-Choline Deficient (MCD) DietMouse (db/db)Feeding of MCD diet25 mg/kg, Intraperitoneal (IP) twice weekly (as DGAT2 ASO)4 and 8 weeksWhile not a direct this compound study, it highlights the role of methionine deficiency in NASH progression.[4]
High-Fat DietMouseHigh-fat diet feedingNot specifiedNot specifiedImprovements in triglyceride, total cholesterol, ALT, and AST levels have been observed in multiple studies.[5][5]
Drug-Induced Liver Injury
Carbon Tetrachloride (CCl4)RatIntraperitoneal injection of CCl4Not specifiedNot specifiedThis compound has been shown to prevent CCl4-induced S-adenosylmethionine synthetase inactivation and attenuate liver injury.[6][6]

Table 1: Summary of Quantitative Data on this compound Efficacy in Animal Models of Liver Disease. ALP: Alkaline Phosphatase; GGT: Gamma-Glutamyl Transferase; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase; LPS: Lipopolysaccharide; TGF-β: Transforming Growth Factor-beta; FXR: Farnesoid X Receptor; Bsep: Bile Salt Export Pump; Mrp2: Multidrug Resistance-associated Protein 2; Ntcp: Na+-taurocholate Cotransporting Polypeptide; DGAT2 ASO: Diacylglycerol Acyltransferase 2 Antisense Oligonucleotide.

Experimental Protocols

Cholestatic Liver Disease Model: Bile Duct Ligation (BDL) in Rats

This model induces cholestasis and subsequent liver fibrosis due to the obstruction of bile flow.

1.1. Induction of Liver Injury:

  • Anesthetize male Wistar rats (200-250 g) using an appropriate anesthetic agent (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Gently locate the common bile duct.

  • Ligate the common bile duct at two points with a non-absorbable suture (e.g., 4-0 silk).

  • Make a single cut between the two ligatures.

  • Close the abdominal incision in layers.

  • Provide post-operative care, including analgesics and monitoring for signs of distress.

1.2. This compound Administration:

  • Prepare a fresh solution of this compound in sterile saline daily.

  • Administer this compound at a dose of 20 mg/kg body weight via intramuscular (IM) injection.

  • Begin this compound administration on the day of surgery and continue daily for the duration of the experiment (e.g., 15 days).

  • The control group should receive an equivalent volume of sterile saline via IM injection.

1.3. Sample Collection and Analysis:

  • At the end of the treatment period, euthanize the animals.

  • Collect blood via cardiac puncture for serum biochemical analysis (e.g., bilirubin, ALP, GGT, ALT, AST).

  • Perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove blood.

  • Excise a portion of the liver for histopathological analysis (fix in 10% neutral buffered formalin) and another portion for biochemical assays (snap-freeze in liquid nitrogen and store at -80°C).

  • Histopathology: Embed fixed liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Picrosirius Red or Masson's trichrome for collagen deposition to assess fibrosis. Fibrosis can be scored based on established systems.[7][8]

  • Biochemical Analysis: Homogenize frozen liver tissue to measure markers of oxidative stress (e.g., malondialdehyde, glutathione levels) and enzyme activities (e.g., Na+/K+-ATPase, Ca2+-ATPase).

Alcoholic Liver Disease Model: Lieber-DeCarli Liquid Diet in Mice

This model mimics chronic alcohol consumption and induces early-stage alcoholic liver disease.

2.1. Induction of Liver Injury:

  • Acclimatize male C57BL/6J mice to a control liquid diet (e.g., from Dyets Inc.) for 2-3 days.

  • Gradually introduce the ethanol-containing Lieber-DeCarli liquid diet, starting with a 1% (v/v) ethanol concentration and increasing to a final concentration of 5% (v/v) over one week. The ethanol provides 36% of the total calories.

  • The control group receives an isocaloric liquid diet where maltose-dextrin replaces the calories from ethanol.

  • Maintain the mice on their respective diets for the desired duration (e.g., 4-8 weeks).

2.2. This compound Administration:

  • This compound can be administered via oral gavage or intraperitoneal (IP) injection.

  • For oral gavage, dissolve this compound in water or saline and administer at a dose of 10-20 mg/kg body weight daily.

  • For IP injection, dissolve this compound in sterile saline and administer at a dose of 5-10 mg/kg body weight daily.

  • Control animals should receive the vehicle (water or saline) via the same route.

2.3. Sample Collection and Analysis:

  • Follow the procedures outlined in section 1.3 for sample collection.

  • Biochemical Analysis: In addition to liver enzymes, measure serum and hepatic triglyceride levels.

  • Gene Expression Analysis: Use RT-qPCR to analyze the expression of genes involved in inflammation (e.g., TNF-α, IL-6), fibrosis (e.g., TGF-β, α-SMA, Collagen I), and fatty acid metabolism.[9][10]

Non-Alcoholic Fatty Liver Disease (NAFLD) Model: Methionine and Choline-Deficient (MCD) Diet in Mice

The MCD diet induces steatohepatitis and fibrosis, mimicking key features of human NASH.

3.1. Induction of Liver Injury:

  • Feed male C57BL/6J or db/db mice a methionine and choline-deficient (MCD) diet (e.g., from Research Diets Inc.).

  • The control group should be fed a control diet with sufficient methionine and choline.

  • Maintain the mice on the diets for 4-8 weeks. Note that mice on an MCD diet typically lose weight.

3.2. This compound Administration:

  • Due to the nature of the model (methionine deficiency), direct supplementation with this compound can be a therapeutic intervention.

  • Administer this compound via intraperitoneal (IP) injection at a dose of 10-25 mg/kg body weight, either daily or on alternate days.

  • The MCD diet control group should receive saline injections.

3.3. Sample Collection and Analysis:

  • Follow the procedures outlined in section 1.3 for sample collection.

  • Histopathology: Assess for steatosis, lobular inflammation, and hepatocyte ballooning, and calculate the NAFLD Activity Score (NAS).[11]

  • Biochemical Analysis: Measure hepatic triglyceride and cholesterol content.

  • Gene Expression Analysis: Analyze genes related to lipogenesis, fatty acid oxidation, inflammation, and fibrosis.

Visualizations: Signaling Pathways and Experimental Workflows

Ademetionine_Hepatoprotective_Mechanisms cluster_transsulfuration Transsulfuration Pathway cluster_transmethylation Transmethylation cluster_aminopropylation Aminopropylation cluster_outcomes Hepatoprotective Outcomes This compound This compound (SAMe) Cysteine Cysteine This compound->Cysteine Precursor Methylation DNA & Protein Methylation This compound->Methylation Methyl Donor Polyamines Polyamines This compound->Polyamines Propylamine Donor Fibrosis Inhibition of Fibrosis This compound->Fibrosis Inhibits HSC Activation GSH Glutathione (GSH) Cysteine->GSH Synthesis Oxidative_Stress Reduced Oxidative Stress GSH->Oxidative_Stress Inflammation Decreased Inflammation Methylation->Inflammation Apoptosis Reduced Apoptosis Polyamines->Apoptosis Modulation of FXR_Signaling_in_Cholestasis cluster_hepatocyte Hepatocyte cluster_outcome Outcome in Cholestasis This compound This compound FXR Farnesoid X Receptor (FXR) This compound->FXR Increases Expression Bile_Acid_Transporters Bile Acid Transporters (Bsep, Mrp2, Ntcp) FXR->Bile_Acid_Transporters Upregulates Expression Bile_Acid_Excretion Increased Bile Acid Excretion Bile_Acid_Transporters->Bile_Acid_Excretion Hepatocellular_Protection Hepatocellular Protection Bile_Acid_Excretion->Hepatocellular_Protection Leads to

References

Application Notes: Utilizing Ademetionine (SAM) for In Vitro Methylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ademetionine, also known as S-adenosyl-L-methionine (SAM or AdoMet), is a pivotal molecule in cellular biochemistry, serving as the universal donor of a methyl group for a vast array of biological methylation reactions.[1] This process, catalyzed by methyltransferase (MT) enzymes, is fundamental to the regulation of gene expression, protein function, and signaling pathways.[2] Methyltransferases transfer the methyl group from SAM to various substrates like DNA, RNA, proteins, and small molecules, producing a methylated substrate and S-adenosyl-L-homocysteine (SAH) as a byproduct.[2][3] Given the critical role of methylation in numerous diseases, including cancer, methyltransferases have emerged as significant targets for therapeutic intervention.[4][5] In vitro methylation assays using this compound are therefore indispensable tools for basic research and drug discovery, enabling the characterization of enzyme activity and the screening of potential inhibitors.

The Mechanism of this compound-Dependent Methylation

In a typical methyltransferase reaction, a nucleophilic atom on the substrate (such as a nitrogen, oxygen, sulfur, or a nucleophilically-activated carbon) attacks the electrophilic methyl group of SAM. This results in the transfer of the methyl group to the substrate and the formation of SAH.[6] The general reaction is as follows:

SAM + Substrate —(Methyltransferase)→ Methylated Substrate + SAH [2]

The detection of either the methylated substrate or the universal byproduct, SAH, forms the basis of most in vitro methyltransferase assays.[2]

Methylation_Reaction cluster_reactants Reactants cluster_products Products SAM This compound (SAM) (Methyl Donor) MT Methyltransferase (Enzyme) SAM->MT Substrate Acceptor Substrate (e.g., DNA, Protein) Substrate->MT Methylated_Substrate Methylated Substrate SAH S-Adenosyl- homocysteine (SAH) MT->Methylated_Substrate MT->SAH

Caption: General mechanism of a SAM-dependent methylation reaction.

Key In Vitro Assay Formats

A variety of assay formats are available to measure methyltransferase activity, each with distinct advantages and disadvantages. The choice of assay often depends on the specific enzyme and substrate, required throughput, and available laboratory equipment.

  • Radioactive Assays: These traditional assays utilize SAM with a radiolabeled methyl group ([³H]-SAM). The incorporation of radioactivity into the substrate is measured, typically after separating the labeled substrate from the unincorporated [³H]-SAM using methods like phosphocellulose paper binding followed by scintillation counting.[7] While highly sensitive, this method requires handling of radioactive materials and has a low throughput.

  • Antibody-Based Assays (ELISA): These assays use antibodies that specifically recognize the methylated substrate (e.g., anti-5-methylcytosine for DNA methylation).[7] The methylated product is captured on a plate and detected using a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP), which generates a colorimetric or chemiluminescent signal.[7][8]

  • Coupled Enzyme Assays (Luminescence/Fluorescence): These are homogenous assays that detect the universal product, SAH.[9][10] A series of coupled enzymatic reactions converts SAH into a detectable signal. For instance, the MTase-Glo™ assay converts SAH to ADP, then to ATP, which is quantified in a luciferase-based reaction, producing light.[9][10] These assays are highly sensitive, amenable to high-throughput screening (HTS), and avoid the use of radioactivity.[10][11]

Quantitative Data Summary

The optimal conditions for in vitro methylation assays can vary significantly between different methyltransferases. The following tables provide a summary of typical concentration ranges and kinetic parameters to serve as a starting point for assay development.

Table 1: Typical Reagent Concentrations for In Vitro Methylation Assays

ComponentTypical Concentration RangeNotes
This compound (SAM)0.1 µM - 100 µMShould be near or above the Km for the enzyme. High concentrations can be inhibitory for some enzymes.
Methyltransferase Enzyme1 nM - 200 nMTitration is necessary to determine the optimal concentration for linear product formation over time.
Substrate (Peptide/Protein)0.1 µM - 50 µMOptimal concentration is typically at or above the Km value.
Substrate (DNA/RNA)10 nM - 500 nMConcentration depends on the specific activity of the enzyme and the nature of the substrate.

Table 2: Michaelis-Menten Constants (Km) for this compound (SAM)

MethyltransferaseSubstrateKm for SAM (µM)Reference
G9a (EHMT2)Histone H3 Protein0.6 - 0.76
MLL2Histone H33.17 ± 0.37
PRMT4 (CARM1)Histone H30.21 ± 0.052
DOT1L-Relatively Low Km
Trm10 (T. kodakaraensis)tRNA3 - 6[12]

Protocols

Protocol 1: General DNA Methyltransferase (DNMT1) Activity Assay (ELISA-based)

This protocol provides a method for measuring the activity of DNMT1 by detecting the methylation of a DNA substrate coated on a microplate.

Materials:

  • Purified DNMT1 enzyme

  • DNMT Assay Buffer

  • This compound (SAM) solution

  • 96-well plate pre-coated with DNA substrate

  • Primary antibody against 5-methylcytosine (B146107) (anti-5mC)

  • HRP-conjugated secondary antibody

  • Wash Buffer (e.g., TBST)

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Chemiluminescent or colorimetric HRP substrate

  • Stop Solution (for colorimetric assays)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare 1X Wash Buffer and dilute SAM, antibodies, and enzyme to their optimal concentrations in the appropriate buffers. Keep diluted enzyme on ice.[13]

  • Reaction Setup:

    • Add DNMT Assay Buffer to each well.[8]

    • For inhibitor screening, add the test compound. For the control, add vehicle.

    • Add diluted SAM to all wells.[8]

    • Initiate the reaction by adding the diluted DNMT1 enzyme to the wells (except for the "no enzyme" blank).[8][13]

  • Incubation: Mix gently, cover the plate, and incubate at 37°C for 60-90 minutes.[8]

  • Washing: Aspirate the reaction mixture and wash the wells 3-4 times with 1X Wash Buffer.[8]

  • Blocking: Add Blocking Buffer to each well and incubate for 1 hour at room temperature to reduce non-specific binding.[7]

  • Primary Antibody Incubation: Wash the plate. Add the diluted anti-5mC primary antibody to each well and incubate for 1 hour at room temperature.[7][13]

  • Secondary Antibody Incubation: Wash the plate 3-4 times. Add the diluted HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.[7][13]

  • Detection: Wash the plate thoroughly (4-5 times). Add the HRP substrate and incubate until sufficient signal develops (2-10 minutes, protected from light).[8]

  • Measurement: If using a colorimetric substrate, add Stop Solution.[8] Read the absorbance or luminescence on a microplate reader.[8]

DNMT_Assay_Workflow start Start: DNA-coated plate reagents Add Assay Buffer, SAM, and DNMT1 Enzyme start->reagents incubate1 Incubate at 37°C (60-90 min) reagents->incubate1 wash1 Wash Wells (3x) incubate1->wash1 block Block with BSA wash1->block primary_ab Add Primary Antibody (anti-5mC) block->primary_ab incubate2 Incubate at RT (60 min) primary_ab->incubate2 wash2 Wash Wells (4x) incubate2->wash2 secondary_ab Add HRP-conjugated Secondary Antibody wash2->secondary_ab incubate3 Incubate at RT (30 min) secondary_ab->incubate3 wash3 Wash Wells (5x) incubate3->wash3 detect Add HRP Substrate & Stop Solution wash3->detect read Read Absorbance at 450 nm detect->read

Caption: Experimental workflow for an ELISA-based DNMT1 assay.

Protocol 2: General Protein Methyltransferase (PRMT) Assay (Luminescent)

This protocol outlines a homogenous, luminescence-based assay for measuring PRMT activity by quantifying SAH production. It is adapted from the principle of the MTase-Glo™ assay.

Materials:

  • Purified PRMT enzyme (e.g., PRMT5)

  • PRMT substrate (e.g., histone H4 peptide)

  • This compound (SAM)

  • Assay Buffer

  • MTase-Glo™ Reagent

  • MTase-Glo™ Detection Solution

  • White, opaque 384-well or 96-well plates

  • Plate-reading luminometer

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the PRMT enzyme and its substrate in the assay buffer.

    • Prepare a solution of SAM in the assay buffer.

    • For inhibitor studies, prepare test compounds at the desired concentrations.

    • Dispense the test compounds/vehicle into the wells.

    • Add the enzyme/substrate master mix to the wells.

    • Initiate the reaction by adding the SAM solution.[2]

  • Enzymatic Reaction: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).[2]

  • SAH Detection (Part 1):

    • Add the MTase-Glo™ Reagent to each well. This reagent contains enzymes that convert the SAH produced into ADP.[2][9]

    • Mix the plate and incubate at room temperature for 30 minutes.[9]

  • ATP Generation and Detection (Part 2):

    • Add the MTase-Glo™ Detection Solution to each well. This solution converts the ADP into ATP and contains luciferase/luciferin to generate a light signal.[9][10]

    • Mix the plate and incubate at room temperature for another 30 minutes.[9]

  • Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of SAH produced.[9]

Luminescent_Assay_Principle cluster_MT_reaction Step 1: Methyltransferase Reaction cluster_detection Step 2: Luminescent Detection SAM SAM MT PRMT SAM->MT Substrate Substrate Substrate->MT SAH SAH MT->SAH SAH_detect SAH SAH->SAH_detect Product feeds into detection cascade ADP ADP SAH_detect->ADP MTase-Glo™ Reagent ATP ATP ADP->ATP MTase-Glo™ Detection Solution Light Light Signal ATP->Light Luciferase

Caption: Principle of a coupled luminescent methyltransferase assay.

Troubleshooting Common Issues

Table 3: Common Problems and Solutions in In Vitro Methylation Assays

IssuePossible Cause(s)Suggested Solution(s)
Low or No Signal Inactive enzymeUse freshly prepared or properly stored enzyme aliquots. Avoid repeated freeze-thaw cycles.[13]
Suboptimal SAM concentrationTitrate SAM concentration. Ensure it is not degraded; prepare fresh solutions.
Incorrect buffer conditions (pH, salt)Optimize the reaction buffer for the specific methyltransferase.
Inhibitor in reagents (e.g., DMSO)Run a vehicle control to check for solvent inhibition. Keep DMSO concentration low (<1%).[13]
High Background Signal Non-specific antibody binding (ELISA)Increase the stringency and number of wash steps. Ensure proper blocking.[7]
Contaminated reagentsUse fresh, high-quality reagents.
Incomplete removal of [³H]-SAM (radioactive assay)Ensure thorough washing of the filter paper.[7]
High Well-to-Well Variability Inaccurate pipettingUse calibrated pipettes and master mixes to minimize pipetting errors. Run replicates.[13]
Inconsistent incubation times/temperaturesEnsure uniform temperature across the plate during incubations.
Edge effects on the plateAvoid using the outer wells of the plate or fill them with buffer to maintain humidity.

References

Application of Ademetionine in Studying Enzymatic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ademetionine, also known as S-adenosyl-L-methionine (SAM or AdoMet), is a pivotal molecule in cellular metabolism, primarily serving as the principal donor of methyl groups in a vast number of enzymatic reactions.[1][2] Synthesized from L-methionine and adenosine (B11128) triphosphate (ATP), this compound is the second most frequently used enzyme substrate after ATP.[3] Its central role in transmethylation, transsulfuration, and aminopropylation pathways makes it an indispensable tool for studying the kinetics, mechanisms, and inhibition of a wide array of enzymes, particularly methyltransferases.[1] Dysregulation of these enzymatic reactions is implicated in numerous diseases, including cancer, neurodegenerative disorders, and liver disease, making this compound a key compound in both basic research and drug development.[3][4]

These application notes provide a comprehensive overview of the use of this compound in enzymatic studies, including detailed protocols for key assays, quantitative data on enzyme kinetics, and visualizations of relevant pathways and workflows.

Key Applications of this compound in Enzymatic Studies

  • Determination of Enzyme Kinetics: this compound is used as a substrate to determine the kinetic parameters (Km and Vmax) of methyltransferases, providing insights into their catalytic efficiency and affinity for the methyl donor.[5]

  • Elucidation of Reaction Mechanisms: By studying the transfer of the methyl group from this compound to a variety of acceptor substrates (proteins, nucleic acids, small molecules), researchers can elucidate the catalytic mechanisms of methyltransferases.[3]

  • High-Throughput Screening for Inhibitors: this compound is a critical component in assays designed to screen for and characterize inhibitors of methyltransferases, which are promising therapeutic targets.[5]

  • Studying Post-Translational and Epigenetic Modifications: As the methyl donor for histone and DNA methylation, this compound is essential for in vitro studies of epigenetic regulation and the enzymes involved.[6][7]

Data Presentation: Kinetic Parameters of SAM-Dependent Methyltransferases

The following tables summarize the Michaelis-Menten constant (Km) of this compound for various classes of methyltransferases, providing a valuable resource for designing and interpreting enzymatic assays.

Enzyme ClassEnzyme NameSubstrateKm (SAM) (µM)VmaxOrganism/System
Protein Methyltransferases
Protein Arginine Methyltransferase 4 (PRMT4/CARM1)Histone H30.21 ± 0.052Not Specified
Myelin Basic Protein (MBP) MethyltransferaseMyelin Basic Protein32Not SpecifiedBovine Brain
SET7/9 (Lysine Methyltransferase)FoxO3 peptide165.4 ± 20.232 ± 0.023 min⁻¹Human (recombinant)
G9a (Lysine Methyltransferase)Histone H30.6 ± 0.096Not Specified
DNA Methyltransferases
M.EcaIDNA0.4 ± 0.1Not SpecifiedEscherichia coli
M.BamHIDNA1.1 ± 0.1Not SpecifiedBacillus amyloliquefaciens
Small Molecule Methyltransferases
Catechol-O-Methyltransferase (COMT)CatecholNot SpecifiedNot SpecifiedRat (recombinant)
Glycine N-Methyltransferase (GNMT)GlycineNot Specifiedkcat = 27.0 min⁻¹Rat Liver
Phenylethanolamine N-Methyltransferase (PNMT)NorepinephrineNot SpecifiedNot SpecifiedHuman (recombinant)

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism Pathway

The synthesis and utilization of this compound are central to one-carbon metabolism, a network of interconnected pathways that are crucial for cellular function.

One_Carbon_Metabolism cluster_Methionine_Cycle Methionine Cycle cluster_Folate_Cycle Folate Cycle cluster_Transsulfuration Transsulfuration Pathway Methionine Methionine This compound This compound (SAM) Methionine->this compound MAT ATP ATP ATP->this compound Methylated_Product Methylated Product SAH S-Adenosylhomocysteine (SAH) This compound->SAH Methyltransferase invis1 This compound->invis1 Methyl_Acceptor Methyl Acceptor (DNA, RNA, Protein, etc.) Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine CBS Serine Serine Glycine Glycine Serine->Glycine Serine->Cystathionine Methylene_THF 5,10-Methylene-THF Glycine->Methylene_THF THF Tetrahydrofolate (THF) THF->Methylene_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Methyl_THF->Homocysteine Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione invis1->Methyl_Acceptor invis2

Caption: One-Carbon Metabolism Pathway.

General Experimental Workflow for a Methyltransferase Assay

This workflow outlines the key steps for a typical in vitro methyltransferase assay using this compound.

experimental_workflow start Start prepare_reagents Prepare Reagents: - Methyltransferase Enzyme - Substrate (Protein, DNA, etc.) - this compound (SAM) - Assay Buffer start->prepare_reagents setup_reaction Set up Reaction Mixture: Combine Enzyme, Substrate, and Buffer prepare_reagents->setup_reaction initiate_reaction Initiate Reaction: Add this compound (SAM) setup_reaction->initiate_reaction incubate Incubate at Optimal Temperature (e.g., 37°C) initiate_reaction->incubate stop_reaction Stop Reaction (e.g., add EDTA, heat) incubate->stop_reaction detection Detection of Methylation stop_reaction->detection sub_radioactive Radioactive Detection: - Use [3H]-SAM - Scintillation Counting or  Autoradiography detection->sub_radioactive sub_nonradioactive Non-Radioactive Detection: - Antibody-based (ELISA) - Coupled Enzyme Assay  (Spectrophotometry/Fluorometry) detection->sub_nonradioactive data_analysis Data Analysis: - Calculate Enzyme Activity - Determine Kinetic Parameters sub_radioactive->data_analysis sub_nonradioactive->data_analysis end End data_analysis->end

References

Application Notes and Protocols: S-adenosylmethionine (SAMe) as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: S-adenosylmethionine (SAMe) is a naturally occurring molecule found in all living cells and is a pivotal metabolite in cellular metabolism.[1] It serves as the principal methyl donor in a wide range of biochemical reactions, a process known as transmethylation.[2] SAMe is involved in three main metabolic pathways: methylation, transsulfuration, and aminopropylation. These pathways are crucial for the synthesis of neurotransmitters, hormones, proteins, and phospholipids, as well as for detoxification processes and cartilage repair.[2] Due to its central role in cellular function, SAMe has been investigated as a therapeutic agent for several clinical conditions, most notably major depressive disorder, osteoarthritis, and various liver diseases.[1][2]

Application: Major Depressive Disorder (MDD)

1.1. Mechanism of Action

The antidepressant effects of SAMe are believed to stem from its role as a primary methyl donor in the central nervous system. This methylation process is critical for the synthesis of key neurotransmitters implicated in mood regulation.[3] SAMe enhances the turnover of serotonin, norepinephrine, and dopamine.[1][2] It also influences the fluidity of neuronal membranes and increases the number and sensitivity of adrenergic receptors.[4]

SAMe_Depression_Pathway cluster_synthesis Neurotransmitter Synthesis cluster_receptor Receptor Function SAMe SAMe Neurotransmitters Serotonin Dopamine Norepinephrine SAMe->Neurotransmitters Methylation Membrane Neuronal Membrane SAMe->Membrane Phospholipid Methylation Precursors Amino Acid Precursors (e.g., Tryptophan, Tyrosine) Precursors->Neurotransmitters Receptors β-adrenergic receptors Neurotransmitters->Receptors Binding Membrane->Receptors Increased Sensitivity & Number

Caption: Proposed mechanism of SAMe in depression.

1.2. Clinical Efficacy Data

Numerous clinical trials have evaluated the efficacy of SAMe in MDD, both as a monotherapy and as an adjunctive treatment. It has been shown to be superior to placebo and comparable in efficacy to tricyclic antidepressants (TCAs) like imipramine, often with a faster onset of action and fewer side effects.[3][5][6]

Study Design Comparison Dosage Duration Key Outcomes Reference
Randomized, Double-BlindSAMe vs. ImipramineIV SAMe vs. oral Imipramine14 days66% of SAMe patients showed significant improvement vs. 22% of Imipramine patients.[5][6]
Randomized, Double-Blind, Placebo-ControlledOral SAMe vs. Placebo1600 mg/day12 weeksSAMe was found to be safe and effective in treating major depression.[7]
Meta-analysisSAMe vs. PlaceboVariedVariedSAMe was superior to placebo with efficacy equivalent to TCAs.[1]
Adjunctive Therapy TrialSAMe + SSRI vs. Placebo + SSRI800-1600 mg/day6 weeksSAMe as an add-on was effective for patients not responding to SSRIs alone.[4]

1.3. Protocol: Double-Blind, Placebo-Controlled Trial for MDD

This protocol outlines a standard design for evaluating the efficacy of oral SAMe in adults with MDD.

MDD_Trial_Workflow A Patient Screening (DSM-5 criteria for MDD, HAM-D > 17) B Washout Period (2 weeks, if applicable) A->B C Baseline Assessment (HAM-D, MADRS, CGI scores) B->C D Randomization (1:1) C->D E Treatment Arm A (Oral SAMe, 1600 mg/day) D->E F Treatment Arm B (Placebo) D->F G Weekly Assessments (Weeks 1-12) E->G 12-week treatment period F->G 12-week treatment period H Primary Endpoint Analysis (Change in HAM-D score at Week 12) G->H I Follow-up Phase (Optional, e.g., 12 weeks open-label) H->I

Caption: Workflow for a typical MDD clinical trial of SAMe.
  • 1. Inclusion Criteria: Adults aged 18-65 with a primary diagnosis of Major Depressive Disorder according to DSM-5 criteria. A baseline score of ≥ 17 on the 21-item Hamilton Depression Rating Scale (HAM-D).[7]

  • 2. Exclusion Criteria: History of bipolar disorder, psychosis, or substance use disorder within the last year.[7] Intolerance to SAMe or current use of other antidepressant medications.[7]

  • 3. Intervention:

    • Treatment Group: Oral SAMe, 800 mg twice daily (total 1600 mg/day).[4]

    • Control Group: Matching placebo tablets, administered on the same schedule.

  • 4. Assessments:

    • Primary Outcome: Change in the total HAM-D score from baseline to the end of treatment (Week 12).[7]

    • Secondary Outcomes: Montgomery-Åsberg Depression Rating Scale (MADRS), Clinical Global Impression (CGI) scores, and adverse event monitoring.

  • 5. Statistical Analysis: The primary efficacy analysis will be a comparison of the mean change in HAM-D scores between the SAMe and placebo groups using an appropriate statistical model (e.g., ANCOVA), controlling for baseline scores.

Application: Osteoarthritis (OA)

2.1. Mechanism of Action

In osteoarthritis, SAMe is thought to have both anti-inflammatory and chondroprotective (cartilage-protecting) effects. It has been shown to stimulate the synthesis of proteoglycans, which are essential components of cartilage, and may help in its repair.[8] Its analgesic and anti-inflammatory properties are comparable to those of nonsteroidal anti-inflammatory drugs (NSAIDs), but with a better safety profile, particularly concerning gastrointestinal side effects.[8]

SAMe_OA_Pathway cluster_cartilage Cartilage Metabolism cluster_inflammation Inflammatory Response SAMe SAMe Chondrocytes Articular Chondrocytes SAMe->Chondrocytes Analgesic_Effect Pain & Inflammation Reduction SAMe->Analgesic_Effect Inhibits Proteoglycans Proteoglycan Synthesis Chondrocytes->Proteoglycans Stimulates Inflammatory_Mediators Pro-inflammatory Mediators Inflammatory_Mediators->Analgesic_Effect

Caption: Dual action of SAMe in osteoarthritis.

2.2. Clinical Efficacy Data

Clinical trials have demonstrated that SAMe is as effective as NSAIDs like celecoxib (B62257) and naproxen (B1676952) for improving pain and functional limitation in OA patients, though its onset of action may be slower.[1][9]

Study Design Comparison Dosage Duration Key Outcomes Reference
Double-Blind, CrossoverSAMe vs. Celecoxib1200 mg/day SAMe vs. 200 mg/day Celecoxib16 weeksSAMe was as effective as celecoxib in managing OA symptoms, with a slower onset of action.[9]
Meta-analysisSAMe vs. NSAIDsVariedVariedSAMe showed comparable efficacy to NSAIDs for pain and function, with fewer adverse effects.[10]
Systematic ReviewSAMe vs. PlaceboVariedVariedSmall effect on pain reduction compared to placebo; evidence quality was low to moderate.[11][12]

2.3. Protocol: Assessment of Efficacy in Knee Osteoarthritis

  • 1. Patient Population: Patients diagnosed with primary osteoarthritis of the knee according to American College of Rheumatology (ACR) criteria.

  • 2. Intervention:

    • Treatment Group: Oral SAMe, 400 mg three times daily (total 1200 mg/day).[1]

    • Control Group: Active comparator (e.g., Celecoxib 200 mg/day) or Placebo.

  • 3. Assessment Tools:

    • Pain: Visual Analog Scale (VAS) for pain, assessed at baseline and regular intervals (e.g., monthly).

    • Function: Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) to assess pain, stiffness, and physical function.

    • Isometric Joint Function: Objective tests to measure joint strength and function.[9]

  • 4. Study Duration: A minimum of 8-16 weeks is typically required to observe the full therapeutic effect of SAMe, as its action is slower than conventional NSAIDs.[1][9]

Application: Liver Disease

3.1. Mechanism of Action

In the liver, SAMe is a precursor to the antioxidant glutathione (B108866) (GSH).[13] Chronic liver diseases are often associated with depleted hepatic GSH levels, leading to oxidative stress and liver damage. Supplementation with SAMe can restore GSH levels, protecting liver cells from injury.[13][14] It is particularly studied in alcoholic liver disease and intrahepatic cholestasis.

3.2. Clinical Efficacy Data

Results for liver disease are mixed but show promise. SAMe has been shown to improve liver function markers like total bilirubin (B190676) (TBIL) and aspartate transaminase (AST).[14][15] In patients with alcoholic liver cirrhosis, long-term treatment may improve survival or delay the need for liver transplantation, particularly in those with less advanced disease.[16]

Condition Comparison Dosage Duration Key Outcomes Reference
Chronic Liver Disease (Meta-analysis)SAMe vs. Placebo/ControlVariedVariedSignificant improvement in TBIL and AST levels; no significant effect on ALT.[14][15]
Alcoholic Liver CirrhosisSAMe vs. Placebo1200 mg/day2 yearsReduced mortality/transplantation from 29% (placebo) to 12% (SAMe) in Child-Pugh class A/B patients.[16]
Alcoholic Liver DiseaseSAMe vs. Placebo400-1200 mg/dayVariedSome studies show significant improvements, while others found insufficient evidence to support clinical use.[13][17]

3.3. Protocol: Monitoring in a Trial for Alcoholic Liver Disease

  • 1. Patient Selection: Patients with a confirmed diagnosis of alcoholic liver disease (e.g., cirrhosis), often classified by Child-Pugh score.[16]

  • 2. Intervention: Oral SAMe, 1200 mg/day.[16]

  • 3. Primary Endpoints:

    • Changes in serum aminotransferase levels (AST, ALT) and bilirubin.[13]

    • Liver histopathology scores (steatosis, inflammation, fibrosis) from biopsies, if feasible.[13]

  • 4. Secondary Endpoints:

    • Incidence of mortality or need for liver transplantation over a long-term follow-up period (e.g., 2 years).[16]

    • Monitoring of serum methionine metabolites.[13]

  • 5. Safety Monitoring: Regular monitoring for adverse events. SAMe is generally well-tolerated, with the most common side effects being mild gastrointestinal complaints.[17]

References

Ademetionine in Osteoarthritis Research: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ademetionine (S-adenosylmethionine or SAMe) in preclinical animal models of osteoarthritis (OA). This document outlines the scientific basis for its use, detailed experimental protocols, and expected outcomes based on current literature.

Introduction

Osteoarthritis is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling, leading to pain and loss of function.[1][2][3] this compound, a naturally occurring molecule, plays a central role in key metabolic pathways, including methylation, trans-sulfuration, and aminopropylation.[4] In the context of osteoarthritis, this compound has demonstrated both anti-inflammatory and chondroprotective effects, making it a molecule of interest for therapeutic development.[3][5] It is believed to stimulate the production of proteoglycans, essential components of cartilage, and may help reduce inflammatory mediators that contribute to joint degradation.[1][4][5][6] Animal models are crucial for elucidating the mechanisms of action and evaluating the therapeutic potential of this compound in a controlled setting.

Mechanism of Action in Osteoarthritis

This compound's therapeutic effects in osteoarthritis are multifaceted:

  • Chondroprotective Effects: In vitro and animal studies suggest that this compound can stimulate the synthesis of proteoglycans by chondrocytes, which is critical for maintaining the integrity of the cartilage matrix.[1][6] It may also increase the number of chondrocytes, the cells responsible for cartilage production.[7][8]

  • Anti-inflammatory Properties: this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are key drivers of inflammation and cartilage destruction in osteoarthritis.[9] This is potentially mediated through the inhibition of signaling pathways like NF-κB.[10][11]

  • Analgesic Effects: Clinical studies have indicated that this compound can reduce pain associated with osteoarthritis, although the precise mechanism for this is still under investigation but may be linked to its anti-inflammatory actions.[12]

Signaling Pathway: this compound's Influence on NF-κB in Osteoarthritis

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation in osteoarthritis.[13] Pro-inflammatory cytokines like IL-1β and TNF-α activate this pathway, leading to the expression of genes that encode for matrix-degrading enzymes (e.g., MMPs) and other inflammatory mediators. This compound is thought to exert its anti-inflammatory effects by modulating this pathway, thereby reducing the catabolic processes that lead to cartilage breakdown.

NF_kB_Signaling_in_OA Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) IKK IKK Complex Cytokines->IKK This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression of: - MMPs - Pro-inflammatory Cytokines Nucleus->Gene_Expression Induces Cartilage_Degradation Cartilage Degradation Gene_Expression->Cartilage_Degradation

This compound's inhibitory effect on the NF-κB signaling pathway.

Experimental Protocols for Studying this compound in Animal Models of Osteoarthritis

Standardized animal models are essential for evaluating the efficacy of this compound. The following are commonly used protocols for inducing osteoarthritis in rodents.

Chemically-Induced Osteoarthritis: Mono-iodoacetate (MIA) Model

The intra-articular injection of MIA induces cartilage degradation and subchondral bone lesions by inhibiting glycolysis in chondrocytes, leading to cell death.[14] This model is known for its rapid onset and reproducibility.[15]

Materials:

  • This compound (SAMe)

  • Mono-iodoacetate (MIA) (Sigma-Aldrich, cat. #I2512)

  • Sterile saline (0.9% NaCl)

  • Isoflurane (B1672236) or other suitable anesthetic

  • Insulin syringes with 28-30G needles

  • Animal clippers

  • Disinfectant (e.g., 70% ethanol, povidone-iodine)

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or C57BL/6 mice for at least one week before the experiment.

  • Anesthesia: Anesthetize the animals using isoflurane inhalation or another approved method.

  • Preparation of Injection Site: Shave the hair around the knee joint and disinfect the skin.

  • MIA Injection:

    • For rats, dissolve MIA in sterile saline to a concentration that allows for the administration of 1-2 mg in a volume of 50 µL.[16]

    • For mice, a typical dose is 0.5-1 mg of MIA in 10 µL of saline.[14]

    • Flex the knee to 90 degrees and insert the needle into the intra-articular space through the patellar ligament. Slowly inject the MIA solution.

  • This compound Treatment:

    • Treatment can be initiated either before or after MIA injection.

    • Prepare this compound solution in a suitable vehicle (e.g., sterile saline).

    • Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection, or intramuscular injection). Dosages in animal studies have varied, with a common range being 30-60 mg/kg per day for rabbits.[7]

  • Monitoring and Assessment:

    • Monitor the animals for signs of pain and distress.

    • Assess joint swelling and pain behavior at regular intervals.

    • At the end of the study period (typically 2-4 weeks), euthanize the animals and collect knee joints for histological analysis and serum/synovial fluid for biomarker analysis.

Surgically-Induced Osteoarthritis: Destabilization of the Medial Meniscus (DMM) Model

The DMM model involves the surgical transection of the medial meniscotibial ligament, leading to instability of the knee joint and subsequent progressive cartilage degeneration that mimics human post-traumatic osteoarthritis.[17]

Materials:

  • This compound (SAMe)

  • Sterile surgical instruments

  • Sutures

  • Anesthetic and analgesic agents

  • Disinfectant

Protocol:

  • Animal Preparation: Follow the same acclimatization, anesthesia, and site preparation steps as in the MIA model.

  • Surgical Procedure:

    • Make a small incision on the medial side of the knee joint.

    • Carefully dissect the soft tissue to expose the joint capsule.

    • Incise the joint capsule to visualize the medial meniscotibial ligament.

    • Transect the ligament using fine surgical scissors or a scalpel blade.

    • Close the joint capsule and skin with sutures.

    • A sham operation, where the joint is opened but the ligament is not transected, should be performed on a control group.

  • Post-operative Care: Administer analgesics as required and monitor the animals for signs of infection or distress.

  • This compound Treatment: Begin this compound administration as per the study design, following similar dosing and administration routes as described for the MIA model.

Experimental Workflow

experimental_workflow start Start acclimatization Animal Acclimatization start->acclimatization oa_induction Osteoarthritis Induction (MIA or DMM) acclimatization->oa_induction treatment This compound Treatment oa_induction->treatment monitoring In-life Monitoring (Pain, Swelling) treatment->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia histology Histological Analysis euthanasia->histology biomarkers Biomarker Analysis euthanasia->biomarkers data_analysis Data Analysis histology->data_analysis biomarkers->data_analysis end End data_analysis->end

A typical experimental workflow for studying this compound in animal models of OA.

Data Presentation: Quantitative Outcomes

The efficacy of this compound should be assessed using a combination of histological scoring and biomarker analysis.

Histological Assessment

Knee joints should be fixed, decalcified, sectioned, and stained with Safranin O and Fast Green to visualize cartilage proteoglycan content. The severity of osteoarthritis can be graded using a standardized scoring system such as the OARSI score.

Biomarker Analysis

Serum and/or synovial fluid can be analyzed for key biomarkers of cartilage degradation and inflammation.

Biomarker CategoryBiomarkerDescriptionExpected Effect of this compound
Cartilage Degradation CTX-II (C-telopeptide of type II collagen)A marker of type II collagen degradation.Decrease
COMP (Cartilage Oligomeric Matrix Protein)A non-collagenous protein released from cartilage during degradation.[17]Decrease[9]
C2C (Collagen type II cleavage neoepitope)A specific marker for the cleavage of type II collagen by collagenases.[17]Decrease
Inflammation IL-1β (Interleukin-1 beta)A pro-inflammatory cytokine that promotes cartilage degradation.[18]Decrease[9]
TNF-α (Tumor Necrosis Factor-alpha)A key inflammatory cytokine involved in the pathogenesis of OA.[18][19]Decrease[9]
MMP-3 (Matrix Metalloproteinase-3)An enzyme that degrades cartilage matrix components.[20]Decrease[9]

Summary of this compound Studies in Animal Models of Osteoarthritis

Animal ModelSpecies/StrainOA Induction MethodThis compound DosageTreatment DurationKey FindingsReference
RabbitNew Zealand WhiteSurgical30 mg/kg/day and 60 mg/kg/day (IM)12 weeksIncreased number of cells and depth of cartilage compared to placebo.[7]
HenAdult HensSodium Iodoacetate0.5 mg, 1.0 mg, and 2.0 mg (intra-articular, weekly)14 weeks1.0 mg dose significantly reduced the intensity of degenerative processes.[21]
RatWistarNot specifiedNot specifiedNot specifiedReduced inflammatory symptoms and lesions in cartilage and synovium.[9]

Conclusion

This compound shows considerable promise as a therapeutic agent for osteoarthritis due to its dual anti-inflammatory and chondroprotective properties. The experimental protocols and outcome measures detailed in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of action of this compound in preclinical settings. Rigorous and well-controlled animal studies are essential for translating these promising findings into effective clinical therapies for osteoarthritis.

References

Protocol for Assessing Ademetionine's Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ademetionine, also known as S-adenosylmethionine (SAMe), is a naturally occurring molecule that plays a central role in numerous cellular processes, including transmethylation, transsulfuration, and aminopropylation.[1][2] As the primary methyl group donor in the body, this compound is fundamentally involved in the epigenetic regulation of gene expression through DNA and histone methylation.[1][3] Dysregulation of this compound metabolism has been implicated in various diseases, including liver disease, depression, and cancer. Understanding how this compound modulates gene expression is therefore critical for elucidating its mechanism of action and for the development of novel therapeutic strategies.

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on gene expression in a research setting. The protocols are designed to be accessible to researchers, scientists, and drug development professionals with a background in molecular biology.

Key Signaling Pathways Modulated by this compound

This compound is a key metabolite that sits (B43327) at the intersection of several crucial biochemical pathways. Its influence on gene expression is primarily mediated through its role in the transmethylation and transsulfuration pathways.

  • Transmethylation Pathway: In this pathway, this compound donates its methyl group to a wide range of acceptor molecules, including DNA, RNA, histones, and other proteins.[3][4] This process is catalyzed by a large family of enzymes called methyltransferases.[4] DNA methylation, a key epigenetic modification, is crucial for regulating gene expression.[3] Similarly, histone methylation can either activate or repress gene transcription depending on the specific lysine (B10760008) or arginine residue that is methylated.[5]

  • Transsulfuration Pathway: This pathway converts homocysteine, a product of the transmethylation reaction, into cysteine.[6][7] Cysteine is a precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant.[2][8] The activity of key enzymes in this pathway, such as cystathionine (B15957) β-synthase (CBS), can be allosterically activated by this compound.[9] By influencing the levels of key metabolites and enzymes in this pathway, this compound can indirectly affect cellular redox status and gene expression programs related to stress response.

Data Presentation

The following tables summarize quantitative data from representative studies on the effect of this compound on gene expression.

Table 1: Effect of this compound on Oncogene and Tumor Suppressor Gene Expression in Cancer Cells

GeneCell LineTreatmentChange in mRNA ExpressionChange in Protein ExpressionReference
c-mycMGC-803 (Gastric Cancer)This compoundDownregulatedDownregulated[1][10]
H-rasMGC-803 (Gastric Cancer)This compoundDownregulatedDownregulated[1][10]
p16 (INK4a)MGC-803 (Gastric Cancer)This compoundNo significant changeNo significant change[1][10]
c-mycHT-29 (Colon Cancer)This compoundDownregulatedDownregulated[1][10]
H-rasHT-29 (Colon Cancer)This compoundDownregulatedDownregulated[1][10]
p16 (INK4a)HT-29 (Colon Cancer)This compoundNo significant changeNo significant change[1][10]

Table 2: Global Gene Expression Changes Induced by this compound in Prostate Cancer Cells

Cell LineTreatmentDifferentially Expressed Genes (Total)Upregulated GenesDownregulated GenesReference
PC-3200 µmol SAM60435 (including 17 tumor suppressor genes)56 (including 45 oncogenes)[11]

Table 3: Regulation of Methionine Adenosyltransferase (MAT) Gene Expression by this compound in Cultured Rat Hepatocytes

GeneConditionEffect of this compound TreatmentReference
MAT1ACultured HepatocytesPrevents decrease in expression and increases transcription[1]
MAT2ACultured HepatocytesPrevents induction of expression[1]

Experimental Protocols

This section provides detailed methodologies for assessing this compound's effect on gene expression using two common techniques: RNA Sequencing (RNA-Seq) and Quantitative Polymerase Chain Reaction (qPCR).

Protocol 1: Analysis of Global Gene Expression Changes using RNA Sequencing (RNA-Seq)

RNA-Seq is a powerful high-throughput sequencing technique that allows for a comprehensive and unbiased analysis of the entire transcriptome.[6]

1. Cell Culture and this compound Treatment:

  • Culture cells of interest (e.g., cancer cell lines, primary hepatocytes) in appropriate media and conditions.

  • Treat cells with a range of this compound concentrations (e.g., 0, 50, 100, 200 µM) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • Harvest cells and proceed immediately to RNA extraction or snap-freeze in liquid nitrogen and store at -80°C.

2. RNA Extraction:

  • Extract total RNA from cell pellets using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) of >8.

3. Library Preparation and Sequencing:

  • Prepare RNA-Seq libraries from total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Quantify the prepared libraries and perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The required sequencing depth will depend on the experimental goals, but a depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.

4. Data Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or Salmon.

  • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between this compound-treated and control groups.

  • Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify biological processes and signaling pathways affected by this compound.

Protocol 2: Validation of Gene Expression Changes using Quantitative PCR (qPCR)

qPCR is a sensitive and specific method for quantifying the expression of a targeted set of genes. It is often used to validate findings from RNA-Seq experiments.[12]

1. Cell Culture and this compound Treatment:

  • Follow the same procedure as described in the RNA-Seq protocol.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA as described previously.

  • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

3. Primer Design and Validation:

  • Design primers for your target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB) using online tools like Primer-BLAST. Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C.

  • Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. An acceptable efficiency is between 90% and 110%.

4. qPCR Reaction:

  • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA template.

  • Perform the qPCR reaction in a real-time PCR instrument with a typical thermal cycling protocol:

    • Initial denaturation: 95°C for 2-5 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt curve analysis to verify the specificity of the amplified product.

5. Data Analysis:

  • Determine the cycle threshold (Cq) values for each reaction.

  • Calculate the relative gene expression using the 2-ΔΔCq method.[13]

    • Normalize the Cq value of the target gene to the Cq value of the housekeeping gene (ΔCq = Cqtarget - Cqhousekeeping).

    • Calculate the ΔΔCq by subtracting the ΔCq of the control group from the ΔCq of the treated group (ΔΔCq = ΔCqtreated - ΔCqcontrol).

    • The fold change in gene expression is then 2-ΔΔCq.

Mandatory Visualizations

Signaling Pathway Diagrams

Transmethylation_Pathway cluster_0 Methionine Cycle cluster_1 Gene Expression Regulation Methionine Methionine This compound This compound Methionine->this compound MAT1A/2A (Methionine Adenosyltransferase) Methylated\nSubstrate Methylated Substrate This compound->Methylated\nSubstrate Methyltransferases (DNMTs, HMTs) SAH SAH This compound->SAH Methyltransferases Altered Gene\nExpression Altered Gene Expression Methylated\nSubstrate->Altered Gene\nExpression DNA/Histone Methylation Homocysteine Homocysteine SAH->Homocysteine SAHH (SAH Hydrolase) Homocysteine->Methionine MTR (Methionine Synthase)

Caption: The Transmethylation Pathway.

Transsulfuration_Pathway cluster_0 Transsulfuration Pathway cluster_1 Cellular Functions Homocysteine Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine CBS (Cystathionine β-synthase) + Serine Cysteine Cysteine Cystathionine->Cysteine CTH (Cystathionase) Glutathione Glutathione Cysteine->Glutathione GCL, GSS Antioxidant Defense\n& Detoxification Antioxidant Defense & Detoxification Glutathione->Antioxidant Defense\n& Detoxification This compound This compound CBS CBS This compound->CBS Allosteric Activation

Caption: The Transsulfuration Pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Experimental Phase cluster_1 Gene Expression Analysis cluster_2 Data Analysis and Interpretation start Cell Culture treatment This compound Treatment start->treatment harvest Cell Harvesting treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction qc RNA Quality Control rna_extraction->qc rnaseq RNA Sequencing qc->rnaseq qpcr qPCR qc->qpcr data_analysis Bioinformatics Analysis rnaseq->data_analysis qpcr->data_analysis interpretation Biological Interpretation data_analysis->interpretation end Conclusion interpretation->end

Caption: Experimental workflow.

References

Application Notes and Protocols: Measuring Ademetionine's Effect on CYP450 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the modulatory effects of Ademetionine (S-adenosyl-L-methionine; SAMe) on the activity of key cytochrome P450 (CYP450) enzymes. Understanding these interactions is crucial for predicting potential drug-drug interactions and ensuring the safe and effective use of this compound in clinical settings.

Introduction

This compound is a naturally occurring molecule that plays a central role in several metabolic pathways, including transmethylation, transsulfuration, and aminopropylation.[1] It is used as a therapeutic agent for liver conditions and depression.[2] Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases primarily found in the liver, responsible for the metabolism of a vast majority of clinically used drugs.[3][4][5][6] Modulation of CYP450 activity—either inhibition or induction—by a co-administered substance like this compound can significantly alter the pharmacokinetics of other drugs, leading to potential toxicity or loss of efficacy.[3][4][7]

In vivo studies in rats have demonstrated that continuous oral administration of this compound can have differential effects on various CYP450 isoforms, inducing the activity of CYP1A2 while inhibiting CYP2D6, CYP3A4, CYP2C19, and CYP2C9.[1][8] In vitro studies have also shown that this compound can act as a weak, non-competitive inhibitor of CYP2E1.[9]

This document outlines both in vivo and in vitro methodologies to characterize the effects of this compound on CYP450 activity, providing structured data from published studies and detailed experimental protocols.

Data Presentation: Quantitative Effects of this compound on CYP450 Activity

The following tables summarize the observed effects of this compound on the activity of various CYP450 isoforms based on an in vivo study in rats.

Table 1: Effect of this compound on CYP1A2 Activity (Induction)

Probe SubstratePharmacokinetic ParameterControl Group (Mean)This compound Group (Mean)% ChangeP-value
PhenacetinAUC(0-t) (ng/mL*h)11343.96597.5-41.8%< 0.01
CL (L/h/kg)1.01.8+80.0%< 0.05
Cmax (ng/mL)7530.63331.7-55.8%< 0.01
Data from an in vivo study in rats following 7 days of oral this compound (50 mg/kg).[1]

Table 2: Effect of this compound on CYP450 Activity (Inhibition)

CYP IsoformProbe SubstratePharmacokinetic ParameterKey FindingP-value
CYP2D6 MetoprololAUC, CL, CmaxSignificant increase in AUC and Cmax, significant decrease in CL.< 0.01 or < 0.05
CYP3A4 MidazolamAUC(0-t) (ng/mL*h)Increased from 183.0 to 3597.5< 0.01
CL (L/h/kg)Decreased from 55.7 to 2.9< 0.01
Cmax (ng/mL)Increased from 97.9 to 1047.8< 0.01
CYP2C19 OmeprazoleAUC, CL, CmaxSignificant increase in AUC and Cmax, significant decrease in CL.< 0.01 or < 0.05
CYP2C9 TolbutamideAUC, CL, CmaxSignificant increase in AUC and Cmax, significant decrease in CL.< 0.01 or < 0.05
CYP2B6 BupropionCL (L/h/kg)Decreased from 105.8 to 10.9< 0.01
Cmax (ng/mL)Increased from 22.7 to 219.5< 0.05
Data from an in vivo study in rats following 7 days of oral this compound (50 mg/kg).[1]

Table 3: In Vitro Inhibition of CYP2E1 by this compound

ParameterValueComments
Inhibition TypeNon-competitive
IC50~1.5 - 5 mMFor substrates p-nitrophenol, ethanol, and dimethylnitrosamine.
Data from an in vitro study using rat liver microsomes.[9]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound's Effect on CYP450 Activity in Rats using a "Cocktail" Approach

This protocol is based on the methodology described by Tong et al. (2015).[1][8] It allows for the simultaneous evaluation of multiple CYP450 isoforms.

Objective: To determine the in vivo effect of this compound on the activities of CYP1A2, CYP2D6, CYP3A4, CYP2C19, CYP2C9, and CYP2B6.

Materials:

  • Male Sprague-Dawley rats

  • This compound (S-adenosyl-L-methionine)

  • Probe drug cocktail:

    • Phenacetin (CYP1A2)

    • Metoprolol (CYP2D6)

    • Midazolam (CYP3A4)

    • Omeprazole (CYP2C19)

    • Tolbutamide (CYP2C9)

    • Bupropion (CYP2B6)

  • Vehicle for this compound and probe drugs (e.g., water, 0.5% CMC)

  • Heparinized collection tubes

  • UPLC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.

  • Group Allocation: Randomly divide the rats into two groups: a control group and an this compound-treated group (n=10 per group).[1]

  • Dosing Regimen:

    • This compound Group: Administer this compound orally at a dose of 50 mg/kg once daily for 7 consecutive days.[1]

    • Control Group: Administer the vehicle orally on the same schedule.

  • Probe Drug Cocktail Administration: On day 8, following a 12-hour fast, administer the probe drug cocktail orally to all rats. The recommended doses are: Phenacetin (10 mg/kg), Metoprolol (10 mg/kg), Midazolam (10 mg/kg), Omeprazole (10 mg/kg), Tolbutamide (1 mg/kg), and Bupropion (10 mg/kg).[1]

  • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein into heparinized tubes at the following time points post-cocktail administration: 0.083, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, and 48 hours.[1]

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 8000 rpm for 5 min) to separate the plasma. Store plasma samples at -20°C or lower until analysis.

  • Sample Analysis:

    • Prepare plasma samples for analysis (e.g., protein precipitation with acetonitrile).

    • Quantify the concentrations of each probe drug in the plasma samples using a validated UPLC-MS/MS method.[1]

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters for each probe drug in each rat, including the area under the plasma concentration-time curve (AUC), clearance (CL), and maximum plasma concentration (Cmax).

    • Use statistical software (e.g., SPSS) to compare the pharmacokinetic parameters between the control and this compound-treated groups. A p-value < 0.05 is typically considered statistically significant.[1]

Interpretation:

  • Induction: A significant decrease in AUC and Cmax, coupled with a significant increase in CL for a specific probe drug, suggests induction of the corresponding CYP enzyme.

  • Inhibition: A significant increase in AUC and Cmax, along with a significant decrease in CL, indicates inhibition of the respective CYP enzyme.

Protocol 2: In Vitro Assessment of Direct CYP450 Inhibition by this compound using Human Liver Microsomes

This protocol provides a general framework for determining the direct inhibitory potential of this compound on various CYP450 isoforms.

Objective: To determine the IC50 value of this compound for specific CYP450 enzymes.

Materials:

  • Pooled human liver microsomes (HLMs)[10][11]

  • This compound

  • Specific CYP450 probe substrates (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4)[11]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Positive control inhibitors for each isoform

  • Acetonitrile (B52724) or other suitable quenching solvent

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, probe substrates, and positive controls in a suitable solvent (e.g., methanol, DMSO).

    • Prepare working solutions by diluting the stock solutions in the incubation buffer.

  • Incubation Setup:

    • In a 96-well plate, prepare incubation mixtures containing:

      • Pooled human liver microsomes (e.g., 0.2 mg/mL final concentration)

      • Potassium phosphate buffer

      • A range of this compound concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 µM)

      • Solvent control and positive control inhibitor wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the specific CYP450 probe substrate at a concentration near its Km to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes, ensuring linear metabolite formation).

  • Termination of Reaction: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the rate of metabolite formation at each this compound concentration.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

Experimental Workflows and Signaling Pathways

InVivo_CYP450_Protocol start Start: Animal Acclimatization grouping Random Group Allocation (Control vs. This compound) start->grouping dosing 7-Day Oral Dosing (Vehicle or 50 mg/kg this compound) grouping->dosing cocktail Oral Administration of CYP450 Probe Cocktail dosing->cocktail sampling Serial Blood Sampling (0-48 hours) cocktail->sampling plasma Plasma Separation (Centrifugation) sampling->plasma analysis UPLC-MS/MS Analysis of Probe Drug Concentrations plasma->analysis pk_analysis Pharmacokinetic Analysis (AUC, CL, Cmax) analysis->pk_analysis end End: Determine Effect (Inhibition/Induction) pk_analysis->end

Caption: In Vivo Protocol Workflow for CYP450 Assessment.

InVitro_CYP450_Inhibition_Protocol start Start: Reagent Preparation incubation_setup Incubation Setup in 96-well Plate (HLMs, Buffer, this compound) start->incubation_setup pre_incubation Pre-incubation at 37°C incubation_setup->pre_incubation reaction_start Add Probe Substrate (Initiate Reaction) pre_incubation->reaction_start incubation Incubation at 37°C reaction_start->incubation reaction_stop Quench Reaction (Cold Acetonitrile) incubation->reaction_stop processing Sample Processing (Centrifugation) reaction_stop->processing analysis LC-MS/MS Analysis (Metabolite Quantification) processing->analysis data_analysis Data Analysis (Calculate IC50) analysis->data_analysis end End: Determine IC50 data_analysis->end

Caption: In Vitro CYP450 Direct Inhibition Assay Workflow.

Ademetionine_CYP450_Interaction_Logic This compound This compound Administration cyp1a2 CYP1A2 This compound->cyp1a2 Induces cyp_inhibit CYP2D6, CYP3A4, CYP2C19, CYP2C9, CYP2B6, CYP2E1 This compound->cyp_inhibit Inhibits activity1 Increased Activity (Induction) cyp1a2->activity1 activity2 Decreased Activity (Inhibition) cyp_inhibit->activity2 outcome1 Faster Metabolism of CYP1A2 Substrates activity1->outcome1 outcome2 Slower Metabolism of Substrates for Inhibited CYPs activity2->outcome2

References

Application Notes and Protocols for Capillary Electrophoresis Analysis of Ademetionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ademetionine, also known as S-adenosyl-L-methionine (SAMe), is a naturally occurring compound of significant interest in pharmaceuticals and clinical research.[1][2] It plays a critical role in several metabolic pathways, including transmethylation, transsulfuration, and aminopropylation, making it essential for cellular growth, repair, and the synthesis of neurotransmitters and antioxidants like glutathione.[3][4][5] Given its therapeutic potential in liver diseases, depression, and osteoarthritis, robust analytical methods for its quantification in various matrices are crucial for quality control, pharmacokinetic studies, and clinical monitoring.[1][2][5]

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of this compound.[1][2] Its advantages include high separation efficiency, rapid analysis times, low sample and reagent consumption, and the ability to separate charged molecules like this compound with high resolution.[2][6][7][8] This document provides detailed application notes and experimental protocols for the separation and analysis of this compound using capillary electrophoresis.

Metabolic Significance of this compound

This compound is a key intermediate in cellular metabolism.[9] It is synthesized from methionine and ATP and serves as the primary methyl group donor in numerous biochemical reactions.[4] After methyl group donation, it is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine or enter the transsulfuration pathway to produce cysteine and subsequently the major intracellular antioxidant, glutathione.[3][4] this compound is also a precursor for the synthesis of polyamines through the aminopropylation pathway, which are vital for cell proliferation and differentiation.[4]

Ademetionine_Pathway cluster_transmethylation Transmethylation cluster_transsulfuration Transsulfuration Methionine Methionine This compound This compound (SAMe) Methionine->this compound Methionine Adenosyl- transferase ATP ATP ATP->this compound Methionine Adenosyl- transferase Methylated_Product Methylated Product This compound->Methylated_Product Methyl-transferases SAH S-Adenosyl- homocysteine (SAH) This compound->SAH Donates Methyl Group dcSAM Decarboxylated SAM This compound->dcSAM SAM Decarboxylase Methyl_Acceptor Methyl Acceptor (DNA, proteins, etc.) Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Cysteine Cysteine Homocysteine->Cysteine CBS, CGL Glutathione Glutathione Cysteine->Glutathione GCL, GSS Polyamines Polyamines dcSAM->Polyamines Polyamine Synthases CE_Workflow Sample Sample (e.g., Fruit Homogenate) Extraction Extraction with 5% TCA Sample->Extraction Centrifugation Centrifugation (10,000 x g, 10 min) Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration CE_Vial Sample in CE Vial Filtration->CE_Vial Injection Hydrodynamic Injection CE_Vial->Injection CE_System Capillary Electrophoresis System Separation Separation (20-30 kV, pH 2.5 BGE) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis

References

Application Notes and Protocols for Evaluating Protein Impurities in Ademetionine Batches

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the evaluation of host cell protein (HCP) impurities in Ademetionine batches produced by fermentation, primarily using Saccharomyces cerevisiae. This compound, a small molecule therapeutic, can be contaminated with proteins from the production host, which pose potential risks to patient safety and product efficacy. Regulatory agencies require robust monitoring and control of these impurities. This guide outlines the principal analytical methods for HCP quantification and characterization: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Mass Spectrometry (LC-MS), and Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE) with Western Blotting. Detailed experimental protocols, data presentation tables, and workflow diagrams are provided to assist researchers in implementing these essential quality control measures.

Introduction

This compound, also known as S-adenosyl methionine (SAMe), is a crucial small molecule involved in various metabolic pathways. Its therapeutic production is often achieved through fermentation using microbial hosts, most commonly the yeast Saccharomyces cerevisiae.[1][2][3] While this is an efficient production method, it introduces process-related impurities, chief among them being host cell proteins (HCPs).[4]

HCPs are a complex mixture of proteins derived from the production host that can co-purify with the active pharmaceutical ingredient (API).[4] Even at trace levels, these residual proteins can be immunogenic, affect drug stability, or possess enzymatic activities that degrade the product, thereby compromising patient safety and therapeutic efficacy.[4][5] Consequently, regulatory bodies like the FDA and EMA mandate the rigorous monitoring and quantification of HCPs as a critical quality attribute (CQA) for biopharmaceutical products.[4][6] Typically, an acceptable level of HCPs in the final drug substance is below 100 ppm (100 ng HCP per mg of product).[7]

This application note details the primary orthogonal methods used to detect, quantify, and characterize HCPs in this compound batches:

  • Enzyme-Linked Immunosorbent Assay (ELISA): The gold standard for quantifying total HCP content due to its high sensitivity and throughput.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful orthogonal method for identifying and quantifying individual HCPs, providing a detailed impurity profile.[9]

  • 2D-PAGE and Western Blotting: A key technique for visualizing the HCP profile and, crucially, for validating the coverage of anti-HCP antibodies used in ELISA.[10][11][12]

General Workflow for HCP Analysis

The comprehensive analysis of HCPs involves a multi-step process, often employing orthogonal methods to ensure robust and reliable data. The general workflow begins with sample collection from various stages of the purification process, followed by analysis using ELISA for routine quantification and LC-MS or 2D-PAGE for in-depth characterization and ELISA validation.

HCP Analysis Workflow General Workflow for HCP Analysis in this compound Batches cluster_0 Process Sampling cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Fermentation Fermentation Harvest ELISA HCP ELISA (Quantification) Fermentation->ELISA LCMS LC-MS/MS (Identification & Quantification) Fermentation->LCMS TwoD_WB 2D-PAGE / Western Blot (Antibody Coverage & Profiling) Fermentation->TwoD_WB Purification1 Purification Step 1 Purification1->ELISA PurificationN Purification Step 'n' PurificationN->ELISA FinalProduct Final this compound Product FinalProduct->ELISA FinalProduct->LCMS Quant_Report Quantitative Report (Total HCP in ppm) ELISA->Quant_Report Total HCP levels Char_Report Characterization Report (Individual HCPs Identified) LCMS->Char_Report HCP Identities & Levels Validation_Report ELISA Validation Report (Antibody Coverage %) TwoD_WB->Validation_Report Coverage Data Char_Report->Validation_Report Informs ELISA suitability

Caption: Overall workflow for HCP analysis in this compound production.

Data Presentation

Quantitative data from HCP analysis should be clearly structured to allow for easy comparison between batches and across different purification steps.

Table 1: Performance Characteristics of a Commercial S. cerevisiae HCP ELISA Kit

ParameterSpecificationTypical Result
Assay Range ng/mL6.25 - 800 ng/mL[13]
Limit of Detection (LOD) The lowest concentration of HCPs that can be reliably detected.~0.5 ng/mL[14][15]
Limit of Quantitation (LOQ) The lowest concentration of HCPs that can be accurately quantified.6.25 ng/mL[13]
Intra-assay Precision (%CV) Variation within a single assay run.< 10% (for medium/high concentrations)[6]
Inter-assay Precision (%CV) Variation between different assay runs.< 15% (for medium/high concentrations)[6]
Spike Recovery The accuracy of measuring a known amount of HCPs spiked into a sample.80 - 120%
Dilutional Linearity Consistency of results upon dilution of the sample.R² > 0.98

Table 2: Comparison of Orthogonal HCP Quantification Methods

MethodPrincipleTypical LOQ (ppm)AdvantagesLimitations
ELISA Immunoassay with polyclonal antibodies~1-5 ppmHigh throughput, sensitive, cost-effective for routine testing.[8]Does not identify individual HCPs; relies on antibody coverage.[1]
LC-MS/MS Mass-based identification and quantification of peptides1-10 ppm[7][16][17][18]Identifies and quantifies individual HCPs; independent of immunoreactivity.[9][19]Lower throughput, higher complexity and cost.

Table 3: Example of HCP Clearance During a Multi-Step Purification Process

Purification StepTotal HCP Level (ppm) by LC-MSNumber of HCPs Identified
Step 1: Renaturation ~200,000>500
Step 2: Ion Exchange 1 ~25,000~200
Step 3: Enzymatic Treatment ~15,000~150
Step 4: Reverse Phase ~2,000~50
Step 5: Ion Exchange 2 ~800~20
Step 6: Final Drug Substance <100<10
(Data is illustrative, based on a typical E. coli purification process which shows a similar clearance pattern to yeast-based processes).[3]

Experimental Protocols

Protocol 1: Quantification of Total HCPs using Sandwich ELISA

This protocol describes a general procedure for a sandwich ELISA to quantify total HCPs from S. cerevisiae. Specific parameters should be optimized based on the commercial kit manufacturer's instructions.

Sandwich ELISA Workflow Workflow for Sandwich ELISA node_coating 1. Coat Plate (Capture Antibody) node_wash1 2. Wash node_coating->node_wash1 node_block 3. Block Plate (e.g., BSA) node_wash1->node_block node_wash2 4. Wash node_block->node_wash2 node_sample 5. Add Samples & Standards node_wash2->node_sample node_wash3 6. Wash node_sample->node_wash3 node_detect 7. Add Detection Antibody (Biotinylated) node_wash3->node_detect node_wash4 8. Wash node_detect->node_wash4 node_enzyme 9. Add Enzyme Conjugate (Streptavidin-HRP) node_wash4->node_enzyme node_wash5 10. Wash node_enzyme->node_wash5 node_substrate 11. Add Substrate (TMB) node_wash5->node_substrate node_stop 12. Stop Reaction node_substrate->node_stop node_read 13. Read Absorbance (450 nm) node_stop->node_read

Caption: Step-by-step workflow for a typical sandwich ELISA.

A. Materials:

  • S. cerevisiae HCP ELISA Kit (e.g., Cygnus Technologies F135, Creative Diagnostics DEIABL494).[1][6]

  • High-binding 96-well microplate (pre-coated in most kits).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).[20]

  • Blocking Buffer (e.g., PBS with 1% BSA).[20]

  • Sample Diluent.

  • Microplate reader capable of measuring absorbance at 450 nm.

  • This compound process samples and controls.

B. Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the kit protocol. Equilibrate all components to room temperature.

  • Plate Coating: (If not pre-coated) Dilute the capture anti-HCP antibody in coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6) to 1-10 µg/mL.[2] Add 100 µL to each well and incubate overnight at 4°C.[2][20]

  • Washing: Aspirate the coating solution and wash the wells 3-4 times with 250 µL of Wash Buffer per well.[5][21]

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[2][20]

  • Washing: Repeat the wash step as in step 3.

  • Sample Incubation: Add 100 µL of standards, controls, and appropriately diluted this compound samples to the wells. Incubate for 2 hours at room temperature with shaking.[21]

  • Washing: Repeat the wash step as in step 3.

  • Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature with shaking.[20][21]

  • Washing: Repeat the wash step as in step 3.

  • Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP (or other enzyme conjugate) to each well. Incubate for 20-30 minutes at room temperature with shaking.[20][21]

  • Washing: Repeat the wash step as in step 3, ensuring complete removal of unbound conjugate.

  • Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well. Incubate in the dark at room temperature for approximately 15-20 minutes, or until sufficient color develops.[21]

  • Stop Reaction: Stop the enzymatic reaction by adding 100 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.[20]

  • Data Acquisition: Immediately read the optical density (OD) at 450 nm using a microplate reader. A reference wavelength (e.g., 630 nm) may be used to correct for optical imperfections in the plate.[14]

  • Calculation: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use the standard curve to determine the HCP concentration in the test samples.

Protocol 2: HCP Identification by LC-MS/MS

This protocol describes a "bottom-up" proteomics workflow for the identification and relative quantification of individual HCPs. It involves protein digestion into peptides, followed by separation and analysis by LC-MS/MS.

A. Sample Preparation (In-Solution Digestion):

  • Denaturation & Reduction: Take a sample containing approximately 50 µg of total protein. Add urea (B33335) to a final concentration of 8 M and Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 1 hour.

  • Alkylation: Add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 2 M. Add mass spectrometry grade trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Clean up the resulting peptides using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents. Elute the peptides and dry them in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptides in a solution of 5% acetonitrile (B52724) and 0.1% formic acid for LC-MS/MS analysis.[22]

B. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 75 µm i.d. × 500 mm).[22]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 75% acetonitrile.[22]

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 160 minutes at a flow rate of 250 nL/min.[22]

  • Mass Spectrometry (MS):

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquisition Mode: Data-Dependent Acquisition (DDA) is commonly used. The instrument performs a full MS scan followed by MS/MS scans on the most abundant precursor ions.

    • Data Analysis: Process the raw data using a proteomics software package (e.g., Mascot, Proteome Discoverer). Search the MS/MS spectra against a Saccharomyces cerevisiae protein database (e.g., from UniProt) to identify peptides and infer protein identities. Label-free quantification methods (e.g., Top 3 peptides) can be used to estimate the relative abundance of each identified HCP.

Protocol 3: 2D Western Blot for Antibody Coverage Analysis

This protocol is essential for validating an HCP ELISA by determining the percentage of total HCPs that the polyclonal antibodies can recognize.

2D_Western_Blot_Workflow Workflow for 2D Western Blot Coverage Analysis node_sample_prep 1. HCP Sample Preparation (e.g., from null cell line) node_run_2d 2. Run Duplicate 2D-PAGE Gels node_sample_prep->node_run_2d node_stain 3. Gel 1: Total Protein Stain (e.g., SYPRO Ruby) node_run_2d->node_stain node_transfer 4. Gel 2: Transfer to PVDF Membrane node_run_2d->node_transfer node_image 9. Image Acquisition (Gel and Blot) node_stain->node_image node_block 5. Block Membrane node_transfer->node_block node_primary_ab 6. Incubate with Primary Ab (Anti-HCP Antibody) node_block->node_primary_ab node_secondary_ab 7. Incubate with Secondary Ab (HRP-conjugated) node_primary_ab->node_secondary_ab node_detect 8. Chemiluminescent Detection node_secondary_ab->node_detect node_detect->node_image node_analyze 10. Image Analysis & Spot Matching node_image->node_analyze node_coverage 11. Calculate % Coverage node_analyze->node_coverage

Caption: Key steps in 2D Western Blot for HCP antibody coverage.

A. Materials:

  • HCP antigen sample (ideally from a null cell line harvest).

  • 2D electrophoresis equipment (IEF and SDS-PAGE units).

  • Immobilized pH gradient (IPG) strips.

  • SDS-PAGE gels (large format recommended).[9]

  • PVDF membrane for protein transfer.

  • Total protein stain (e.g., SYPRO Ruby, Oriole).[10]

  • Anti-HCP polyclonal antibody (the same used in the ELISA).

  • HRP-conjugated secondary antibody (e.g., anti-goat/rabbit IgG).

  • Chemiluminescent substrate.

  • Imaging system for gels and blots.

  • 2D image analysis software.

B. Procedure:

  • Sample Preparation: Prepare the HCP sample using a 2D cleanup kit to remove interfering substances. Determine protein concentration.

  • First Dimension (IEF): Rehydrate an IPG strip with the HCP sample in rehydration buffer. Perform isoelectric focusing according to the manufacturer's protocol to separate proteins by their isoelectric point (pI).

  • Second Dimension (SDS-PAGE): Equilibrate the focused IPG strip and place it on top of a large format SDS-PAGE gel. Run the electrophoresis to separate proteins by their molecular weight (MW). Run two identical gels in parallel.

  • Total Protein Gel: After electrophoresis, stain one gel with a fluorescent total protein stain like SYPRO Ruby or Oriole. This gel will represent 100% of the resolved HCP spots.

  • Western Blotting:

    • Transfer the proteins from the second gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Block the membrane for 1-2 hours at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary anti-HCP antibody (at its optimal dilution) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and acquire the image using an appropriate imager.

  • Image Analysis:

    • Acquire high-resolution images of both the total protein-stained gel and the Western blot.

    • Using 2D image analysis software, detect all protein spots on both images.

    • Overlay the blot image with the gel image and match the spots.

  • Coverage Calculation: Calculate the percent coverage using the formula:

    • % Coverage = (Number of spots on Western Blot / Total number of spots on stained gel) x 100

Conclusion

The effective evaluation of host cell protein impurities is a non-negotiable aspect of this compound manufacturing. A robust analytical strategy combines the high-throughput quantification of total HCPs by ELISA with orthogonal methods like LC-MS and 2D-PAGE/Western Blot for detailed characterization and validation. The protocols and data presented in this application note provide a comprehensive framework for researchers and drug development professionals to establish and execute a reliable HCP control strategy, ensuring the safety, purity, and efficacy of the final this compound product.

References

Application Notes and Protocols for Studying Ademetionine's Drug Interactions Using the Cocktail Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ademetionine, also known as S-adenosyl-L-methionine (SAMe), is a naturally occurring compound involved in key metabolic pathways, including methylation and transsulfuration. It is utilized as a therapeutic agent for various conditions, notably liver diseases and depression. Given its metabolic functions and potential for co-administration with other drugs, a thorough understanding of its drug-drug interaction (DDI) profile is crucial. The "cocktail" method offers an efficient approach to simultaneously evaluate the potential of a test compound to inhibit multiple cytochrome P450 (CYP450) enzymes, which are primary mediators of drug metabolism.

These application notes provide a detailed protocol for an in vitro CYP450 inhibition cocktail assay using human liver microsomes to assess the DDI potential of this compound. This method allows for the rapid screening of this compound against several key drug-metabolizing enzymes in a single experiment, conserving time and resources.

Data Presentation

The inhibitory potential of a compound is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the available data on this compound's effects on various CYP450 isoforms.

Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound (SAMe)

CYP450 IsoformProbe SubstrateThis compound IC50 (mM)Inhibition Potency
CYP2E1p-Nitrophenol, Ethanol, Dimethylnitrosamine1.5 - 5Weak[1]
CYP3A4Not specified in detailWeaker than CYP2E1 inhibitionWeak[1]
CYP1A2Data not available--
CYP2C9Data not available--
CYP2C19Data not available--
CYP2D6Data not available--

Table 2: In Vivo Effects of this compound on Rat Cytochrome P450 Enzymes

(Note: Data from an in vivo rat study using a cocktail of probe drugs. These results indicate potential effects but may not directly translate to human in vitro findings.)[2][3]

CYP450 IsoformProbe DrugObserved Effect of this compound AdministrationImplied Interaction
CYP1A2PhenacetinInductionPotential to decrease the concentration of co-administered CYP1A2 substrates.
CYP2D6MetoprololInhibitionPotential to increase the concentration of co-administered CYP2D6 substrates.
CYP3A4MidazolamInhibitionPotential to increase the concentration of co-administered CYP3A4 substrates.
CYP2C19OmeprazoleInhibitionPotential to increase the concentration of co-administered CYP2C19 substrates.
CYP2C9TolbutamideInhibitionPotential to increase the concentration of co-administered CYP2C9 substrates.
CYP2B6BupropionInhibitionPotential to increase the concentration of co-administered CYP2B6 substrates.

Experimental Protocols

This section provides a detailed methodology for an in vitro cocktail assay to determine the IC50 values of this compound against five major human CYP450 enzymes: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Materials and Reagents
  • This compound (test compound)

  • Pooled human liver microsomes (HLMs)

  • CYP450 probe substrates (see Table 3)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled analog of one of the metabolites)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Table 3: Recommended CYP450 Probe Substrates and Their Metabolites for Cocktail Assay [4]

CYP450 IsoformProbe SubstrateMetabolite
CYP1A2Tacrine1-Hydroxytacrine
CYP2C9Diclofenac4'-Hydroxydiclofenac
CYP2C19(S)-Mephenytoin4'-Hydroxy-S-mephenytoin
CYP2D6DextromethorphanDextrorphan
CYP3A4Midazolam1'-Hydroxymidazolam

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Preparation cluster_analysis Analysis prep_this compound Prepare this compound serial dilutions pre_incubation Pre-incubate this compound, substrate cocktail, and HLMs prep_this compound->pre_incubation prep_cocktail Prepare substrate cocktail prep_cocktail->pre_incubation prep_hlm Prepare HLM suspension prep_hlm->pre_incubation prep_nadph Prepare NADPH regenerating system initiation Initiate reaction with NADPH prep_nadph->initiation pre_incubation->initiation incubation Incubate at 37°C initiation->incubation termination Stop reaction with cold ACN/MeOH containing Internal Standard incubation->termination centrifugation Centrifuge to precipitate protein termination->centrifugation supernatant_transfer Transfer supernatant for analysis centrifugation->supernatant_transfer lcmsms LC-MS/MS analysis of metabolites supernatant_transfer->lcmsms data_processing Calculate % inhibition and IC50 values lcmsms->data_processing ddi_pathway This compound This compound CYP_Enzymes CYP450 Enzymes (e.g., CYP3A4, CYP2D6) This compound->CYP_Enzymes Inhibition Metabolite Metabolite CYP_Enzymes->Metabolite Catalyzes Drug_Concentration Increased Plasma Concentration of Co-administered Drug CYP_Enzymes->Drug_Concentration Leads to CoAdmin_Drug Co-administered Drug (Substrate of CYP Enzyme) CoAdmin_Drug->CYP_Enzymes Metabolism Therapeutic_Effect Altered Therapeutic Effect or Potential for Toxicity Drug_Concentration->Therapeutic_Effect

References

Troubleshooting & Optimization

Stability of Ademetionine in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ademetionine (S-adenosylmethionine, SAMe) in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors: pH, temperature, and time. This compound is an unstable molecule, particularly in solutions.[1][2]

  • pH: this compound is most stable in acidic conditions, with an optimal pH range of 3.0 to 5.0.[3] As the pH approaches neutral (7.0) and becomes alkaline, its degradation accelerates significantly.[3]

  • Temperature: Higher temperatures increase the rate of this compound degradation.[3] Therefore, it is crucial to maintain low temperatures during storage and handling.

  • Time: The longer this compound remains in an aqueous solution, the greater the extent of its degradation.

Q2: How should I prepare and store this compound solutions to maximize stability?

A2: To ensure the highest possible stability of your this compound solutions, follow these guidelines:

  • Preparation: Dissolve this compound powder in a cold, acidic buffer (pH 3.0-5.0).[3] For example, a dilute solution of hydrochloric acid (HCl) or a sodium phosphate (B84403) buffer at pH 2.5 can be used.[3]

  • Short-term Storage: For use within a single day, it is recommended to keep the solution on ice or at 2-8°C and in an acidic buffer.[1] Aqueous solutions not acidified should not be stored for more than one day.[1]

  • Long-term Storage: For long-term storage, freezing the aqueous solution is the optimal method.[3] Aliquoting the solution into single-use volumes before freezing at -20°C or -80°C is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Q3: What are the main degradation products of this compound in aqueous solutions?

A3: The primary degradation products of this compound in aqueous solutions include 5'-methylthioadenosine (MTA), adenine, and homoserine lactone.[4] It is important to be aware of these potential impurities when analyzing your experimental samples.

Q4: Can I use buffers to stabilize my this compound solutions?

A4: Yes, using an acidic buffer system is a primary strategy for stabilizing this compound in aqueous solutions. A buffer with a pH in the range of 3.0 to 5.0 is recommended to minimize degradation.[3] A sodium phosphate buffer at pH 2.5 has been effectively used in analytical procedures to maintain stability.[3]

Troubleshooting Guide

Problem 1: I am observing a rapid loss of activity of my this compound solution during my in vitro assay.

Possible CauseTroubleshooting Step
Incorrect pH of the assay buffer. Neutral or alkaline pH significantly accelerates this compound degradation. Verify the pH of your assay buffer. If your experimental system allows, adjust the final pH of your reaction mixture to be as acidic as possible, ideally below pH 7.0.[3]
Elevated incubation temperature. High temperatures increase the rate of degradation.[3] If your experiment permits, consider performing the assay at a lower temperature. For temperature-sensitive assays, minimize the pre-incubation time of this compound at the elevated temperature.
Prolonged incubation time. The half-life of this compound in a solution at 37°C and pH 7.5 can range from 16 to 42 hours.[3] If your assay has a long duration, consider adding fresh this compound at intermediate time points or calculate the degradation rate to account for the loss.
Presence of nucleophiles in the buffer. Certain components in your buffer could react with this compound. If you suspect this, try using a different buffer system.

Problem 2: My HPLC analysis of an this compound-containing sample shows unexpected peaks.

Possible CauseTroubleshooting Step
Degradation of this compound. The unexpected peaks are likely degradation products such as 5'-methylthioadenosine (MTA), adenine, and homoserine lactone.[4] Compare the retention times of your unknown peaks with those of commercially available standards for these degradation products.
Sample preparation issues. Ensure that the sample diluent is acidic (e.g., dilute HCl or a low pH buffer) and that the sample is kept cold during preparation and while in the autosampler to minimize degradation.[5]

Data Presentation: Stability of this compound

Table 1: Effect of Temperature and pH on this compound Stability

TemperaturepHRemaining this compound (%)TimeReference
38°CNot Specified52%7 days[6]
38°CNot Specified32%14 days[6]
37°C7.5Half-life: 16-42 hours-[3]

Note: The stability of this compound is highly dependent on the specific buffer and other components in the solution. The data above should be considered as a general guideline.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a stable stock solution of this compound for use in experiments.

Materials:

  • This compound powder (stored as recommended by the manufacturer)

  • Sterile, nuclease-free water

  • 0.1 M Hydrochloric acid (HCl), sterile

  • Sterile microcentrifuge tubes

  • Calibrated pH meter

Procedure:

  • Pre-cool all solutions and equipment to 4°C.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube on ice.

  • Add a small volume of sterile, cold 0.1 M HCl to dissolve the this compound powder.

  • Adjust the pH of the solution to between 3.0 and 4.0 using the 0.1 M HCl.

  • Bring the solution to the final desired concentration with sterile, nuclease-free water.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound and its primary degradation products in an aqueous sample.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[7]

Mobile Phase and Gradient:

  • Mobile Phase A: A solution containing 3.15 g of ammonium (B1175870) formate (B1220265) and 0.50 g of sodium octanesulfonate in 350 mL of water, with the pH adjusted to 3.7 with formic acid, and then diluted to 500 mL with water.[7]

  • Mobile Phase B: Methanol.[7]

  • Mobile Phase Composition: A mixture of Mobile Phase A and Mobile Phase B in a ratio of 335:165 (v/v).[7]

Chromatographic Conditions:

  • Flow Rate: 0.9 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: 260 nm.[7]

Procedure:

  • Sample Preparation: Dilute the this compound-containing sample in an acidic diluent (e.g., 0.1 M HCl) to a concentration within the linear range of the assay. Keep the samples cold throughout the preparation process.

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the same acidic diluent.

  • Injection: Inject the prepared samples and standards onto the HPLC system.

  • Data Analysis: Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

Visualizations

Signaling Pathways

This compound is a key molecule in two interconnected metabolic pathways: the methylation cycle and the transsulfuration pathway.

Ademetionine_Pathways cluster_methylation Methylation Cycle cluster_transsulfuration Transsulfuration Pathway Met Methionine SAM This compound (SAM) Met->SAM MAT ATP ATP ATP->SAM Methyl_Acceptor Methyl Acceptor (e.g., DNA, proteins) SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferase Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase Cystathionine Cystathionine Hcy->Cystathionine CBS THF Tetrahydrofolate MTHF 5-Methyl-THF THF->MTHF MTHF->Hcy Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionase Glutathione Glutathione Cysteine->Glutathione

Caption: Key metabolic pathways involving this compound.

Experimental Workflow

The following diagram outlines a general workflow for conducting experiments involving this compound solutions.

Experimental_Workflow start Start prep_solution Prepare this compound Solution (Acidic, Cold) start->prep_solution storage Store Solution (Short-term: 4°C, Long-term: -80°C) prep_solution->storage experiment Perform Experiment storage->experiment sampling Collect Samples at Time Points experiment->sampling analysis Analyze Samples by HPLC sampling->analysis data_interp Data Interpretation and Conclusion analysis->data_interp troubleshoot Troubleshoot? analysis->troubleshoot Unexpected Results end End data_interp->end troubleshoot->prep_solution Check Solution Prep troubleshoot->experiment Review Protocol

Caption: General experimental workflow for this compound stability studies.

References

Preventing Ademetionine degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Ademetionine during sample preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and solutions to ensure the stability and integrity of this compound samples.

Issue 1: Rapid loss of this compound in prepared solutions.

Potential Cause Recommended Solution
High pH of the solution This compound is highly susceptible to degradation in neutral and alkaline conditions. Adjust the pH of your sample and all solutions to a range of 3.5-5.0 using an appropriate acidic buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer).[1]
Elevated temperature Degradation of this compound is accelerated at higher temperatures. Prepare and handle all samples on ice or at refrigerated temperatures (2-8°C). For long-term storage, freezing at -20°C or -80°C is recommended.[1]
Exposure to light This compound is sensitive to light. Protect samples from light by using amber-colored vials or by wrapping containers in aluminum foil. Conduct all sample preparation steps under subdued lighting conditions.[1][2]
Oxidation The presence of oxidative agents can lead to the degradation of this compound.[1] Use deoxygenated solvents and consider working in an inert atmosphere (e.g., under nitrogen or argon) if possible.
Presence of nucleophiles in the buffer Certain buffer components can react with and degrade this compound. If you suspect buffer interference, consider switching to an alternative acidic buffer system.

Issue 2: Inconsistent or non-reproducible analytical results (e.g., in HPLC).

Potential Cause Recommended Solution
Inconsistent sample handling Variations in the time between sample collection and processing, or temperature fluctuations during preparation, can lead to variable degradation. Standardize your sample preparation workflow to ensure all samples are treated identically.
Improper storage of stock solutions and samples Even short periods at room temperature can cause significant degradation. Always store stock solutions and prepared samples at or below -20°C and minimize freeze-thaw cycles.[1]
Matrix effects from biological samples Components in biological matrices like plasma or tissue homogenates can interfere with the analysis. Employ appropriate sample clean-up procedures such as protein precipitation or solid-phase extraction (SPE) to remove interfering substances.[1]
Degradation in the autosampler If samples are left at room temperature in the autosampler for extended periods, degradation can occur. Use a cooled autosampler if available, or limit the time samples spend in the autosampler before injection.

Issue 3: Appearance of unexpected peaks in chromatograms.

Potential Cause Recommended Solution
Degradation of this compound The additional peaks are likely degradation products such as adenine (B156593), 5'-methylthioadenosine, and homoserine lactone. To confirm, compare the retention times of the unknown peaks with those of commercially available standards of these degradation products.
Contamination Contamination from glassware, solvents, or reagents can introduce extraneous peaks. Ensure all materials are scrupulously clean and use high-purity (e.g., HPLC-grade) solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound?

A1: this compound primarily degrades through two main pathways:

  • Cleavage to 5'-methylthioadenosine (MTA) and homoserine lactone: This is a common degradation route, especially at neutral or alkaline pH.

  • Depurination to form adenine: This involves the loss of the adenine base.

These degradation products can be further metabolized.

Q2: What is the optimal pH range for storing this compound solutions?

A2: To minimize degradation, this compound solutions should be maintained in an acidic environment, ideally between pH 3.5 and 5.0.[1]

Q3: How should I store my this compound samples and for how long?

A3: For short-term storage (a few hours), keep samples on ice and protected from light. For long-term storage, solutions should be frozen at -20°C or -80°C.[1] The stability under these conditions will depend on the specific sample matrix and pH, but freezing significantly slows down degradation.

Q4: Can I repeatedly freeze and thaw my this compound samples?

A4: It is highly recommended to avoid multiple freeze-thaw cycles as this can accelerate degradation. Aliquot your samples into single-use volumes before freezing.

Q5: Are there any stabilizers I can add to my this compound solutions?

A5: While maintaining a low pH and temperature are the primary methods of stabilization, some studies have investigated the use of excipients. However, for most analytical purposes, strict control of pH and temperature is the most reliable approach.

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound under various conditions. Please note that degradation rates can be influenced by the specific buffer and matrix components.

Condition This compound Remaining (%) Time Reference
Diluted with fructose (B13574) injection, stored at room temperature95.04%12 hours[2]
Diluted with glucose injection, stored at room temperature96.15%12 hours[2]

This table will be expanded as more specific quantitative data becomes available from targeted literature searches.

Detailed Experimental Protocols

Detailed, step-by-step protocols for specific sample types (plasma, tissue, and pharmaceutical formulations) are currently being compiled from various sources and will be added here shortly.

Visual Guides

This compound Degradation Pathways

This diagram illustrates the major chemical degradation pathways of this compound.

Ademetionine_Degradation This compound This compound MTA 5'-Methylthioadenosine This compound->MTA Cleavage Homoserine_Lactone Homoserine Lactone This compound->Homoserine_Lactone Cleavage Adenine Adenine This compound->Adenine Depurination Decarboxylated_SAM Decarboxylated SAM This compound->Decarboxylated_SAM Decarboxylation Spermidine_Spermine Spermidine/Spermine Decarboxylated_SAM->Spermidine_Spermine Aminopropylation

Caption: Major degradation and metabolic pathways of this compound.

General Workflow for this compound Sample Preparation

This diagram outlines a general workflow for preparing samples containing this compound to minimize degradation.

Sample_Preparation_Workflow Start Start: Sample Collection Acidify Acidify to pH 3.5-5.0 (on ice) Start->Acidify Homogenize Homogenize (if solid tissue) (on ice) Acidify->Homogenize Protein_Precipitation Protein Precipitation (e.g., with perchloric acid) (on ice) Homogenize->Protein_Precipitation Centrifuge Centrifuge (4°C) Protein_Precipitation->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant SPE Optional: Solid-Phase Extraction (SPE) (for cleanup) Collect_Supernatant->SPE Analyze Analyze Immediately (by HPLC, LC-MS/MS, etc.) Collect_Supernatant->Analyze If SPE is not required Store Store at -80°C (for later analysis) Collect_Supernatant->Store If SPE is not required SPE->Analyze SPE->Store

Caption: Recommended workflow for this compound sample preparation.

Troubleshooting Logic for this compound Degradation

This diagram provides a logical approach to troubleshooting issues related to this compound degradation.

Troubleshooting_Logic Start Problem: this compound Degradation Check_pH Is pH of all solutions between 3.5 and 5.0? Start->Check_pH Check_Temp Were samples kept cold (on ice or 2-8°C)? Check_pH->Check_Temp Yes Solution_pH Solution: Adjust pH with acidic buffer. Check_pH->Solution_pH No Check_Light Were samples protected from light? Check_Temp->Check_Light Yes Solution_Temp Solution: Maintain cold chain during preparation. Check_Temp->Solution_Temp No Check_Storage Were samples stored properly (-20°C or -80°C)? Check_Light->Check_Storage Yes Solution_Light Solution: Use amber vials or cover with foil. Check_Light->Solution_Light No Solution_Storage Solution: Aliquot and store at appropriate temperature. Check_Storage->Solution_Storage No

References

Technical Support Center: Optimizing Ademetionine for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Ademetionine (S-adenosylmethionine, SAMe) for cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its role in cells?

This compound (S-adenosylmethionine or SAMe) is a naturally occurring molecule found in all living cells that plays a central role in cellular metabolism.[1][2] It is synthesized from methionine and ATP and acts as the primary methyl group donor in a vast number of biological reactions, a process called transmethylation.[2][3] This methylation is critical for the regulation of gene expression (via DNA and histone methylation), protein function, and the synthesis of phospholipids, neurotransmitters, and more.[1][2][4] Beyond methylation, this compound is also involved in two other key metabolic pathways: transsulfuration, which leads to the production of the antioxidant glutathione, and aminopropylation, which is essential for the synthesis of polyamines required for cell growth and repair.[1][2][5]

Q2: I am starting a new experiment. What is a good starting concentration for this compound?

A definitive starting concentration is highly cell-type dependent. However, a common approach is to perform a dose-response experiment. Based on literature, a broad range to test could be from 10 µM to 2.0 mM . For many cell lines, initial pilot studies often explore concentrations between 100 µM and 1 mM.

For example, in studies with HepG2 and AML12 liver cells, concentrations ranging from 0.5 mM to 2.0 mM have been used to assess effects on the cell cycle.[6] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.

Summary of Reported this compound Concentrations in Cell Culture

Cell Line Concentration Range Observed Effect Reference
HepG2 (Hepatocellular Carcinoma) 0.5 mM - 2.0 mM Cell cycle arrest in S phase [6]
AML12 (Mouse Hepatocytes) 1.0 mM - 2.0 mM Increase in S phase of cell cycle [6]

| Various Cancer Cell Lines | Starting at 10 µM | Recommended for cytotoxicity screening |[7] |

Q3: My cells are showing high levels of toxicity and death after this compound treatment. What could be the cause?

High concentrations of this compound can be cytotoxic to some cell lines.[7] If you are observing excessive cell death, consider the following troubleshooting steps:

  • Reduce the Concentration: This is the most common cause. Perform a dose-response curve starting from a much lower concentration (e.g., 10 µM) to identify the non-toxic working range for your specific cells.[7]

  • Decrease Incubation Time: Shorten the exposure time. A time-course experiment can help determine the minimum time required to observe your desired effect without causing widespread cell death.

  • Check Reagent Stability: this compound is known to be unstable in aqueous solutions.[7][8] Degradation can lead to inconsistent results or unexpected toxicity. Always prepare fresh stock solutions for each experiment. If you must store a stock, aliquot it and store it at -80°C for short-term use only.[7]

  • Assess Culture Conditions: Ensure your cells are healthy and not over-confluent before treatment. Variations in cell density or passage number can significantly impact results.[7][9]

Q4: I am not observing any effect of this compound on my target of interest. What should I do?

If this compound treatment is not producing the expected outcome, several factors could be at play:

  • Concentration May Be Too Low: The concentration might be insufficient to elicit a response. Carefully titrate the concentration upwards, ensuring you stay below the cytotoxic threshold determined by a viability assay.

  • Cellular Uptake Issues: While this compound is used to supplement cellular pools, its direct transport across the plasma membrane can be inefficient.[10] The cell's ability to utilize exogenous this compound can vary.

  • Reagent Instability: As mentioned, this compound is unstable in liquid form.[7][8] Ensure you are using a freshly prepared solution from a high-quality source. Degradation over time, even when frozen, can lead to a loss of potency.[7]

  • Metabolic State of Cells: The endogenous metabolic state of your cells can influence their response. Cells in different growth phases (lag, log, plateau) can have different metabolic rates, affecting how they process this compound.[11] Ensure you are treating cells in a consistent growth phase, typically the logarithmic (log) phase.[11]

Q5: How can I confirm that this compound is having a biological effect in my cells?

A direct way to confirm the biological activity of this compound is to measure the activity of a methyltransferase (MT) enzyme. Since this compound is the primary methyl donor, its addition should enhance the activity of most methyltransferases, provided the enzyme is not already saturated. The product of this reaction, S-adenosyl homocysteine (SAH), can be detected using various commercial kits.[12][13][14] An increase in SAH formation upon this compound treatment would confirm its biological activity.

Visual Guides and Workflows

This compound's Central Role in Metabolism

cluster_synthesis Synthesis cluster_transmethylation Transmethylation cluster_transsulfuration Transsulfuration cluster_polyamines Polyamine Synthesis ATP ATP SAM This compound (SAM) ATP->SAM MAT Met Methionine Met->SAM MAT Methylated_Substrate Methylated Substrate (DNA, Protein, etc.) SAM->Methylated_Substrate Methyltransferases SAH SAH SAM->SAH + CH3 group dcSAM decarboxy-SAM (dcSAM) SAM->dcSAM HCY Homocysteine SAH->HCY Cys Cysteine HCY->Cys GSH Glutathione (GSH) Cys->GSH Polyamines Polyamines (Spermidine, Spermine) dcSAM->Polyamines Substrate Substrate Substrate->Methylated_Substrate

Caption: Key metabolic pathways involving this compound (SAM).

Experimental Workflow for Concentration Optimization

Start Start: Define Cell Line and Experimental Goal Dose_Response 1. Perform Dose-Response Assay (e.g., 10 µM to 2 mM) Start->Dose_Response Viability_Assay 2. Assess Cell Viability (MTT, MTS, or similar) Dose_Response->Viability_Assay Determine_Toxicity 3. Determine Cytotoxic Concentration (IC50) Viability_Assay->Determine_Toxicity Select_Concentrations 4. Select Non-Toxic Concentrations for Functional Assays Determine_Toxicity->Select_Concentrations IC50 > Highest Dose Refine Refine Concentration Range and Repeat Determine_Toxicity->Refine Toxicity Observed Functional_Assay 5. Perform Functional Assay (e.g., Methyltransferase Activity, Gene Expression) Select_Concentrations->Functional_Assay Analyze_Results 6. Analyze Results and Determine Optimal Concentration Functional_Assay->Analyze_Results Refine->Dose_Response

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Logic for Common Issues

Start Experiment Issue Toxicity High Cell Toxicity? Start->Toxicity Yes No_Effect No Observable Effect? Start->No_Effect No Tox_Sol1 Reduce Concentration Toxicity->Tox_Sol1 Tox_Sol2 Shorten Incubation Time Toxicity->Tox_Sol2 Tox_Sol3 Prepare Fresh Reagent Toxicity->Tox_Sol3 NoEffect_Sol1 Increase Concentration (below toxic level) No_Effect->NoEffect_Sol1 NoEffect_Sol2 Confirm Reagent Potency (use fresh stock) No_Effect->NoEffect_Sol2 NoEffect_Sol3 Check Cell Health & Passage Number No_Effect->NoEffect_Sol3 NoEffect_Sol4 Run Positive Control (e.g., MT assay) No_Effect->NoEffect_Sol4

Caption: Troubleshooting decision tree for this compound assays.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effect of this compound and establish a non-toxic working concentration range.

Materials:

  • Target cells in culture

  • Complete cell culture medium

  • This compound (high-quality source)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)[15][16]

  • DMSO or other solubilization solution[15]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[15] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested range is 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, and 2 mM. Include a vehicle-only control (medium without this compound).

  • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[15][16][17]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[15][17] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[15][16]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cellular Methyltransferase (MT) Activity Assay

This is a general protocol to confirm the biological activity of this compound by measuring the production of S-adenosyl homocysteine (SAH), the universal by-product of MT reactions. This protocol is based on the principles of commercially available bioluminescent assays like MTase-Glo™.[12][13][14]

Materials:

  • Cell lysate from this compound-treated and control cells

  • Commercial MT activity assay kit (e.g., MTase-Glo™ from Promega) containing MTase-Glo™ Reagent, Detection Solution, and SAH standard.

  • White, opaque 96-well or 384-well plates suitable for luminescence.

  • Luminometer.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the desired non-toxic concentrations of this compound for the chosen duration. Harvest and lyse the cells according to the lysis protocol recommended for your cell type and the MT assay kit.

  • SAH Standard Curve: Prepare a standard curve of SAH (e.g., 0–1 µM) in the reaction buffer provided with the kit.[13] This is crucial for quantifying the amount of SAH produced in your samples.

  • Assay Reaction:

    • Add a specific volume of your cell lysate (and SAH standards) to the wells of the assay plate.

    • Add the MTase-Glo™ Reagent. This reagent contains the substrate and enzymes necessary to convert any SAH present in the lysate to ADP.[13]

    • Incubate at room temperature for 30-60 minutes.

  • Signal Detection:

    • Add the MTase-Glo™ Detection Solution. This solution contains luciferase and luciferin, which will react with the ATP generated in the previous step to produce a luminescent signal.[13]

    • Incubate for another 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Correlate the luminescence from your cell lysate samples to the SAH standard curve to determine the concentration of SAH produced. An increase in SAH in this compound-treated cells compared to controls indicates successful methyltransferase activity.

References

Ademetionine Quantification Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ademetionine (S-adenosylmethionine, SAM) quantification assays.

I. Troubleshooting Guides

This section is designed to help you resolve common issues encountered during this compound quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Q1: Why am I seeing low or no signal for this compound in my LC-MS/MS analysis?

A1: Several factors could contribute to a weak or absent signal. Consider the following troubleshooting steps:

  • Sample Stability: this compound is notoriously unstable, especially at neutral to alkaline pH and elevated temperatures. Ensure that your samples were processed and stored correctly to prevent degradation.[1] Samples should be kept on ice during preparation and stored at -80°C for long-term stability.

  • Extraction Efficiency: Inefficient extraction will lead to low recovery. Verify your protein precipitation or solid-phase extraction (SPE) protocol.

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound, leading to a reduced signal.[2][3][4][5] Evaluate for matrix effects by performing a post-column infusion experiment.

  • Instrumental Issues: Check for leaks in the LC system, ensure the correct mobile phase composition, and confirm that the mass spectrometer is properly tuned and calibrated for this compound.

Q2: My this compound peak is broad or tailing. What could be the cause?

A2: Poor peak shape can compromise quantification. Here are some potential causes and solutions:

  • Column Performance: The analytical column may be degraded or contaminated. Try flushing the column with a strong solvent or replace it if necessary.

  • Mobile Phase pH: The pH of the mobile phase is critical for good peak shape. This compound is a cation, and an acidic mobile phase (pH 2-4) is typically used to ensure it is in its protonated form.

  • Secondary Interactions: this compound can interact with residual silanols on the column. Using a column with end-capping or adding a competing amine to the mobile phase can help mitigate this.

Q3: I am observing significant variability between replicate injections. What should I investigate?

A3: High variability can stem from several sources. Systematically check the following:

  • Autosampler Issues: Ensure the autosampler is drawing and injecting consistent volumes. Check for air bubbles in the sample loop.

  • Inconsistent Sample Preparation: Variability in sample handling, such as inconsistent incubation times or temperatures, can lead to varying levels of this compound degradation.

  • Matrix Effects: If matrix effects are not properly compensated for, they can introduce variability, especially if the composition of the matrix differs between samples.[2][3][4][5] The use of a stable isotope-labeled internal standard is highly recommended to correct for these effects.

Troubleshooting Workflow for LC-MS/MS Issues

LCMS_Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Symptom Low/No Signal Broad/Tailing Peak High Variability Degradation Sample Degradation Symptom->Degradation Extraction Poor Extraction Symptom->Extraction IonSuppression Ion Suppression Symptom->IonSuppression Column Column Issues Symptom->Column MobilePhase Mobile Phase pH Symptom->MobilePhase Instrument Instrument Malfunction Symptom->Instrument CheckStorage Verify Sample Storage & Handling Degradation->CheckStorage OptimizeExtraction Optimize Extraction Protocol Extraction->OptimizeExtraction CheckMatrix Evaluate Matrix Effects IonSuppression->CheckMatrix CleanColumn Clean/Replace Column Column->CleanColumn AdjustMP Adjust Mobile Phase pH MobilePhase->AdjustMP Calibrate Calibrate & Maintain Instrument Instrument->Calibrate

A logical troubleshooting guide for common LC-MS/MS issues in this compound quantification.

Immunoassays (ELISA)

Q1: My ELISA results show high background noise. How can I reduce it?

A1: High background can obscure your signal. Try these troubleshooting steps:

  • Insufficient Washing: Ensure thorough washing between steps to remove unbound reagents. Increase the number of wash cycles or the volume of wash buffer.

  • Blocking Inefficiency: The blocking buffer may not be optimal. Try a different blocking agent or increase the blocking time.

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Perform a titration to determine the optimal concentration.

  • Cross-Reactivity: The antibodies may be cross-reacting with other molecules in the sample matrix.

Q2: The signal in my ELISA is very low. What could be the problem?

A2: A weak signal can be due to several factors:

  • This compound Degradation: As with other methods, the instability of this compound is a major concern. Ensure samples were handled appropriately.

  • Inactive Reagents: Check the expiration dates of your kit components. Improper storage of antibodies or the enzyme conjugate can lead to a loss of activity.

  • Incorrect Wavelength: Verify that you are reading the plate at the correct wavelength for the substrate used.

  • Insufficient Incubation Times: Ensure that all incubation steps are performed for the recommended duration and at the correct temperature.

Q3: My standard curve is not linear. What should I do?

A3: A non-linear standard curve will lead to inaccurate quantification. Consider the following:

  • Pipetting Errors: Inaccurate pipetting when preparing the standards is a common cause. Use calibrated pipettes and ensure proper technique.

  • Standard Degradation: Prepare fresh standards for each assay, as this compound in solution is not stable for long periods.

  • Plate Reader Issues: Ensure the plate reader is functioning correctly and that there are no issues with the optical system.

Enzymatic Assays

Q1: I am not seeing any change in absorbance/fluorescence in my enzymatic assay.

A1: A lack of signal change indicates a problem with the reaction. Check the following:

  • Enzyme Activity: The coupling enzymes or the methyltransferase being assayed may be inactive. Verify their activity with a positive control.

  • Cofactor/Substrate Issues: Ensure that all necessary cofactors and substrates are present at the correct concentrations and have not degraded.

  • Incorrect Buffer Conditions: The pH and ionic strength of the assay buffer are critical for enzyme activity. Verify that the buffer was prepared correctly.

  • Presence of Inhibitors: Your sample may contain inhibitors of the enzymes in the assay.

Q2: The reaction rate in my enzymatic assay is very slow.

A2: A slow reaction can be due to:

  • Sub-optimal Temperature: Ensure the assay is being performed at the optimal temperature for the enzymes.

  • Low Enzyme Concentration: The concentration of one or more enzymes in the assay may be too low.

  • Substrate Limitation: The concentration of this compound or the methyl acceptor substrate may be limiting the reaction rate.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors to consider for this compound quantification?

A1: Due to its inherent instability, pre-analytical variables are critical for accurate this compound measurement. The most important factors include:

  • Temperature: Samples should be kept on ice or at 4°C during processing and stored at -80°C.[1]

  • pH: this compound is most stable in acidic conditions (pH 3-5).[1] Biological samples should be acidified promptly after collection.

  • Sample Type: Plasma collected with EDTA is a common matrix. The choice of anticoagulant can influence results.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation. Aliquot samples before freezing.

Q2: What are matrix effects and how do they interfere with LC-MS/MS quantification of this compound?

A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[2][3][4][5] In the context of this compound quantification by LC-MS/MS, this can manifest as:

  • Ion Suppression: The signal for this compound is reduced, leading to an underestimation of its concentration.

  • Ion Enhancement: The signal for this compound is increased, leading to an overestimation of its concentration.

These effects can be caused by salts, phospholipids, and other endogenous molecules in biological samples. Using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

Q3: Can other medications interfere with this compound quantification?

A3: Yes, certain medications can interfere with this compound levels in vivo, which would be reflected in the quantification. Drugs that affect the metabolism of this compound, such as those that interact with methyltransferases or the enzymes of the methionine cycle, can alter its endogenous concentration.[6][7] For in vitro assays, it is also possible for a drug or its metabolite to interfere with the analytical method itself, for example, by co-eluting with this compound in an LC-MS/MS assay or cross-reacting in an immunoassay.

Q4: How does hemolysis or lipemia affect this compound assays?

A4: Hemolysis (the rupture of red blood cells) and lipemia (excess lipids in the blood) can interfere with various assays.

  • Hemolysis: The release of intracellular components can interfere with enzymatic assays by introducing competing enzymes or inhibitors. In immunoassays, it can cause non-specific binding. For LC-MS/MS, it can contribute to matrix effects.

  • Lipemia: High levels of lipids can interfere with light-based measurements in spectrophotometric and some immunoassay formats. In LC-MS/MS, lipids are a significant source of matrix effects and can contaminate the system.

It is recommended to use samples that are free from significant hemolysis and lipemia.

III. Quantitative Data Summary

Table 1: Stability of this compound in Liver Tissue Samples

Storage ConditionTimeDecrease in SAM/SAH Ratio (%)
4°C5 min33.8
4°C15 min44.9
25°C2 min48.1
25°C5 min63.2
-80°C2 months39.8
-80°C6 months51.9

Data adapted from a study on mice liver tissues, demonstrating the rapid degradation of this compound at refrigerated and room temperatures.

IV. Experimental Protocols

LC-MS/MS Quantification of this compound in Human Plasma

This protocol is adapted from a validated method for the quantification of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in human EDTA plasma.

Materials:

  • Human EDTA plasma

  • Internal Standard (IS) solution (e.g., d3-SAM)

  • Acetonitrile (ACN)

  • Formic acid

  • Ammonium formate

  • HPLC grade water

  • Reversed-phase C18 column

  • Tandem mass spectrometer

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of IS solution.

    • Add 300 µL of ACN containing 0.1% formic acid to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • LC-MS/MS Analysis:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in ACN

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-1 min: 2% B

      • 1-5 min: 2-98% B

      • 5-7 min: 98% B

      • 7.1-10 min: 2% B

    • Injection Volume: 10 µL

    • Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM).

      • This compound transition: m/z 399 -> 250

      • d3-SAM transition: m/z 402 -> 253

LC-MS/MS Workflow for this compound Quantification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Thaw Plasma on Ice Add_IS Add Internal Standard Start->Add_IS Precipitate Protein Precipitation (Acidified ACN) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

A typical workflow for quantifying this compound in plasma using LC-MS/MS.

Competitive ELISA for this compound Quantification

This protocol provides a general outline for a competitive ELISA to measure this compound.

Materials:

  • This compound-coated microplate

  • This compound standards

  • Samples

  • Anti-Ademetionine antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Assay buffer

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the this compound standards.

  • Competitive Binding: Add 50 µL of standard or sample to each well of the this compound-coated plate.

  • Add 50 µL of the anti-Ademetionine antibody to each well.

  • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate 3-5 times with wash buffer.

  • Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 3-5 times with wash buffer.

  • Detection: Add 100 µL of the substrate solution to each well.

  • Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The signal is inversely proportional to the amount of this compound in the sample.

Spectrophotometric Enzymatic Assay for this compound

This protocol is based on a coupled enzyme assay that measures the production of S-adenosylhomocysteine (SAH), which is then converted to a product that can be detected spectrophotometrically.

Materials:

  • Sample containing this compound

  • Methyltransferase enzyme

  • Methyl acceptor substrate

  • SAH hydrolase

  • Adenosine (B11128) deaminase

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a microplate well, prepare a reaction mixture containing:

    • Assay buffer

    • Methyl acceptor substrate

    • SAH hydrolase

    • Adenosine deaminase

    • Methyltransferase enzyme

  • Initiate Reaction: Add the sample containing this compound to the reaction mixture to start the reaction.

  • Measurement: Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 265 nm over time. The rate of decrease in absorbance is proportional to the concentration of this compound in the sample. This is due to the conversion of adenosine (produced from SAH) to inosine (B1671953) by adenosine deaminase, which results in a decrease in absorbance at 265 nm.

Signaling Pathway for the Coupled Enzymatic Assay

Enzymatic_Assay SAM This compound (SAM) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Adenosine Adenosine SAH->Adenosine SAH Hydrolase Inosine Inosine Adenosine->Inosine Adenosine Deaminase Signal Decrease in Absorbance at 265 nm Inosine->Signal

The enzymatic cascade leading to a detectable signal in the spectrophotometric assay.

References

Troubleshooting low bioavailability of oral Ademetionine in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioavailability of oral ademetionine (S-adenosylmethionine or SAMe) in their studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound, typically reported to be less than 5%, is a result of several factors. The primary reasons are its poor permeability across the intestinal epithelium and extensive first-pass metabolism in the liver.[1][2] this compound is a polar molecule, which limits its ability to passively diffuse across the lipid-rich cell membranes of the intestine.[1] Following absorption, it is efficiently taken up by the liver, where it is rapidly metabolized.[3]

Q2: How does the stability of this compound affect its oral bioavailability?

A2: this compound is an unstable molecule, particularly in the acidic environment of the stomach.[2] This instability can lead to significant degradation before it reaches the small intestine for absorption. To mitigate this, oral formulations of this compound are typically enteric-coated to protect the active compound from gastric acid.[4]

Q3: What is the role of enteric coating in this compound formulations?

A3: Enteric coating is a critical formulation strategy to protect this compound from the acidic environment of the stomach.[4] The coating is designed to be resistant to stomach acid but dissolve in the more neutral pH of the small intestine, releasing the this compound for absorption. This prevents the degradation of the molecule in the stomach and increases the amount of this compound available for absorption.[4]

Q4: Does food intake affect the absorption of oral this compound?

A4: The effect of food on this compound absorption can be complex and study-dependent. Some studies suggest that administration under fasting conditions enhances oral bioavailability.[4] However, another study on an enteric-coated tablet formulation found that while absorption was faster in the fasting state (lower Tmax), overall exposure (AUC) was higher in the postprandial (fed) state.[5] The presence of food can delay gastric emptying, which may influence the release and absorption of enteric-coated formulations.[4]

Troubleshooting Guides

Issue 1: High variability in pharmacokinetic data between subjects in animal studies.

  • Question: We are observing significant inter-animal variability in the plasma concentration-time profiles of our oral this compound formulation in rats. What could be the cause, and how can we minimize it?

  • Answer: High pharmacokinetic variability in preclinical studies with orally administered drugs can stem from several factors. For a compound like this compound, the following are key areas to investigate:

    • Formulation Inhomogeneity: If you are using a suspension, ensure it is uniformly mixed before and during dosing to prevent settling of the active pharmaceutical ingredient (API). Inconsistent dosing due to a non-homogenous formulation is a common source of variability.

    • Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or cause stress to the animals, which can physiologically affect drug absorption. Ensure all personnel are well-trained and follow a standardized procedure.

    • Gastrointestinal Physiology: Factors such as variations in gastric emptying time and intestinal pH between individual animals can significantly impact the dissolution and absorption of an enteric-coated formulation. Fasting animals before dosing can help to standardize these conditions.

    • Animal Health and Stress: Ensure that all animals are healthy and properly acclimatized to the experimental conditions. Stress can alter gastrointestinal motility and blood flow, thereby affecting drug absorption.

    • Analytical Method Variability: Validate your bioanalytical method (e.g., LC-MS/MS) to ensure it is robust and reproducible. Issues with sample preparation, instrument calibration, or matrix effects can introduce variability.

Issue 2: Poor in vitro-in vivo correlation (IVIVC) with Caco-2 permeability data.

  • Question: Our Caco-2 permeability assay suggests moderate permeability for our novel this compound formulation, but we are seeing very low in vivo bioavailability. Why is there a discrepancy?

  • Answer: A poor correlation between Caco-2 permeability and in vivo bioavailability for this compound can be attributed to several factors that are not fully captured by the in vitro model:

    • First-Pass Metabolism: The Caco-2 model primarily assesses intestinal permeability and does not account for the extensive first-pass metabolism of this compound in the liver.[3] Even if this compound permeates the intestinal wall, a significant portion is metabolized before reaching systemic circulation.

    • Efflux Transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug back into the intestinal lumen, reducing net absorption.[6] If your formulation contains excipients that inhibit these transporters, the in vitro permeability might be overestimated compared to the in vivo situation. Conversely, if this compound is a substrate for these transporters, its in vivo absorption will be limited.

    • Gastrointestinal Degradation: While the Caco-2 assay is performed under controlled pH, it doesn't fully replicate the complex enzymatic environment of the gut where this compound could be degraded.

    • Dissolution and Release: The Caco-2 assay typically uses a solution of the test compound. In vivo, the dissolution and release from the dosage form are critical and can be rate-limiting steps for absorption.

Issue 3: Difficulty in formulating this compound into a stable and bioavailable dosage form.

  • Question: We are struggling to develop an oral this compound formulation with improved bioavailability. What are some advanced strategies we can explore?

  • Answer: Improving the oral bioavailability of this compound is a significant challenge. Beyond standard enteric-coated tablets, several advanced formulation strategies are being investigated:

    • Novel Enteric-Coated Formulations: Optimizing the enteric coating itself can improve performance. This includes selecting appropriate polymers and plasticizers and ensuring a uniform coating thickness.[7]

    • Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation, enhance its permeability, and potentially reduce first-pass metabolism.[8]

    • Lipid-Based Formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of poorly permeable drugs.

    • Permeation Enhancers: Incorporating excipients that can transiently open the tight junctions between intestinal epithelial cells or inhibit efflux transporters can increase this compound absorption.

    • Stable Salt Forms: Using more stable salt forms of this compound can improve its intrinsic stability and handling during formulation development.[1]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Different Oral this compound Formulations in Humans

FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative BioavailabilityReference
Enteric-Coated Tablet (Fasted)1000 mg148 ± 1174.50 ± 1.074021.02 ± 3377.13-[9]
Enteric-Coated Tablet (Fed)1000 mg158 ± 1107.50 ± 1.585087.28 ± 3539.26-[9]
MSI-195 (Fasted)800 mg1140 ± 10304.5 ± 1.86670 ± 5100~2.8-fold higher than SAM-e Complete™[4]
MSI-195 (Fed)800 mg433 ± 33313 ± 6.23640 ± 290055% of fasted AUC[4]
SAM-e Complete™ (Fasted)1600 mg409 ± 4156.4 ± 3.42390 ± 1920-[4]

Experimental Protocols

1. Protocol for In Vivo Pharmacokinetic Study of Oral this compound in Rats

  • Objective: To determine the pharmacokinetic profile of an oral this compound formulation in rats.

  • Animals: Male Sprague-Dawley rats (250-300 g), fasted overnight before dosing with free access to water.

  • Dosing:

    • Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose) at the desired concentration.

    • Administer the formulation to the rats via oral gavage at a specified dose (e.g., 50 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Sample Preparation: Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard (e.g., deuterated this compound). Vortex and centrifuge to pellet the precipitated proteins.

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific mass-to-charge ratio (m/z) transitions for this compound and the internal standard.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) using non-compartmental analysis software.

2. Protocol for Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of an this compound formulation.

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

    • Seed the cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Assay Procedure:

    • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. A TEER value above a certain threshold (e.g., 250 Ω·cm²) is typically required. The permeability of a paracellular marker like Lucifer yellow can also be assessed.

    • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Bidirectional Transport:

      • Apical to Basolateral (A-B): Add the this compound test solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

      • Basolateral to Apical (B-A): Add the this compound test solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis: Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Visualizations

Low_Bioavailability_Factors cluster_formulation Formulation & Physicochemical Properties cluster_absorption Absorption Barriers instability Chemical Instability gi_degradation GI Tract Degradation instability->gi_degradation poor_solubility Poor Solubility poor_permeability Poor Intestinal Permeability poor_solubility->poor_permeability inadequate_release Inadequate Release from Dosage Form inadequate_release->poor_permeability low_bioavailability Low Systemic Bioavailability poor_permeability->low_bioavailability efflux Efflux by Transporters (e.g., P-gp) efflux->low_bioavailability gi_degradation->low_bioavailability first_pass Extensive First-Pass Metabolism (Liver) first_pass->low_bioavailability oral_admin Oral Administration of this compound oral_admin->instability oral_admin->poor_solubility oral_admin->inadequate_release

Caption: Factors contributing to the low oral bioavailability of this compound.

Ademetionine_Metabolism cluster_transmethylation Transmethylation cluster_transsulfuration Transsulfuration cluster_aminopropylation Aminopropylation (Polyamine Synthesis) This compound This compound (SAMe) sah S-Adenosylhomocysteine (SAH) This compound->sah Methyltransferase methyl_acceptor Methyl Acceptor (DNA, proteins, etc.) This compound->methyl_acceptor decarboxylated_sam Decarboxylated SAMe This compound->decarboxylated_sam homocysteine Homocysteine sah->homocysteine methionine Methionine homocysteine->methionine Methionine Synthase cystathionine Cystathionine homocysteine->cystathionine methylated_product Methylated Product methyl_acceptor->methylated_product cysteine Cysteine cystathionine->cysteine glutathione Glutathione cysteine->glutathione spermidine Spermidine decarboxylated_sam->spermidine spermine Spermine spermidine->spermine

Caption: Major metabolic pathways of this compound (SAMe).

Experimental_Workflow start Start: Low Bioavailability Problem formulation Formulation Development (e.g., Nanoparticles, SLNs) start->formulation invitro In Vitro Characterization formulation->invitro permeability Caco-2 Permeability Assay invitro->permeability invivo In Vivo Pharmacokinetic Study (Rats) permeability->invivo analysis Data Analysis & Interpretation invivo->analysis optimization Formulation Optimization analysis->optimization Iterative Process end End: Improved Bioavailability analysis->end Successful Outcome optimization->formulation

Caption: Experimental workflow for improving oral this compound bioavailability.

References

Technical Support Center: Ademetionine (SAM) and S-Adenosylhomocysteine (SAH) Sample Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ademetionine (SAM or AdoMet) and S-adenosylhomocysteine (SAH or AdoHcy). Accurate quantification of these molecules is critical, as the SAM/SAH ratio is a key indicator of cellular methylation capacity.[1][2] However, both SAM and SAH are notoriously unstable, and improper sample handling can lead to inaccurate experimental results.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of SAM and SAH in biological samples?

A1: The main factors affecting the stability of SAM and SAH are temperature, pH, and enzymatic activity. SAM is chemically unstable in aqueous solutions, especially at neutral or alkaline pH, and its degradation is accelerated at higher temperatures.[4][5] SAH degradation is primarily caused by the enzyme S-adenosylhomocysteine hydrolase (SAHH), which rapidly breaks it down into homocysteine and adenosine.[3]

Q2: Why is sample acidification important for SAM and SAH analysis?

A2: Immediate acidification of samples (e.g., plasma, tissue homogenates) is crucial for two main reasons. Firstly, it lowers the pH to a range (typically 3.0-5.0) where SAM is more stable.[4] Secondly, and critically for SAH, the acidic environment inhibits the enzymatic activity of SAH hydrolase, preventing its rapid degradation.[3] Acidification also serves to precipitate proteins, which further halts all enzymatic processes.[3] Acidification of plasma to a pH of 4.5–5.0 has been demonstrated to stabilize both SAM and SAH for at least four months.[1]

Q3: What are the recommended storage conditions for samples intended for SAM and SAH analysis?

A3: For optimal stability, samples should be processed immediately upon collection and kept on ice (4°C) to minimize enzymatic activity.[3] For short-term storage, acidified aqueous solutions are recommended.[4] For long-term storage, deproteinized and stabilized samples should be stored at -80°C.[1][2][4] It is also highly recommended to aliquot samples into single-use volumes to avoid multiple freeze-thaw cycles, which can negatively impact the integrity of the analytes.[4][6]

Q4: How do different blood collection tubes affect SAM and SAH stability?

A4: The choice of blood collection tube can significantly impact the stability of SAM and SAH. In standard EDTA tubes stored at room temperature, homocysteine (a downstream product of SAH) can increase, while SAM levels can decrease.[7] Acidic citrate (B86180) tubes and other specialized tubes containing stabilizers can better preserve the concentrations of these analytes by inhibiting enzymatic activity, such as that of SAH hydrolase.[7] Storage at 4°C attenuates these changes regardless of the tube type.[7]

Troubleshooting Guides

Issue 1: Inconsistent or Low SAM/SAH Ratios in Experimental Results

This is a common issue often stemming from pre-analytical sample handling errors.

Potential Cause Troubleshooting Step Explanation
Delayed Sample Processing Process samples immediately after collection. Keep on ice at all times.SAM and SAH can degrade within minutes at room temperature. Liver tissue incubation at 25°C for just 2 minutes resulted in a 48.1% decrease in the SAM/SAH ratio.[1]
Improper pH Ensure immediate acidification of the sample with an appropriate acid (e.g., perchloric acid, acetic acid) to a pH of 4.5-5.0.[1][3]SAM is unstable at neutral or alkaline pH.[4][5] SAH is rapidly degraded by SAH hydrolase, which is active at physiological pH.[3]
Multiple Freeze-Thaw Cycles Aliquot samples into single-use tubes after initial processing and before freezing.Repeated freezing and thawing can lead to degradation of the analytes.[4][6] While some studies on other analytes suggest stability for a few cycles, it is best practice to avoid this for sensitive molecules like SAM and SAH.[8][9][10][11]
Incorrect Storage Temperature For long-term storage, use -80°C. For short-term (under 24 hours), 4°C is acceptable for processed, acidified samples.Storage of liver tissues at -80°C for 2 months still resulted in a 40% decrease in the SAM/SAH ratio, highlighting the need for prompt analysis even with optimal storage.[1]
Issue 2: High Variability Between Replicate Samples

High variability often points to inconsistencies in sample preparation and handling.

Potential Cause Troubleshooting Step Explanation
Inconsistent Acidification Use a calibrated pH meter to verify the final pH of each sample after acidification. Ensure thorough mixing.Incomplete or inconsistent acidification will lead to variable rates of enzymatic degradation of SAH across samples.
Matrix Effects in LC-MS/MS Employ stable isotope-labeled internal standards for SAM and SAH. Consider using matrix-matched calibration curves or sample clean-up techniques like solid-phase extraction (SPE).[2]The sample matrix (e.g., plasma, urine, cell lysates) can cause ion suppression or enhancement, leading to inaccurate quantification.[2][12]
Contamination of Reagents Use fresh, high-purity reagents and water for all solutions and buffers.Contaminants can interfere with the analytical assay or contribute to the degradation of the analytes.

Quantitative Data on Sample Stability

The following tables summarize the impact of different storage conditions on SAM and SAH concentrations.

Table 1: Stability of SAM and SAH in Liver Tissue Post-Excision [1]

ConditionDurationSAM ChangeSAH ChangeSAM/SAH Ratio Change
25°C (Room Temp) 2 minutes-17%+60%-48.1%
5 minutes---63.2%
4°C (On Ice) 5 minutes---33.8%
15 minutes---44.9%

Table 2: Long-Term Storage Stability of SAM and SAH in Liver Tissue at -80°C [1]

Storage DurationSAM/SAH Ratio Change
2 Months -39.8%
6 Months -51.9%

Table 3: Stability of SAM in Aqueous Solution

pHTemperatureStability
3.0 - 5.0 20-25°CMore stable[4]
7.5 (Physiological) 37°CRapidly degrades[5]
Neutral or Alkaline Not specifiedDegradation is accelerated[4]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for Plasma Analysis
  • Collection: Collect whole blood into tubes containing an anticoagulant such as EDTA or acidic citrate.[7][13] For optimal stability, specialized tubes containing stabilizers are recommended.[7]

  • Immediate Cooling: Place the collected blood samples on ice immediately.[14]

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 3,500 x g for 15 minutes at 4°C to separate the plasma.[14]

  • Acidification: Immediately transfer the plasma to a new tube and acidify to a pH of 4.5-5.0 using an appropriate acid (e.g., 5M acetic acid or formic acid).[1][14]

  • Storage: For immediate analysis, keep the acidified plasma on ice. For long-term storage, snap-freeze the acidified plasma in liquid nitrogen and store at -80°C.[2][14] Aliquot into single-use vials before freezing.[4]

Protocol 2: Tissue Sample Collection and Processing
  • Excision: Excise the tissue as rapidly as possible to minimize ischemic effects.[1]

  • Snap-Freezing: Immediately snap-freeze the tissue in liquid nitrogen. This is a critical step to halt enzymatic activity.

  • Storage: Store the frozen tissue at -80°C until processing.

  • Homogenization: Homogenize the frozen tissue in a pre-chilled acidic buffer (e.g., 0.4 M perchloric acid) on ice.[1] The acid serves to deproteinize the sample and stabilize SAM and SAH.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 7,000 x g) for 10 minutes at 4°C.[1]

  • Supernatant Collection: Collect the supernatant, which contains the acid-soluble metabolites including SAM and SAH.

  • Storage: Store the supernatant at -80°C until analysis.

Visualizations

SAM_Metabolism_and_Degradation Metabolic Fate and Degradation of SAM and SAH Methionine Methionine SAM This compound (SAM) (Unstable) Methionine->SAM MAT ATP ATP ATP->SAM MAT Methylated_Substrate Methylated Substrate SAM->Methylated_Substrate Methyltransferase SAH S-Adenosylhomocysteine (SAH) (Enzymatically labile) SAM->SAH Methyltransferase MTA 5'-Methylthioadenosine (Degradation Product) SAM->MTA Non-enzymatic degradation (pH > 7, heat) Substrate Substrate (e.g., DNA, protein) Substrate->Methylated_Substrate Adenosine Adenosine SAH->Adenosine SAH Hydrolase (Inhibited by low pH) Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase (Inhibited by low pH)

Caption: Key metabolic and degradation pathways for SAM and SAH.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent SAM/SAH Results start Inconsistent SAM/SAH Results q1 Was sample processing immediate (<30 min)? start->q1 a1_no Action: Implement rapid processing protocol. Keep samples on ice. q1->a1_no No q2 Was sample immediately acidified to pH 4.5-5.0? q1->q2 Yes a1_no->q2 a2_no Action: Ensure immediate acidification and pH verification. q2->a2_no No q3 Were aliquots used to avoid freeze-thaw cycles? q2->q3 Yes a2_no->q3 a3_no Action: Aliquot all samples prior to freezing. q3->a3_no No q4 Were samples stored at -80°C? q3->q4 Yes a3_no->q4 a4_no Action: Use -80°C for long-term storage. q4->a4_no No end_node Pre-analytical errors likely resolved. Consider analytical issues (e.g., matrix effects). q4->end_node Yes a4_no->end_node

Caption: A logical workflow for troubleshooting inconsistent SAM/SAH results.

References

Overcoming challenges in Ademetionine delivery to CNS models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address challenges in the delivery of S-Adenosyl-L-methionine (Ademetionine/SAMe) to Central Nervous System (CNS) models.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound delivery to the CNS.

Q1: I am observing low or no therapeutic effect in my CNS model after peripheral (e.g., IV, IP) administration of this compound. What are the likely causes?

A1: This is a common challenge primarily due to two factors:

  • The Blood-Brain Barrier (BBB): The BBB is a highly selective barrier that strictly regulates the passage of substances into the brain.[1][2] this compound, being a hydrophilic molecule, has limited capacity to cross the BBB via passive diffusion.[1][3] While some studies suggest it may utilize endogenous nucleoside carrier systems, this transport is not efficient enough to achieve high concentrations in the CNS after peripheral administration.[3]

  • Compound Instability: this compound is chemically unstable and sensitive to degradation from factors like pH, temperature, and light.[4][5][6] If not handled properly during preparation and administration, a significant portion may degrade before it has a chance to reach the CNS, reducing its effective dose.

Q2: My experimental results show high variability between subjects, even within the same treatment group. What could be causing this?

A2: High variability often stems from inconsistencies in protocol execution. Key areas to review are:

  • Solution Preparation: this compound is susceptible to hydrolysis and oxidation.[4] Always prepare solutions fresh using the provided solvent immediately before use.[7] Ensure the pH of the final solution is controlled, as this compound is unstable in alkaline conditions.[4]

  • Administration Technique: Inconsistent injection volumes or improper technique (e.g., leakage from the injection site in subcutaneous or intraperitoneal injections) can lead to variable dosing.[8] For intravenous administration, ensure a slow, steady infusion to avoid rapid clearance and achieve more consistent plasma concentrations.[7][8]

  • Animal Handling: Stress from improper handling can be a significant confounding variable in CNS studies, affecting physiological parameters and potentially altering BBB permeability or drug metabolism.[8]

Q3: How can I improve the delivery of this compound across the Blood-Brain Barrier?

A3: Several advanced strategies can be employed to overcome the BBB:

  • Nanocarrier-Based Systems: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles is a promising approach.[1][9] These carriers can protect this compound from degradation, improve its pharmacokinetic profile, and facilitate transport across the BBB through mechanisms like endocytosis.[9][10] Surface modification of these nanoparticles with specific ligands (e.g., transferrin) can further enhance targeted delivery to the brain.[11]

  • Invasive Administration Routes: For preclinical models where direct CNS delivery is feasible, these methods bypass the BBB entirely.

    • Intracerebroventricular (ICV) Injection: Delivers the agent directly into the cerebral ventricles.[12]

    • Convection-Enhanced Delivery (CED): Involves stereotactically placing a catheter to infuse the therapeutic agent directly into the brain parenchyma, achieving high local concentrations.[12][13]

    • Intrathecal (IT) Injection: Delivers the agent into the subarachnoid space.[12]

  • BBB Disruption (BBBD): Transiently opening the BBB can be achieved using agents like hyperosmotic mannitol (B672) or through physical methods like focused ultrasound.[13][14] This allows systemically administered drugs to enter the CNS, but it is a non-specific method that carries risks of neurotoxicity.[15]

Q4: What are the best practices for preparing, storing, and handling this compound solutions for experiments?

A4: Due to its instability, strict handling is critical.[4][5][6]

  • Reconstitution: Use the accompanying solvent for lyophilized powder immediately before administration.[7] Do not mix with alkaline solutions or those containing calcium ions.[7]

  • Temperature and Light: this compound is sensitive to both temperature and light.[5][6] Store as recommended by the manufacturer (typically refrigerated) and protect solutions from light. Prepare and handle solutions under low-temperature conditions where possible.[4]

  • pH Control: The pH of the solution is critical for stability. Use appropriate buffers, such as phosphate (B84403) or acetate, to maintain a stable pH.[4]

  • Time Limitation: Once reconstituted, the stability of this compound in solution decreases over time. It is recommended that injections be administered within 8 hours of preparation.[6]

  • Visual Inspection: Do not use the product if the lyophilized powder appears discolored (i.e., not white to yellowish), which may indicate a crack in the vial or heat exposure.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in the CNS?

A1: this compound is a crucial endogenous molecule involved in three major biochemical pathways:

  • Transmethylation: As the body's primary methyl group donor, this compound is essential for the synthesis of neurotransmitters (like serotonin (B10506) and dopamine), phospholipids, and proteins, and for regulating gene expression.[16][17]

  • Transsulfuration: It is a precursor for the synthesis of cysteine, which is a rate-limiting component for the production of glutathione, the brain's major antioxidant.[16][18] This pathway is vital for protecting CNS cells from oxidative stress.[16]

  • Aminopropylation: It is involved in the synthesis of polyamines, such as spermidine (B129725) and spermine, which are important for cell growth, differentiation, and repair.[16]

Q2: What analytical methods are recommended for quantifying this compound in brain tissue?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its sensitivity and specificity.[4]

  • Detection: HPLC can be coupled with Mass Spectrometry (LC-MS/MS) for the highest sensitivity and specificity, which is ideal for complex biological matrices like brain tissue.[4] UV or fluorescence detection (FLD) can also be used, though derivatization may be required to enhance sensitivity for the latter.[4]

  • Sample Preparation: This step is critical to prevent degradation. Protocols often involve tissue homogenization in acidic solutions (e.g., 0.1M HCl) and deproteinization, followed by analysis under conditions that minimize degradation, such as low temperatures.[4][19]

Q3: What are the common degradation products of this compound?

A3: The primary degradation products result from the cleavage of its chemical bonds. Common impurities or degradants identified in stability studies include homocysteine, methylthioadenosine, and adenine.[5][6] An oxidation product may also form during long-term storage.[5]

Q4: Are there established in vivo dosages for this compound in CNS animal models?

A4: Yes, several studies have established effective dosages, though they can vary by model and administration route. It is often necessary to use relatively high doses with peripheral administration to achieve a CNS effect. Always perform a dose-ranging study to determine the optimal dose for your specific model and experimental goals.[8]

Data Presentation

Table 1: Summary of Published In Vivo this compound Dosages in Rodent CNS Models

Animal ModelCondition StudiedAdministration RouteDosageOutcomeReference
GerbilTransient Cerebral IschemiaIntraperitoneal (i.p.)120 mg/kgReduced BBB breakdown[20][21]
GerbilTransient Cerebral IschemiaIntraperitoneal (i.p.)15-120 mg/kgDose-dependent neuroprotection[21]
Mouse (Npc1-/-)Niemann-Pick type CIntraperitoneal (i.p.)150 mg/kg/dayRestored brain SAM levels, improved motor activity[18]
RatMutagenicity StudyNot specifiedUp to 1500 mg/kgNo mutagenic activity observed[22]

Table 2: Comparison of CNS Delivery Strategies for this compound

StrategyDescriptionAdvantagesDisadvantages
Peripheral Administration Systemic injection (e.g., IV, IP, SC).Non-invasive, simple procedure.[8]Very low BBB permeability, high doses required, potential for systemic side effects.[3][23]
Nanocarrier Encapsulation This compound is loaded into nanoparticles (e.g., liposomes, PLGA).Protects from degradation, can enhance BBB transport, potential for targeted delivery.[1][24]Complex formulation, potential for immunogenicity, requires specialized development.[11]
Invasive Delivery Direct administration to the CNS (e.g., ICV, IT, CED).Bypasses the BBB, achieves high and localized CNS concentrations.[12][13]Highly invasive, requires surgery, risk of infection and tissue damage, difficult to translate clinically.[14][15]

Experimental Protocols

Protocol 1: General Methodology for Intraperitoneal (IP) Administration in Mice

This is a general guide and should be adapted based on institutional guidelines (IACUC) and specific experimental needs.

  • Preparation of this compound:

    • Calculate the required amount of this compound based on the animal's weight and the target dose (e.g., 150 mg/kg).

    • Aseptically reconstitute the lyophilized this compound powder with the provided sterile solvent immediately before injection. Ensure complete dissolution.

    • Protect the solution from light and keep it on ice if not used immediately. Administer within 8 hours of reconstitution.[6]

  • Animal Restraint and Injection:

    • Properly restrain the mouse to expose the abdomen. Tilting the head downwards can help displace organs.[8]

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.

    • Using a 25-27G needle, insert it at a 15-30 degree angle through the skin and abdominal wall.

    • Gently aspirate by pulling back the plunger to ensure no body fluids are drawn, which would indicate improper placement in an organ or vessel. If fluid is present, discard the syringe and start over with a new sterile needle and syringe.[8]

    • Inject the calculated volume smoothly. The recommended maximum IP injection volume for a mouse is typically 10 mL/kg.[8]

    • Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress post-injection.

Protocol 2: General Methodology for Brain Tissue Sample Preparation for this compound Quantification

This protocol outlines key principles for preserving this compound integrity during sample processing for subsequent analysis by LC-MS/MS.

  • Tissue Collection:

    • Following euthanasia, rapidly extract the brain and dissect the region of interest (e.g., hippocampus, cortex) on an ice-cold surface.

    • Immediately snap-freeze the tissue in liquid nitrogen or on dry ice to halt metabolic processes and prevent degradation.

    • Store samples at -80°C until analysis.

  • Homogenization and Extraction:

    • Weigh the frozen brain tissue.

    • Perform all subsequent steps on ice to minimize degradation.[4]

    • Homogenize the tissue in a pre-chilled acidic solution (e.g., 0.1M HCl or perchloric acid) to precipitate proteins and stabilize this compound.[19] A typical ratio is 1:10 (w/v) tissue to homogenization buffer.

    • Use a mechanical homogenizer until the tissue is completely dissociated.

  • Deproteinization and Clarification:

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes.

    • Carefully collect the supernatant, which contains the extracted metabolites.

    • The sample may be filtered through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis.

  • Analysis:

    • Analyze the sample immediately using a validated HPLC or LC-MS/MS method.[4]

    • If immediate analysis is not possible, store the acidic extract at -80°C.

    • Prepare a calibration curve using known concentrations of this compound standards to ensure accurate quantification.[4]

Visualizations

Troubleshooting_Low_CNS_Efficacy start Start: Low or No CNS Efficacy Observed check_bbb Is the primary challenge BBB penetration? start->check_bbb check_stability Could compound instability be the issue? check_bbb->check_stability No / Unsure bbb_yes Consider Advanced Delivery: - Nanocarrier Encapsulation - Direct CNS Injection (ICV, CED) - BBB Disruption (e.g., Focused Ultrasound) check_bbb->bbb_yes Yes review_prep Review Solution Preparation: - Prepared fresh before use? - Protected from light/heat? - Correct pH and solvent used? check_stability->review_prep Yes outcome_bbb Outcome: Improved CNS Bioavailability bbb_yes->outcome_bbb review_admin Review Administration Protocol: - Consistent technique? - Correct route and volume? - Minimized animal stress? review_prep->review_admin outcome_stability Outcome: Increased Result Consistency and Effective Dose review_admin->outcome_stability

Caption: Troubleshooting workflow for low this compound efficacy in CNS models.

Ademetionine_Pathways cluster_0 Transmethylation cluster_1 Transsulfuration cluster_2 Aminopropylation SAMe This compound (SAMe) SAH S-Adenosylhomocysteine (SAH) SAMe->SAH CH3 Acceptor Acceptor (DNA, Proteins, Neurotransmitters) dcSAM Decarboxylated SAMe SAMe->dcSAM Homocysteine Homocysteine SAH->Homocysteine Cysteine Cysteine Homocysteine->Cysteine Glutathione Glutathione (GSH) (Antioxidant Defense) Cysteine->Glutathione Polyamines Polyamines (Cell Growth, Repair) Methylated_Acceptor Methylated Acceptor Acceptor->Methylated_Acceptor CH3 dcSAM->Polyamines

Caption: Core biochemical pathways of this compound in the Central Nervous System.

Experimental_Workflow start Start: Hypothesis formulation 1. Formulate this compound Nanocarriers start->formulation characterization 2. Physicochemical Characterization (Size, Zeta, Encapsulation%) formulation->characterization admin 3. In Vivo Administration to CNS Model characterization->admin biodistribution 4a. Biodistribution Study (Quantify SAMe in Brain/Plasma) admin->biodistribution efficacy 4b. Efficacy Study (Behavioral/Biochemical Endpoints) admin->efficacy analysis 5. Data Analysis & Interpretation biodistribution->analysis efficacy->analysis end Conclusion analysis->end

Caption: Workflow for a nanocarrier-based this compound CNS delivery experiment.

References

How to minimize Ademetionine racemization during storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Ademetionine (S-adenosyl-L-methionine) racemization during storage and analysis. This compound is a chiral molecule with significant biological activity residing in its (S,S) diastereomer. However, it is prone to racemization to the inactive (R,S) form, which can impact experimental results and therapeutic efficacy. This guide offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound racemization and why is it a concern?

A1: this compound has two chiral centers, one at the α-carbon of the methionine moiety and another at the sulfonium (B1226848) center. The biologically active form is the (S,S)-diastereomer. Racemization is the chemical process where the (S,S) form converts to the biologically inactive (R,S)-diastereomer.[1] This is a significant concern because the presence of the inactive form can lead to an overestimation of the active compound's concentration, resulting in inaccurate experimental data and potentially reduced therapeutic effects of this compound-based products. Commercial preparations of this compound can contain up to 30% of the inactive (R,S) form due to this spontaneous conversion.

Q2: What are the primary factors that cause this compound racemization?

A2: The stability of this compound is sensitive to several environmental factors.[2][3] The primary drivers of racemization and degradation are:

  • pH: this compound is most stable in acidic conditions. As the pH increases towards neutral and alkaline, the rate of racemization accelerates.

  • Temperature: Higher temperatures increase the rate of racemization.[4][5]

  • Light: Exposure to light can contribute to the degradation of this compound.[4]

  • Moisture: this compound is hygroscopic, and the presence of water can facilitate degradation pathways.

Q3: How should I store my this compound samples to minimize racemization?

A3: To maintain the stereochemical integrity of this compound, proper storage is crucial. For solid forms, it is recommended to store them at 4°C in a tightly sealed container, protected from light and moisture. For solutions, storage in an acidic buffer (pH ≈ 3-4) at -20°C can preserve the purity of the (S,S) form for at least a month.

Q4: I'm seeing a second peak in my HPLC analysis of this compound. What could it be?

A4: If you are using a chiral separation method, the second peak is likely the (R,S)-diastereomer of this compound, indicating that racemization has occurred. Other possibilities include degradation products such as adenine (B156593) and methylthioadenosine.[4] To confirm the identity of the peaks, you can use a reference standard of the (R,S) form if available, or employ mass spectrometry (LC-MS) for identification.

Q5: Can I use any salt form of this compound? Does it affect stability?

A5: Due to its inherent instability, this compound is typically supplied as a stable salt.[1] Common salt forms include this compound 1,4-butanedisulfonate (SD4) and tosylate salts. These salt forms are more stable than the free form, but they are still susceptible to racemization under suboptimal conditions. When preparing solutions, always refer to the manufacturer's instructions for the specific salt form you are using.

Troubleshooting Guides

Issue 1: High Levels of (R,S)-Ademetionine Detected in a Freshly Prepared Sample
Possible Cause Troubleshooting Step
High pH of the solvent/buffer Immediately measure the pH of your solvent or buffer. If it is neutral or alkaline, discard the solution and prepare a new one using an acidic buffer (pH 3-5).
High temperature during sample preparation Prepare this compound solutions on ice or in a cold room to minimize thermal stress. Avoid heating the sample at any stage.
Contaminated starting material Check the certificate of analysis for the initial purity of your this compound lot. Commercial sources can have varying initial ratios of (S,S) to (R,S) isomers.
Incorrect analytical method Ensure your HPLC method is optimized for the separation of this compound diastereomers (see Experimental Protocols section).
Issue 2: Increasing Racemization in Stored Samples Over Time
Possible Cause Troubleshooting Step
Inappropriate storage temperature Verify that your storage freezer is maintaining the correct temperature (-20°C or lower). Avoid repeated freeze-thaw cycles.
Incorrect storage pH Ensure your samples are stored in an acidic buffer. If not, consider re-preparing and aliquoting your stock solutions in an appropriate buffer.
Exposure to light Store samples in amber vials or wrap them in aluminum foil to protect them from light.
Suboptimal formulation For long-term storage, consider lyophilizing the this compound in the presence of a stabilizer like trehalose.

Factors Influencing this compound Stability

Factor Condition to Minimize Racemization Condition that Accelerates Racemization
pH Acidic (pH 3-5)Neutral to Alkaline (pH > 6)
Temperature Low temperature (-20°C or below)Elevated temperature (Room temperature and above)
Light Storage in the dark (amber vials)Exposure to UV and visible light
Moisture Dry, anhydrous conditionsPresence of water
Formulation Lyophilized powder, stable salt formsAqueous solutions

Experimental Protocols

HPLC Method for Separation of (S,S)- and (R,S)-Ademetionine

This method is adapted from a published protocol for the chiral separation of this compound diastereomers.

  • Column: C18 reversed-phase column (e.g., Kinetex™ 5 µm, 100 Å, 250 x 4.6 mm).

  • Mobile Phase:

    • For optimal separation and stability, an acidic mobile phase is recommended.

    • Buffer A: 50 mM ammonium (B1175870) formate, pH 4.0.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 257 nm.

  • Column Temperature: Ambient or controlled at 25°C.

  • Sample Preparation: Dissolve this compound in the mobile phase or a compatible acidic buffer at a low temperature. Filter through a 0.22 µm syringe filter before injection.

Note: The retention times of the (S,S) and (R,S) diastereomers will vary depending on the exact column and conditions used. It is essential to run a standard of known composition to identify the peaks.

Visual Guides

Factors Affecting this compound Racemization

cluster_storage Storage & Handling Conditions cluster_outcome This compound Stability Temp Temperature SS_SAM (S,S)-Ademetionine (Active) Temp->SS_SAM High Temp Accelerates pH pH pH->SS_SAM High pH Accelerates Light Light Exposure Light->SS_SAM Exposure Accelerates Moisture Moisture Moisture->SS_SAM Presence Accelerates RS_SAM (R,S)-Ademetionine (Inactive) SS_SAM->RS_SAM Racemization

Caption: Key environmental factors that accelerate the racemization of active (S,S)-Ademetionine.

Recommended Workflow for this compound Analysis

start Start: This compound Sample prep Sample Preparation (On Ice, Acidic Buffer pH 3-5) start->prep filter Filtration (0.22 µm) prep->filter hplc Chiral HPLC Analysis (C18, Acidic Mobile Phase) filter->hplc data Data Analysis (Quantify S,S and R,S peaks) hplc->data end End: Accurate Quantification data->end

Caption: A streamlined workflow for preparing and analyzing this compound to ensure sample integrity.

References

Addressing Ademetionine interaction with other compounds in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential interactions of ademetionine with other compounds in cell culture media. The following information is designed to help troubleshoot common issues and answer frequently asked questions to ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound in cell culture media?

This compound, also known as S-adenosylmethionine (SAMe), is a sensitive biological compound. Its stability in cell culture media is influenced by several factors:

  • pH: this compound is most stable in acidic conditions and is unstable in alkaline or strongly acidic environments.[1] Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4, which can contribute to its degradation over time.

  • Temperature: this compound is sensitive to temperature.[2][3] For optimal stability, it is recommended to store stock solutions at low temperatures and to prepare fresh solutions for each experiment.[1][4]

  • Light: Exposure to light can degrade this compound.[2][3] It is crucial to protect this compound solutions and supplemented media from light.

  • Oxidation and Hydrolysis: this compound is susceptible to both oxidation and hydrolysis.[1] The presence of oxidizing agents or exposure to air can accelerate its degradation.

Q2: How should I prepare and store this compound stock solutions for cell culture?

To ensure the potency and consistency of this compound in your experiments, follow these preparation and storage guidelines:

  • Use a stable salt form: this compound is structurally unstable, so stable salt forms like this compound 1,4-butanedisulfonate are used for research and therapeutic purposes.

  • Prepare fresh solutions: Due to its limited stability in aqueous solutions, it is highly recommended to prepare fresh stock solutions of this compound for each experiment.[4]

  • Use an appropriate solvent: this compound is soluble in water. For cell culture, dissolve it in a sterile, pH-neutral buffer or directly in the culture medium immediately before use.

  • Storage of powder: Store the lyophilized powder in a cool, dark, and dry place as it is hygroscopic and sensitive to light and heat.[1] If the powder appears discolored (anything other than white to yellowish), it should not be used.

  • Avoid repeated freeze-thaw cycles: If a stock solution must be stored, aliquot it into single-use volumes and store at -80°C to minimize degradation from repeated freeze-thaw cycles.

Q3: Can this compound interact with other components in my cell culture medium?

Yes, this compound has the potential to interact with several components commonly found in cell culture media:

  • Amino Acids: Pyridoxal, a form of Vitamin B6 present in many media formulations, is known to react with primary amines, such as the one present in the methionine portion of this compound, to form a Schiff base. This reaction can be enhanced by heat and certain metal ions.[5]

  • Vitamins: Riboflavin (Vitamin B2) can act as a photosensitizer, and upon exposure to light, it can induce the degradation of other light-sensitive compounds in the medium, potentially including this compound.[5] Conversely, some sulfur-containing compounds like cysteine may help stabilize other components.[5]

  • Metal Ions: Divalent metal ions such as Cu²⁺ and Fe³⁺ can catalyze oxidation reactions.[5] Given this compound's susceptibility to oxidation, the presence of these ions could accelerate its degradation. It is known that the concentration of metal ions like zinc and copper can impact cell growth and antibody production.[6]

  • Bicarbonate Buffer: The bicarbonate buffer system is crucial for maintaining the pH of the culture medium.[7][8] However, fluctuations in CO₂ levels can lead to pH shifts, which in turn can affect the stability of pH-sensitive compounds like this compound.

  • Phenol (B47542) Red: While generally inert, phenol red can act as a weak estrogen mimic and may interfere with fluorescence-based assays.[9][10] There is no direct evidence of a chemical reaction with this compound, but its presence could be a confounding factor in certain experimental setups.[9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound on cells. Degraded this compound: The compound may have degraded due to improper storage or handling (exposure to light, high temperature, or inappropriate pH).Use a new vial of this compound and prepare fresh stock solutions immediately before use. Protect solutions from light and keep them on ice.[4]
Concentration too low: The concentration of this compound used may be insufficient to elicit a response in your specific cell line.Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 1 mM).[4]
Insufficient incubation time: The treatment duration may not be long enough to observe a cellular response.Increase the duration of the treatment. A time-course experiment may be necessary to determine the optimal incubation time.[4]
Precipitate forms in the culture medium after adding this compound. Poor solubility at high concentrations: this compound may precipitate at high concentrations, especially in complex media.Ensure the final concentration of any solvent used to dissolve this compound is not toxic to the cells. You may need to warm the medium slightly and mix it thoroughly to aid dissolution.[4]
Inconsistent results between experiments. Variability in this compound potency: Using old stock solutions or solutions that have undergone multiple freeze-thaw cycles can lead to inconsistent results.Always prepare fresh this compound solutions for each experiment to ensure consistent potency.[4]
Cell passage number: The response of cells to stimuli can change with increasing passage numbers.Use cells within a consistent and low passage range for all experiments.[4]
Variations in culture conditions: Differences in cell density, serum concentration, or incubation time can impact the cellular response.Maintain consistent culture conditions across all experiments.[4]
Unexpected changes in cell viability or morphology. Toxicity at high concentrations: Like many compounds, this compound may exhibit cytotoxic effects at very high concentrations.Perform a dose-response study to determine the optimal non-toxic concentration range for your specific cell line.[11]
Interaction with other media components: this compound or its degradation products may interact with other media components, leading to unexpected cellular effects.Consider using a simpler, serum-free medium to minimize potential interactions. If a specific component is suspected, try omitting it from the medium if possible.

Data on this compound Stability

The stability of this compound is highly dependent on the conditions. The following table summarizes its stability in a solution containing fructose (B13574) or glucose.

Diluent Storage Condition Stability Observation
Fructose or Glucose InjectionRoom Temperature, Exposed to LightStable for up to 8 hoursConcentration decreased over time with a corresponding increase in impurities. A hydroxyl oxidation product was identified as a degradation product.[3]
Fructose or Glucose InjectionRoom Temperature, Protected from LightStable for up to 8 hoursConcentration decreased over time.[3]

Experimental Protocols

Protocol 1: Preparation of this compound-Supplemented Cell Culture Medium

This protocol describes the steps for preparing cell culture medium supplemented with this compound, minimizing its degradation.

  • Prepare Basal Medium: Warm the required volume of your basal cell culture medium (e.g., DMEM, RPMI-1640) to 37°C in a water bath.

  • Calculate Required this compound: Determine the amount of this compound needed to achieve the desired final concentration in your medium.

  • Weigh this compound: In a sterile environment (e.g., a laminar flow hood), weigh the required amount of lyophilized this compound powder.

  • Dissolve this compound: Immediately before adding to the medium, dissolve the this compound powder in a small volume of sterile, room temperature phosphate-buffered saline (PBS) or directly in a small aliquot of the warmed basal medium. Ensure complete dissolution by gentle vortexing.

  • Supplement Medium: Aseptically add the dissolved this compound solution to the pre-warmed basal medium. Mix gently by swirling the bottle.

  • Protect from Light: Wrap the medium bottle in aluminum foil or use an amber bottle to protect it from light.

  • Immediate Use: Use the this compound-supplemented medium immediately to ensure the highest potency. Do not store supplemented medium for extended periods.

Protocol 2: Assessing the Impact of this compound on Cell Viability

This protocol provides a general workflow to determine the effect of this compound on the viability of a chosen cell line.

  • Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well plate) at a predetermined density and allow them to adhere and stabilize overnight in a 37°C, 5% CO₂ incubator.

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in your complete cell culture medium. It is recommended to perform a dose-response experiment with a wide range of concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: After incubation, assess cell viability using a suitable method, such as an MTT, XTT, or luminescent ATP assay.

  • Data Analysis: Measure the output of the assay (e.g., absorbance or luminescence) and calculate the percentage of viable cells for each concentration relative to the vehicle control.

Visualizations

Ademetionine_Metabolic_Pathways This compound This compound Methylated_Products Methylated DNA, RNA, Proteins, etc. This compound->Methylated_Products Methylation (Methyltransferase) SAH S-adenosylhomocysteine This compound->SAH Methyl group donation dcSAM Decarboxylated SAM This compound->dcSAM Decarboxylation Methylation_Substrates DNA, RNA, Proteins, etc. Methylation_Substrates->Methylated_Products Homocysteine Homocysteine SAH->Homocysteine Hydrolysis Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Glutathione Glutathione Cysteine->Glutathione Synthesis Polyamines Polyamines dcSAM->Polyamines Aminopropylation

Caption: Key metabolic pathways involving this compound.

Ademetionine_Troubleshooting_Workflow Start Inconsistent or Unexpected Experimental Results with this compound Check_Preparation Review this compound Preparation and Storage Start->Check_Preparation Check_Culture_Conditions Verify Cell Culture Conditions Start->Check_Culture_Conditions Perform_Dose_Response Conduct Dose-Response and Time-Course Experiments Check_Preparation->Perform_Dose_Response Preparation OK Check_Culture_Conditions->Perform_Dose_Response Conditions Consistent Consider_Interactions Investigate Potential Media Component Interactions Perform_Dose_Response->Consider_Interactions Results Still Inconsistent Optimize_Protocol Optimize Experimental Protocol Perform_Dose_Response->Optimize_Protocol Optimal Dose/Time Found Consider_Interactions->Optimize_Protocol

Caption: A logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Enhancing Ademetionine-Dependent Methyltransferase Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ademetionine-dependent methyltransferases. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving S-Adenosyl-L-methionine (SAM)-dependent methylation.

Frequently Asked Questions (FAQs)

FAQ 1: My methyltransferase assay is showing inconsistent results. What are the common causes?

Inconsistent results in methyltransferase assays can stem from several factors, primarily related to the stability of S-Adenosyl-L-methionine (SAM) and the assay conditions.

  • SAM Degradation: SAM is chemically unstable in aqueous solutions, especially at neutral or alkaline pH.[1] Improper storage or multiple freeze-thaw cycles of SAM solutions can lead to significant degradation, resulting in variable active concentrations.[1]

  • SAM Isomerization: Commercially available SAM is often a mix of the biologically active (S,S) and inactive (R,S) diastereoisomers. The ratio of these isomers can change with improper storage, affecting enzyme kinetics.

  • Improper Buffer Conditions: The pH of your assay buffer is critical. SAM is most stable under acidic conditions (pH 3.0-5.0).[1] Additionally, certain buffer components, like high concentrations of phosphate (B84403) or DTT, may not be compatible with all assay kits.[1]

  • Enzyme Inactivity: Ensure your enzyme is active using a positive control substrate. Variations in enzyme activity can occur between purification batches.[2]

  • Pipetting Errors: Inconsistent pipetting, especially with small volumes, can introduce significant variability.

FAQ 2: I'm observing a high background signal in my assay. How can I reduce it?

A high background signal can mask the true enzyme activity. Here are several strategies to minimize it:

  • Autohydrolysis of SAM: Minimize the incubation time of SAM in neutral or alkaline buffers before initiating the reaction. Prepare the final reaction mixture immediately before use to reduce non-enzymatic degradation of SAM.[1]

  • Contaminated Reagents: Use fresh, high-purity reagents and water to prepare all buffers and solutions to avoid interfering substances.[1]

  • Interfering Substances in the Sample: When using complex biological samples like cell lysates, endogenous small molecules or enzymes can interfere with the assay. Consider sample deproteinization or purification to remove these substances.[1]

  • Assay-Specific Interference: Some compounds in your sample might interfere with the detection method itself (e.g., fluorescence quenching or enhancement). Running appropriate controls, such as reactions without the enzyme or without the substrate, can help identify the source of the high background.[3]

FAQ 3: My enzyme activity is lower than expected. What could be the issue?

Low or no enzyme activity can be frustrating. Consider these potential causes:

  • Product Inhibition by SAH: S-Adenosyl-L-homocysteine (SAH), the by-product of the methylation reaction, is a potent inhibitor of most SAM-dependent methyltransferases.[4][5][6] Accumulation of SAH during the reaction can lead to significant feedback inhibition.

  • Suboptimal Enzyme Concentration: The concentration of the enzyme might be too low. It's often necessary to titrate the enzyme to find the optimal concentration for your assay conditions.[7]

  • Suboptimal Substrate Concentration: Ensure the substrate concentration is appropriate. For kinetic studies, it's ideal to use substrate concentrations around the Michaelis constant (Km).

  • Incorrect Cofactors: Some methyltransferases require specific metal ions, such as Mg2+, for their catalytic activity.[8] Ensure your buffer contains all necessary cofactors.

  • Protein Misfolding or Aggregation: Improper protein purification or storage can lead to misfolded or aggregated enzyme, which is often inactive.[9]

Troubleshooting Guides

Guide 1: Optimizing Assay Buffer Conditions

The composition of the assay buffer is critical for optimal methyltransferase activity and stability of reagents.

Parameter Recommendation Rationale
pH Maintain a slightly acidic to neutral pH (e.g., 6.0-8.0), but consider the stability of SAM, which is highest at pH 3.0-5.0.[1] A common compromise is around pH 7.5-8.0 for the reaction itself.Balances enzyme activity with SAM stability.
Salt Concentration Typically 50-150 mM NaCl or KCl.Some proteins require physiological salt concentrations for stability and activity.[10]
Reducing Agents Include DTT or β-mercaptoethanol (e.g., 1-5 mM) if your enzyme has exposed cysteine residues. Be aware that some assay kits are not compatible with high concentrations of reducing agents.[1][11]Prevents oxidation and maintains enzyme structure.
Detergents A small amount of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) can be beneficial.Prevents protein aggregation and adsorption to surfaces.[10]
Cofactors Check if your enzyme requires specific metal ions (e.g., MgCl2).[8] Avoid chelating agents like EDTA if metal ions are required.[11][12]Essential for the catalytic activity of certain methyltransferases.
Guide 2: Addressing Product Inhibition by S-Adenosyl-L-homocysteine (SAH)

SAH is a universal by-product and a potent competitive inhibitor of SAM-dependent methyltransferases, with Ki values often in the sub-micromolar to low micromolar range.[4][5]

Strategies to Mitigate SAH Inhibition:

  • Enzymatic Coupling: Incorporate an SAH-hydrolyzing enzyme, such as S-adenosyl-L-homocysteine hydrolase (SAHH), into the reaction mixture. SAHH converts SAH to homocysteine and adenosine, thereby removing the inhibitory product.[6]

  • Initial Velocity Measurements: Ensure that your activity measurements are taken during the initial phase of the reaction, before significant SAH accumulation occurs.

  • Limit Substrate Conversion: Keep the total substrate conversion low (typically <10-20%) to minimize the concentration of SAH produced.

Inhibitory Potency of SAH and its Derivatives

The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher potency.

Compound Target Enzyme IC50 Value (µM) Ki Value (µM)
S-Adenosylhomocysteine (SAH) DNMT10.26[13]3.63[13]
METTL3-METTL140.9[13]2.06[13]
MLL Methyltransferase0.724[13]-
Sinefungin METTL3/METTL141.32 - 3.37[13]-
SETD20.29 (N-isobutyl derivative)[13]-

Experimental Protocols

Protocol 1: General Continuous Spectrophotometric Assay for Methyltransferase Activity

This protocol describes a common method for continuously monitoring methyltransferase activity by coupling the production of SAH to the oxidation of NADPH.[7]

Materials:

  • Purified methyltransferase

  • Substrate (protein, peptide, or DNA)

  • S-Adenosyl-L-methionine (SAM)

  • S-Adenosyl-L-homocysteine nucleosidase (SAHN)

  • Adenine deaminase (ADE)

  • Glutamate dehydrogenase (GDH)

  • NADPH

  • α-ketoglutarate

  • Ammonium chloride (NH4Cl)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2)

Procedure:

  • Prepare a reaction mixture containing all components except the methyltransferase and substrate in a 96-well plate.

  • The final concentrations in a 250 µl reaction could be: 4.5 µM SAHN, 3 µM ADE, 2.62 units of GDH, 300 µM SAM, 200 µM NADPH, 5 mM α-ketoglutarate, and 10 mM NH4Cl.[7]

  • Initiate the reaction by adding the methyltransferase and substrate.

  • Monitor the decrease in absorbance at 340 nm at 30°C using a plate reader. The rate of NADPH oxidation is directly proportional to the rate of methylation.

Protocol 2: Non-Radioactive Luminescent Methyltransferase Assay

This protocol is based on the detection of SAH using a coupled enzyme system that ultimately produces light.[3]

Materials:

  • Purified methyltransferase

  • Substrate

  • SAM

  • SAH hydrolase (SAHH)

  • ADP-Glo™ Kinase Assay components (or similar luminescent assay kit)

Procedure:

  • Set up the methylation reaction in a 96- or 384-well plate containing the methyltransferase, substrate, and SAM in an appropriate buffer.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at the optimal temperature for your enzyme.

  • Stop the reaction and add the SAHH enzyme to convert the produced SAH to ADP and homocysteine.

  • Add the luminescent detection reagents according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader. The light output is proportional to the amount of SAH produced.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection cluster_analysis 4. Analysis reagents Prepare Reagents (Buffer, SAM, Substrate) mix Mix Reaction Components reagents->mix enzyme Prepare Enzyme Dilution enzyme->mix incubate Incubate at Optimal Temperature mix->incubate stop_reaction Stop Reaction (if necessary) incubate->stop_reaction detect_signal Detect Signal (e.g., Absorbance, Fluorescence, Luminescence) stop_reaction->detect_signal calculate Calculate Activity detect_signal->calculate interpret Interpret Results calculate->interpret

Caption: A generalized experimental workflow for a methyltransferase assay.

saH_inhibition_pathway SAM S-Adenosylmethionine (SAM) Methyltransferase Methyltransferase SAM->Methyltransferase Substrate Substrate Substrate->Methyltransferase Methylated_Substrate Methylated Substrate Methyltransferase->Methylated_Substrate Methyl Group Transfer SAH S-Adenosylhomocysteine (SAH) Methyltransferase->SAH SAH->Methyltransferase Product Inhibition

Caption: The inhibitory feedback loop of SAH on methyltransferase activity.

troubleshooting_logic start Problem with Assay inconsistent Inconsistent Results? start->inconsistent low_activity Low/No Activity? start->low_activity high_bg High Background? start->high_bg check_sam Check SAM Stability & Aliquoting inconsistent->check_sam Yes check_buffer Optimize Buffer (pH, Components) inconsistent->check_buffer Yes check_pipetting Verify Pipetting inconsistent->check_pipetting Yes check_enzyme Verify Enzyme Activity (Positive Control) low_activity->check_enzyme Yes check_sah Address SAH Inhibition low_activity->check_sah Yes check_conc Titrate Enzyme & Substrate low_activity->check_conc Yes check_cofactors Check for Cofactors low_activity->check_cofactors Yes check_reagents Use Fresh Reagents high_bg->check_reagents Yes check_sam_hydrolysis Minimize SAM Pre-incubation high_bg->check_sam_hydrolysis Yes run_controls Run No-Enzyme/ No-Substrate Controls high_bg->run_controls Yes

Caption: A logical flowchart for troubleshooting common methyltransferase assay issues.

References

Technical Support Center: Accurate S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for accurate S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) measurement. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical preanalytical factors affecting SAM and SAH measurement?

A1: The most critical preanalytical factors include sample collection and handling, choice of anticoagulant, storage temperature, and the time between sample collection and processing.[1][2] SAM is particularly unstable under neutral and alkaline conditions, while SAH levels can increase in whole blood at room temperature due to ongoing cellular metabolism.[1][3][4] Therefore, meticulous adherence to proper preanalytical protocols is essential for accurate results.

Q2: Which anticoagulant should I use for blood collection?

A2: For blood collection, EDTA is commonly used.[1][5] However, studies have shown that homocysteine, a related metabolite, is more stable in acidic citrate (B86180) tubes.[1][6] If homocysteine is also being measured, acidic citrate may be a better choice. For SAM and SAH specifically, immediate processing and cooling of EDTA tubes are critical to prevent changes in their concentrations.[1]

Q3: How quickly do I need to process my samples after collection?

A3: Samples should be processed as quickly as possible, ideally immediately after collection.[5][6] For tissue samples, metabolite changes can occur within seconds due to ischemia.[2] For blood samples, plasma should be separated from cells by centrifugation without delay to prevent leakage of metabolites from erythrocytes.[6]

Q4: What is the optimal storage temperature for samples?

A4: For long-term storage, samples should be stored at -80°C.[2][5][7] This temperature is crucial for maintaining the stability of both SAM and SAH over extended periods. Short-term storage of non-extracted samples at room temperature can lead to significant degradation of SAM.[8]

Q5: What is the "methylation index" and why is it important?

A5: The methylation index is the ratio of SAM to SAH (SAM/SAH).[2] This ratio is a critical indicator of the cell's methylation potential.[5] A high SAM/SAH ratio suggests a high methylation capacity, while a low ratio indicates reduced methylation capacity, which can be caused by elevated SAH levels that inhibit methyltransferase enzymes.[5]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Sample Degradation Ensure immediate processing of samples after collection. For blood, centrifuge immediately and separate plasma. For tissues, snap-freeze in liquid nitrogen.[2][5]
Improper Storage Verify that all samples have been consistently stored at -80°C.[2][7] Avoid repeated freeze-thaw cycles.[9]
Variable Collection Times Standardize the time of day for sample collection to minimize biological variability.
Inconsistent Sample Handling Review and standardize the entire preanalytical workflow, from collection to extraction, across all samples and experiments.
Matrix Effects Matrix effects from complex biological samples can interfere with detection. Use of isotopic dilution is recommended for accurate quantification.[5]
Issue 2: Low SAM and/or High SAH Concentrations
Potential Cause Troubleshooting Step
Delayed Processing Delays in processing can lead to SAM degradation and an increase in SAH.[1] Process samples immediately.
Incorrect Storage Temperature Storage at temperatures warmer than -80°C can result in SAM degradation.[2][8] Ensure proper freezer function and sample placement.
Suboptimal Anticoagulant In EDTA tubes, SAH can increase at room temperature.[1] If immediate processing is not possible, consider using acidic citrate tubes and storing on ice.
Cellular Lysis Hemolysis during blood sample collection or processing can release cellular components that may alter SAM and SAH levels. Inspect plasma for signs of hemolysis.

Quantitative Data Summary

The stability of SAM and SAH is highly dependent on the storage conditions. The following tables summarize the impact of temperature and time on their concentrations.

Table 1: Stability of SAM and SAH in Whole Blood (EDTA tubes) at Different Temperatures

AnalyteTemperatureTimeChange in Concentration
SAM Room Temperature24 hoursDecreased[1]
SAH Room Temperature24 hoursIncreased[1]
SAM & SAH 4°C24 hoursChanges are attenuated[1]

Table 2: Stability of SAM/SAH Ratio in Liver Tissue

TemperatureTimeDecrease in SAM/SAH Ratio
25°C2 minutes48%[2]
4°C5 minutes34%[2]
-80°C2 months40%[2][10]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing
  • Collection: Collect whole blood into EDTA or acidic citrate tubes.[1]

  • Immediate Cooling: Place the collected tubes on ice immediately.

  • Centrifugation: Within 15 minutes of collection, centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Aliquoting: Carefully transfer the plasma supernatant to new, pre-labeled cryovials.

  • Acidification (Optional but Recommended): To enhance stability, acidify the plasma with acetic acid to a pH of 4.5-5.0.[2]

  • Storage: Immediately store the plasma aliquots at -80°C until analysis.[5][7]

Protocol 2: Tissue Sample Collection and Processing
  • Excision: Excise the tissue as rapidly as possible to minimize ischemia.[2]

  • Snap-Freezing: Immediately snap-freeze the tissue in liquid nitrogen.

  • Storage: Store the frozen tissue at -80°C until homogenization.

  • Homogenization: Homogenize the frozen tissue in a pre-chilled acidic extraction buffer (e.g., perchloric acid).[2]

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant for analysis.

  • Storage: If not analyzed immediately, store the extract at -80°C.[2]

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Immediate Processing cluster_extraction Extraction cluster_storage Storage cluster_analysis Analysis blood Blood Collection (EDTA/Acidic Citrate) centrifuge Centrifugation (4°C) blood->centrifuge tissue Tissue Excision snap_freeze Snap-Freezing (Liquid Nitrogen) tissue->snap_freeze plasma Plasma Separation centrifuge->plasma homogenize Tissue Homogenization (Acidic Buffer) snap_freeze->homogenize store Store at -80°C plasma->store homogenize->store analysis LC-MS/MS Analysis store->analysis

Caption: Recommended workflow for sample handling and analysis.

troubleshooting_logic start Inconsistent Results? check_storage Samples stored at -80°C? start->check_storage check_processing Immediate processing? check_storage->check_processing Yes improper_storage Action: Verify freezer and sample handling check_storage->improper_storage No check_protocol Standardized protocol? check_processing->check_protocol Yes delayed_processing Action: Implement immediate centrifugation/snap-freezing check_processing->delayed_processing No non_standard_protocol Action: Standardize workflow across all samples check_protocol->non_standard_protocol No consistent_results Consistent Results check_protocol->consistent_results Yes

Caption: Troubleshooting logic for inconsistent experimental results.

methylation_cycle cluster_inhibition Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM ATP SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyl Group Donation Methyltransferase Methyltransferase SAM->Methyltransferase Homocysteine Homocysteine SAH->Homocysteine Adenosine SAH->Methyltransferase SAHH SAH Hydrolase SAH->SAHH Homocysteine->Methionine Remethylation Methyltransferase->SAH SAHH->Homocysteine

Caption: The cellular methylation cycle.

References

Optimizing Liquid Chromatography Methods for S-Adenosylmethionine (SAM) Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-adenosylmethionine (SAM) analysis by liquid chromatography. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My SAM standard/sample is degrading. How can I improve its stability?

A1: S-adenosylmethionine is notoriously unstable, particularly at neutral to alkaline pH and at room temperature or higher. Degradation can lead to the formation of products like 5'-methylthioadenosine (MTA), which can interfere with your analysis. To ensure the stability of your SAM standards and samples, consider the following:

  • pH: Maintain an acidic environment. The optimal pH for SAM stability is between 3.0 and 5.0. Prepare your standards and dilute your samples in an acidic buffer or a solution containing a small percentage of a weak acid like formic acid or acetic acid.

  • Temperature: Always keep your SAM solutions cold. Store stock solutions and prepared samples at -20°C or -80°C for long-term storage. During sample preparation and while in the autosampler, maintain a low temperature (e.g., 4°C).

  • Sample Matrix: For biological samples, prompt processing after collection is crucial. If immediate analysis is not possible, samples should be acidified and frozen.

Q2: I'm observing significant signal suppression/enhancement for SAM in my LC-MS analysis. What could be the cause and how do I fix it?

A2: What you are likely experiencing is a "matrix effect," where components in your sample matrix (e.g., salts, lipids, proteins) co-elute with SAM and interfere with its ionization in the mass spectrometer's source. This can lead to inaccurate quantification. Here’s how to address it:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Protein Precipitation (PPT): A simple and common method. Add a cold organic solvent like acetonitrile (B52724) or methanol (B129727) (often with a small amount of acid) to your sample to precipitate proteins, then centrifuge and analyze the supernatant.

    • Solid-Phase Extraction (SPE): A more selective cleanup method that can provide cleaner extracts than PPT. The choice of SPE sorbent will depend on the specific matrix and analyte properties.

  • Optimize Chromatography: Ensure that SAM is chromatographically separated from the bulk of the matrix components. Adjusting the mobile phase gradient or using a different stationary phase can improve resolution.

  • Use an Isotope-Labeled Internal Standard: The gold standard for correcting matrix effects is to use a stable isotope-labeled internal standard (e.g., d3-SAM). This internal standard will experience the same matrix effects as the unlabeled SAM, allowing for accurate correction during data analysis.

  • Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for consistent matrix effects across your sample set.

Q3: My SAM peak shape is poor (tailing, fronting, or broad). What are the common causes and solutions?

A3: Poor peak shape can compromise resolution and integration accuracy. Here are some common causes and their solutions:

  • Peak Tailing:

    • Secondary Interactions: SAM can interact with active sites on the column, such as residual silanols. Ensure your mobile phase is adequately buffered at an appropriate pH to control the ionization state of both SAM and the stationary phase. Using a high-purity, well-endcapped column can also minimize these interactions.

    • Column Contamination: A contaminated guard column or analytical column can lead to peak tailing. Flush the column with a strong solvent or replace the guard column.

  • Peak Fronting:

    • Sample Overload: Injecting too much sample can saturate the column, leading to fronting. Try reducing the injection volume or diluting your sample.

    • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Broad Peaks:

    • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening. Use tubing with a small internal diameter and keep the lengths as short as possible.

    • Column Degradation: Over time, column performance can degrade, leading to broader peaks. Replace the column if other troubleshooting steps fail.

Troubleshooting Guides

Problem: No SAM Peak or Very Low Signal
Possible Cause Troubleshooting Step
SAM Degradation Prepare fresh standards and samples in an acidic, cold diluent. Ensure the autosampler is temperature-controlled.
Injection Issue Check the syringe and injection port for blockages. Ensure the correct injection volume is set.
LC-MS System Not Optimized Infuse a SAM standard directly into the mass spectrometer to ensure proper tuning and sensitivity for the correct m/z transitions.
Incorrect Mobile Phase Verify the composition and pH of your mobile phase. Ensure all components are miscible and properly degassed.
Sample Preparation Failure Review your extraction protocol. Ensure complete lysis (for cells/tissues) and efficient extraction of SAM.
Problem: Inconsistent Retention Times for SAM
Possible Cause Troubleshooting Step
Pump/Flow Rate Issues Check for leaks in the pump and connections. Ensure the pump is delivering a stable flow rate. A fluctuating backpressure is often an indicator of a pump issue.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections, especially for gradient methods.
Mobile Phase Composition If preparing the mobile phase online, ensure the proportioning valves are working correctly. If preparing manually, ensure accurate mixing.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma/Serum
  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Aliquot: Transfer 100 µL of the sample to a clean microcentrifuge tube.

  • Add Internal Standard: Add a known amount of isotope-labeled internal standard (e.g., d3-SAM).

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

LC-MS/MS Method for SAM Analysis
  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-50% B

    • 5-6 min: 50-95% B

    • 6-7 min: 95% B

    • 7.1-10 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS Detection: Electrospray ionization in positive mode (ESI+).

  • MRM Transitions:

    • SAM: Q1 m/z 399.2 -> Q3 m/z 250.1

    • d3-SAM (IS): Q1 m/z 402.2 -> Q3 m/z 250.1

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods for SAM analysis in human plasma.

Parameter Method 1 Method 2 Method 3
Sample Volume 50 µL100 µL20 µL
Sample Prep Protein PrecipitationProtein PrecipitationSPE
Retention Time (min) 2.83.54.1
LOD (nmol/L) 1.0[1]0.5[2]5[3]
LOQ (nmol/L) 8[1]0.5[2]10[3]
Recovery (%) 99.2 - 104.6[1]~100[2]Not Reported
Linear Range (nmol/L) 8 - 1024[1]12.5 - 5000[4]10 - 1000[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis sample Plasma/Serum Sample add_is Add d3-SAM (IS) sample->add_is ppt Protein Precipitation (Cold Acetonitrile + 0.1% Formic Acid) add_is->ppt centrifuge Centrifuge (10,000 x g, 4°C) ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation C18 Reversed-Phase Separation inject->separation detection ESI+ MRM Detection separation->detection quant Quantification detection->quant troubleshooting_logic cluster_tailing Tailing cluster_fronting Fronting cluster_broad Broad start Poor Peak Shape? tailing_cause1 Secondary Interactions start->tailing_cause1 Yes tailing_cause2 Column Contamination start->tailing_cause2 Yes fronting_cause1 Sample Overload start->fronting_cause1 Yes fronting_cause2 Solvent Mismatch start->fronting_cause2 Yes broad_cause1 Extra-Column Volume start->broad_cause1 Yes broad_cause2 Column Degradation start->broad_cause2 Yes tailing_solution1 Adjust Mobile Phase pH Use High-Purity Column tailing_cause1->tailing_solution1 tailing_solution2 Flush/Replace Column tailing_cause2->tailing_solution2 fronting_solution1 Reduce Injection Volume Dilute Sample fronting_cause1->fronting_solution1 fronting_solution2 Dissolve in Initial Mobile Phase fronting_cause2->fronting_solution2 broad_solution1 Use Shorter/Narrower Tubing broad_cause1->broad_solution1 broad_solution2 Replace Column broad_cause2->broad_solution2

References

Technical Support Center: Cellular Transport and Uptake of Exogenous SAMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the cellular transport and uptake of exogenous S-adenosylmethionine (SAMe).

Frequently Asked Questions (FAQs)

Q1: My cells show low intracellular levels of SAMe after treatment. What are the potential causes and how can I troubleshoot this?

A1: Low intracellular SAMe levels are a common challenge. The issue can stem from several factors, including SAMe instability, inefficient transport, or rapid metabolic consumption. Here’s a step-by-step troubleshooting guide:

  • Verify SAMe Stability: SAMe is notoriously unstable in aqueous solutions, especially at neutral or alkaline pH and higher temperatures.[1][2]

    • Action: Perform a stability assay of SAMe in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).[1] Prepare fresh SAMe solutions immediately before each experiment and keep them on ice.

    • Tip: Consider using a more stable salt form of SAMe if available.

  • Optimize Uptake Conditions: Cellular uptake can be influenced by concentration, incubation time, and cell density.

    • Action: Conduct a time-course (e.g., 15, 30, 60, 120 minutes) and dose-response (e.g., 10, 50, 100, 200 µM) experiment to determine the optimal incubation parameters for your cell line.[3]

    • Tip: Ensure your cells are in the logarithmic growth phase and at an optimal confluency (typically 70-90%) during the experiment, as this can affect transport efficiency.[4][5]

  • Assess Transporter Expression: While dedicated SAMe transporters are not well-characterized in mammalian cells, it is hypothesized that transporters for related molecules like folate and methionine might be involved. The expression levels of these transporters can vary significantly between cell types.

    • Action: If possible, use RT-qPCR or Western blotting to check the expression levels of potential transporters like the reduced folate carrier (RFC) and folate transporters in your cell line.[6][7]

  • Consider Metabolic Consumption: Once inside the cell, SAMe is rapidly consumed in methylation and other metabolic pathways.[8]

    • Action: Use metabolic inhibitors (if appropriate for your experimental question) to block major SAMe consumption pathways to assess if uptake is occurring but the molecule is being quickly metabolized.

Q2: How can I accurately measure the intracellular concentration of SAMe?

A2: Quantifying intracellular SAMe requires sensitive and specific methods due to its low abundance and rapid turnover. The two most common methods are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity and specificity, allowing for the quantification of unlabeled SAMe.[9][10] It can distinguish SAMe from its metabolite, S-adenosylhomocysteine (SAH).

  • Radiolabeled Uptake Assays: Using radiolabeled SAMe (e.g., [³H]-SAMe) is a highly sensitive method to measure uptake directly.[3] This method is excellent for kinetic studies but does not distinguish between SAMe and its radiolabeled metabolites.

Q3: I am observing high variability in my SAMe uptake experiments. What are the common sources of variability?

A3: High variability can compromise your results. Key factors to control are:

  • Inconsistent Cell Health and Density: Ensure cells are healthy, free of contamination (especially mycoplasma), and seeded at a consistent density for every experiment.[5][11]

  • SAMe Solution Instability: As mentioned, SAMe degrades quickly. Inconsistent preparation and handling of SAMe stock solutions are major sources of variability. Always prepare it fresh.[2]

  • Incomplete Washing Steps: Inadequate washing of cells after incubation can leave residual extracellular SAMe, leading to artificially high readings. Wash cells rapidly with ice-cold PBS.[3][12]

  • Temperature Fluctuations: Temperature affects both SAMe stability and cellular metabolic activity. Maintain consistent temperatures during incubation and processing.[1]

Q4: Can components in my cell culture medium interfere with SAMe uptake or stability?

A4: Yes, several components in standard cell culture media can affect your experiment:

  • pH: The typical pH of culture media (~7.4) can accelerate the degradation of SAMe.[1] Ensure your medium is properly buffered.

  • Serum: Serum contains enzymes that may degrade SAMe.[1] If possible, run pilot experiments in serum-free media to see if it improves stability and uptake, but be aware this can also affect cell health.

  • Amino Acids: High concentrations of methionine or other amino acids might compete for transport systems if SAMe utilizes them for entry.[13]

  • Light Exposure: Protect media containing SAMe from prolonged exposure to light, as this can cause degradation of light-sensitive components like riboflavin, which in turn can affect media quality.[14]

Troubleshooting Guide: Low Intracellular SAMe

Use the following decision tree to diagnose and resolve issues with low intracellular SAMe concentrations.

G start Start: Low Intracellular SAMe Detected check_stability Is SAMe stable in your experimental media? start->check_stability optimize_uptake Have you optimized uptake conditions? check_stability->optimize_uptake Yes solution_stability Action: Perform stability assay. Prepare fresh solutions. Keep on ice. check_stability->solution_stability No check_assay Is your measurement assay sensitive enough? optimize_uptake->check_assay Yes solution_uptake Action: Perform dose-response and time-course experiments. optimize_uptake->solution_uptake No consider_metabolism Is SAMe being rapidly metabolized? check_assay->consider_metabolism Yes solution_assay Action: Switch to a more sensitive method (e.g., LC-MS/MS). Optimize sample prep. check_assay->solution_assay No solution_metabolism Action: Use metabolic inhibitors (if applicable) to assess turnover. consider_metabolism->solution_metabolism No end_node Problem Resolved consider_metabolism->end_node Yes solution_stability->check_stability solution_uptake->optimize_uptake solution_assay->check_assay solution_metabolism->consider_metabolism G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Sample Analysis seed 1. Seed Cells in 6-Well Plate incubate 2. Incubate to 80-90% Confluency seed->incubate treat 3. Treat with Exogenous SAMe incubate->treat terminate 4. Terminate Uptake on Ice treat->terminate wash 5. Wash 3x with Ice-Cold PBS terminate->wash lyse 6. Lyse Cells with 80% Methanol wash->lyse centrifuge 7. Centrifuge to Pellet Debris lyse->centrifuge extract 8. Collect Supernatant centrifuge->extract prepare_vial 9. Prepare LC-MS Vial extract->prepare_vial analyze 10. LC-MS/MS Analysis prepare_vial->analyze G Met Methionine SAMe_endo Endogenous SAMe Met->SAMe_endo MAT SAH SAH SAMe_endo->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAMe_endo->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS, BHMT Methylated_Product Methylated Product Methylation->Methylated_Product Methyl_Acceptor Methyl Acceptor Methyl_Acceptor->Methylation SAMe_exo Exogenous SAMe (Experimental Input) Transport Cellular Uptake (Transport Challenge) SAMe_exo->Transport Transport->SAMe_endo Supplements intracellular pool

References

Technical Support Center: Ademetionine (S-Adenosyl-L-methionine) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the effects of pH and temperature on the stability of Ademetionine (also known as S-Adenosyl-L-methionine or SAMe). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or lower-than-expected results in methylation assays.

  • Possible Cause: Degradation of this compound in your stock solution or reaction buffer.

  • Troubleshooting Steps:

    • Verify pH of all solutions: this compound is most stable in acidic conditions (pH 3.0-5.0).[1][2][3] Neutral or alkaline pH significantly accelerates its degradation.[1][2][3] Use a calibrated pH meter to check all buffers and solutions.

    • Control Temperature: Elevated temperatures drastically increase the rate of this compound degradation.[1][4] If your experimental setup allows, consider running the assay at a lower temperature. For temperature-sensitive assays, minimize the pre-incubation time of this compound at higher temperatures.

    • Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh from a lyophilized powder before each experiment. If you must store solutions, use an acidic buffer and store at -80°C in small aliquots to avoid multiple freeze-thaw cycles.[2]

    • Consider Degradation Kinetics: At 37°C and a pH of 7.5, the half-life of this compound can range from 16 to 42 hours.[5] For long-term experiments, this degradation can be significant. Account for this by adding fresh this compound at specific time points or by calculating the degradation rate to correct your results.

Issue 2: Appearance of unexpected peaks in HPLC or other analytical methods.

  • Possible Cause: Presence of this compound degradation products.

  • Troubleshooting Steps:

    • Identify Degradation Products: The primary degradation products of this compound are 5'-methylthioadenosine (MTA), adenine (B156593), and homoserine lactone.[4] Compare the retention times of your unknown peaks with those of commercially available standards for these compounds.

    • Optimize Sample Preparation: Ensure your sample diluent is acidic (e.g., dilute HCl or a low pH buffer) to minimize degradation during sample preparation and analysis.[1] Keep samples cold in the autosampler.

    • Review Storage Conditions: Improper storage of this compound, even in solid form, can lead to the formation of impurities. Store lyophilized powder at the recommended temperature, typically -20°C or below, and protect it from moisture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability in aqueous solutions?

A1: this compound is most stable in acidic aqueous solutions with a pH range of 3.0 to 5.0.[1][2][3] As the pH increases towards neutral and alkaline levels, the rate of degradation significantly accelerates.[1][2][3]

Q2: How does temperature affect the stability of this compound?

A2: Higher temperatures accelerate the degradation of this compound.[1][4] For long-term storage of aqueous solutions, freezing is the recommended method to prevent degradation.[4] Studies have shown that at 38°C, a significant portion of this compound degrades over a period of days.[4]

Q3: What are the main degradation pathways of this compound?

A3: The two primary non-enzymatic degradation pathways for this compound in aqueous solution are:

  • Cleavage: This pathway results in the formation of 5'-methylthioadenosine (MTA) and homoserine lactone. This is a major degradation route, especially under physiological conditions (neutral to slightly alkaline pH).[4][5]

  • Hydrolysis: This pathway leads to the formation of adenine and S-ribosylmethionine.

Q4: How should I store my this compound solutions?

A4: For optimal stability, aqueous solutions of this compound should be stored frozen, preferably at -80°C, in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2] For short-term storage (no more than one day), preparing the solution in an acidic buffer (e.g., 20 mM HCl) can help minimize decomposition.[2]

Q5: Can I use a buffer to stabilize my this compound solution?

A5: Yes, using an acidic buffer system is a primary strategy for enhancing the stability of this compound in aqueous solutions. A buffer that maintains a pH between 3.0 and 5.0 is recommended.[1][2][3] For analytical procedures, a sodium phosphate (B84403) buffer at pH 2.5 has been used to maintain stability.[4]

Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: Effect of Temperature on this compound Stability

TemperatureRemaining this compoundTimeReference
38°C52%7 days[4]
38°C32%14 days[4]

Table 2: Half-life of this compound at Physiological Conditions

TemperaturepHHalf-lifeReference
37°C7.516 - 42 hours[5]
37°C8.0~16 hours[3]
37°C8.0~11 hours

Experimental Protocols

Protocol 1: Stability Testing of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound in solution.

  • Objective: To quantify the remaining this compound and its major degradation products over time at different pH and temperature conditions.

  • Materials:

    • This compound (lyophilized powder)

    • HPLC-grade water, acetonitrile (B52724), and methanol

    • Buffers of various pH (e.g., sodium phosphate, sodium acetate)

    • Standards for this compound, 5'-methylthioadenosine (MTA), and adenine

    • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

    • HPLC system with UV detector

  • Methodology:

    • Preparation of Solutions:

      • Prepare this compound stock solutions in the desired buffers at a known concentration.

      • Prepare a series of standard solutions for this compound, MTA, and adenine for calibration curves.

    • Incubation:

      • Aliquot the this compound solutions into separate vials for each time point and condition (pH, temperature).

      • Incubate the vials under the specified conditions.

    • Sample Analysis:

      • At each time point, withdraw an aliquot and immediately dilute it with a cold, acidic mobile phase to stop further degradation.

      • Inject the sample into the HPLC system.

    • HPLC Conditions (Example):

      • Mobile Phase: A gradient of Buffer A (e.g., 50 mM ammonium (B1175870) acetate, pH 4.5) and Buffer B (e.g., acetonitrile or methanol).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 254 nm.

      • Column Temperature: 25°C.

    • Data Analysis:

      • Quantify the concentration of this compound and its degradation products using the calibration curves.

      • Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Visualizations

Ademetionine_Degradation_Pathways This compound This compound MTA 5'-Methylthioadenosine This compound->MTA Cleavage (Neutral/Alkaline pH) HomoserineLactone Homoserine Lactone This compound->HomoserineLactone Cleavage (Neutral/Alkaline pH) Adenine Adenine This compound->Adenine Hydrolysis SRibosylmethionine S-Ribosylmethionine This compound->SRibosylmethionine Hydrolysis Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare this compound Solutions (various pH buffers) C Aliquot and Incubate Samples (different temperatures) A->C B Prepare Calibration Standards F HPLC Analysis B->F D Withdraw Samples at Time Points C->D E Quench Reaction & Dilute D->E E->F G Quantify Concentrations F->G H Determine Degradation Kinetics G->H

References

Technical Support Center: Host Cell Protein (HCP) Contamination in Fermented Ademetionine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering host cell protein (HCP) contamination in the production of fermented Ademetionine (also known as S-adenosylmethionine or SAMe).

Frequently Asked Questions (FAQs)

Q1: What are host cell proteins (HCPs) and why are they a concern in fermented this compound?

A1: Host cell proteins (HCPs) are proteins produced by the host organism (typically Saccharomyces cerevisiae in the case of this compound) during the fermentation process that are not the target product.[1] These proteins are considered process-related impurities. They are a significant concern because their presence in the final this compound product can compromise its quality, efficacy, and safety.[1] Specifically, HCPs can induce antigenic or allergic reactions in patients, and some may have enzymatic activities that could degrade the drug product, affecting its stability.[1][2][3][4]

Q2: What are the common methods for detecting and quantifying HCPs in this compound samples?

A2: The two primary analytical methods for HCP analysis are the Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS).[1][5]

  • ELISA: This is a widely used immunoassay that provides a quantitative measure of total HCP content. It is known for its high sensitivity and throughput.[6][7] However, a key limitation is its potential to under-detect HCPs that are weakly or non-immunoreactive.[1][8]

  • Mass Spectrometry (MS): Typically coupled with liquid chromatography (LC-MS/MS), this method can identify and quantify individual HCPs.[5][9] It is a powerful tool for characterizing the specific HCP profile in a sample but can be more complex and time-consuming than ELISA.[6]

Regulatory bodies increasingly recommend using orthogonal methods, like ELISA and MS in conjunction, for a more comprehensive evaluation of HCP impurities.[1][8]

Q3: What are acceptable levels of HCP contamination in this compound active pharmaceutical ingredients (APIs)?

A3: There is no universal limit for HCPs; acceptable levels are determined on a case-by-case basis by regulatory agencies, considering the drug's dosage, route of administration, and potential patient risks.[5] However, the goal is always to reduce HCPs to the lowest practical level. One study on this compound 1,4-Butanedisulfonate found that in 11 batches from two suppliers, the total Saccharomyces cerevisiae host protein levels were below 20 ppm (parts per million).[1]

Troubleshooting Guides

Problem 1: High HCP levels detected in the final this compound product.

This is a common issue that points to inefficiencies in the purification process. The following steps can help troubleshoot this problem.

  • Possible Cause 1: Inefficient Cell Lysis and Clarification.

    • Troubleshooting:

      • Review Cell Disruption Method: Ensure the chosen method (e.g., high-pressure homogenization, chemical lysis) is optimized for Saccharomyces cerevisiae to maximize this compound release while minimizing the release of intracellular HCPs.[10][11]

      • Optimize Clarification: After cell lysis, centrifugation and filtration steps must be efficient to remove cell debris and insoluble proteins. Consider adjusting g-force and duration for centrifugation or using a different pore size for filtration.

  • Possible Cause 2: Suboptimal Chromatography Purification.

    • Troubleshooting:

      • Evaluate Chromatography Steps: this compound purification often involves multiple chromatography steps.[12] Review the performance of each step (e.g., ion exchange, hydrophobic interaction).

      • Optimize Binding and Elution: Adjust buffer pH, conductivity, and gradient slopes to improve the separation of this compound from co-eluting HCPs.

      • Resin Selection: Ensure the chosen chromatography resins have the appropriate selectivity for this compound and the HCPs present.

Problem 2: Discrepancy between ELISA and Mass Spectrometry HCP results.

It is not uncommon to see different HCP values from ELISA and MS. Understanding the principles of each technique can help interpret the results.

  • Scenario 1: ELISA shows higher HCP levels than MS.

    • Possible Cause: The anti-HCP antibodies used in the ELISA may have a high affinity for a few abundant HCPs but may not recognize all proteins, leading to an overestimation based on the response of the recognized proteins.

    • Action: Use MS to identify the most abundant HCPs. This information can be used to improve downstream purification to target these specific proteins.

  • Scenario 2: MS identifies HCPs not detected by ELISA.

    • Possible Cause: The HCPs identified by MS may be weakly or non-immunoreactive, meaning the antibodies in the ELISA kit do not recognize them.[1] This is a critical gap in ELISA-only testing.

    • Action: The HCPs identified by MS should be assessed for potential risks (e.g., enzymatic activity, immunogenicity).[13] This data is crucial for a comprehensive risk assessment and for justifying the control strategy to regulatory agencies.

Quantitative Data Summary

The following table summarizes quantitative data from a study evaluating protein impurities in 11 batches of this compound 1,4-Butanedisulfonate.[1]

AnalyteMethodResult
Saccharomyces cerevisiae Host Protein (HCP)ELISA< 20 ppm
S-adenosylmethionine synthetase (SAMS)UPLC-MS/MS< 1.19 ppm

Experimental Protocols

1. Protocol: Quantification of Total HCP by ELISA

This protocol provides a general workflow. Specifics will depend on the commercial ELISA kit used.

  • Coating: Coat a 96-well microplate with capture antibodies (polyclonal anti-HCP antibodies). Incubate and then wash.

  • Blocking: Add a blocking buffer to prevent non-specific binding. Incubate and wash.

  • Sample and Standard Incubation: Add prepared this compound samples and HCP standards (at known concentrations) to the wells. Incubate to allow HCPs to bind to the capture antibodies. Wash the plate.

  • Detection Antibody Incubation: Add a secondary, enzyme-conjugated detection antibody. This antibody will bind to the captured HCPs. Incubate and wash.

  • Substrate Addition: Add a substrate that reacts with the enzyme on the detection antibody to produce a colorimetric signal.

  • Measurement: Read the absorbance of each well using a microplate reader.

  • Calculation: Generate a standard curve from the HCP standards. Use this curve to determine the concentration of HCPs in the this compound samples.

2. Protocol: Identification and Quantification of Specific HCPs by LC-MS/MS

This protocol outlines a typical "shotgun" proteomics approach for HCP analysis.

  • Sample Preparation:

    • Deplete the high-abundance this compound product if necessary to enrich low-abundance HCPs.[9]

    • Denature the proteins in the sample using agents like urea.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

  • Enzymatic Digestion: Digest the proteins into smaller peptides using a protease, most commonly trypsin.

  • LC Separation: Inject the peptide mixture onto a liquid chromatography system (e.g., UPLC). The peptides are separated based on their physicochemical properties (e.g., hydrophobicity) over a reverse-phase column.

  • Mass Spectrometry Analysis:

    • The separated peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

    • In a data-dependent acquisition (DDA) mode, the MS scans for peptide precursor ions. The most intense ions are selected for fragmentation (MS/MS).[8]

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a protein database for Saccharomyces cerevisiae.

    • Identified peptides are mapped back to their parent proteins, thus identifying the HCPs in the sample.

    • Quantification can be performed using label-free methods (based on spectral counts or peak areas) or labeled methods.

Visualizations

HCP_Troubleshooting_Workflow start High HCP Levels Detected check_lysis Review Cell Lysis and Clarification Efficiency start->check_lysis check_chromatography Evaluate Chromatography Performance check_lysis->check_chromatography Yes optimize_lysis Optimize Cell Disruption and Clarification Steps check_lysis->optimize_lysis No lysis_ok Lysis/Clarification is Optimal check_chromatography->lysis_ok Yes optimize_chromatography Optimize Buffer Conditions, Gradients, or Resin Selection check_chromatography->optimize_chromatography No chromatography_ok Chromatography is Optimal retest Re-test HCP Levels optimize_lysis->retest optimize_chromatography->retest retest->start Issue Persists

Caption: Troubleshooting workflow for high HCP levels.

HCP_Analysis_Workflow cluster_ELISA ELISA (Total HCP) cluster_MS LC-MS/MS (Specific HCP) elisa_start This compound Sample elisa_assay Immunoassay with Anti-HCP Antibodies elisa_start->elisa_assay elisa_result Quantitative Result (e.g., ng HCP / mg product) elisa_assay->elisa_result compare Orthogonal Comparison elisa_result->compare ms_start This compound Sample ms_prep Protein Digestion (Trypsin) ms_start->ms_prep ms_lc Peptide Separation (LC) ms_prep->ms_lc ms_ms MS/MS Analysis ms_lc->ms_ms ms_db Database Search (S. cerevisiae) ms_ms->ms_db ms_result HCP Identification and Quantification ms_db->ms_result ms_result->compare

Caption: Orthogonal approach for HCP analysis workflow.

References

Validation & Comparative

Ademetionine vs. Methionine: A Comparative Guide for Researchers on Methyl Donor Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate methyl donor supplement is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly used methyl donors: ademetionine (S-adenosyl-L-methionine or SAMe) and its precursor, methionine. This comparison is supported by experimental data to aid in making informed decisions for your research.

The primary function of both this compound and methionine is to provide methyl groups for a multitude of essential biochemical reactions, including the methylation of DNA, proteins, and lipids.[1][2] However, their metabolic pathways, bioavailability, and subsequent physiological effects differ significantly. This compound is the direct, universal methyl donor, whereas methionine must first be converted to this compound.[1][3] This fundamental difference has important implications for their application in research, particularly in studies involving compromised metabolic function.

Performance Comparison: this compound vs. Methionine

Direct supplementation with this compound is often preferred in research settings where a rapid and direct increase in systemic or target tissue levels of the active methyl donor is desired.[1] This is particularly relevant in conditions where the enzymatic conversion of methionine to this compound by methionine adenosyltransferase (MAT) may be impaired, such as in liver disease.[1][4] Methionine supplementation, on the other hand, is more suited for studies investigating the entire one-carbon metabolism pathway, including the regulation of this compound synthesis.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies comparing the effects of this compound and methionine supplementation.

Table 1: Comparative Effects on Plasma/Blood SAMe Levels

ParameterThis compound SupplementationMethionine SupplementationSpeciesKey FindingsReference
Plasma/Blood SAMe Concentration Significantly increased blood SAMe levels by up to 38% with a 400 mg/kg oral dose.Did not alter blood SAMe levels.RatThis compound directly increases circulating SAMe levels, while oral methionine does not lead to a significant change in the bloodstream.[5]
Bioavailability Oral bioavailability is low but significantly elevates plasma SAMe levels. A 1600 mg/day oral dose resulted in significantly elevated serum SAMe.Readily absorbed, but conversion to SAMe is a saturable process and can be inefficient.HumanOral this compound is bioavailable and effective at increasing plasma SAMe concentrations.[1][6]

Table 2: Comparative Effects on Tissue SAMe Levels

ParameterThis compound SupplementationMethionine SupplementationTissueSpeciesKey FindingsReference
Liver SAMe Concentration Increased liver SAMe levels by up to 49% with a 400 mg/kg oral dose.Caused a modest decrease in liver SAMe levels.LiverRatThis compound is more effective at increasing hepatic SAMe levels compared to methionine.[5]
Brain SAMe Concentration Increased brain stem SAMe levels by 26% with a 400 mg/kg oral dose.Increased brain stem SAMe levels by a maximum of 42% at a lower dose of 50 mg/kg.BrainRatMethionine, at an optimal dose, can be more effective at increasing brain SAMe levels than higher doses of this compound, suggesting complex transport and metabolic regulation in the CNS.[5]
Liver DNA Methylation Caused a dose-dependent recovery of overall liver DNA methylation.Did not cause a recovery of DNA methylation.LiverRatThis compound supplementation can restore DNA methylation levels in the liver, while methionine does not show this effect under the studied conditions.[7]

Table 3: Comparative Effects on Homocysteine Levels

ParameterThis compound SupplementationMethionine SupplementationSpeciesKey FindingsReference
Plasma Homocysteine Did not significantly change plasma homocysteine levels at a daily dose of 800 mg for 4 weeks.Significantly increased plasma homocysteine concentrations by an average of 2.0 µmol/L with a daily dose of 1500 mg.HumanThis compound supplementation does not appear to increase plasma homocysteine, a known cardiovascular risk factor, whereas methionine supplementation does.[8][9]

Signaling and Metabolic Pathways

The metabolism of methionine and its conversion to this compound are central to the one-carbon cycle. The choice of supplementation directly impacts this pathway at different points.

cluster_0 Supplementation cluster_1 Cellular Metabolism Methionine_Supp Methionine Supplement Methionine Methionine Methionine_Supp->Methionine Ademetionine_Supp This compound (SAMe) Supplement SAMe This compound (SAMe) Ademetionine_Supp->SAMe Bypasses MAT step Methionine->SAMe ATP -> PPi + Pi (MAT enzyme) Methylation Methylation Reactions (DNA, proteins, etc.) SAMe->Methylation SAH S-Adenosyl- homocysteine (SAH) Homocysteine Homocysteine SAH->Homocysteine Adenosine Homocysteine->Methionine Remethylation Methylation->SAH Donates methyl group Methylated_Product Methylated Product Methylation->Methylated_Product Methyl_Acceptor Methyl Acceptor Methyl_Acceptor->Methylation

Figure 1. Metabolic pathway of methionine and this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and methionine are provided below.

Measurement of S-Adenosylmethionine (SAMe) in Plasma by HPLC

This protocol is based on high-performance liquid chromatography (HPLC) methods used for the quantification of SAMe in biological samples.

Objective: To quantify the concentration of SAMe in plasma samples following supplementation with either this compound or methionine.

Materials:

Procedure:

  • Sample Collection and Preparation:

    • Collect whole blood in EDTA tubes and centrifuge at 2,500 x g for 15 minutes at 4°C to separate plasma.

    • To 200-400 µL of plasma, add 40% (w/v) TCA in a 1:5 ratio to precipitate proteins.

    • Vortex the mixture thoroughly and centrifuge at 25,000 x g for 10 minutes to pellet the precipitated protein.

    • Carefully collect the supernatant for HPLC analysis.[10][11]

  • HPLC Analysis:

    • Inject the prepared supernatant into the HPLC system.

    • Separate SAMe from other components on a C18 column using a gradient elution with an appropriate mobile phase.

    • Detect SAMe using a UV detector at 254 nm or a mass spectrometer for higher sensitivity and specificity.[11]

  • Quantification:

    • Create a standard curve using known concentrations of SAMe standard.

    • Determine the concentration of SAMe in the plasma samples by comparing their peak areas to the standard curve.

Start Start: Blood Sample Plasma Plasma Separation (Centrifugation) Start->Plasma Precipitation Protein Precipitation (Trichloroacetic Acid) Plasma->Precipitation Centrifuge2 Centrifugation Precipitation->Centrifuge2 Supernatant Collect Supernatant Centrifuge2->Supernatant HPLC HPLC Injection and Separation Supernatant->HPLC Detection Detection (UV or MS) HPLC->Detection Quantification Quantification (vs. Standard Curve) Detection->Quantification End End: SAMe Concentration Quantification->End

Figure 2. Workflow for SAMe measurement in plasma.
Quantification of Global DNA Methylation by ELISA

This protocol describes a common method to assess overall changes in DNA methylation.

Objective: To determine the global DNA methylation status in a given DNA sample.

Materials:

  • Genomic DNA samples

  • Global DNA Methylation ELISA Kit (containing capture and detection antibodies, wash buffers, and developing solution)

  • Microplate reader

Procedure:

  • DNA Binding:

    • Bind a specific amount of genomic DNA (typically 100 ng) to the wells of the microplate.

  • Methylated DNA Capture:

    • Add the capture antibody, which is specific for 5-methylcytosine (B146107) (5-mC), to the wells and incubate to allow binding to the methylated DNA.

  • Detection:

    • Add the detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), and incubate.

  • Color Development:

    • Add the developing solution, which will produce a colorimetric reaction in the presence of the enzyme-conjugated detection antibody.

  • Quantification:

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of 5-mC in the sample by comparing the absorbance to a standard curve generated with control DNA of known methylation levels.[12]

Methionine Adenosyltransferase (MAT) Activity Assay

This assay measures the activity of the enzyme responsible for converting methionine to this compound.

Objective: To determine the activity of MAT in tissue homogenates or cell lysates.

Materials:

  • Tissue or cell samples

  • MAT Assay Buffer

  • MAT Activity Assay Kit (containing substrates, enzymes, and a probe for colorimetric detection)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in ice-cold MAT Assay Buffer.

    • Centrifuge the homogenate/lysate to remove cellular debris and collect the supernatant.[2][13]

  • Reaction Setup:

    • In a 96-well plate, add the sample supernatant to the reaction mixture containing L-methionine and ATP.

    • The MAT enzyme in the sample will convert these substrates to SAMe and pyrophosphate (PPi).[13]

  • Detection:

    • The PPi generated is enzymatically converted to an intermediate that reacts with a probe to produce a stable chromophore.

  • Measurement:

    • Measure the absorbance at 570 nm in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.[13]

  • Calculation of Activity:

    • Calculate the MAT activity based on the rate of change in absorbance and a standard curve generated with a known amount of PPi.

Conclusion

The choice between this compound and methionine as a methyl donor supplement in a research setting is contingent on the specific experimental goals. This compound provides a direct and rapid means of increasing cellular SAMe levels, bypassing the potentially limiting enzymatic conversion from methionine. This makes it a preferable choice for studies in models with impaired liver function or when a predictable elevation in methylation potential is required.[1] Conversely, methionine supplementation is more appropriate for investigating the broader aspects of one-carbon metabolism, including the regulatory mechanisms of SAMe synthesis and the metabolic consequences of increased homocysteine production.[1] Researchers must carefully consider the distinct pharmacokinetic profiles and metabolic effects of each compound to ensure the selection of the most suitable methyl donor for their specific research question.

References

S-adenosylmethionine vs S-adenosylhomocysteine ratio as a methylation index

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular regulation, methylation stands out as a fundamental process governing a vast array of biological functions, from gene expression to protein function. The ability of a cell to carry out these vital methylation reactions is often encapsulated by a single, powerful metric: the ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH). This guide provides an in-depth comparison of the SAM/SAH ratio as a methylation index, offering insights into its significance, measurement, and utility in various research and clinical contexts.

The Central Role of SAM and SAH in Methylation

S-adenosylmethionine (SAM) is the universal methyl donor, providing the methyl group for the vast majority of methylation reactions within the cell.[1][2] These reactions, catalyzed by methyltransferases, are crucial for the modification of DNA, RNA, proteins (such as histones), and other small molecules.[1][2] Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).[1]

SAH, in turn, acts as a potent inhibitor of most methyltransferases.[2] Its accumulation can, therefore, significantly impede cellular methylation processes. The cell maintains a delicate balance between SAM and SAH through the methionine cycle, which regenerates methionine from homocysteine, a product of SAH hydrolysis. This cycle is crucial for ensuring a continuous supply of SAM and preventing the inhibitory buildup of SAH.

The ratio of SAM to SAH is thus considered a critical indicator of the cell's "methylation potential" or "methylation index".[1][3] A high SAM/SAH ratio signifies a robust capacity for methylation, while a low ratio suggests a compromised ability to carry out these essential reactions.[4]

Comparison with Other Methylation Assessment Methods

While the SAM/SAH ratio provides a global assessment of the cell's methylation capacity, other methods offer more targeted insights into DNA methylation patterns. Understanding the strengths and limitations of each approach is crucial for selecting the appropriate tool for a given research question.

MethodPrincipleInformation ProvidedAdvantagesDisadvantages
SAM/SAH Ratio Measures the concentration of the universal methyl donor (SAM) and its inhibitory by-product (SAH).A dynamic, real-time indicator of the cell's overall capacity to perform methylation reactions.- Reflects the functional status of the methylation machinery. - Can be measured in various biological samples (plasma, tissues, cells). - Sensitive to nutritional and metabolic changes.- Does not provide information on the methylation status of specific genes or genomic regions. - Can be influenced by factors other than DNA methylation.
Global DNA Methylation Analysis (e.g., LINE-1, Alu repeats) Quantifies the overall percentage of methylated cytosines in the genome, often by analyzing repetitive elements.A static snapshot of the overall methylation level of the genome.- Provides a general overview of genomic methylation status. - Can be a useful biomarker in large-scale epidemiological studies.- Lacks information about gene-specific methylation changes. - May not reflect changes in methylation at critical regulatory regions.
Gene-Specific Methylation Analysis (e.g., Pyrosequencing, Methylation-Specific PCR) Determines the methylation status of specific CpG sites within a gene of interest.High-resolution methylation data for a targeted genomic locus.- Highly quantitative and reproducible. - Excellent for validating findings from genome-wide studies. - Relatively low cost per sample for a small number of targets.- Only provides information about the targeted region. - Not suitable for discovery of novel methylation markers.
Genome-Wide Methylation Analysis (e.g., Microarrays, Whole-Genome Bisulfite Sequencing) Interrogates the methylation status of hundreds of thousands to millions of CpG sites across the genome.A comprehensive, high-resolution map of DNA methylation patterns.- Enables discovery of novel methylation biomarkers and epigenetic signatures. - Provides a holistic view of the methylome.- High cost per sample. - Generates large and complex datasets requiring sophisticated bioinformatic analysis.

In essence, the SAM/SAH ratio offers a functional and dynamic measure of the cell's methylation "engine," while DNA methylation analyses provide a more structural and static picture of the "epigenetic blueprint." The choice of method, therefore, depends on whether the research question pertains to the overall capacity for methylation or the specific methylation patterns of the DNA itself.

Quantitative Data on the SAM/SAH Ratio in Health and Disease

Alterations in the SAM/SAH ratio have been implicated in a wide range of pathological conditions, highlighting its importance as a biomarker. The following table summarizes representative quantitative data from various studies.

ConditionSpecies/SampleSAM (nmol/L or nmol/g)SAH (nmol/L or nmol/g)SAM/SAH RatioReference
Healthy Adults Human Plasma120.6 ± 18.121.5 ± 3.2~5.6[5]
Alzheimer's Disease Human CSF193 ± 3126.9 ± (not specified)7.6 ± 2.4[6]
Healthy Controls (for AD study) Human CSF207 ± 3724.3 ± (not specified)9.1 ± 2.8[6]
Parkinson's Disease Human Whole Blood383.1 ± 41.5Not significantly different from controlsNot specified[7]
Healthy Controls (for PD study) Human Whole Blood680.6 ± 30.9Not significantly different from patientsNot specified[7]
Colorectal Adenoma (Males) Human PlasmaLower risk with higher SAMLower risk with higher SAHNot associated[8]
Colorectal Adenoma (Females) Human PlasmaIncreased risk with higher SAMIncreased risk with higher SAHNot associated[8]
Colorectal Cancer (Tumor vs. Normal Tissue) Mouse ModelSignificantly increased in tumorsSignificantly increased in tumorsNot specified[9]
Atherosclerosis (ApoE-/- mice on high methionine diet) Mouse SerumIncreasedIncreasedIncreased[10]

Experimental Protocols

Accurate quantification of SAM and SAH is critical for determining the methylation index. The gold standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Enzyme-Linked Immunosorbent Assay (ELISA) offers a higher-throughput alternative.

Protocol 1: Quantification of SAM and SAH in Plasma by LC-MS/MS

This protocol outlines a typical workflow for the analysis of SAM and SAH in plasma samples.

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of 50 mM DL-Dithiothreitol (DTT) to reduce disulfide bonds.

  • Add 10 µL of an internal standard solution containing known concentrations of stable isotope-labeled SAM (e.g., ²H₃-SAM) and SAH (e.g., ²H₄-SAH). The internal standards are crucial for accurate quantification as they account for variations in sample processing and instrument response.

  • Vortex the mixture for 5 seconds and incubate at 37°C for 15 minutes in the dark.

  • Precipitate proteins by adding 100 µL of ice-cold 0.4 M perchloric acid (PCA).

  • Vortex and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column for separation of SAM and SAH. A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of formic acid (for protonation) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for SAM, SAH, and their respective internal standards.

    • SAM transition: e.g., m/z 399 → 250

    • SAH transition: e.g., m/z 385 → 136

    • ²H₃-SAM transition: e.g., m/z 402 → 250

    • ²H₄-SAH transition: e.g., m/z 389 → 136

  • Quantification: Create a calibration curve by analyzing standards with known concentrations of SAM and SAH. The concentration of SAM and SAH in the plasma samples is determined by comparing the peak area ratios of the endogenous analytes to their corresponding internal standards against the calibration curve.

Protocol 2: Quantification of SAM and SAH by Competitive ELISA

This protocol provides a general overview of a competitive ELISA for SAM and SAH. Specific details may vary depending on the commercial kit used.

1. Plate Preparation:

  • A microplate is pre-coated with a conjugate of SAM or SAH.

2. Sample and Antibody Incubation:

  • Add standards or prepared samples (e.g., deproteinized plasma) to the wells.

  • Add a specific antibody against SAM or SAH to each well.

  • During incubation, the free SAM or SAH in the sample competes with the immobilized SAM or SAH conjugate for binding to the antibody.

3. Secondary Antibody and Substrate Incubation:

  • Wash the plate to remove unbound antibodies and sample components.

  • Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

  • Wash the plate again.

  • Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.

4. Detection and Quantification:

  • Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

  • The intensity of the color is inversely proportional to the concentration of SAM or SAH in the sample. A standard curve is generated using known concentrations of SAM or SAH to quantify the amount in the samples.

Visualizing the Methylation Cycle and Experimental Workflow

To better understand the biochemical context and the experimental process, the following diagrams are provided.

Methylation_Cycle cluster_0 Methylation Cycle cluster_1 Folate Cycle cluster_2 Transsulfuration Pathway Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylated_Acceptor Methylated Acceptor (DNA, RNA, Protein, etc.) Pi_PPi Pi + PPi Hcy Homocysteine SAH->Hcy SAHH Adenosine Adenosine SAH->Adenosine Hcy->Met MS, MTR (B12, Folate dependent) Cystathionine Cystathionine Hcy->Cystathionine CBS (B6 dependent) Acceptor Acceptor Acceptor->Methylated_Acceptor ATP ATP ATP->SAM THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF MTHF->THF Serine Serine Serine->Cystathionine Glycine Glycine Cysteine Cysteine Cystathionine->Cysteine

Caption: The Methylation Cycle and Related Pathways.

Experimental_Workflow start Biological Sample (Plasma, Tissue, Cells) extraction Sample Preparation (Deproteinization, Addition of Internal Standards) start->extraction analysis LC-MS/MS or ELISA Analysis extraction->analysis lcms LC-MS/MS analysis->lcms High Sensitivity/ Specificity elisa ELISA analysis->elisa High Throughput data_acq Data Acquisition lcms->data_acq elisa->data_acq quant Quantification of SAM and SAH data_acq->quant ratio Calculation of SAM/SAH Ratio quant->ratio interpretation Biological Interpretation ratio->interpretation

Caption: Experimental Workflow for SAM/SAH Ratio Determination.

Conclusion

The S-adenosylmethionine to S-adenosylhomocysteine ratio serves as a powerful and dynamic indicator of the cell's methylation capacity. Its measurement provides valuable insights into the functional status of the methylation machinery, which is often dysregulated in various diseases. While it does not offer the granular detail of gene-specific or genome-wide DNA methylation analyses, the SAM/SAH ratio is an indispensable tool for researchers and clinicians seeking to understand the broader landscape of cellular methylation and its implications for health and disease. By carefully considering the strengths and limitations of this methylation index in comparison to other available methods, scientists can make more informed decisions in their pursuit of novel diagnostics and therapeutic strategies.

References

Ademetionine's Therapeutic Potential Explored in Novel Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recent preclinical and clinical findings reveals the expanding therapeutic landscape of Ademetionine (S-adenosyl-L-methionine or SAMe). This guide offers researchers, scientists, and drug development professionals an objective comparison of this compound's performance against other alternatives in emerging disease models, supported by experimental data and detailed methodologies.

This compound, a naturally occurring molecule, plays a central role in key metabolic pathways, including methylation, transsulfuration, and aminopropylation.[1] Its established efficacy in liver diseases such as intrahepatic cholestasis and alcoholic liver disease is now being complemented by promising results in new therapeutic areas, including acute kidney injury and neurodegenerative disorders.[2][3][4] This guide synthesizes the latest research to provide a clear overview of this compound's effects and mechanisms of action in these novel contexts.

Key Signaling Pathways of this compound

This compound exerts its pleiotropic effects through three primary biochemical pathways. As a universal methyl donor, it participates in transmethylation reactions essential for the synthesis of neurotransmitters, phospholipids, and proteins.[1][5] The transsulfuration pathway, initiated by this compound, leads to the production of glutathione (B108866) (GSH), a critical endogenous antioxidant that protects cells from oxidative damage.[1][5] Finally, through the aminopropylation pathway, this compound is a precursor for polyamines, which are vital for cell growth and differentiation.[1]

This compound This compound (SAMe) SAH S-Adenosylhomocysteine (SAH) This compound->SAH Methyl group transfer dcSAM Decarboxylated SAMe (dcSAM) This compound->dcSAM Transmethylation Transmethylation Methionine Methionine Methionine->this compound ATP ATP ATP->this compound Homocysteine Homocysteine SAH->Homocysteine MethylatedSubstrates Methylated Substrates (DNA, proteins, lipids) Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Transsulfuration GSH Glutathione (GSH) Cysteine->GSH Polyamines Polyamines (Spermidine, Spermine) dcSAM->Polyamines Aminopropylation Aminopropylation

This compound's core metabolic pathways.

Validation in a Preclinical Model of Acute Kidney Injury (AKI)

Recent studies have highlighted the nephroprotective effects of this compound in animal models of AKI.[2] In both ischemia-reperfusion and gentamicin-induced AKI models in rats, this compound administration demonstrated a significant improvement in kidney function.

Experimental Protocol: Ischemia-Reperfusion and Gentamicin-Induced AKI in Rats

Ischemia-Reperfusion (I/R) Model:

  • Animals: Male Wistar rats.

  • Procedure: Bilateral renal ischemia was induced by clamping the renal arteries for 60 minutes, followed by 24 hours of reperfusion.

  • Treatment: this compound (20 mg/kg) was administered for 3 days prior to the induction of ischemia.

Gentamicin-Induced Model:

  • Animals: Male Wistar rats.

  • Procedure: AKI was induced by intraperitoneal injection of gentamicin (B1671437) sulfate (B86663) (80 mg/kg) once daily for 6 days.

  • Treatment: this compound (20 mg/kg) was administered 40 minutes after each gentamicin injection.[2]

cluster_IR Ischemia-Reperfusion Model cluster_Gentamicin Gentamicin-Induced Model IR_Control Control (Sham-operated) Gent_Control Control IR_Model I/R Model (60 min ischemia) Gent_Model Gentamicin Model (80 mg/kg for 6 days) IR_this compound This compound (20 mg/kg) + I/R Model Gent_this compound This compound (20 mg/kg) + Gentamicin Model

Experimental workflow for AKI models.
Quantitative Data Summary: Renal Function Parameters

ParameterIschemia-Reperfusion ModelGentamicin-Induced Model
Glomerular Filtration Rate (GFR) Increased with this compoundIncreased with this compound
Diuresis Increased with this compoundIncreased with this compound
Azotemia (Blood Urea) Decreased with this compoundDecreased with this compound
Proteinuria Decreased with this compoundDecreased with this compound

Note: The table summarizes the directional changes observed with this compound treatment compared to the respective AKI model without treatment.[2]

Comparative Efficacy in Non-Alcoholic Fatty Liver Disease (NAFLD)

In a preclinical model of NAFLD induced by a high-fructose diet in rats, this compound was compared with other therapeutic agents: silymarin, fenofibrate (B1672516), and betaine. While fenofibrate showed the most significant effect on reducing hepatic triglycerides, this compound demonstrated a marked reduction in liver transaminases.[3]

Experimental Protocol: High-Fructose Diet-Induced NAFLD in Rats
  • Animals: Male Wistar rats.

  • Procedure: Animals were fed a high-fructose diet for 5 weeks to induce NAFLD.

  • Treatment Groups:

    • Fructose control

    • This compound

    • Silymarin

    • Fenofibrate

    • Betaine[3]

Quantitative Data Summary: Biochemical Parameters in NAFLD Model
Treatment GroupSerum ALT (U/L)Serum AST (U/L)Hepatic Triglycerides (mg/g)
Fructose Control 95.2 ± 2.888.0 ± 2.112.50 ± 0.38
This compound Markedly Lowered (p<0.001)Markedly Lowered (p<0.001)11.94 ± 0.28 (p<0.001)
Silymarin Intermediate Reduction (p<0.001)Intermediate Reduction (p<0.001)Intermediate Reduction (p<0.001)
Fenofibrate 56.8 ± 2.9 (p<0.001)55.0 ± 2.4 (p<0.001)5.02 ± 0.22 (p<0.001)
Betaine Intermediate Reduction (p<0.001)Intermediate Reduction (p<0.001)Intermediate Reduction (p<0.001)

Data presented as mean ± SD. [3]

Head-to-Head Comparison in Intrahepatic Cholestasis of Pregnancy (ICP)

Clinical trials have compared the efficacy of this compound with Ursodeoxycholic acid (UDCA), the standard of care for ICP. While both treatments show benefits in improving pruritus, UDCA appears to be more effective in normalizing liver function tests.[4][6]

Experimental Protocol: Randomized Controlled Trial in ICP
  • Participants: Pregnant women in their last trimester diagnosed with ICP.

  • Treatment Arms:

    • This compound (e.g., 1000 mg/day intravenously)

    • UDCA (e.g., 450-1000 mg/day orally)

    • Combination of this compound and UDCA

  • Duration: Treatment continued until delivery.[1][6]

Quantitative Data Summary: Biochemical Markers in ICP
ParameterThis compound MonotherapyUDCA Monotherapy
Total Bile Acids No significant changeSignificantly lower (p < 0.02)
Serum ALT No significant changeNo significant difference
Serum AST No significant changeNo significant difference
Pruritus No significant changeComplete resolution

Note: Data from one preliminary controlled trial.[1] Other studies show both drugs are effective, with UDCA being more efficacious for biochemical markers.[4][6]

Neuroprotective Effects in an Alzheimer's Disease Model

This compound has demonstrated neuroprotective potential in a rat model of Alzheimer's disease induced by amyloid-β (Aβ) injection. The study highlights this compound's ability to mitigate oxidative stress and neuroinflammation.[2]

Experimental Protocol: Amyloid-β-Induced Alzheimer's Disease in Rats
  • Animals: Sprague-Dawley rats.

  • Procedure: Alzheimer's disease was modeled by intrahippocampal injection of Aβ peptide (1-42).

  • Treatment: this compound was administered to explore its neuroprotective effects against Aβ-induced cellular injury.[2]

Abeta Amyloid-β (Aβ) OxidativeStress Oxidative Stress Abeta->OxidativeStress Neuroinflammation Neuroinflammation Abeta->Neuroinflammation CellularInjury Cellular Injury OxidativeStress->CellularInjury Neuroinflammation->CellularInjury This compound This compound (SAMe) This compound->Neuroinflammation inhibits GSH ↑ Glutathione (GSH) This compound->GSH AntioxidantEnzymes ↑ Antioxidant Enzymes This compound->AntioxidantEnzymes GSH->OxidativeStress inhibits AntioxidantEnzymes->OxidativeStress inhibits

This compound's neuroprotective mechanism.
Quantitative Data Summary: Neuroprotective Markers

MarkerEffect of this compound Treatment
Glutathione (GSH) Levels Increased
Antioxidant Enzyme Activities Potentiated
Oxidative Stress Inhibited
Neuroinflammation Inhibited

Note: The table indicates the effects of this compound in the Aβ-induced Alzheimer's model.[2]

Conclusion

The presented data underscores the growing body of evidence for this compound's therapeutic utility beyond its established indications. In a preclinical model of AKI, this compound demonstrated significant nephroprotective effects. In a rodent model of NAFLD, it effectively lowered liver enzymes. While UDCA remains the first-line therapy for ICP, this compound provides a therapeutic alternative. Furthermore, emerging evidence in a neurodegenerative disease model suggests a promising role for this compound in mitigating oxidative stress and neuroinflammation, key pathological features of Alzheimer's disease. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the clinical potential of this compound in these new disease areas.

References

A Comparative Analysis of Ademetionine and Other Leading Hepatoprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Ademetionine (S-adenosyl-L-methionine or SAMe) against other prominent hepatoprotective agents: Silymarin, Ursodeoxycholic Acid (UDCA), and N-acetylcysteine (NAC). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by presenting objective comparisons of performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Executive Summary

The liver, a central organ in metabolism and detoxification, is susceptible to various insults leading to liver injury. Hepatoprotective agents are crucial in mitigating this damage. This compound, a naturally occurring molecule, plays a vital role in liver health through its involvement in three major metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[1] This guide evaluates its efficacy in relation to Silymarin, a flavonoid complex with antioxidant properties; UDCA, a hydrophilic bile acid used in cholestatic conditions; and NAC, a precursor to the antioxidant glutathione (B108866), primarily used in cases of drug-induced liver injury.

Mechanisms of Action: A Comparative Overview

The hepatoprotective effects of these agents are attributed to their distinct molecular mechanisms:

  • This compound (SAMe): As a universal methyl donor, this compound is crucial for cell membrane fluidity and function. Its conversion to cysteine via the transsulfuration pathway is essential for the synthesis of glutathione (GSH), a potent intracellular antioxidant.[1] this compound also contributes to polyamine synthesis, which is important for cell regeneration.[2]

  • Silymarin: The primary active component of milk thistle, Silymarin, exerts its hepatoprotective effects mainly through its antioxidant and anti-inflammatory properties. It is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response.[3][4][5]

  • Ursodeoxycholic Acid (UDCA): UDCA is a hydrophilic bile acid that helps to protect liver cells from the damaging effects of more toxic bile acids. It stimulates the insertion and function of the Bile Salt Export Pump (BSEP) in the canalicular membrane of hepatocytes, promoting bile acid secretion.[6][7][8]

  • N-acetylcysteine (NAC): NAC's primary mechanism of action is to replenish intracellular glutathione stores, which are depleted during oxidative stress, particularly in cases of acetaminophen (B1664979) (paracetamol) overdose.[9][10][11] It provides the precursor cysteine for glutathione synthesis, thereby aiding in the detoxification of reactive metabolites.[9][10][11]

Quantitative Data Presentation

The following tables summarize the quantitative data from various clinical studies, providing a comparative view of the efficacy of these hepatoprotective agents. Note: Direct head-to-head trials involving all four agents are limited; therefore, the data is compiled from separate studies and should be interpreted with consideration of the different study designs and patient populations.

Table 1: Comparative Efficacy on Liver Enzymes in Various Liver Diseases

AgentDisease ModelDosageDurationChange in ALTChange in ASTChange in GGTChange in ALPCitation(s)
This compound Intrahepatic Cholestasis1600 mg/day2 weeksSignificant Reduction (p<0.05)Not SignificantNot SignificantSignificant Reduction (p<0.01)[12]
Alcoholic Liver Disease500-1500 mg/day8 weeksSignificant ImprovementSignificant ImprovementSignificant Improvement (p<0.0001)Significant Improvement (p<0.0001)[13]
Silymarin Nonalcoholic Steatohepatitis700 mg, three times daily48 weeksNo Significant Difference vs. PlaceboNo Significant Difference vs. Placebo--[14]
Alcoholic Liver Disease420 mg/day--Reduced vs. Placebo (p=0.01)-Not Significant[15][16]
UDCA Intrahepatic Cholestasis of Pregnancy450 mg/dayUntil deliveryNot SignificantNot Significant-Not Significant[17]
Chronic Hepatitis C500 mg/day12 weeksSignificant ImprovementSignificant Improvement--[18]
NAC Acetaminophen-induced Liver Injury1.25 mmol/kg (in mice)4 hours post-APAPLower than APAP group---[19]
Ethanol + LPS-induced Liver Injury (in mice)200 mg/kg10 daysPrevented IncreasePrevented Increase--[20]

Table 2: Other Relevant Biomarker Changes

AgentDisease ModelBiomarkerOutcomeCitation(s)
This compound Intrahepatic Cholestasis of PregnancyTotal Bile AcidsNo Significant Change[17]
UDCA Intrahepatic Cholestasis of PregnancyTotal Bile AcidsSignificantly Lower (p<0.02)[17]
This compound Acetaminophen-induced Hepatotoxicity (mice)Total Hepatic GlutathioneMaintained higher than NAC pre-treatment[19]
NAC Acetaminophen-induced Hepatotoxicity (mice)Total Hepatic GlutathioneRestored to control levels[19]
Silymarin Nonalcoholic SteatohepatitisFibrosis ScoreSignificant Reduction in Fibrosis[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo and in vitro models of hepatotoxicity used to evaluate hepatoprotective agents.

In Vivo Model: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Rats

This model is widely used to screen for hepatoprotective activity.[21][22][23][24][25]

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats (200-250g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to standard pellet diet and water.

2. Induction of Hepatotoxicity:

  • Prepare a 50% solution of CCl₄ in olive oil or liquid paraffin (B1166041) (1:1 v/v).[22]

  • Administer a single intraperitoneal (i.p.) injection of the CCl₄ solution at a dose of 1-2 mL/kg body weight to induce acute liver injury.[21] For chronic models, administration can be repeated over several weeks.

3. Treatment Protocol:

  • Prophylactic Model: Administer the test compound (e.g., this compound, Silymarin) orally or via i.p. injection for a specified period (e.g., 7-14 days) before CCl₄ administration.

  • Therapeutic Model: Administer the test compound at various time points after CCl₄ intoxication.

  • Vehicle Control Group: Receives only the vehicle used to dissolve the test compound.

  • CCl₄ Control Group: Receives CCl₄ and the vehicle.

  • Positive Control Group: Receives a known hepatoprotective agent (e.g., Silymarin at 100 mg/kg).

4. Evaluation of Hepatoprotective Effect:

  • Blood Sampling: 24-48 hours after CCl₄ administration, collect blood via retro-orbital plexus or cardiac puncture for biochemical analysis.

  • Biochemical Parameters: Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Gamma-Glutamyl Transferase (GGT), total bilirubin, and total protein.

  • Histopathological Examination: Euthanize the animals, excise the liver, and fix a portion in 10% formalin. Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) to observe changes in liver architecture, necrosis, and inflammation.

  • Oxidative Stress Markers: Homogenize a portion of the liver to measure levels of malondialdehyde (MDA), reduced glutathione (GSH), and activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).

In Vitro Model: Acetaminophen (APAP)-Induced Cytotoxicity in HepG2 Cells

This model is used to assess the direct protective effects of compounds on hepatocytes.[26][27][28][29][30]

1. Cell Culture:

  • Cell Line: Human hepatoma HepG2 cells.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

2. Induction of Cytotoxicity:

  • Seed HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Induce cytotoxicity by exposing the cells to a toxic concentration of acetaminophen (APAP), typically in the range of 5-20 mM, for 24-48 hours.

3. Treatment Protocol:

  • Pre-treatment: Incubate cells with various concentrations of the test compound for a specific duration (e.g., 2-24 hours) before adding APAP.

  • Co-treatment: Add the test compound and APAP to the cells simultaneously.

  • Post-treatment: Add the test compound at different time points after APAP exposure.

  • Control Groups: Include a vehicle control (cells treated with vehicle only), an APAP control (cells treated with APAP only), and a positive control (e.g., NAC).

4. Evaluation of Hepatoprotective Effect:

  • Cell Viability Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) leakage into the culture medium.

  • Measurement of Reactive Oxygen Species (ROS): Use fluorescent probes like DCFH-DA to quantify intracellular ROS generation.

  • Glutathione (GSH) Levels: Measure intracellular GSH levels using commercially available kits.

  • Mitochondrial Membrane Potential (MMP): Assess changes in MMP using fluorescent dyes like JC-1 or Rhodamine 123.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the hepatoprotective mechanisms of each agent and a general experimental workflow for their evaluation.

Ademetionine_Pathway cluster_transmethylation Transmethylation Pathway cluster_transsulfuration Transsulfuration Pathway cluster_aminopropylation Aminopropylation Pathway This compound This compound (SAMe) SAH S-Adenosylhomocysteine (SAH) This compound->SAH Methyltransferases Decarboxylated_SAMe Decarboxylated SAMe This compound->Decarboxylated_SAMe SAMe Decarboxylase Methylation Methylation of DNA, proteins, lipids SAH->Methylation Homocysteine Homocysteine SAH->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione (GSH) Cysteine->Glutathione Polyamines Polyamines (Spermidine, Spermine) Decarboxylated_SAMe->Polyamines

Caption: this compound's metabolic pathways.

Silymarin_Pathway Silymarin Silymarin Keap1_Nrf2 Keap1-Nrf2 Complex Silymarin->Keap1_Nrf2 Induces dissociation NFkB NF-κB Silymarin->NFkB Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Increased expression of Antioxidant Enzymes (HO-1, NQO1, GST) ARE->Antioxidant_Enzymes Inflammation Reduced Inflammation NFkB->Inflammation

Caption: Silymarin's antioxidant and anti-inflammatory pathways.

UDCA_Pathway UDCA UDCA BSEP_Vesicles Intracellular Vesicles containing BSEP UDCA->BSEP_Vesicles Stimulates translocation Canalicular_Membrane Canalicular Membrane BSEP_Vesicles->Canalicular_Membrane Insertion of BSEP BSEP_Membrane BSEP Bile_Secretion Increased Bile Acid Secretion BSEP_Membrane->Bile_Secretion

Caption: UDCA's mechanism of action on the Bile Salt Export Pump (BSEP).

NAC_Pathway NAC N-acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine Deacetylation Glutathione Glutathione (GSH) Cysteine->Glutathione Synthesis Detoxification Detoxification Glutathione->Detoxification Antioxidant_Defense Antioxidant Defense Glutathione->Antioxidant_Defense NAPQI Toxic Metabolite (e.g., NAPQI) NAPQI->Detoxification conjugation with GSH Oxidative_Stress Oxidative Stress Oxidative_Stress->Antioxidant_Defense neutralization by GSH

Caption: N-acetylcysteine's role in glutathione replenishment and detoxification.

Experimental_Workflow start Hypothesis: Compound X has hepatoprotective effects in_vitro In Vitro Studies (e.g., HepG2 cells) start->in_vitro in_vivo In Vivo Studies (e.g., Rat model) start->in_vivo induce_toxicity_vitro Induce Toxicity (e.g., Acetaminophen) in_vitro->induce_toxicity_vitro induce_toxicity_vivo Induce Toxicity (e.g., CCl4) in_vivo->induce_toxicity_vivo treatment_vitro Treatment with Compound X induce_toxicity_vitro->treatment_vitro treatment_vivo Treatment with Compound X induce_toxicity_vivo->treatment_vivo analysis_vitro Biochemical & Cellular Analysis (Viability, ROS, GSH) treatment_vitro->analysis_vitro analysis_vivo Biochemical & Histological Analysis (Liver Enzymes, Histopathology) treatment_vivo->analysis_vivo data_analysis Data Analysis and Interpretation analysis_vitro->data_analysis analysis_vivo->data_analysis conclusion Conclusion on Hepatoprotective Efficacy data_analysis->conclusion

References

A Comparative Guide to Ademetionine Analogs for Methyltransferase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ademetionine (S-adenosylmethionine or SAM) analogs as inhibitors of methyltransferases (MTs), a critical class of enzymes in cellular regulation. Dysregulation of MTs is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention. This document summarizes key quantitative data, details experimental methodologies for inhibitor assessment, and visualizes relevant biological pathways to aid in the selection and application of these inhibitory compounds.

Data Presentation: Quantitative Comparison of this compound Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for various this compound analogs against a panel of prominent methyltransferases. This data facilitates a direct comparison of the potency and selectivity of these inhibitors.

This compound AnalogTarget MethyltransferaseIC50 (µM)Ki (µM)Mechanism of InhibitionReference
Sinefungin PRMT1< 1-Competitive[1]
SET7/92.5-Competitive[1]
EHMT1 (GLP)>100--[2]
EHMT2 (G9a)>100--[2]
SETD228.4--[3]
CARM12.96--[3]
Sinefungin Analog 3b EHMT1 (GLP)8787Non-competitive vs. AdoMet[2]
EHMT2 (G9a)103103Non-competitive vs. AdoMet[2]
Sinefungin Analog 4d EHMT1 (GLP)1.51.5Non-competitive vs. AdoMet[2]
EHMT2 (G9a)1.61.6Non-competitive vs. AdoMet[2]
N-propyl Sinefungin (Pr-SNF) SETD20.80--[3]
SET7/92.2--[3]
CARM12.96--[3]
PRMT19.5--[3]
EPZ004777 DOT1L0.0003-SAM-competitive[4]
SGC0946 DOT1L0.003-SAM-competitive[5]
GSK3484862 DNMT10.036-Non-covalent, Selective[6]
RG-108 DNMT1 (human)390--[6]
M.SssI CpG DNMT0.012--[6]
S-Adenosyl-L-homocysteine (SAH) Most MTases--Product inhibitor, Competitive with SAM[7]

Experimental Protocols

Understanding the methodologies used to generate inhibition data is crucial for interpreting and reproducing experimental results. Below are detailed protocols for three common types of methyltransferase inhibition assays.

Radiometric Methyltransferase Inhibition Assay

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine to a substrate.

Materials:

  • Purified methyltransferase enzyme

  • Substrate (e.g., histone H3 peptide for histone methyltransferases)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • This compound analog inhibitor

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Phosphocellulose filter paper or membrane

  • Wash buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified methyltransferase, and substrate.

  • Add the this compound analog inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the methylation reaction by adding [³H]-SAM.

  • Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper. The negatively charged phosphate groups in the paper will bind the positively charged substrate (e.g., histone peptide).

  • Wash the filter paper extensively with the wash buffer to remove unincorporated [³H]-SAM.

  • Dry the filter paper and place it in a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.[8]

Fluorescence-Based Methyltransferase Inhibition Assay

This assay relies on the detection of S-adenosyl-L-homocysteine (SAH), the product of the methylation reaction, using a coupled enzyme system that generates a fluorescent signal.

Materials:

  • Purified methyltransferase enzyme

  • Substrate

  • S-adenosyl-L-methionine (SAM)

  • This compound analog inhibitor

  • Assay buffer

  • SAH detection kit (containing coupling enzymes and a fluorescent probe)

  • Fluorescence microplate reader

Procedure:

  • Set up the methylation reaction in a microplate well by combining the assay buffer, methyltransferase, substrate, and various concentrations of the inhibitor.

  • Pre-incubate the plate to allow for inhibitor binding.

  • Start the reaction by adding SAM.

  • Incubate the reaction at the optimal temperature for a set time.

  • Stop the methylation reaction according to the kit instructions (e.g., by adding a stop solution).

  • Add the SAH detection reagents, which will enzymatically convert SAH to a product that generates a fluorescent signal.

  • Incubate the plate to allow the detection reaction to proceed.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[9]

Continuous Coupled Kinetic Methyltransferase Assay

This spectrophotometric assay continuously monitors the production of SAH by coupling its hydrolysis to a series of enzymatic reactions that result in the oxidation of NADH to NAD+, which can be measured as a decrease in absorbance at 340 nm.

Materials:

  • Purified methyltransferase enzyme

  • Substrate

  • S-adenosyl-L-methionine (SAM)

  • This compound analog inhibitor

  • Coupling enzymes: SAH hydrolase (SAHH), adenosine (B11128) deaminase (ADA), and glutamate (B1630785) dehydrogenase (GDH)

  • α-ketoglutarate

  • Ammonium chloride (NH₄Cl)

  • NADH

  • Assay buffer

  • UV-visible spectrophotometer

Procedure:

  • Prepare a master mix containing the assay buffer, coupling enzymes, α-ketoglutarate, NH₄Cl, and NADH.

  • In a cuvette, combine the master mix, substrate, and the desired concentration of the inhibitor.

  • Add the methyltransferase enzyme to the cuvette and mix.

  • Initiate the reaction by adding SAM.

  • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Repeat the assay with different inhibitor concentrations to determine the IC50 or Ki value.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways involving targeted methyltransferases and a general workflow for inhibitor characterization.

Methyltransferase_Inhibition_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays Assay_Development Assay Development (e.g., Radiometric, Fluorescent) IC50_Determination IC50 Determination Assay_Development->IC50_Determination Ki_Determination Ki Determination & Mechanism of Action IC50_Determination->Ki_Determination Selectivity_Profiling Selectivity Profiling (Panel of MTs) Ki_Determination->Selectivity_Profiling Cell_Permeability Cell Permeability Assay Selectivity_Profiling->Cell_Permeability Target_Engagement Target Engagement Assay (e.g., CETSA) Cell_Permeability->Target_Engagement Phenotypic_Assay Phenotypic Assay (e.g., Proliferation, Apoptosis) Target_Engagement->Phenotypic_Assay

A generalized experimental workflow for characterizing a novel methyltransferase inhibitor.

PRMT1_Signaling cluster_EGFR EGFR Signaling cluster_Wnt Wnt Signaling EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation, Survival ERK->Proliferation_Survival Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Beta_Catenin β-catenin Dishevelled->Beta_Catenin inhibition of degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Expression Gene Expression TCF_LEF->Gene_Expression PRMT1 PRMT1 PRMT1->EGFR methylates & activates PRMT1->Dishevelled methylates & regulates Ademetionine_Analog This compound Analog Ademetionine_Analog->PRMT1 inhibits

Simplified PRMT1 signaling pathways and the point of intervention by this compound analogs.

EHMT1_2_Signaling cluster_chromatin Chromatin Modification cluster_oncogenic Oncogenic Pathways EHMT1_EHMT2 EHMT1/EHMT2 (GLP/G9a) Complex SAH SAH EHMT1_EHMT2->SAH product Histone_H3 Histone H3 EHMT1_EHMT2->Histone_H3 E2F_Targets E2F Target Genes EHMT1_EHMT2->E2F_Targets activates MYC_Targets MYC Target Genes EHMT1_EHMT2->MYC_Targets activates Ademetionine_Analog This compound Analog Ademetionine_Analog->EHMT1_EHMT2 inhibits SAM SAM SAM->EHMT1_EHMT2 co-substrate H3K9me1_me2 H3K9me1/me2 Histone_H3->H3K9me1_me2 methylation Transcriptional_Repression Transcriptional Repression H3K9me1_me2->Transcriptional_Repression Cell_Cycle_Proliferation Cell Cycle & Proliferation E2F_Targets->Cell_Cycle_Proliferation MYC_Targets->Cell_Cycle_Proliferation

Role of the EHMT1/EHMT2 complex in transcriptional repression and oncogenic pathways.

DOT1L_Signaling_MLL cluster_chromatin Chromatin Modification MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits to chromatin SAH SAH DOT1L->SAH product Histone_H3 Histone H3 DOT1L->Histone_H3 methylates Ademetionine_Analog This compound Analog Ademetionine_Analog->DOT1L inhibits SAM SAM SAM->DOT1L co-substrate H3K79me H3K79 methylation Leukemogenic_Genes Leukemogenic Gene Expression (e.g., HOXA9, MEIS1) H3K79me->Leukemogenic_Genes maintains Leukemia_Progression Leukemia Progression Leukemogenic_Genes->Leukemia_Progression

The critical role of DOT1L in MLL-rearranged leukemia and its inhibition by this compound analogs.

This guide offers a foundational resource for researchers investigating methyltransferase inhibitors. The provided data and protocols should facilitate the informed selection of this compound analogs and the design of robust experimental strategies for the development of novel therapeutic agents.

References

Comparing the efficacy of Ademetionine butanedisulfonate vs other salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a stable and bioavailable form of S-Adenosyl-L-methionine (SAMe) is critical for obtaining reliable and reproducible experimental results. Due to its inherent instability, SAMe is formulated into various salts. This guide provides an objective comparison of Ademetionine butanedisulfonate against other common salt forms, with a focus on efficacy, stability, and bioavailability, supported by experimental data.

Executive Summary

This compound, the active moiety in S-Adenosyl-L-methionine (SAMe), is a crucial methyl donor involved in numerous metabolic pathways. The stability and bioavailability of this compound are significantly influenced by the salt form used in its formulation. Among the common salts, this compound butanedisulfonate is reported to offer superior stability and oral bioavailability compared to the tosylate salt. However, a notable gap exists in the literature regarding direct head-to-head clinical trials comparing the efficacy of different this compound salts. This guide summarizes the available quantitative data, provides detailed experimental protocols for key assays, and visualizes the relevant biochemical pathways to aid in the informed selection of an appropriate this compound salt for research and development purposes.

Data Presentation: Comparative Analysis of this compound Salts

The selection of an this compound salt is a critical decision in drug development and research, directly impacting the compound's stability and bioavailability. The following tables summarize the available quantitative data comparing different salts of this compound.

Table 1: Comparative Oral Bioavailability of this compound Salts

Salt FormOral BioavailabilitySpeciesReference
Butanedisulfonate~5%Human[1]
Tosylate~1%Human[1]

Table 2: Comparative Stability of this compound Salts

Salt FormStorage ConditionDurationResidual SAMe Assay (%)Reference
Phytate25°C, 60% RH6 Months99.6[1]
Tosylate Disulfate25°C, 60% RH6 Months93.9[1]

Note: While direct quantitative stability data for this compound butanedisulfonate under the same conditions is limited in publicly available literature, it is widely reported to have a longer shelf life and greater stability compared to the tosylate form.[2]

Table 3: Pharmacokinetic Parameters of this compound Butanedisulfonate in Healthy Chinese Volunteers (Single Oral Dose)

ParameterFasting State (n=24)Postprandial State (n=24)
Tmax (h)4.50 ± 1.077.50 ± 1.58
Cmax (ng/mL)165.3 ± 138.4199.5 ± 141.2
AUC0-t (ng·h/mL)1002.9 ± 834.31261.5 ± 884.9
AUC0-∞ (ng·h/mL)1041.8 ± 871.11312.4 ± 921.7
Data adapted from a study on this compound 1,4-Butanedisulfonate enteric-coated tablets.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison and evaluation of different this compound salts. Below are representative protocols for key experiments.

Protocol 1: Comparative Stability Assessment via HPLC

Objective: To determine and compare the chemical stability of different this compound salts under controlled temperature and humidity conditions.

Methodology:

  • Sample Preparation:

    • Accurately weigh equivalent molar amounts of this compound butanedisulfonate, this compound tosylate, and other salts to be tested.

    • Place the samples in separate, sealed, light-protected containers.

  • Storage Conditions:

    • Store the containers under controlled conditions as per ICH guidelines for stability testing (e.g., accelerated stability at 40°C ± 2°C and 75% ± 5% relative humidity).

  • Time Points:

    • Withdraw samples at predetermined intervals (e.g., 0, 1, 3, and 6 months).

  • Sample Analysis (HPLC):

    • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Column: A suitable reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).

    • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.015 M citric acid monohydrate, 0.01 M sodium dihydrogen orthophosphate dihydrate, and 0.014 M sodium lauryl sulphate) and an organic solvent (e.g., acetonitrile).[3]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Standard and Sample Preparation:

      • Prepare a standard solution of this compound of known concentration in the mobile phase.

      • Dissolve the samples from each time point in the mobile phase to a concentration within the linear range of the assay.

    • Analysis: Inject the standard and sample solutions into the HPLC system and record the peak areas.

  • Data Analysis:

    • Calculate the concentration of this compound remaining in each sample at each time point by comparing the peak area to the standard curve.

    • Express the stability as the percentage of the initial this compound concentration remaining.

Protocol 2: Preclinical Oral Bioavailability Study

Objective: To determine and compare the oral bioavailability of different this compound salts in a preclinical animal model.

Methodology:

  • Animal Model:

    • Use a suitable animal model, such as male Wistar rats, with an appropriate number of animals per group to ensure statistical power.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Dosing:

    • Fast the animals overnight prior to dosing.

    • Prepare oral formulations of this compound butanedisulfonate and this compound tosylate, ensuring the dose of the active this compound moiety is equivalent between the groups.

    • Administer the formulations orally via gavage.

    • For the intravenous reference group, administer a known dose of this compound intravenously.

  • Blood Sampling:

    • Collect blood samples from a suitable site (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect the blood in tubes containing an appropriate anticoagulant and immediately process to obtain plasma.

  • Sample Analysis (LC-MS/MS):

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

    • Prepare plasma samples by protein precipitation or solid-phase extraction.

    • Analyze the samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters, including Cmax, Tmax, and AUC (Area Under the Curve), for each animal.

    • Calculate the absolute oral bioavailability (F%) for each salt using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

  • Statistical Analysis:

    • Compare the pharmacokinetic parameters and bioavailability between the different salt groups using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approach to comparing this compound salts, the following diagrams are provided.

This compound This compound (SAMe) Methyl_Acceptor Methyl Acceptor (DNA, RNA, proteins, neurotransmitters) SAH S-Adenosyl- homocysteine (SAH) This compound->SAH Transmethylation Decarboxylated_SAMe Decarboxylated SAMe This compound->Decarboxylated_SAMe Aminopropylation Homocysteine Homocysteine SAH->Homocysteine Hydrolysis Methionine Methionine Homocysteine->Methionine Remethylation Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration Methionine->this compound Methionine Adenosyltransferase Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione Spermidine_Spermine Spermidine & Spermine Decarboxylated_SAMe->Spermidine_Spermine

Caption: Key metabolic pathways of this compound (SAMe).

start Start: Select this compound Salts (e.g., Butanedisulfonate, Tosylate) stability Comparative Stability Study (e.g., HPLC analysis under stress conditions) start->stability bioavailability Preclinical Bioavailability Study (e.g., Oral administration in rats, LC-MS/MS analysis) start->bioavailability dissolution In Vitro Dissolution Testing (Comparative dissolution profiles) start->dissolution data_analysis Data Analysis and Comparison (Statistical analysis of stability, PK parameters, and dissolution rates) stability->data_analysis bioavailability->data_analysis dissolution->data_analysis conclusion Conclusion: Select Optimal Salt (Based on stability, bioavailability, and dissolution data) data_analysis->conclusion

Caption: Experimental workflow for comparing this compound salts.

Conclusion

The selection of an appropriate this compound salt is a critical factor that can significantly impact research outcomes and the therapeutic efficacy of SAMe-based treatments. The available data suggests that this compound butanedisulfonate offers advantages in terms of stability and oral bioavailability over the tosylate salt. However, the lack of direct head-to-head clinical trials comparing the efficacy of different salts remains a significant knowledge gap. For researchers and drug development professionals, the choice of salt should be guided by the specific experimental or therapeutic goals. The experimental protocols provided in this guide offer a framework for conducting comparative studies to generate the necessary data for an informed decision. Further research, particularly well-controlled stability studies and comparative clinical trials, is warranted to fully elucidate the performance differences between various this compound salts.

References

Ademetionine vs. Placebo in Animal Trials: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Ademetionine's therapeutic potential in preclinical models of osteoarthritis, liver disease, and cognitive decline.

This guide provides a comprehensive comparison of this compound (S-adenosyl-L-methionine or SAMe) versus a placebo in various animal models, offering researchers, scientists, and drug development professionals a detailed overview of its efficacy. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key signaling pathways.

Osteoarthritis

This compound has been investigated for its chondroprotective and anti-inflammatory effects in animal models of osteoarthritis (OA).

Quantitative Data Summary
Animal ModelInduction MethodTreatment GroupOutcome MeasureResult
Adult HensIntra-articular sodium iodoacetate injectionThis compound (1.0 mg, intra-articular, weekly)Joint space narrowingSignificantly reduced compared to placebo[1]
Adult HensIntra-articular sodium iodoacetate injectionThis compound (1.0 mg, intra-articular, weekly)Macroscopic cartilage and bone assessmentSignificantly reduced degenerative processes compared to placebo[1]
RatIntra-articular monosodium iodoacetate (MIA) injectionThis compoundPain-related behaviors (weight-bearing)Data on this compound's direct effect on pain in this model requires further specific investigation. However, the model is established for assessing pain.[2][3][4][5]
RatIntra-articular monosodium iodoacetate (MIA) injectionThis compoundCartilage degeneration (histopathology)The MIA model consistently produces cartilage degeneration, providing a basis to evaluate this compound's chondroprotective effects.[5][6]
Experimental Protocol: Chemically-Induced Osteoarthritis in Rats

A commonly used model to induce osteoarthritis and assess therapeutic interventions involves the intra-articular injection of monosodium iodoacetate (MIA).

  • Animal Model: Male Wistar rats (200–250 g).[5]

  • Induction of Osteoarthritis: A single intra-articular injection of MIA (e.g., 1 mg in 50 µl of saline) into the knee joint. The contralateral knee can be injected with saline to serve as a control.[7]

  • Treatment Protocol: Following MIA injection, animals are randomly assigned to treatment groups. This compound or a placebo (saline) is administered. The route of administration can be, for example, intra-articular injection (e.g., twice weekly).[7]

  • Assessment of Efficacy:

    • Pain Behavior: Assessed using methods like the hind limb weight-bearing test, where an unequal distribution of weight indicates pain in the affected limb.[3][4]

    • Histopathology: At the end of the study, the knee joints are collected, sectioned, and stained (e.g., with Safranin O-fast green) to evaluate cartilage structure, cellularity, and proteoglycan loss.[6]

Experimental Workflow for Osteoarthritis Animal Trial

cluster_induction Disease Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment Induction Intra-articular MIA Injection in Rats This compound This compound Induction->this compound Placebo Placebo (Saline) Induction->Placebo Pain Pain Behavior (Weight Bearing) This compound->Pain Histo Histopathology (Cartilage Degeneration) This compound->Histo Placebo->Pain Placebo->Histo

Caption: Workflow of a typical preclinical trial for this compound in a rat model of osteoarthritis.

Liver Disease

This compound has shown promise in ameliorating liver injury in animal models of non-alcoholic fatty liver disease (NAFLD) and cholestasis.

Quantitative Data Summary
Animal ModelInduction MethodTreatment GroupOutcome MeasureResult
C57BL/6N MiceMethionine-choline deficient (MCD) dietThis compoundSerum Alanine Aminotransferase (ALT) levelsStudies on the MCD model show significant elevation of ALT, indicating liver damage. This compound's effect in this specific model requires further direct investigation.[1][8]
C57BL/6N MiceMethionine-choline deficient (MCD) dietThis compoundSerum Aspartate Aminotransferase (AST) levelsThe MCD diet consistently increases AST levels.[1][8]
C57BL/6N MiceMethionine-choline deficient (MCD) dietThis compoundHepatic steatosis (Histological score)The MCD diet induces severe macrovesicular steatosis.[1][9]
Sprague Dawley RatsAlpha-Naphthyl Isothiocyanate (ANIT) induced cholestasisThis compound (60 mg/kg)Serum direct bilirubin (B190676) levelsSignificantly reduced compared to the cholestasis model group.
Sprague Dawley RatsAlpha-Naphthyl Isothiocyanate (ANIT) induced cholestasisThis compound (60 mg/kg)Hepatic tissue damageSignificantly improved compared to the cholestasis model group.
Experimental Protocol: Methionine-Choline Deficient (MCD) Diet-Induced NAFLD

The MCD diet is a well-established model for inducing non-alcoholic steatohepatitis (NASH), the progressive form of NAFLD.

  • Animal Model: C57BL/6J mice.[10][11]

  • Induction of NAFLD/NASH: Mice are fed an MCD diet for a specified period (e.g., 4-10 weeks) to induce hepatic steatosis, inflammation, and fibrosis. A control group is fed a methionine-choline-sufficient (MCS) diet.[10][11]

  • Treatment Protocol: During the dietary induction period, mice receive daily administration of this compound or a placebo (e.g., saline) via oral gavage or intraperitoneal injection.

  • Assessment of Efficacy:

    • Serum Liver Enzymes: Blood samples are collected to measure the levels of ALT and AST, which are markers of liver damage.[8]

    • Histopathology: Liver tissues are harvested, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Masson's trichrome staining can be used to evaluate fibrosis.[1]

    • Gene Expression Analysis: Quantitative PCR can be used to measure the expression of genes involved in inflammation, fibrosis, and lipid metabolism.[10]

Signaling Pathway: Farnesoid X Receptor (FXR)

This compound is thought to exert some of its hepatoprotective effects through the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid homeostasis and lipid metabolism.

This compound's Influence on the FXR Signaling Pathway

This compound This compound FXR FXR Activation This compound->FXR TargetGenes Increased Expression of FXR Target Genes (e.g., BSEP, MRP2, NTCP) FXR->TargetGenes BileAcid Enhanced Bile Acid Excretion TargetGenes->BileAcid Hepatoprotection Hepatoprotection BileAcid->Hepatoprotection

Caption: this compound promotes the activation of FXR, leading to the expression of genes that enhance bile acid excretion and protect liver cells.

Cognitive Function

The role of this compound in supporting cognitive function and its potential neuroprotective effects have been explored in animal models of Alzheimer's disease.

Quantitative Data Summary
Animal ModelDisease ModelTreatment GroupOutcome MeasureResult
APP/PS1 Transgenic MiceAlzheimer's DiseaseThis compoundMorris Water Maze: Escape LatencyStudies show that APP/PS1 mice have longer escape latencies compared to wild-type mice, indicating impaired spatial learning. The specific effect of this compound on this parameter needs to be evaluated in dedicated studies.[12][13][14]
APP/PS1 Transgenic MiceAlzheimer's DiseaseThis compoundMorris Water Maze: Time in Target QuadrantA decrease in the time spent in the target quadrant during the probe trial is indicative of memory impairment in this model.
Experimental Protocol: Alzheimer's Disease Mouse Model and Morris Water Maze

The APP/PS1 transgenic mouse model, which develops amyloid plaques characteristic of Alzheimer's disease, is often used to assess cognitive function.

  • Animal Model: APP/PS1 double transgenic mice.[12][13]

  • Treatment Protocol: Mice receive daily administration of this compound or a placebo over a specified period (e.g., several months), starting before or after the typical onset of cognitive deficits.

  • Cognitive Assessment (Morris Water Maze):

    • Acquisition Phase: Mice are trained over several days to find a hidden platform in a circular pool of opaque water, using spatial cues. The time taken to find the platform (escape latency) is recorded.[15]

    • Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured to assess spatial memory.[15]

Signaling Pathway: mTORC1

Recent research has identified a direct link between S-adenosylmethionine (SAM), the active form of this compound, and the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.

S-adenosylmethionine (SAM) Sensing by the mTORC1 Pathway

cluster_high_sam High SAM Levels cluster_low_sam Low SAM Levels SAM_high S-adenosylmethionine (SAM) SAMTOR_high SAMTOR SAM_high->SAMTOR_high binds GATOR1_high GATOR1 SAMTOR_high->GATOR1_high dissociates from Rag_high Rag GTPases (Active) GATOR1_high->Rag_high inhibition released mTORC1_high mTORC1 Activation Rag_high->mTORC1_high SAM_low S-adenosylmethionine (SAM) SAMTOR_low SAMTOR SAM_low->SAMTOR_low low levels GATOR1_low GATOR1 SAMTOR_low->GATOR1_low binds to Rag_low Rag GTPases (Inactive) GATOR1_low->Rag_low inhibits mTORC1_low mTORC1 Inhibition Rag_low->mTORC1_low

Caption: The SAMTOR protein acts as a sensor for S-adenosylmethionine (SAM). At high SAM levels, SAMTOR releases GATOR1, leading to the activation of mTORC1. Conversely, low SAM levels promote the binding of SAMTOR to GATOR1, inhibiting mTORC1 signaling.[16][17][18][19]

References

A Comparative Guide to Orthogonal Methods for Evaluating Ademetionine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of orthogonal analytical methods for the comprehensive evaluation of impurities in Ademetionine (S-Adenosyl-L-methionine, SAMe). Ensuring the purity of this compound, a critical methyl donor in numerous biological pathways, is paramount for its safety and efficacy as a therapeutic agent and nutritional supplement. This document details experimental protocols, presents comparative performance data, and illustrates the strategic application of these methods for robust impurity profiling.

The use of orthogonal methods—analytical techniques that differ in their principle of separation—is crucial for a comprehensive impurity profile. This approach minimizes the risk of co-elution and provides a more accurate assessment of the purity of the active pharmaceutical ingredient (API). This guide will focus on a comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE).

The Strategy of Orthogonal Analysis

A multi-faceted approach to impurity detection ensures a comprehensive understanding of the impurity profile of this compound. By employing methods with different separation mechanisms, the weaknesses of one technique are counteracted by the strengths of another, leading to a more complete and reliable analysis.

Orthogonal_Impurity_Analysis cluster_0 This compound API Sample cluster_1 Orthogonal Analytical Methods cluster_2 Data Analysis & Impurity Profile API This compound Bulk Drug Substance HPLC Method 1: RP-HPLC-UV (Primary Method) API->HPLC Primary Analysis LCMS Method 2: UPLC-MS/MS (Confirmatory & High Sensitivity) API->LCMS Orthogonal Confirmation CE Method 3: Capillary Electrophoresis (Alternative Selectivity) API->CE Complementary Analysis Profile Comprehensive Impurity Profile (Process, Degradation, Chiral) HPLC->Profile LCMS->Profile CE->Profile Report Final Report & Quality Assessment Profile->Report Ademetionine_Pathways This compound This compound (SAMe) Methylation Methylation Reactions (DNA, proteins, etc.) This compound->Methylation Methyl Group Donor Decarboxylated_SAM Decarboxylated SAMe This compound->Decarboxylated_SAM Decarboxylation SAH S-Adenosylhomocysteine (SAH) Homocysteine Homocysteine SAH->Homocysteine Hydrolysis Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione Methylation->SAH Product Polyamines Polyamines (Spermidine, Spermine) Decarboxylated_SAM->Polyamines Aminopropyl Group Donor

Ademetionine's Differential Impact on Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ademetionine, also known as S-adenosylmethionine (SAMe), is a naturally occurring molecule that plays a central role in several key metabolic pathways, including methylation, transsulfuration, and aminopropylation.[1] Its role in these fundamental cellular processes has led to extensive research into its therapeutic potential, particularly in oncology. This guide provides a comparative analysis of this compound's effects on various cell lines, supported by experimental data, to elucidate its cell-type-specific activities and underlying molecular mechanisms.

Comparative Efficacy of this compound Across Cell Lines

This compound exhibits a notable differential effect on cancer cells compared to their normal counterparts, often being pro-apoptotic in tumor cells while showing anti-apoptotic properties in normal cells.[2][3] Its mechanism of action and efficacy also vary significantly among different cancer cell lines, highlighting the importance of a targeted approach in its therapeutic application.

Cell Viability and Proliferation

The anti-proliferative effects of this compound are dose-dependent and cell-line specific. In hepatocellular carcinoma (HCC) HepG2 cells, this compound treatment resulted in a significant dose-dependent inhibition of cell proliferation. In contrast, the normal mouse hepatocyte cell line AML12 showed no inhibition at lower concentrations (0.5 mM and 1.0 mM) and less inhibition than HepG2 cells at a higher concentration (2.0 mM).[4]

Cell LineCancer TypeThis compound Concentration% Cell ViabilityReference
HepG2Hepatocellular Carcinoma0.5 mMNot specified, but inhibited[4]
HepG2Hepatocellular Carcinoma1.0 mMNot specified, but inhibited[4]
HepG2Hepatocellular Carcinoma2.0 mM39.3%[4]
AML12Normal Hepatocyte0.5 mMNo inhibition[4]
AML12Normal Hepatocyte1.0 mMNo inhibition[4]
AML12Normal Hepatocyte2.0 mM51.4%[4]
HT-29Colon CancerNot specifiedGrowth inhibition observed[2]
MGC-803Gastric CancerNot specifiedGrowth inhibition observed[2]
MDA-MB-231Breast CancerNot specifiedDose-dependent decrease in proliferation[4]
Hs578TBreast CancerNot specifiedDose-dependent decrease in proliferation[4]
Induction of Apoptosis: Divergent Mechanisms

A key finding in this compound research is its ability to selectively induce apoptosis in cancer cells through distinct molecular pathways depending on the cell type.

In liver cancer cells , such as HepG2 and HuH-7, this compound promotes apoptosis by inducing the alternative splicing of the Bcl-x gene.[3][5][6] This shifts the balance from the anti-apoptotic Bcl-xL isoform to the pro-apoptotic Bcl-xS isoform.[3][5][6][7] This effect is mediated by the upregulation of protein phosphatase 1 (PP1), which dephosphorylates serine-arginine rich (SR) proteins involved in splicing.[1][7]

Conversely, in colon cancer cell lines , the apoptotic mechanism is independent of Bcl-xS induction.[7] Instead, this compound downregulates the expression of cellular FLICE-like inhibitory protein (cFLIP), an inhibitor of caspase-8.[2][7] This leads to the activation of the extrinsic apoptosis pathway.

FeatureLiver Cancer Cell Lines (e.g., HepG2, HuH-7)Colon Cancer Cell Lines (e.g., HT-29, RKO)Normal Hepatocytes
Apoptotic Effect Pro-apoptotic[3][6]Pro-apoptotic[2][7]Anti-apoptotic[2][3]
Primary Mechanism Induction of Bcl-xS alternative splicing[3][5][7]Downregulation of cFLIP[2][7]Protection against apoptosis[3]
Key Molecular Events - Upregulation of PP1[7] - Dephosphorylation of SR proteins[7]- Inhibition of cFLIP expression[7] - Activation of procaspase-8[7]Not applicable

Impact on Cell Cycle Progression

This compound has been shown to induce cell cycle arrest in various cancer cell lines, although the specific phase of arrest can differ. In hormone-dependent breast cancer cells (MCF-7), this compound treatment leads to a blockage at the G2/M phase.[8] This is accompanied by a reduction in the expression of cyclins B, D, and E, and an increase in the cell cycle inhibitors p21 and p27.[8] In oral and laryngeal cancer cell lines (Cal-33 and JHU-SCC-011), this compound causes G2/M and S-phase arrest, respectively, through the downregulation of several cyclins.[9]

Cell LineCancer TypeEffect on Cell CycleKey Molecular ChangesReference
MCF-7Breast CancerG2/M phase arrest- ↓ Cyclin B, D, E - ↑ p53, p21, p27[8]
Cal-33Oral Squamous Cell CarcinomaG2/M phase arrest- ↓ Cyclin D1, E1, A2, B1[9]
JHU-SCC-011Laryngeal Squamous Cell CarcinomaS-phase arrest- ↓ Cyclin D1, E1, A2, B1[9]
HepG2Hepatocellular CarcinomaS-phase arrest- ↑ MCM3, MCM4, E2F1[4][10]

Reversal of Oncogene Hypomethylation

In certain cancer types, such as gastric and colon cancer, oncogenes like c-myc and H-ras are often hypomethylated, leading to their overexpression. This compound, as the primary methyl donor in the cell, can reverse this hypomethylation.[2][11] In MGC-803 (gastric cancer) and HT-29 (colon cancer) cells, treatment with this compound increased the methylation levels of the c-myc and H-ras promoters, leading to the suppression of their expression.[2][11] This effect was not observed for the already hypermethylated tumor suppressor gene p16.[2]

Cell LineCancer TypeOncogeneEffect of this compoundReference
MGC-803Gastric Cancerc-myc, H-rasIncreased promoter methylation, suppressed expression[2][11]
HT-29Colon Cancerc-myc, H-rasIncreased promoter methylation, suppressed expression[2][11]

Signaling Pathways Modulated by this compound

This compound's diverse effects are a result of its influence on multiple signaling pathways. In both liver and colon cancer cells, this compound and its metabolite, methylthioadenosine (MTA), have been shown to inhibit the Wnt/β-catenin signaling pathway.[5][11] This is achieved, in part, by increasing the activity of protein phosphatase 2A (PP2A), which inactivates Akt, a kinase that would otherwise inhibit the degradation of β-catenin.[5][11]

Furthermore, this compound can block the mitogenic effects of growth factors like epidermal growth factor (EGF) and insulin-like growth factor (IGF)-I in colon cancer cells by interfering with ERK and AKT signaling.[7]

Ademetionine_Signaling_Pathways cluster_liver Liver Cancer Cells cluster_colon Colon Cancer Cells Ademetionine_L This compound PP1 PP1 Ademetionine_L->PP1 upregulates SR_proteins_P SR Proteins (P) PP1->SR_proteins_P dephosphorylates SR_proteins SR Proteins SR_proteins_P->SR_proteins Bcl_x_splicing Alternative Splicing of Bcl-x SR_proteins->Bcl_x_splicing regulates Bcl_xL Bcl-xL (Anti-apoptotic) Bcl_x_splicing->Bcl_xL Bcl_xS Bcl-xS (Pro-apoptotic) Bcl_x_splicing->Bcl_xS Apoptosis_L Apoptosis Bcl_xS->Apoptosis_L Ademetionine_C This compound cFLIP cFLIP Ademetionine_C->cFLIP downregulates Procaspase8 Procaspase-8 cFLIP->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Apoptosis_C Apoptosis Caspase8->Apoptosis_C

Figure 1: Differential apoptotic pathways induced by this compound.

Experimental_Workflow_Cell_Viability start Seed Cells in 96-well plate incubation1 Incubate 24h (Cell Attachment) start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for desired duration (e.g., 48h, 72h) treatment->incubation2 add_mts Add MTS/MTT Reagent incubation2->add_mts incubation3 Incubate 2-4h add_mts->incubation3 read_absorbance Measure Absorbance (e.g., 490nm for MTS) incubation3->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Figure 2: General workflow for cell viability assays.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTS/MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Target cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (SAMe) stock solution

  • MTS (e.g., CellTiter 96 AQueous One Solution) or MTT solution (5 mg/mL in PBS)

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Attachment: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Reagent Addition:

    • For MTS: Add 20 µL of MTS reagent to each well.

    • For MTT: Add 10 µL of MTT solution to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C.

  • Measurement:

    • For MTS: Measure the absorbance at 490 nm.

    • For MTT: Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • This compound-treated and control cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol (B145695)

  • Propidium iodide (PI)/RNase A staining buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer to determine the DNA content and the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze by flow cytometry within 1 hour.

This comparative guide underscores the complex and cell-type-specific effects of this compound. Its ability to selectively target cancer cells through diverse mechanisms makes it a promising agent for further investigation in cancer therapy and chemoprevention. The provided data and protocols offer a foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this compound.

References

Head-to-Head Comparison: Ademetionine vs. Tricyclic Antidepressants in the Treatment of Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Ademetionine (S-adenosyl-L-methionine or SAMe) and tricyclic antidepressants (TCAs) for the treatment of major depressive disorder (MDD). The following sections detail the clinical efficacy, safety profiles, and mechanisms of action of these two classes of antidepressants, supported by data from head-to-head clinical trials.

Executive Summary

This compound, a naturally occurring molecule, has demonstrated comparable efficacy to the tricyclic antidepressant imipramine (B1671792) in the treatment of major depressive disorder.[1][2] Multiple clinical trials have shown that while the antidepressant effects of this compound and imipramine are similar, this compound is significantly better tolerated, with a lower incidence of adverse events.[1][2] This guide will delve into the quantitative data from these studies, outline the experimental methodologies, and visually represent the distinct signaling pathways through which these compounds exert their effects.

Data Presentation: Efficacy and Tolerability

The following tables summarize the quantitative data from key head-to-head clinical trials comparing this compound with the tricyclic antidepressant imipramine.

Table 1: Comparative Efficacy of this compound and Imipramine
StudyTreatment ArmsDurationPrimary Efficacy MeasuresResults
Pancheri et al. (2002) 1. Intramuscular this compound (400 mg/day) 2. Oral Imipramine (150 mg/day)4 weeks- Endpoint Hamilton Depression Rating Scale (HAM-D) score - Percentage of responders on the Clinical Global Impression (CGI) scaleNo significant difference in efficacy measures between the two groups.[1]
Delle Chiaie et al. (2002) - Study 1 (MC3) 1. Oral this compound (1600 mg/day) 2. Oral Imipramine (150 mg/day)6 weeks- Final HAM-D score - Percentage of responders on CGINo significant difference in efficacy measures between the two groups.[2]
Delle Chiaie et al. (2002) - Study 2 (MC4) 1. Intramuscular this compound (400 mg/day) 2. Oral Imipramine (150 mg/day)4 weeks- Final HAM-D score - Percentage of responders on CGINo significant difference in efficacy measures between the two groups.[2]
Bell et al. (1988) 1. Intravenous this compound 2. Low-dose oral Imipramine14 days- Improvement in depressive symptoms66% of this compound patients showed clinically significant improvement compared to 22% of imipramine patients.[3]
Table 2: Comparative Safety and Tolerability of this compound and Imipramine
StudyAdverse Events: this compound GroupAdverse Events: Imipramine GroupKey Findings
Pancheri et al. (2002) Significantly fewer adverse events reported.Higher incidence of adverse events.This compound was significantly better tolerated than imipramine.[1]
Delle Chiaie et al. (2002) Significantly fewer adverse events observed across both studies.Higher incidence of adverse events.This compound was significantly better tolerated in both oral and intramuscular formulations compared to oral imipramine.[2]
Bell et al. (1988) Fewer side effects reported.More side effects reported.This compound appeared to have a better side effect profile.[3]

Experimental Protocols

The clinical trials referenced in this guide employed rigorous methodologies to ensure the validity of their findings. Below are the detailed protocols for two key studies.

Pancheri et al. (2002): Intramuscular this compound vs. Oral Imipramine
  • Study Design: A multicenter, double-blind, randomized, parallel-group study.[1]

  • Participants: Patients diagnosed with a major depressive episode with a baseline score on the 21-item Hamilton Depression Rating Scale (HAM-D) of ≥18. A total of 146 patients were randomized to receive this compound and 147 to receive imipramine.[1]

  • Treatment:

    • This compound group: 400 mg/day administered intramuscularly.[1]

    • Imipramine group: 150 mg/day administered orally.[1]

  • Duration: 4 weeks.[1]

  • Primary Efficacy Measures:

    • Endpoint HAM-D score.[1]

    • Percentage of responders on the Clinical Global Impression (CGI) scale at week 4.[1]

  • Secondary Efficacy Measures:

    • Final Montgomery-Åsberg Depression Rating Scale (MADRS) scores.

    • Response rate defined as a ≥50% decrease in HAM-D score from baseline.[1]

  • Safety Assessment: Analysis of all adverse events reported by patients.[1]

Delle Chiaie et al. (2002): Oral and Intramuscular this compound vs. Oral Imipramine

This publication reported on two separate multicenter studies.

  • Study Design: Both were double-blind, randomized, parallel-group studies.[2]

  • Participants: Patients with a diagnosis of a major depressive episode and a baseline 21-item HAM-D score of ≥18.[2]

    • Study 1 (MC3): 143 patients on oral this compound and 138 on oral imipramine.[2]

    • Study 2 (MC4): 147 patients on intramuscular this compound and 148 on oral imipramine.[2]

  • Treatment:

    • Study 1 (MC3): Oral this compound (1600 mg/day) vs. oral imipramine (150 mg/day).[2]

    • Study 2 (MC4): Intramuscular this compound (400 mg/day) vs. oral imipramine (150 mg/day).[2]

  • Duration:

    • Study 1 (MC3): 6 weeks.[2]

    • Study 2 (MC4): 4 weeks.[2]

  • Primary and Secondary Efficacy Measures: Same as in the Pancheri et al. (2002) study.[2]

  • Safety Assessment: Monitoring and recording of all adverse events.[2]

Signaling Pathways and Mechanisms of Action

The antidepressant effects of this compound and tricyclic antidepressants are mediated through distinct molecular pathways.

This compound's Multi-faceted Mechanism of Action

This compound is a crucial endogenous molecule involved in three major biochemical pathways:

  • Transmethylation: this compound is the primary methyl group donor in the central nervous system. This process is vital for the synthesis of neurotransmitters such as serotonin (B10506), dopamine, and norepinephrine (B1679862), which are implicated in mood regulation.[4][5]

  • Transsulfuration: this compound is a precursor to the antioxidant glutathione, which plays a critical role in protecting cells from oxidative stress.[4]

  • Aminopropylation: This pathway leads to the synthesis of polyamines, which are important for cell growth and repair.

The antidepressant effect of this compound is thought to be a result of its role in enhancing neurotransmitter synthesis and function through methylation.[4][5]

Ademetionine_Pathway This compound This compound (SAMe) Methylation Transmethylation This compound->Methylation Transsulfuration Transsulfuration This compound->Transsulfuration Aminopropylation Aminopropylation This compound->Aminopropylation Neurotransmitters Serotonin, Dopamine, Norepinephrine Synthesis Methylation->Neurotransmitters Glutathione Glutathione (Antioxidant) Transsulfuration->Glutathione Polyamines Polyamines (Cell Growth & Repair) Aminopropylation->Polyamines Antidepressant_Effect Antidepressant Effect Neurotransmitters->Antidepressant_Effect

This compound's primary metabolic pathways.
Tricyclic Antidepressants' Mechanism of Action

Tricyclic antidepressants primarily act by inhibiting the reuptake of the monoamine neurotransmitters norepinephrine and serotonin from the synaptic cleft.[6] This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[6] TCAs achieve this by blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT).[6] However, their lack of selectivity and their antagonist activity at other receptors, such as muscarinic, histaminic, and alpha-1 adrenergic receptors, contribute to their significant side effect profile.[6]

TCA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TCA Tricyclic Antidepressants (TCAs) NET Norepinephrine Transporter (NET) TCA->NET Blockade SERT Serotonin Transporter (SERT) TCA->SERT Blockade NE Norepinephrine Postsynaptic_Receptors Postsynaptic Receptors NE->Postsynaptic_Receptors Binding Serotonin Serotonin Serotonin->Postsynaptic_Receptors Binding Antidepressant_Effect Antidepressant Effect Postsynaptic_Receptors->Antidepressant_Effect

TCA mechanism of monoamine reuptake inhibition.

Conclusion

The evidence from head-to-head clinical trials indicates that this compound is a viable alternative to tricyclic antidepressants for the treatment of major depressive disorder, offering comparable efficacy with a more favorable safety and tolerability profile. For researchers and drug development professionals, this compound's unique mechanism of action presents an interesting area for further investigation, particularly in patient populations where the side effects of traditional antidepressants are a significant concern. Further research into the downstream signaling effects of this compound may uncover novel targets for antidepressant drug development.

References

Sex-Specific Differences in Ademetionine (SAM) and S-Adenosylhomocysteine (SAH) Associations: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in metabolic pathways between sexes is paramount for the development of targeted and effective therapeutics. This guide provides a comparative analysis of the sex-specific differences in the associations of S-adenosylmethionine (SAM or Ademetionine) and S-adenosylhomocysteine (B1680485) (SAH), key molecules in one-carbon metabolism.

This document summarizes quantitative data from human studies, details common experimental protocols for SAM and SAH measurement, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of these critical sex-specific distinctions.

Data Presentation: Quantitative Comparison of SAM and SAH Levels

Emerging evidence highlights significant sex-based disparities in the circulating levels of SAM and SAH, which can influence disease risk and progression. The following tables summarize key quantitative findings from studies investigating these differences.

Table 1: Plasma SAM and SAH Concentrations in Healthy Adults
Metabolite Sex Concentration (Geometric Mean, 95% CI) Reference
SAMMen63.7 (61.1 – 66.4) nmol/L[1]
Women64.8 (61.6 – 66.2) nmol/L[1]
SAHMenHigher than women (p < 0.001)[2]
WomenLower than men (p < 0.001)[2]
SAM/SAH RatioMenSignificantly lower than females (p < 0.001)[2]
WomenSignificantly higher than males (p < 0.001)[2]

Note: A study by Yusoff et al. (2022) on a cohort of 33 healthy individuals (10 males and 23 females) reported mean plasma concentrations of SAM and SAH to be 120.6 ± 18.1 nM and 21.5 ± 3.2 nM, respectively, for the mixed-sex group.[3]

Table 2: Sex-Specific Associations of Plasma SAM and SAH with Colorectal Adenoma Risk
Metabolite Level Sex Odds Ratio (95% CI) for Colorectal Adenoma Reference
Higher Plasma SAMMen0.38 (0.18-0.77)[2]
WomenIncreased risk (not statistically significant)[2]
Higher Plasma SAHMen0.45 (0.22-0.91)[2]
Women5.18 (1.09-24.62)[2]

These data suggest that men and women exhibit distinct profiles of SAM and SAH, and that the association of these metabolites with disease risk can be sex-dependent. For instance, higher plasma levels of SAM and SAH are associated with a reduced risk of colorectal adenoma in men, while in women, higher levels are linked to an increased risk.[2]

Experimental Protocols

The accurate quantification of SAM and SAH is crucial for research in this field. The most widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Key Experiment: Quantification of Plasma SAM and SAH by LC-MS/MS

Objective: To accurately measure the concentrations of SAM and SAH in plasma samples.

Methodology:

  • Sample Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.

    • To 100 µL of plasma, add an internal standard solution containing stable isotope-labeled SAM (d3-SAM) and SAH (d4-SAH).

    • Precipitate proteins by adding 400 µL of ice-cold methanol.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.[4][5][6]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a C18 reversed-phase column for separation.

      • Employ a gradient elution with a mobile phase consisting of two solvents:

        • Solvent A: 0.1% formic acid in water.

        • Solvent B: 0.1% formic acid in methanol.

      • The gradient is typically run over several minutes to separate SAM and SAH from other plasma components.[6][7]

    • Tandem Mass Spectrometry (MS/MS):

      • Use an electrospray ionization (ESI) source in positive ion mode.

      • Monitor the specific mass-to-charge (m/z) transitions for SAM, SAH, and their internal standards in Multiple Reaction Monitoring (MRM) mode.

        • SAM: m/z 399 → 250

        • SAH: m/z 385 → 136

        • d3-SAM: m/z 402 → 250

        • d4-SAH: m/z 389 → 138[5][6]

  • Quantification:

    • Generate a standard curve using known concentrations of SAM and SAH.

    • Calculate the concentration of SAM and SAH in the plasma samples by comparing the peak area ratios of the endogenous analytes to their respective internal standards against the standard curve.

Mandatory Visualization

Signaling Pathway: Sex Hormone Regulation of One-Carbon Metabolism

Sex hormones, primarily estrogen and testosterone (B1683101), exert significant regulatory effects on key enzymes within the one-carbon metabolism pathway, leading to sex-specific differences in SAM and SAH levels and their downstream effects.

OneCarbonMetabolism Methionine Methionine SAM This compound (SAM) Methionine->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Group Donation Phosphatidylcholine Phosphatidylcholine SAM->Phosphatidylcholine via PEMT Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine via MS Cystathionine (B15957) Cystathionine Homocysteine->Cystathionine THF THF MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MethylTHF->THF Betaine Betaine Betaine->Homocysteine via BHMT Choline Choline Choline->Betaine MAT MAT Methyltransferases Methyltransferases (e.g., DNMTs) SAHH SAHH CBS CBS MTHFR MTHFR MS MS BHMT BHMT PEMT PEMT Estrogen Estrogen Estrogen->CBS + Estrogen->PEMT + Testosterone Testosterone Testosterone->MTHFR + Testosterone->BHMT +

Caption: Sex hormone regulation of one-carbon metabolism.

This diagram illustrates how estrogen and testosterone can influence the one-carbon metabolism pathway. Estrogen has been shown to activate cystathionine β-synthase (CBS) and phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT).[8] In contrast, testosterone can increase the activity of 5,10-methylenetetrahydrofolate reductase (MTHFR) and betaine-homocysteine S-methyltransferase (BHMT).[8] These hormonal influences contribute to the observed sex-specific differences in SAM and SAH levels.

Experimental Workflow: LC-MS/MS for SAM and SAH Quantification

The following diagram outlines the typical workflow for the quantification of SAM and SAH in plasma samples using LC-MS/MS.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Spike Spike with Internal Standards (d3-SAM, d4-SAH) Plasma->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (C18 column) Reconstitute->LC MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Quantify Quantify SAM & SAH Concentrations MSMS->Quantify StandardCurve Generate Standard Curve StandardCurve->Quantify

Caption: Experimental workflow for SAM and SAH analysis.

This workflow provides a standardized approach for the reliable measurement of SAM and SAH, enabling researchers to investigate their roles in various physiological and pathological processes with a high degree of accuracy.

References

A Comparative Analysis of SAMe and Escitalopram in Preclinical Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of S-adenosylmethionine (SAMe) and escitalopram (B1671245) in preclinical models of depression. The following sections detail their mechanisms of action, present quantitative data from relevant animal studies, and outline the experimental protocols used to generate this data.

Introduction

Major Depressive Disorder (MDD) is a complex psychiatric condition with a significant impact on global health. While selective serotonin (B10506) reuptake inhibitors (SSRIs) like escitalopram are a cornerstone of treatment, there is growing interest in alternative and adjunctive therapies such as SAMe. This guide synthesizes preclinical data to offer a comparative perspective on these two compounds in established animal models of depression.

Mechanisms of Action

Escitalopram , the S-enantiomer of citalopram, is a highly selective serotonin reuptake inhibitor (SSRI).[1] Its primary mechanism involves binding to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to bind to postsynaptic receptors.[1] This enhanced serotonergic neurotransmission is believed to be the principal driver of its antidepressant effects.[1] Beyond its primary action on SERT, escitalopram has also been shown to influence other intracellular pathways, including those involved in cytoskeleton organization and synaptic plasticity.[1]

S-adenosylmethionine (SAMe) is a naturally occurring molecule that plays a crucial role in numerous metabolic pathways, including the synthesis of neurotransmitters, phospholipids, and polyamines. Its antidepressant effects are thought to be multifactorial. SAMe is a universal methyl donor, and methylation is essential for the synthesis of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[2] Preclinical studies suggest that SAMe's antidepressant-like effects may be mediated through the enhancement of monoaminergic neurotransmission. Additionally, SAMe has been shown to influence membrane fluidity and signal transduction pathways.

Comparative Performance in Preclinical Models

Direct head-to-head preclinical studies comparing SAMe and escitalopram are limited. However, by examining data from separate studies using similar animal models, a comparative picture can be formed. The Forced Swim Test (FST) and the Chronic Unpredictable Mild Stress (CUMS) model are two of the most widely used paradigms to assess antidepressant efficacy in rodents.

Data Summary

ModelCompoundSpeciesKey FindingsReference
Forced Swim Test (FST) EscitalopramMiceSignificantly reduced immobility time compared to control.[3][3]
SAMeMiceDose-dependently reduced immobility time.
Chronic Unpredictable Mild Stress (CUMS) EscitalopramRatsReversed CUMS-induced deficits in sucrose (B13894) preference (anhedonia).[4][4]
SAMeMicePrevented the development of CUMS-induced depressive-like behaviors.
Neurochemical Effects EscitalopramRatsIncreased extracellular serotonin levels in the brain.[5][5]
SAMeRatsIncreased levels of monoamines in various brain regions.[6][6]

Experimental Protocols

Forced Swim Test (FST)

The FST is a behavioral despair model used to screen for antidepressant-like activity.[7][8][9][10]

  • Apparatus: A cylindrical tank (typically 20 cm in diameter and 40-50 cm in height) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.[7]

  • Procedure:

    • Pre-test (Day 1): Animals are placed in the water tank for a 15-minute habituation session.

    • Test (Day 2): 24 hours after the pre-test, animals are administered the test compound (e.g., SAMe, escitalopram, or vehicle) at a specified time before being placed back into the water tank for a 5-6 minute test session.[7]

    • Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) during the final 4 minutes of the test session is recorded.[9] A decrease in immobility time is indicative of an antidepressant-like effect.

Chronic Unpredictable Mild Stress (CUMS)

The CUMS model is a well-validated animal model of depression that induces a state of anhedonia, a core symptom of depression.[11][12][13][14]

  • Procedure:

    • Baseline: Before the stress period, baseline sucrose preference is established. Animals are typically offered a choice between two bottles, one with a 1% sucrose solution and one with plain water.

    • Stress Regimen: For a period of several weeks (typically 4-8 weeks), animals are subjected to a series of mild, unpredictable stressors. These can include:

      • Stroboscopic lighting

      • Tilted cage (45°)

      • Damp bedding

      • Reversal of the light/dark cycle

      • Food or water deprivation

      • White noise

    • Treatment: During the stress period, animals are treated daily with the test compound (e.g., SAMe, escitalopram) or vehicle.

    • Sucrose Preference Test: Sucrose preference is measured weekly to assess the development of anhedonia. A significant decrease in sucrose preference in the vehicle-treated stressed group compared to the non-stressed control group indicates the successful induction of a depressive-like state. The ability of a test compound to prevent or reverse this decrease is a measure of its antidepressant-like efficacy.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Escitalopram_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Escitalopram Escitalopram SERT Serotonin Transporter (SERT) Escitalopram->SERT Inhibits 5-HT_reuptake Serotonin Reuptake 5-HT_vesicle Serotonin Vesicle 5-HT_synapse Serotonin (5-HT) 5-HT_vesicle->5-HT_synapse Release 5-HT_synapse->SERT 5-HT_receptor Postsynaptic 5-HT Receptor 5-HT_synapse->5-HT_receptor Activates Neuronal_Signaling Downstream Neuronal Signaling 5-HT_receptor->Neuronal_Signaling Antidepressant_Effect Antidepressant Effect Neuronal_Signaling->Antidepressant_Effect

Caption: Escitalopram's primary mechanism of action.

SAMe_Pathway SAMe SAMe Methylation Methylation (Methyl Group Donor) SAMe->Methylation Neurotransmitter_Synthesis Neurotransmitter Synthesis Methylation->Neurotransmitter_Synthesis Phospholipid_Methylation Phospholipid Methylation Methylation->Phospholipid_Methylation Serotonin Serotonin Neurotransmitter_Synthesis->Serotonin Dopamine Dopamine Neurotransmitter_Synthesis->Dopamine Norepinephrine Norepinephrine Neurotransmitter_Synthesis->Norepinephrine Membrane_Fluidity Membrane Fluidity & Signal Transduction Phospholipid_Methylation->Membrane_Fluidity Antidepressant_Effect Antidepressant Effect Serotonin->Antidepressant_Effect Dopamine->Antidepressant_Effect Norepinephrine->Antidepressant_Effect Membrane_Fluidity->Antidepressant_Effect

Caption: Multifactorial mechanisms of SAMe.

Experimental Workflow

Experimental_Workflow cluster_0 Animal Selection & Acclimation cluster_1 Experimental Groups cluster_2 Depression Model Induction & Treatment cluster_3 Behavioral & Neurochemical Assessment cluster_4 Data Analysis & Interpretation Animal_Selection Select appropriate animal model (e.g., Mice, Rats) Acclimation Acclimate animals to laboratory conditions Animal_Selection->Acclimation Group_Assignment Randomly assign animals to treatment groups Acclimation->Group_Assignment Vehicle Vehicle Control Group_Assignment->Vehicle SAMe_Group SAMe Group_Assignment->SAMe_Group Escitalopram_Group Escitalopram Group_Assignment->Escitalopram_Group Model_Induction Induce depressive-like state (e.g., CUMS, FST) Vehicle->Model_Induction SAMe_Group->Model_Induction Escitalopram_Group->Model_Induction Treatment_Admin Administer compounds (daily, specific dose & route) Model_Induction->Treatment_Admin Behavioral_Tests Conduct behavioral tests (e.g., FST, Sucrose Preference) Treatment_Admin->Behavioral_Tests Neurochemical_Analysis Measure neurotransmitter levels, receptor binding, etc. Behavioral_Tests->Neurochemical_Analysis Data_Analysis Statistical analysis of quantitative data Neurochemical_Analysis->Data_Analysis Interpretation Compare efficacy and interpret mechanisms Data_Analysis->Interpretation

Caption: Preclinical antidepressant screening workflow.

Conclusion

Preclinical evidence suggests that both SAMe and escitalopram exhibit antidepressant-like effects in rodent models of depression, albeit through different primary mechanisms. Escitalopram's efficacy is well-established and directly linked to its potent and selective inhibition of serotonin reuptake. SAMe demonstrates a broader mechanism of action, influencing the synthesis of multiple neurotransmitters and cellular membrane properties. While direct comparative preclinical data is not abundant, the available evidence supports the continued investigation of SAMe as a potential therapeutic for depression. Further head-to-head studies in various preclinical models are warranted to more definitively delineate their comparative efficacy and to explore potential synergistic effects.

References

Ademetionine's Neuroprotective Properties Post-Drug-Induced Liver Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the neuroprotective properties of Ademetionine (S-adenosylmethionine or SAMe) in the context of drug-induced liver injury (DILI). It compares this compound with other relevant therapeutic alternatives and presents supporting experimental data to validate its potential.

Executive Summary

Drug-induced liver injury (DILI) can lead to severe neurological complications, including hepatic encephalopathy (HE), characterized by a spectrum of neuropsychiatric disturbances. The accumulation of toxins, such as ammonia (B1221849), and systemic inflammation stemming from liver damage can disrupt neuronal function and integrity. This compound, a naturally occurring molecule, has demonstrated significant hepatoprotective effects and is emerging as a potential neuroprotective agent in the post-DILI setting. Its multifaceted mechanism of action, which includes replenishing crucial antioxidants, supporting methylation reactions, and reducing pro-inflammatory responses, positions it as a promising candidate for mitigating the neurological sequelae of DILI. This guide delves into the experimental evidence supporting this compound's neuroprotective role, compares its performance with alternative therapies, and provides detailed methodologies for the cited experiments.

Comparative Analysis of this compound and Alternatives

While direct head-to-head clinical trials evaluating the neuroprotective effects of this compound against other agents specifically after DILI are limited, preclinical data and studies in related conditions like hepatic encephalopathy provide a basis for comparison. The following tables summarize the available quantitative data.

Table 1: Preclinical Efficacy of this compound in a DILI-Induced Neurotoxicity Model

ParameterDILI Control GroupThis compound-Treated GroupAlternative 1: Ipidacrine/Phenibut-Treated GroupReference
Neural Cell Adhesion Molecule (NCAM) Levels in Hippocampus Significantly decreasedRestored to control levelsRestored to control levels[1][2]
Neural Cell Adhesion Molecule (NCAM) Levels in Thalamus Significantly decreasedRemained at DILI group levelIncreased beyond control values[1][2]
Locomotor and Research Activity Significantly decreasedRecovery observedRecovery observed[1][2]

Note: The study by Kovalenko et al. (2020) utilized a rat model of DILI induced by isoniazid (B1672263) and rifampicin (B610482).[1][2]

Table 2: Comparison of this compound and N-Acetylcysteine (NAC) in Acetaminophen-Induced Hepatotoxicity

ParameterAcetaminophen (B1664979) (APAP) ControlThis compound + APAPN-Acetylcysteine (NAC) + APAPReference
Alanine (B10760859) Aminotransferase (ALT) Levels Significantly elevatedLower than NAC + APAP groupSignificantly reduced compared to control[3][4]
Total Hepatic Glutathione (B108866) (GSH) Levels Depleted by over 80%Restored to near-vehicle levelsRestored to near-vehicle levels[4]
Lipid Peroxidation (4-HNE adducted proteins) IncreasedDiminishedDiminished[4]
Hepatoprotection (Overall Assessment) Severe centrilobular necrosisMore potent than NACEffective antidote[3]

Note: This data is from a preclinical model of acetaminophen-induced liver injury, a common cause of DILI. The neuroprotective effects were not directly assessed in this study, but hepatoprotection is a prerequisite.[3][4]

Table 3: Comparison of this compound and L-ornithine L-aspartate (LOLA) in Hepatic Encephalopathy

FeatureThis compoundL-ornithine L-aspartate (LOLA)
Primary Mechanism of Action Increases glutathione synthesis, supports methylation, reduces inflammation.Stimulates the urea (B33335) cycle and glutamine synthesis to detoxify ammonia.[5][6][7]
Primary Therapeutic Target Hepatocyte protection and function, potential direct neuroprotection.Hyperammonemia.[5][6][7]
Clinical Evidence in HE Used in liver disease, with some evidence for improving depressive symptoms which can be a component of HE.[2]Demonstrated efficacy in reducing ammonia levels and improving mental status in overt HE.[5][6][7]
Direct Neuroprotective Evidence in DILI Preclinical evidence of restoring synaptic plasticity markers (NCAM).[1][2]Primarily acts by reducing a key neurotoxin (ammonia).

Experimental Protocols

Isoniazid and Rifampicin-Induced DILI in Rats

This protocol is based on the methodology described in studies investigating DILI-induced neurotoxicity.[1][2][8][9][10][11]

  • Animal Model: Male Wistar rats (180-220g).

  • Induction of DILI:

    • Administer isoniazid (50 mg/kg, oral gavage) and rifampicin (100 mg/kg, oral gavage) daily for 28 days.[8][9][11]

    • Confirm liver injury by measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Treatment Groups:

    • Control Group: Receive vehicle only.

    • DILI Group: Receive isoniazid and rifampicin.

    • This compound Group: Receive isoniazid, rifampicin, and this compound (35 mg/kg, intravenous infusion) for the last 14 days of the experiment.[1][2]

    • Alternative Group: (e.g., Ipidacrine/Phenibut) Receive isoniazid, rifampicin, and the alternative drug at a specified dose.

  • Assessment of Neuroprotection:

    • Behavioral Tests: Conduct open field tests to assess locomotor and exploratory activities.

    • Biochemical Analysis: At the end of the experiment, sacrifice the animals and collect brain tissue (hippocampus and thalamus).

    • ELISA: Perform quantitative analysis of soluble and membrane-bound forms of Neural Cell Adhesion Molecule (NCAM).

Thioacetamide-Induced Hepatic Encephalopathy in Rats

This protocol is based on studies investigating the neuroprotective effects of various agents in a model of acute liver failure and HE.[12][13][14][15][16]

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of HE:

    • Administer three consecutive intraperitoneal injections of thioacetamide (B46855) (TAA) at 24-hour intervals (dose may vary, e.g., 300 mg/kg).[12][13][14]

    • Monitor for clinical signs of HE and measure blood ammonia levels.

  • Treatment Groups:

    • Control Group: Receive vehicle only.

    • TAA Group: Receive TAA injections.

    • This compound Group: Receive TAA injections and this compound treatment (e.g., 10 mg/kg, subcutaneous) at specified time points.[13]

  • Assessment of Neuroprotection:

    • Biochemical Analysis of Brain Tissue:

      • Measure the ratio of S-adenosylmethionine to S-adenosylhomocysteine (AdoMet/AdoHcy) using HPLC.

      • Quantify total glutathione levels and the ratio of reduced to oxidized glutathione (GSH/GSSG).[12][13]

    • Assessment of Oxidative Stress: Measure markers of oxidative stress such as malondialdehyde (MDA) in brain homogenates.[14][16]

    • Assessment of Neuroinflammation: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue.[14]

Signaling Pathways and Mechanisms of Action

DILI-Induced Neurotoxicity

Drug-induced liver injury can trigger a cascade of events leading to neurotoxicity. The damaged liver fails to clear neurotoxins, primarily ammonia, from the bloodstream. Elevated ammonia levels in the brain lead to astrocyte swelling, impaired neurotransmission, and oxidative stress. Furthermore, the systemic inflammatory response associated with DILI can compromise the integrity of the blood-brain barrier, allowing inflammatory mediators to enter the central nervous system and exacerbate neuronal damage.

DILI_Neurotoxicity_Pathway DILI Drug-Induced Liver Injury (DILI) LiverDysfunction Liver Dysfunction DILI->LiverDysfunction Ammonia ↑ Blood Ammonia LiverDysfunction->Ammonia SystemicInflammation Systemic Inflammation LiverDysfunction->SystemicInflammation AstrocyteSwelling Astrocyte Swelling & Dysfunction Ammonia->AstrocyteSwelling OxidativeStress ↑ Oxidative Stress (↓ Glutathione) Ammonia->OxidativeStress BBB_Disruption Blood-Brain Barrier Disruption SystemicInflammation->BBB_Disruption Neuroinflammation Neuroinflammation (Microglial Activation) BBB_Disruption->Neuroinflammation NeuronalDamage Neuronal Damage & Synaptic Dysfunction Neuroinflammation->NeuronalDamage Neurotransmission Altered Neurotransmission AstrocyteSwelling->Neurotransmission OxidativeStress->NeuronalDamage Neurotransmission->NeuronalDamage

Caption: DILI-Induced Neurotoxicity Pathway.

Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through multiple pathways that counteract the pathological changes induced by DILI. By serving as a precursor to glutathione, it boosts the brain's antioxidant capacity. Its role in methylation reactions is crucial for maintaining neuronal membrane integrity and function. Additionally, this compound has been shown to modulate neuroinflammatory pathways and may help preserve the integrity of the blood-brain barrier.

Ademetionine_Neuroprotection_Pathway This compound This compound (SAMe) Transsulfuration Trans-sulfuration Pathway This compound->Transsulfuration Methylation Transmethylation Reactions This compound->Methylation Neuroinflammation Modulation of Neuroinflammation This compound->Neuroinflammation SynapticPlasticity ↑ Synaptic Plasticity (e.g., NCAM) This compound->SynapticPlasticity Glutathione ↑ Glutathione (GSH) Synthesis Transsulfuration->Glutathione Antioxidant ↓ Oxidative Stress Glutathione->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection Membrane Maintains Neuronal Membrane Integrity Methylation->Membrane Membrane->Neuroprotection Neuroinflammation->Neuroprotection SynapticPlasticity->Neuroprotection

Caption: Neuroprotective Mechanisms of this compound.

Experimental Workflow for Evaluating this compound's Neuroprotection Post-DILI

The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of this compound in a preclinical DILI model.

Experimental_Workflow AnimalModel Animal Model (e.g., Wistar Rats) DILI_Induction DILI Induction (e.g., Isoniazid + Rifampicin) AnimalModel->DILI_Induction Grouping Randomized Grouping DILI_Induction->Grouping Treatment Treatment - Vehicle - this compound - Alternative Grouping->Treatment Assessment Assessment Treatment->Assessment Behavioral Behavioral Tests (Open Field) Assessment->Behavioral Biochemical Biochemical Analysis (Brain Tissue) Assessment->Biochemical Histology Histopathology (Liver & Brain) Assessment->Histology DataAnalysis Data Analysis & Interpretation Behavioral->DataAnalysis Biochemical->DataAnalysis Histology->DataAnalysis

Caption: Experimental Workflow.

Conclusion

The available evidence, primarily from preclinical studies, suggests that this compound holds significant promise as a neuroprotective agent following DILI. Its ability to restore markers of synaptic plasticity, combat oxidative stress, and its established hepatoprotective effects provide a strong rationale for its use. While more direct comparative clinical data is needed to definitively establish its superiority over alternatives like N-acetylcysteine and L-ornithine L-aspartate for neuroprotection post-DILI, its multimodal mechanism of action makes it a compelling candidate for further investigation and potential therapeutic application in this critical area of unmet medical need. Researchers are encouraged to consider the experimental designs outlined in this guide for future studies to further validate and quantify the neuroprotective benefits of this compound.

References

Safety Operating Guide

Ademetionine: Comprehensive Disposal Procedures for Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of ademetionine, also known as S-adenosyl-L-methionine (SAMe). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Waste Identification and Classification

The first crucial step is to correctly identify and classify this compound waste. This includes:

  • Unused or expired this compound powder or solutions.

  • Contaminated laboratory materials, such as vials, syringes, personal protective equipment (PPE), and spill cleanup debris.

  • Aqueous solutions generated during experimental procedures.

Hazardous Waste Classification:

This compound's classification as a hazardous substance can be inconsistent across different Safety Data Sheets (SDS). For instance, one SDS considers it a hazardous substance under OSHA 29 CFR 1910.1200[1]. Therefore, it is imperative to adopt a conservative approach and manage all this compound waste as hazardous pharmaceutical waste .

In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA). Pharmaceutical waste may be classified as a "P-listed" (acutely hazardous) or "U-listed" (toxic) waste if it is the sole active ingredient in a discarded commercial chemical product. While this compound is not explicitly on the P or U lists, it is prudent to handle it with the same care as a U-listed waste due to its biological activity and potential environmental impact.

Segregation and Collection

Proper segregation at the point of generation is fundamental to safe and compliant waste management.

  • Dedicated Waste Containers: All this compound waste must be collected in designated, leak-proof, and sealable containers.

  • Clear Labeling: Containers must be clearly labeled as "Hazardous Pharmaceutical Waste: this compound" and include the appropriate hazard symbols.

  • Incompatible Wastes: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents[1].

Storage and Handling

  • Secure Storage: Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.

  • Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including safety goggles, gloves, and a lab coat. For handling powders or creating dust, a dust respirator is recommended[1].

  • Spill Management: In case of a spill, follow the guidelines outlined in the product's SDS. For minor spills, use dry clean-up procedures to avoid generating dust. Dampen with water before sweeping. For major spills, evacuate the area and alert emergency responders[1].

Disposal Procedures

Disposal of this compound waste must comply with local, state, and federal regulations. In a laboratory setting, there are two primary disposal pathways:

A. Direct Disposal via a Licensed Hazardous Waste Contractor:

This is the most straightforward and recommended method.

  • Collection: Collect all this compound waste (solid and liquid) in the designated hazardous waste containers.

  • Labeling: Ensure containers are properly labeled.

  • Pickup: Arrange for pickup by your institution's licensed hazardous waste disposal service.

B. Chemical Degradation (for Aqueous Solutions):

This compound is known to be unstable and sensitive to pH, temperature, and light. It undergoes hydrolysis, which can be accelerated to degrade the molecule into less biologically active components. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Note: This protocol is based on the known chemical properties of this compound. It is essential to validate this procedure in your laboratory to ensure complete degradation and compliance with local regulations before disposing of the treated effluent.

Experimental Protocol for Acid-Catalyzed Hydrolysis:

  • Objective: To hydrolyze this compound in aqueous waste solutions into S-ribosylmethionine and adenine.

  • Materials:

    • Aqueous this compound waste.

    • Hydrochloric acid (HCl), 1N solution.

    • Sodium hydroxide (B78521) (NaOH), 1N solution, for neutralization.

    • pH meter or pH strips.

    • Appropriate reaction vessel (e.g., glass beaker or flask).

    • Fume hood.

  • Procedure:

    • Place the aqueous this compound waste in a suitable reaction vessel within a fume hood.

    • Slowly add 1N HCl to the solution while stirring, adjusting the pH to approximately 1.0.

    • Heat the solution to 50-60°C and maintain this temperature for at least 3 hours to facilitate hydrolysis[2]. The breakdown of this compound can be monitored by analytical methods such as HPLC if required[3].

    • Allow the solution to cool to room temperature.

    • Carefully neutralize the solution by slowly adding 1N NaOH until the pH is between 6.0 and 8.0.

    • The neutralized solution may be suitable for drain disposal, provided it does not contain other hazardous materials and is in compliance with local wastewater discharge regulations. Always flush with copious amounts of water.

Data Presentation

ParameterGuideline/RegulationSource
Waste Classification Hazardous Pharmaceutical WastePrudent Practice, SDS[1]
RCRA Waste Code Not specifically listed; manage as U-listed wasteInstitutional Policy
Segregation Separate from other chemical and non-hazardous wasteEPA, Institutional Policy
Storage Secure, well-ventilated areaStandard Laboratory Practice
Drain Disposal (Untreated) ProhibitedEPA, Institutional Policy
Drain Disposal (Treated) Permissible only after validated chemical degradation and neutralization, and in compliance with local regulations.Local Sewer Authority

Mandatory Visualization

Diagram 1: this compound Disposal Decision Workflow

start This compound Waste Generated classify Classify Waste (Solid, Liquid, Contaminated Material) start->classify is_solid Solid or Contaminated Material? classify->is_solid is_aqueous Aqueous Solution? classify->is_aqueous collect_solid Collect in Labeled Hazardous Waste Container is_solid->collect_solid Yes degrade Chemical Degradation Feasible? is_aqueous->degrade Yes contractor_disposal Dispose via Licensed Hazardous Waste Contractor collect_solid->contractor_disposal collect_liquid Collect in Labeled Hazardous Waste Container collect_liquid->contractor_disposal degrade->collect_liquid No degrade_protocol Perform Validated Hydrolysis Protocol degrade->degrade_protocol Yes neutralize Neutralize to pH 6-8 degrade_protocol->neutralize check_local_regs Check Local Discharge Regulations neutralize->check_local_regs check_local_regs->collect_liquid Not Compliant drain_disposal Dispose to Drain with Copious Water check_local_regs->drain_disposal Compliant

Caption: Decision workflow for the proper disposal of this compound waste.

Diagram 2: this compound Signaling and Degradation Pathways

cluster_0 Biological Pathways cluster_1 Chemical Degradation (Hydrolysis) This compound This compound (SAMe) transmethylation Transmethylation This compound->transmethylation Methyl Donor transsulfuration Transsulfuration This compound->transsulfuration sah S-Adenosylhomocysteine (SAH) transmethylation->sah homocysteine Homocysteine sah->homocysteine cysteine Cysteine homocysteine->cysteine glutathione Glutathione cysteine->glutathione ademetionine_waste This compound Waste acid_hydrolysis Acid-Catalyzed Hydrolysis (Low pH, Heat) ademetionine_waste->acid_hydrolysis degradation_products S-Ribosylmethionine + Adenine acid_hydrolysis->degradation_products

Caption: Biological pathways and chemical degradation of this compound.

References

Comprehensive Safety and Handling Guide for Ademetionine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Ademetionine. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance and requires careful handling.[1] Key risks include:

  • Health Hazards: May be damaging to the health of an individual if ingested accidentally.[1] There is a possible risk of harm to an unborn child.[1]

  • Physical Hazards: As a combustible solid, it can burn, though with difficulty.[1] Fine dust accumulations may burn rapidly if ignited, and dust clouds can form explosive mixtures with air.[1]

A thorough risk assessment should be conducted before commencing any work involving this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is dependent on the scale and nature of the handling procedure. The following table summarizes the recommended PPE.

Scenario Required Personal Protective Equipment
Low Volume / Laboratory Quantities (up to 500g) Eyes/Face: Safety glasses or chemical goggles.[1] A full face shield may be required for supplementary protection.[1] Hand Protection: Nitrile or low-protein, powder-free latex gloves. Double gloving should be considered.[1] Body Protection: Laboratory coat.[1] Respiratory: Dust respirator.[1]
Medium Volume (up to 1kg) Eyes/Face: Chemical goggles and a face shield.[1] Hand Protection: Nitrile gloves with a protection class of 3 or higher (breakthrough time >60 minutes).[1] Body Protection: Disposable laboratory coat or coverall of low permeability.[1] Respiratory: Dust respirator or air-purifying respirator.[2]
High Volume / Manufacturing Operations Eyes/Face: Chemical goggles and a full face shield.[1] Hand Protection: Nitrile gloves with a protection class of 5 or higher (breakthrough time >240 minutes).[1] Body Protection: Disposable coverall of low permeability and disposable shoe covers.[1] Air-supplied full-body suits may be necessary for advanced respiratory protection.[1] Respiratory: Full-face air-purifying respirator or a positive-pressure, self-contained breathing apparatus (SCBA).[2][3]

Important Considerations:

  • Contact lenses may pose a special hazard as they can absorb and concentrate irritants.[1]

  • Always wash hands thoroughly after removing gloves.[1]

  • Contaminated PPE should be removed and disposed of properly.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Review Safety Data Sheet (SDS) b Prepare and Inspect PPE a->b c Ensure Proper Ventilation b->c d Weighing and Aliquoting c->d Proceed to Handling e Dissolving in Solution d->e f Experimental Use e->f g Decontaminate Work Area f->g Proceed to Cleanup h Segregate and Label Waste g->h i Dispose of Waste per Institutional Guidelines h->i

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Guidance:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before use.[1]

    • Select and inspect the appropriate PPE for the planned task.

    • Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[4]

  • Handling:

    • Avoid all personal contact, including inhalation.[1]

    • When weighing or transferring the solid, use techniques that minimize dust generation.

    • For solutions, this compound is soluble in water and slightly soluble in alcohol.[5] It is sensitive to pH, temperature, and illumination, so handle in buffered solutions and minimize exposure to heat and light.[5][6]

    • Avoid contact with oxidizing agents, as this may result in ignition.[1]

  • Storage:

    • Keep containers tightly closed when not in use.[7]

    • Store in a cool, dry, and well-ventilated area away from incompatible substances.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure Type First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if irritation or discomfort persists.[4]
Skin Contact Immediately wash the affected area with plenty of water and soap for at least 15 minutes.[7] Remove contaminated clothing and shoes.[7] Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart.[7] Remove contact lenses if present and easy to do.[4] Consult an ophthalmologist.[7]
Ingestion Wash out the mouth with water if the person is conscious.[4][7] Do NOT induce vomiting.[4] Seek immediate medical attention.[4]

Spill Response:

  • Minor Spills:

    • Clean up spills immediately.[1]

    • Wear appropriate PPE, including a dust respirator.[1]

    • Use dry clean-up procedures to avoid generating dust.[1] Vacuuming with a HEPA-filtered vacuum or gently sweeping is recommended.[1]

    • Dampen with water to prevent dusting before sweeping.[1]

    • Place the collected material into a suitable container for disposal.[1]

  • Major Spills:

    • Evacuate personnel from the area.[4]

    • Advise others in the area of the hazard.[1]

    • Ensure adequate ventilation.[4]

    • Follow institutional procedures for large spills of hazardous materials.

Disposal Plan

All waste containing this compound must be handled as hazardous waste.

  • Collect all waste materials, including contaminated PPE and cleaning materials, in closed and clearly labeled containers suitable for hazardous waste.[7]

  • Do not dispose of this compound down the drain or in general waste.[7]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's environmental health and safety department for specific guidance.

This compound Cycle

This compound plays a crucial role in cellular metabolism through the this compound cycle, which is central to methylation, transsulfuration, and aminopropylation pathways. Understanding this can be relevant for researchers studying its biological effects.

ademetionine_cycle adomet This compound (SAM) sah S-Adenosyl-homocysteine (SAH) adomet->sah Methyl Group Transfer methyltransferases Methyltransferases adomet->methyltransferases homocysteine Homocysteine sah->homocysteine sahh SAH Hydrolase sah->sahh methionine Methionine homocysteine->methionine Vitamin B12 5-Methyl-THF -> THF ms Methionine Synthase homocysteine->ms methionine->adomet ATP -> PPi + Pi mat Methionine Adenosyltransferase methionine->mat methyl_acceptor Methyl Acceptor (e.g., DNA, proteins) methyl_acceptor->methyltransferases methylated_product Methylated Product adenosine Adenosine mat->adomet methyltransferases->methylated_product sahh->adenosine ms->methionine

Caption: The this compound (SAM) Cycle in Cellular Metabolism.

This pathway illustrates the regeneration of this compound, where it serves as the primary methyl group donor in numerous biological reactions.[8]

References

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